molecular formula HV B1172666 VANADIUM HYDRIDE CAS No. 13966-93-3

VANADIUM HYDRIDE

Cat. No.: B1172666
CAS No.: 13966-93-3
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Description

VANADIUM HYDRIDE, also known as this compound, is a useful research compound. Its molecular formula is HV. The purity is usually 95%.
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Properties

CAS No.

13966-93-3

Molecular Formula

HV

Synonyms

Einecs 237-745-8

Origin of Product

United States

Foundational & Exploratory

Vanadium Hydride Phase Diagram: A Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Crystallographic Phases, Thermodynamic Properties, and Experimental Characterization of the Vanadium-Hydrogen System

The vanadium-hydrogen system is a cornerstone in the study of metal hydrides, pivotal for advancements in hydrogen storage, purification, and isotope separation. This technical guide provides a comprehensive analysis of the vanadium hydride phase diagram, detailing the intricate relationships between temperature, pressure, and composition. It is intended for researchers, materials scientists, and professionals in drug development seeking a thorough understanding of the structural and thermodynamic properties of vanadium hydrides. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents visual diagrams of phase transitions and experimental workflows.

Crystallographic Phases of this compound

The vanadium-hydrogen system is characterized by a series of distinct crystallographic phases, each with unique structural properties. The primary phases include the body-centered cubic (BCC) α-phase solid solution and several ordered hydride phases (β, γ, δ, and ε). The formation of these phases is dependent on the hydrogen concentration and temperature.

The α-phase is a solid solution where hydrogen atoms are randomly distributed in the tetrahedral interstitial sites of the BCC vanadium lattice.[1] At higher hydrogen concentrations and lower temperatures, the system undergoes phase transitions to form ordered hydride structures.

The β-phase exists in two main forms: β1 (V2H) and β2 (VH). The β1-phase possesses a monoclinic structure, while the β2-phase has a body-centered tetragonal (BCT) structure.[1] In these phases, hydrogen atoms occupy specific octahedral interstitial sites, leading to a distortion of the original BCC lattice.

The γ-phase (V3H2) is a monoclinic structure observed at lower temperatures.[1] The δ-phase (VH2) exhibits a face-centered cubic (FCC) CaF2-type structure, where hydrogen atoms occupy the tetrahedral sites.[1] An additional phase, the ε-phase , has also been reported. The stability and crystal structures of these phases are summarized in the table below.

PhaseCompositionCrystal SystemSpace GroupLattice Parameters (Å)
α-V-Body-Centered Cubic (BCC)Im-3ma = 3.03
β1-VH0.5V2HMonoclinic--
β2-VH~0.8VHBody-Centered Tetragonal (BCT)I41/amda=2.99, c=3.44 (before ammonia (B1221849) synthesis)
γ-VHVH---
δ-VH2VH2Face-Centered Cubic (FCC)Fm-3ma = 4.27
ε-V3H2V3H2Monoclinic--

Table 1: Crystallographic data for the main phases of the vanadium-hydrogen system.[1][2][3]

Thermodynamic Properties and Phase Transitions

The thermodynamic properties of the vanadium-hydrogen system are crucial for understanding the stability of the different hydride phases and the conditions required for hydrogen absorption and desorption. These properties are typically investigated using Pressure-Composition-Temperature (PCT) isotherms.

Pressure-Composition-Temperature (PCT) Isotherms

PCT isotherms are graphical representations of the equilibrium hydrogen pressure as a function of the hydrogen concentration in the metal at a constant temperature.[4] The shape of the PCT curve provides valuable information about the phase transitions occurring in the system. A typical PCT diagram for a metal-hydrogen system exhibits a plateau region, which corresponds to the coexistence of two phases (e.g., α + β). The length of this plateau indicates the reversible hydrogen storage capacity.

The critical temperature (Tc) for the α to α+β phase transition in the V-H system is approximately 165±5°C.[5] Above this temperature, the plateau region disappears, and the transition from the α-phase to the β-phase becomes continuous.[5]

Vanadium-Hydrogen Phase Diagram

The relationship between temperature and hydrogen concentration, which dictates the stability of the various phases, is best visualized through the vanadium-hydrogen phase diagram.

G Vanadium-Hydrogen Phase Diagram cluster_phases Vanadium-Hydrogen Phase Diagram Temperature (°C) Temperature (°C) H/V Ratio H/V Ratio alpha α (BCC Solid Solution) alpha_beta α + β alpha->alpha_beta Increasing H/V or Decreasing Temp beta β (BCT/Monoclinic) alpha_beta->beta Increasing H/V beta_gamma β + γ beta->beta_gamma Decreasing Temp gamma γ (Monoclinic) beta_gamma->gamma gamma_delta γ + δ gamma->gamma_delta Increasing H/V delta δ (FCC) gamma_delta->delta

Figure 1: A simplified representation of the phase transitions in the vanadium-hydrogen system.

The following table summarizes key transition temperatures and compositions for the vanadium-hydrogen system.

TransitionTemperature (°C)H/V Ratio
α / (α + β) boundary165~0.46
Order-disorder transformation-49~0.65

Table 2: Key transition points in the vanadium-hydrogen phase diagram.[5]

Experimental Protocols

The characterization of the vanadium-hydrogen system relies on a suite of experimental techniques to determine its structural and thermodynamic properties.

Pressure-Composition-Temperature (PCT) Measurements

PCT analysis is performed using a Sieverts apparatus to measure the amount of hydrogen absorbed or desorbed by a sample at a given temperature and pressure.

Methodology:

  • Sample Activation: The vanadium sample is placed in the sample holder and heated under high vacuum to remove any surface contaminants and absorbed gases.

  • Isothermal Measurement: The sample is brought to the desired temperature. A known amount of hydrogen gas is introduced into a calibrated volume.

  • Equilibration: The valve connecting the calibrated volume to the sample holder is opened, and the pressure is allowed to equilibrate as the sample absorbs hydrogen.

  • Data Acquisition: The final equilibrium pressure is recorded. The amount of absorbed hydrogen is calculated based on the pressure drop and the known volumes of the system.

  • Iterative Process: Steps 3 and 4 are repeated with successive additions of hydrogen to construct the absorption isotherm. For desorption, hydrogen is incrementally removed from the system.

G cluster_prep Sample Preparation cluster_measurement PCT Measurement cluster_loop Data Collection Loop start Start activate Activate Sample (Heating under vacuum) start->activate set_temp Set Isothermal Temperature activate->set_temp introduce_h2 Introduce H2 to Calibrated Volume set_temp->introduce_h2 equilibrate Equilibrate Pressure (Sample absorbs H2) introduce_h2->equilibrate record_pressure Record Equilibrium Pressure equilibrate->record_pressure calculate_uptake Calculate H2 Uptake record_pressure->calculate_uptake more_h2 More H2 needed? calculate_uptake->more_h2 more_h2->introduce_h2 Yes end End more_h2->end No

Figure 2: Experimental workflow for Pressure-Composition-Temperature (PCT) analysis.

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystal structure and lattice parameters of the different this compound phases.

Methodology:

  • Sample Preparation: A powdered sample of this compound is prepared. For in-situ studies, the sample can be loaded into a specialized cell that allows for control of temperature and hydrogen pressure.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation). The diffracted X-rays are detected at various angles (2θ).

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction databases to identify the crystalline phases present.

  • Structural Refinement: Rietveld refinement is a powerful method used to refine the crystal structure model by fitting a calculated diffraction profile to the experimental data.[6] This allows for the precise determination of lattice parameters, atomic positions, and phase fractions.

Neutron Diffraction

Neutron diffraction is particularly useful for studying hydrides because neutrons are highly sensitive to the light hydrogen atoms, which are difficult to detect with X-rays.

Methodology:

  • Sample Preparation: Due to the high incoherent scattering cross-section of hydrogen, deuterium (B1214612) is often used as an isotope substitute for neutron diffraction studies. The deuterated vanadium sample is typically sealed in a vanadium can, which has a low coherent scattering cross-section for neutrons.

  • Data Collection: A beam of neutrons is directed at the sample, and the scattered neutrons are collected by a detector.

  • Data Analysis: The resulting diffraction pattern is analyzed to determine the positions of the deuterium atoms within the vanadium lattice, providing detailed information about the ordering of the interstitial atoms in the various hydride phases. Rietveld refinement is also commonly used for the analysis of neutron diffraction data.[7]

References

An In-depth Technical Guide on the Thermodynamic Properties of Vanadium Dihydride (VH₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of vanadium dihydride (VH₂), a material of significant interest in hydrogen storage and other applications. The following sections detail the key thermodynamic parameters, the experimental methodologies used to determine them, and the phase transitions relevant to the vanadium-hydrogen system.

Thermodynamic Data of Vanadium Dihydride

The thermodynamic properties of vanadium dihydride are crucial for understanding its stability and behavior under different temperature and pressure regimes. While extensive experimental data for the γ-phase (VH₂) is not abundant in the literature, a combination of experimental results for related phase transitions and theoretical calculations provides valuable insights.

Table 1: Summary of Thermodynamic Properties of Vanadium Dihydride (VH₂) and Related Transitions

Thermodynamic PropertySymbolValueMethod
Enthalpy of Formation (β' to γ phase transition)ΔH-19.1 kJ/mol HCalorimetry[1]
Enthalpy of Formation (from saturated solution)ΔHf-41.3 to -41.5 kJ/g-atom HResistivity Measurements & UHV Techniques[2]
Partial Molar Configurational Entropy (V+H system)ScVaries with compositionUltra-High Vacuum (UHV) Techniques[2]
Vibrational Free Energy, Entropy, Heat Capacity-Temperature-dependent (0-800 K)First-principles calculations[3]

Note: The enthalpy of formation from the saturated solution pertains to the formation of vanadium hydride from the α-phase and is provided for context within the broader V-H system.

Phase Diagram and Phase Transitions

The vanadium-hydrogen system exhibits a complex phase diagram with multiple hydride phases. Vanadium dihydride (γ-phase) is formed at higher hydrogen concentrations and pressures, typically succeeding the formation of the monohydride β-phase (V₂H to VH).[1] The transition from the β' to the γ phase is a key reaction in the formation of VH₂.[1] The phase diagram for the vanadium-hydrogen system, including protium, deuterium, and tritium, illustrates the stability regions of these different phases as a function of temperature and composition.[4][5]

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of vanadium dihydride relies on established experimental techniques for studying metal-hydrogen systems. The two primary methods are Pressure-Composition-Temperature (PCT) analysis and calorimetry.

Pressure-Composition-Temperature (PCT) Analysis

PCT analysis is a fundamental technique used to determine the pressure-composition isotherms of a metal-hydrogen system. From these isotherms, thermodynamic properties such as the enthalpy and entropy of hydride formation can be derived using the van't Hoff equation.

Experimental Procedure:

  • Sample Preparation: A known mass of high-purity vanadium is placed in a stainless-steel reactor. The sample is typically in powder form to increase the surface area and reaction kinetics. The sample is activated by heating under a dynamic vacuum to remove any surface contaminants.[6]

  • Apparatus: A Sieverts-type apparatus is commonly used for PCT measurements.[7] This apparatus consists of a calibrated gas reservoir, a pressure transducer, a temperature-controlled sample holder, and a vacuum system.

  • Isotherm Measurement:

    • The sample is maintained at a constant temperature.

    • A known amount of hydrogen gas is introduced into the calibrated volume, and the initial pressure is recorded.

    • The valve to the sample reactor is opened, allowing the vanadium to absorb hydrogen.

    • The pressure is monitored until it reaches equilibrium. The amount of absorbed hydrogen is calculated from the pressure drop in the calibrated volume.

    • This process is repeated in increments to obtain the full absorption isotherm.

    • For desorption isotherms, the fully hydrided sample is exposed to a progressively larger evacuated volume, and the equilibrium pressure is measured after each step.[6]

  • Data Analysis:

    • The equilibrium pressure is plotted against the hydrogen concentration (H/V ratio) at a constant temperature to generate the PCT curve.

    • By measuring isotherms at different temperatures, a van't Hoff plot (ln(P) vs. 1/T) can be constructed from the plateau pressures of the phase transitions.

    • The enthalpy (ΔH) and entropy (ΔS) of hydride formation are then calculated from the slope and intercept of the van't Hoff plot, respectively.[7]

Calorimetry

Calorimetry directly measures the heat absorbed or released during a chemical or physical process, providing a direct determination of the enthalpy change (ΔH).

Experimental Procedure:

  • Sample Preparation: A precisely weighed sample of vanadium or a lower-order this compound is placed in a sample cell within the calorimeter.

  • Apparatus: A sensitive calorimeter, such as a differential scanning calorimeter (DSC) or a custom-built high-pressure calorimeter, is used. The calorimeter is equipped with a gas handling system to introduce hydrogen to the sample.

  • Measurement:

    • The sample is brought to the desired reaction temperature.

    • A known amount of hydrogen gas is introduced to the sample cell, initiating the hydrogenation reaction.

    • The heat flow to or from the sample is measured relative to a reference cell as the reaction proceeds.

    • The total heat change is obtained by integrating the heat flow over the duration of the reaction.

  • Data Analysis:

    • The measured heat change is normalized by the number of moles of hydrogen reacted to determine the molar enthalpy of hydride formation.

    • For studying phase transitions, the temperature of the sample can be ramped while monitoring the heat flow to identify the temperatures and enthalpies of transition.

Visualizations

The following diagrams illustrate the experimental workflows for determining the thermodynamic properties of vanadium dihydride.

Experimental_Workflow_PCT cluster_prep Sample Preparation cluster_pct PCT Measurement (Sieverts Apparatus) cluster_analysis Data Analysis start High-Purity Vanadium Sample activate Activation: Heating under Vacuum start->activate pct_setup Place in Reactor Set Temperature activate->pct_setup h2_intro Introduce Known H₂ Amount pct_setup->h2_intro equilibrate Allow to Equilibrate Record Pressure h2_intro->equilibrate repeat_iso Repeat for Isotherm equilibrate->repeat_iso repeat_temp Repeat at Different Temperatures repeat_iso->repeat_temp plot_pct Plot P vs. H/V Isotherms repeat_temp->plot_pct vanthoff Construct van't Hoff Plot (ln(P) vs. 1/T) plot_pct->vanthoff calc_thermo Calculate ΔH and ΔS vanthoff->calc_thermo

Caption: Workflow for PCT Analysis of Vanadium Dihydride.

Experimental_Workflow_Calorimetry cluster_prep Sample Preparation cluster_cal Calorimetric Measurement cluster_analysis Data Analysis start Weighed Vanadium Sample place_cell Place in Calorimeter Cell start->place_cell set_temp Set Reaction Temperature place_cell->set_temp h2_intro Introduce H₂ Gas set_temp->h2_intro measure_heat Measure Heat Flow h2_intro->measure_heat integrate_flow Integrate Heat Flow vs. Time measure_heat->integrate_flow normalize Normalize by Moles of H₂ integrate_flow->normalize calc_enthalpy Determine Molar Enthalpy (ΔH) normalize->calc_enthalpy

Caption: Workflow for Calorimetric Determination of Enthalpy.

References

First-Principles Insights into the Electronic Structure of Vanadium Hydrides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Professionals in Materials Science and Drug Development

This technical guide provides a comprehensive overview of the electronic structure of vanadium hydrides (VHₓ) as determined through first-principles computational studies. Vanadium hydrides are of significant interest for applications in hydrogen storage and as potential thermoelectric materials. Understanding their fundamental electronic properties is crucial for the design and optimization of novel materials in these fields. This document synthesizes key findings from recent research, presenting quantitative data, detailed experimental and computational protocols, and visual representations of the underlying scientific workflows and concepts.

Introduction to Vanadium Hydrides and First-Principles Studies

Vanadium and its alloys are capable of absorbing significant quantities of hydrogen, forming various hydride phases such as VH and VH₂. These materials exhibit a range of crystal structures and electronic properties that are highly dependent on hydrogen concentration and external conditions like pressure and temperature. First-principles calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for investigating the structural, mechanical, and electronic properties of these materials at an atomic level. These computational methods allow for the prediction of stable phases, the analysis of chemical bonding, and the characterization of the electronic band structure and density of states (DOS), which ultimately govern the material's behavior.

Computational Methodologies

The foundation of first-principles studies of vanadium hydrides lies in solving the quantum mechanical equations that describe the behavior of electrons in the material. The methodologies employed in the cited literature share a common framework, which is outlined below.

Density Functional Theory (DFT)

DFT is the most common theoretical framework used for these calculations. It recasts the complex many-body problem of interacting electrons into a more manageable one involving the electron density. The choice of the exchange-correlation (xc) functional, which approximates the quantum mechanical interactions between electrons, is a critical aspect of these calculations.

Experimental Protocols: A Generalized DFT Workflow

  • Structure Definition: The initial step involves defining the crystal structure of the vanadium hydride phase of interest. This includes the lattice type (e.g., cubic, orthorhombic) and the atomic positions of vanadium and hydrogen.

  • Self-Consistent Field (SCF) Calculation: An iterative process is used to solve the Kohn-Sham equations of DFT. This yields the ground-state electron density and the total energy of the system.

  • Structural Optimization: The atomic positions and the lattice parameters are relaxed to find the minimum energy configuration. This is crucial for predicting stable crystal structures.

  • Property Calculation: Once the ground state is determined, various properties can be calculated, including the electronic band structure, density of states, and elastic constants.

A variety of computational packages are used to implement these DFT calculations, with some of the prominent ones mentioned in the literature being:

  • Vienna Ab initio Simulation Package (VASP): A plane-wave pseudopotential code.

  • WIEN2k: An implementation of the full-potential (linearized) augmented plane-wave plus local orbitals (FP-L/APW+lo) method.

  • Quantum ESPRESSO: Another popular open-source plane-wave DFT code.

  • CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization): A method for crystal structure prediction.[1]

The choice of pseudopotentials (to represent the interaction of core electrons with valence electrons) and the basis set (to represent the valence electron wavefunctions) are also key parameters in these calculations.

A generalized workflow for a first-principles study of vanadium hydrides is depicted in the following diagram:

First_Principles_Workflow cluster_setup Computational Setup cluster_calc Core Calculations cluster_analysis Property Analysis cluster_output Results start Define VHx Stoichiometry and Initial Crystal Structure dft_params Select DFT Functional (e.g., PBE-GGA) and Pseudopotentials start->dft_params calc_params Set Computational Parameters (k-points, energy cutoff) dft_params->calc_params geo_opt Geometry Optimization (relax atomic positions and lattice) calc_params->geo_opt Input scf Self-Consistent Field (SCF) Calculation for Ground State Energy geo_opt->scf stability Analyze Dynamic and Mechanical Stability (Phonons, Elastic Constants) scf->stability electronic Calculate Electronic Properties (Band Structure, DOS) stability->electronic Output thermo Determine Thermodynamic Properties (Formation Energy, Enthalpy) stability->thermo other Investigate Other Properties (e.g., Hardness, Surface Energy) stability->other results Synthesize and Interpret Results electronic->results thermo->results other->results

Typical workflow for a first-principles study of vanadium hydrides.

Crystal and Electronic Structure of this compound Phases

First-principles calculations have been instrumental in characterizing various phases of this compound.

VH₂

At ambient pressure, VH₂ often adopts a cubic Fm-3m crystal structure.[1] Studies have also explored its behavior under high pressure, predicting a phase transition to an orthorhombic Pnma structure at approximately 47.36 GPa.[1] Both the Fm-3m and Pnma phases of VH₂ have been shown to be metallic.[1] The bonding in these phases has been described as predominantly ionic, with charge transfer from vanadium to hydrogen atoms.[1]

The electronic structure calculations for VH₂ reveal that the states near the Fermi level are primarily composed of V 3d orbitals, which is characteristic of metallic behavior. The H 1s orbitals contribute to states at lower energies, indicating the formation of V-H bonds. The interaction between V 4s, V 3d, and H 1s orbitals is crucial for the bonding in VH₂.[2]

V₂H and VH

The V₂H and VH phases have also been subjects of computational studies. The V-H bond in VH is suggested to be stronger than in VH₂.[2] The stability of V₂H and its potential transformation to VH with increasing hydrogen partial pressure has been investigated, highlighting the importance of environmental conditions on phase stability.[3] The bonding in VH is attributed to the interaction between V 4s and H 1s orbitals.[2]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature for various this compound phases.

Table 1: Structural and Mechanical Properties of VH₂

PropertyFm-3m (0 GPa)Pnma (100 GPa)Reference
Lattice Parameters (Å) a = 4.215a = 4.783, b = 2.710, c = 4.896[1]
V-H Bond Distances (Å) 1.825 (8 equal bonds)1.634 - 1.899 (distorted)[1]
Hardness (GPa) 17.8317.68[1]

Table 2: Electronic and Thermodynamic Properties of Vanadium Hydrides

Hydride PhasePropertyValueReference
VH Bond Length (R₀) (Å)1.7212(2)[4]
VH₂ Nature of Electronic StructureMetallic[1][3]
XVH₃ (X=Li, K) Crystal StructureCubic (Pm-3m)[5]
XVH₃ (X=Li, K) Nature of Electronic StructureMetallic[5]

Signaling Pathways and Logical Relationships

The interplay between different factors in determining the properties of vanadium hydrides can be visualized as a logical relationship diagram.

Vanadium_Hydride_Properties cluster_inputs Input Parameters cluster_structure Structural Properties cluster_electronic Electronic & Bonding Properties cluster_material Material Properties stoichiometry H/V Ratio crystal_structure Crystal Structure (e.g., Fm-3m, Pnma) stoichiometry->crystal_structure conditions Pressure & Temperature conditions->crystal_structure phase_stability Phase Stability crystal_structure->phase_stability electronic_structure Electronic Structure (Band Structure, DOS) crystal_structure->electronic_structure phase_stability->electronic_structure bonding Chemical Bonding (Ionic, Covalent) electronic_structure->bonding material_properties Macroscopic Properties (e.g., Metallic, Hardness, H-storage capacity) electronic_structure->material_properties bonding->material_properties

Logical relationships in the study of this compound properties.

Conclusion

First-principles calculations provide a powerful framework for understanding the intricate relationship between the crystal structure, electronic structure, and material properties of vanadium hydrides. The metallic nature of various VHₓ phases is a consistent finding, driven by the significant contribution of vanadium's d-orbitals to the density of states at the Fermi level. The stability of different hydride phases is a delicate balance of thermodynamic factors, influenced by hydrogen concentration and external pressure. The insights gained from these computational studies are invaluable for the rational design of new vanadium-based materials for hydrogen storage and other technological applications. Future research will likely focus on more complex systems, including the effects of alloying elements and defects on the electronic structure and hydrogen interaction kinetics.

References

Theoretical Modeling of Hydrogen Absorption in Vanadium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vanadium and its alloys are promising materials for hydrogen storage and separation technologies due to their high hydrogen permeability and storage capacity.[1][2] Understanding the fundamental mechanisms of hydrogen absorption in vanadium is crucial for optimizing these materials. This technical guide provides a comprehensive overview of the theoretical modeling of hydrogen absorption in vanadium, complemented by key experimental findings. We delve into first-principles calculations based on Density Functional Theory (DFT), which provide insights into the energetics of hydrogen dissolution and diffusion. Furthermore, we summarize experimental data on thermodynamic and kinetic properties, offering a basis for model validation. Detailed methodologies for common experimental techniques are also outlined.

Theoretical Modeling of Hydrogen in Vanadium

Theoretical modeling plays a pivotal role in elucidating the atomic-scale interactions between hydrogen and the vanadium lattice. These models provide valuable data on solution energies, diffusion barriers, and the influence of alloying elements, guiding the design of new materials.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of hydrogen in vanadium, DFT is employed to determine the preferred interstitial sites for hydrogen atoms and the energy landscape for their diffusion.

Hydrogen atoms in the body-centered cubic (BCC) lattice of vanadium can occupy two types of interstitial sites: tetrahedral (T) and octahedral (O) sites. DFT calculations have shown that hydrogen atoms preferentially occupy the tetrahedral sites.[1] The dissolution of hydrogen in vanadium is an exothermic process, and DFT can be used to calculate the solution energy.

The diffusion of hydrogen is modeled by calculating the energy barrier for a hydrogen atom to jump from one interstitial site to another. The Nudged Elastic Band (NEB) method is often used in conjunction with DFT to find the minimum energy path and the corresponding activation energy for diffusion.[1]

Quantitative Data from Theoretical and Experimental Studies

The following tables summarize key quantitative data from theoretical calculations and experimental measurements, providing a comparative overview.

Table 1: Calculated Hydrogen Solution and Diffusion Energetics in Vanadium

ParameterValueMethodReference
H Solution Energy (Tetrahedral site)-0.332 eVDFT[1]
H Solution Energy (Octahedral site)-0.149 eVDFT[1]
H Diffusion Activation Energy0.045 eV - 0.464 eVMolecular Dynamics & Experimental[3]
H Binding Energy (V-H)-21 kJ/molGas Adsorption[4]
H Dissolution Energy (V128H1 supercell, T-site)-0.33 eVDFT[1]
H Dissolution Energy (V128H1 supercell, O-site)-0.19 eVDFT[1]

Table 2: Experimental Hydrogen Diffusion and Permeability in Vanadium

ParameterValueConditionsReference
Diffusion Coefficient (D)≈ 5 x 10⁻⁹ m²/sRoom Temperature, low H concentration[3]
Diffusion Coefficient (D)(7.7 ± 1.0) x 10⁻⁹ m²/s292 K, thin film on heated substrate[3]
Diffusion Activation Energy(44.8 ± 0.8) kJ/molHigh H concentration[3]
Deuterium Permeability (Φ)1.27 × 10⁻⁴ · e⁻⁸⁶⁶⁷/T mol m⁻¹ s⁻¹ Pa⁻⁰.⁵~250–550 °C[5]

Experimental Protocols

Accurate experimental data is essential for validating theoretical models. The following sections describe the methodologies for key experiments used to characterize hydrogen absorption in vanadium.

Pressure-Composition Isotherms (PCI) using Sieverts' Apparatus

Pressure-Composition-Isotherm (PCI) measurements are fundamental for determining the thermodynamic properties of hydrogen absorption, such as the enthalpy and entropy of hydride formation.[6][7][8] A Sieverts-type apparatus is commonly used for these measurements.[7]

Methodology:

  • Sample Activation: The vanadium sample is placed in a reactor and heated under vacuum to remove any surface contaminants and absorbed gases.[9]

  • Hydrogen Introduction: A known amount of high-purity hydrogen gas is introduced into a calibrated volume.

  • Equilibration: The valve connecting the calibrated volume to the reactor is opened, allowing the sample to absorb hydrogen. The system is allowed to reach thermal and pressure equilibrium.

  • Data Recording: The final pressure is recorded, and the amount of absorbed hydrogen is calculated based on the pressure drop.

  • Isotherm Construction: Steps 2-4 are repeated at a constant temperature to obtain a pressure-composition isotherm. The process is then repeated at different temperatures to construct a set of isotherms.

Neutron Scattering

Neutron scattering is a powerful technique for determining the crystallographic location of hydrogen atoms within the vanadium lattice due to the large neutron scattering cross-section of hydrogen.[10]

Methodology:

  • Sample Preparation: A vanadium sample is loaded with a known concentration of hydrogen or deuterium.

  • Neutron Diffraction: The sample is placed in a neutron beam, and the diffraction pattern is recorded.

  • Data Analysis: The positions and intensities of the Bragg peaks in the diffraction pattern are analyzed to determine the crystal structure of the vanadium hydride and the specific interstitial sites occupied by the hydrogen/deuterium atoms.

Visualizations

The following diagrams illustrate key concepts and workflows related to the theoretical modeling of hydrogen absorption in vanadium.

HydrogenAbsorptionProcess cluster_gas_phase Gas Phase cluster_surface Vanadium Surface cluster_bulk Vanadium Bulk H2 H₂ Molecule Adsorption Physisorption H2->Adsorption Dissociation Dissociation Adsorption->Dissociation Surface Reaction H_adsorbed Adsorbed H Atoms Dissociation->H_adsorbed Absorption Absorption H_adsorbed->Absorption Diffusion Diffusion Absorption->Diffusion Hydride This compound (VHₓ) Diffusion->Hydride Interstitial Sites

Caption: The process of hydrogen absorption in vanadium.

DFT_Workflow start Define V-H System (Supercell, H concentration) scf Self-Consistent Field (SCF) Calculation start->scf relax Geometry Optimization scf->relax Find Ground State neb Nudged Elastic Band (NEB) Calculation relax->neb Initial & Final States dos Density of States (DOS) Calculation relax->dos end Energetics & Diffusion Barrier neb->end Diffusion Pathway dos->end Electronic Structure PotentialEnergyLandscape T1 Tetrahedral Site O Octahedral Site (Saddle Point) T1->O ΔE_activation T1->c1 T2 Tetrahedral Site O->T2 O->c2 c1->O c2->T2 origin->x_axis Reaction Coordinate origin->y_axis Potential Energy

References

An In-depth Technical Guide to the Vanadium-Hydrogen System: Pressure-Composition-Temperature (PCT) Curves

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Professionals in Materials Science and Energy Storage

This technical guide provides a comprehensive overview of the pressure-composition-temperature (PCT) relationship in the Vanadium-Hydrogen (V-H) system, a subject of significant interest for hydrogen storage applications and fundamental materials science research. Vanadium and its alloys exhibit a high capacity for reversible hydrogen absorption and desorption, making them promising candidates for solid-state hydrogen storage. Understanding the thermodynamic properties, phase transitions, and experimental methodologies for characterizing the V-H system is crucial for the development of advanced hydrogen technologies.

Thermodynamic Properties of the Vanadium-Hydrogen System

The interaction of hydrogen with vanadium is an exothermic process, leading to the formation of various hydride phases with distinct crystallographic structures. The thermodynamic behavior of this system is best described by Pressure-Composition-Temperature (PCT) curves, also known as pressure-composition isotherms (PCIs). These curves plot the equilibrium hydrogen pressure as a function of the hydrogen concentration in the metal (typically expressed as the atomic ratio H/V) at a constant temperature.

The V-H system exhibits several distinct phases, primarily the α, β, and γ phases, each with its own thermodynamic characteristics:

  • α-Phase: This is a solid solution of hydrogen in the body-centered cubic (BCC) lattice of vanadium. At low hydrogen concentrations, the hydrogen atoms occupy tetrahedral interstitial sites randomly. In this phase, the equilibrium hydrogen pressure increases with hydrogen concentration, following Sieverts' law at very low concentrations.

  • β-Phase (Vanadium Hydride, VH₀.₅): As the hydrogen concentration increases, a phase transition occurs from the α-phase to the β-phase. This phase has a body-centered tetragonal (BCT) structure. The PCT curve exhibits a plateau in the (α + β) two-phase region, where the pressure remains relatively constant as the β-phase grows at the expense of the α-phase.

  • γ-Phase (Vanadium Dihydride, VH₂): At higher hydrogen pressures, a transition to the γ-phase can occur. This phase has a face-centered cubic (FCC) structure. This transition is also associated with a plateau region in the PCT curve.

The critical temperature is an important parameter in the V-H system. Above this temperature, the distinct phase transitions disappear, and the transition from the α-like to the β-like phase becomes continuous.

Pressure-Composition-Temperature Data

The following tables summarize quantitative data for the V-H system at various temperatures. This data has been compiled from multiple sources to provide a comprehensive overview.

Table 1: Pressure-Composition Isotherms for the Vanadium-Hydrogen System

Temperature (°C)H/V RatioEquilibrium Pressure (Torr)Reference
4560.005~1[1]
4560.01~5[1]
4560.02~20[1]
4560.05~120[1]
4560.10~450[1]
4560.20~1500[1]
4560.30~3000[1]
371.60.01~1[1]
371.60.02~4[1]
371.60.05~25[1]
371.60.10~100[1]
371.60.20~400[1]
371.60.30~900[1]
287.50.02~1[1]
287.50.05~6[1]
287.50.10~25[1]
287.50.20~100[1]
287.50.30~250[1]
1900.1~1[2]
1900.2~4[2]
1900.3~10[2]
1900.4~20[2]
1700.2~2[2]
1700.4~10[2]
1700.6~25[2]
1600.2~1.5[2]
1600.4~8[2]
1600.6~20[2]

Note: The data presented is extracted and interpolated from graphical representations in the cited literature and should be considered approximate. For precise values, refer to the original publications.

Table 2: Thermodynamic Data for the α → β Phase Transition in the V-H System

Thermodynamic ParameterValueUnitsReference
Enthalpy of Formation (ΔH)-41.5 ± 0.2kJ (g-atom H)⁻¹[2]
Entropy of Formation (ΔS)-J K⁻¹ (g-atom H)⁻¹-
Critical Temperature (Tc)165 ± 5°C[2]

Experimental Protocols for PCT Measurements

The determination of PCT curves for the V-H system is typically performed using a Sieverts-type apparatus, which operates on the principle of volumetric analysis. The following provides a detailed methodology for a typical PCT experiment.

Sieverts' Apparatus and Volumetric Method

A Sieverts apparatus consists of a calibrated gas reservoir of known volume, a sample reactor, pressure transducers, and temperature control systems. The amount of hydrogen absorbed or desorbed by the sample is calculated by measuring the pressure changes in the calibrated volume.

Experimental Procedure
  • Sample Preparation and Activation:

    • A precisely weighed sample of high-purity vanadium is placed in the sample reactor.

    • The sample is then "activated" to remove surface oxides and facilitate hydrogen absorption. This is a critical step and typically involves several cycles of heating the sample under high vacuum followed by exposure to high-pressure hydrogen. For vanadium, a common activation procedure involves heating the sample to around 400-500°C under a dynamic vacuum for several hours.[3] This is followed by cooling the sample and exposing it to a moderate pressure of hydrogen. This cycling helps to break up the passive oxide layer and create fresh surfaces for hydrogen dissociation and absorption.

  • PCT Measurement (Absorption):

    • The entire apparatus is evacuated to a high vacuum.

    • The sample reactor is brought to the desired constant temperature.

    • A small, known amount of hydrogen gas is introduced into the calibrated reservoir, and its pressure is measured.

    • The valve connecting the reservoir to the sample reactor is opened, allowing the hydrogen to be absorbed by the vanadium sample.

    • The pressure is allowed to equilibrate, which may take from minutes to several hours depending on the temperature and the state of the sample.

    • The final equilibrium pressure is recorded.

    • The amount of hydrogen absorbed by the sample is calculated using the ideal gas law, accounting for the volumes of the reservoir and the reactor, and the initial and final pressures.

    • This process is repeated in a stepwise manner, introducing successive aliquots of hydrogen gas to obtain a series of data points for the absorption isotherm.

  • PCT Measurement (Desorption):

    • To measure the desorption isotherm, the process is reversed. Starting from a hydrogen-saturated sample, small amounts of hydrogen are incrementally removed from the system, and the equilibrium pressure is measured at each step.

Data Analysis

The collected data of equilibrium pressure versus hydrogen concentration at a constant temperature are plotted to generate the PCT curve. From these curves, important thermodynamic parameters such as the enthalpy and entropy of hydride formation can be determined using the van 't Hoff equation by plotting the natural logarithm of the plateau pressure against the inverse of the absolute temperature.

Visualizing the Vanadium-Hydrogen System

Diagrams are essential for understanding the complex relationships within the V-H system. The following sections provide visualizations of the experimental workflow and the phase transitions.

Experimental Workflow for PCT Measurement

The following diagram illustrates the logical flow of a typical PCT measurement experiment using a Sieverts apparatus.

experimental_workflow cluster_prep Sample Preparation & Activation cluster_measurement PCT Measurement cluster_analysis Data Analysis weigh_sample Weigh Vanadium Sample load_sample Load into Reactor weigh_sample->load_sample evacuate_initial Evacuate System load_sample->evacuate_initial heat_vacuum Heat under Vacuum (Activation) evacuate_initial->heat_vacuum hydrogen_cycle Hydrogen Cycling (Activation) heat_vacuum->hydrogen_cycle set_temp Set Isothermal Temperature hydrogen_cycle->set_temp introduce_h2 Introduce H2 to Reservoir set_temp->introduce_h2 measure_p1 Measure Initial Pressure (P1) introduce_h2->measure_p1 open_valve Open Valve to Reactor measure_p1->open_valve equilibrate Allow for Equilibration open_valve->equilibrate measure_p2 Measure Equilibrium Pressure (P2) equilibrate->measure_p2 calculate_absorption Calculate H Absorption measure_p2->calculate_absorption repeat_cycle More Data Points? calculate_absorption->repeat_cycle repeat_cycle->introduce_h2 Yes plot_pct Plot P vs. H/V repeat_cycle->plot_pct No vant_hoff Van't Hoff Analysis plot_pct->vant_hoff thermo_data Determine ΔH, ΔS vant_hoff->thermo_data vh_phase_transitions alpha α-Phase (Solid Solution) BCC Vanadium with H alpha_beta α + β Phase (Two-Phase Plateau) alpha->alpha_beta Increasing H concentration beta β-Phase (this compound, VH₀.₅) BCT Structure alpha_beta->beta Phase Transformation beta_gamma β + γ Phase (Two-Phase Plateau) beta->beta_gamma Increasing H concentration gamma γ-Phase (Vanadium Dihydride, VH₂) FCC Structure beta_gamma->gamma Phase Transformation

References

Enthalpy and entropy of formation for vanadium hydrides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enthalpy and Entropy of Formation for Vanadium Hydrides

This technical guide provides a comprehensive overview of the thermodynamic properties, specifically the enthalpy (ΔH) and entropy (ΔS) of formation, for vanadium hydrides. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the fundamental characteristics of metal hydrides. This document summarizes key quantitative data, details common experimental protocols for their determination, and presents a visual workflow of the thermodynamic analysis.

Thermodynamic Data of Vanadium Hydride Formation

The formation of vanadium hydrides from vanadium metal and hydrogen gas is an exothermic process, releasing heat and leading to a decrease in entropy as gaseous hydrogen becomes ordered within the metal lattice. These thermodynamic quantities are crucial for applications such as hydrogen storage, as they dictate the conditions of temperature and pressure required for hydrogen absorption and desorption. The values for enthalpy and entropy can vary significantly with the specific phase of the this compound and the presence of alloying elements.

Below is a summary of experimentally determined enthalpy and entropy values for the formation of various vanadium hydrides.

This compound/AlloyEnthalpy of Formation (ΔH) (kJ/mol H₂)Entropy of Formation (ΔS) (J/K·mol H₂)Notes
Pure V (forming VH₂)-39.63 to -41.2[1]-120.71 to -140[1][2][3]Values for the formation of the γ-phase (VH₂) from the α-phase (solid solution).
V-3Al-33.02[1]-111.06[1]Alloying with aluminum reduces the stability of the hydride.
V-3Mn-37.08[1]-116.35[1]Manganese has a smaller effect on destabilization compared to aluminum.
V-3Ru-32.37[1]-110.16[1]Ruthenium addition significantly destabilizes the this compound.
Ti₁₆V₆₀Cr₂₄-44[2]-150[2]Part of a study on Ti-V-Cr-Fe alloys.
Ti₁₆V₆₀Cr₁₆Fe₈-44[2]-150[2]Increasing iron content generally decreases the enthalpy and entropy of formation.
Ti₁₆V₆₀Cr₁₂Fe₁₂-36[2]-123[2]
Ti₁₆V₆₀Cr₄Fe₂₀-23[2]-64[2]
Ti₁₆V₆₀Fe₂₄-21[2]-57[2]
V₈₅Ni₁₅See notesSee notesEnthalpy and entropy values vary with hydrogen concentration (H/M).[4]

Note: The values presented are for the hydrogenation reaction. The dehydrogenation reaction will have the opposite sign for ΔH and ΔS.

Experimental Protocols

The determination of enthalpy and entropy of formation for vanadium hydrides predominantly relies on Pressure-Composition-Temperature (PCT) measurements and calorimetric studies.

Pressure-Composition-Temperature (PCT) Analysis and van't Hoff Plot

This is the most common method for determining the thermodynamic properties of metal hydrides.[5][6]

Objective: To measure the equilibrium pressure of hydrogen gas over a range of hydrogen concentrations in the metal at various constant temperatures.

Methodology:

  • Sample Activation: The vanadium or vanadium alloy sample is placed in a stainless-steel reactor. To activate the material for hydrogen sorption, it is typically heated under a high vacuum to remove surface contaminants and adsorbed gases.[7]

  • Isothermal Measurements:

    • The reactor is brought to a constant, desired temperature.

    • A known amount of high-purity hydrogen gas is introduced into the reactor.

    • The system is allowed to reach thermodynamic equilibrium, where the pressure of the hydrogen gas no longer changes. This pressure is the equilibrium plateau pressure (P_eq).[5]

    • The amount of hydrogen absorbed by the sample is calculated based on the change in pressure.

    • This process is repeated by adding successive aliquots of hydrogen to obtain a Pressure-Composition Isotherm (PCI or PCT curve), which plots the equilibrium pressure against the hydrogen concentration (H/M ratio) at a constant temperature.[6]

  • Multiple Isotherms: The above steps are repeated at several different temperatures.[2]

  • van't Hoff Analysis: The relationship between the equilibrium plateau pressure and temperature is described by the van't Hoff equation:

    ln(P_eq) = (ΔH / RT) - (ΔS / R)

    where:

    • P_eq is the equilibrium plateau pressure

    • ΔH is the standard enthalpy of formation

    • ΔS is the standard entropy of formation

    • R is the ideal gas constant

    • T is the absolute temperature in Kelvin

    By plotting ln(P_eq) versus 1/T for the plateau regions of the different isotherms, a straight line is obtained. The slope of this line is equal to ΔH/R, and the y-intercept is equal to -ΔS/R, from which the enthalpy and entropy of formation can be calculated.[5][6]

Calorimetry

Calorimetry provides a direct measurement of the heat released or absorbed during the hydrogenation or dehydrogenation process.

Objective: To directly measure the heat of formation of vanadium hydrides.

Methodology:

  • Sample Preparation: A known mass of the activated vanadium sample is placed in a sample cell within a sensitive calorimeter.

  • Hydrogen Reaction: A precise amount of hydrogen gas is introduced into the sample cell, and the resulting change in temperature due to the exothermic hydrogenation reaction is measured.

  • Heat Calculation: The heat of formation (enthalpy) is calculated from the temperature change and the known heat capacity of the calorimeter system.

  • Entropy Calculation: While calorimetry directly measures enthalpy, entropy is typically determined in conjunction with PCT data or through heat capacity measurements down to low temperatures.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the enthalpy and entropy of formation for vanadium hydrides using PCT analysis.

G cluster_experiment Experimental Procedure cluster_repetition Data Collection cluster_analysis Thermodynamic Analysis cluster_results Final Thermodynamic Properties A Sample Activation B Set Constant Temperature (T1) A->B C Introduce H2 & Measure P_eq B->C D Repeat for multiple H concentrations C->D Incremental H2 addition D->C E Generate PCT Isotherm at T1 D->E Completed isotherm F Repeat for T2, T3, ... E->F G Collect multiple PCT Isotherms F->G H Identify Plateau Pressures (P_eq) G->H I Plot ln(P_eq) vs 1/T (van't Hoff Plot) H->I J Linear Regression I->J K Calculate ΔH from Slope J->K L Calculate ΔS from Intercept J->L M ΔH of Formation K->M N ΔS of Formation L->N

Caption: Workflow for determining ΔH and ΔS from PCT data.

References

In-Depth Technical Guide to the Electronic Band Structure of Vanadium Hydride Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic band structure of various vanadium hydride phases. The document summarizes key quantitative data, details experimental and computational methodologies, and presents visual representations of fundamental concepts and workflows to facilitate a deeper understanding of this complex materials system.

Introduction to Vanadium Hydrides

Vanadium and its alloys are promising materials for hydrogen storage applications due to their ability to absorb large amounts of hydrogen and form various hydride phases. The electronic structure of these this compound phases is of critical importance as it governs their stability, bonding characteristics, and ultimately their hydrogen storage properties. The vanadium-hydrogen system is characterized by a rich phase diagram with several distinct hydride phases, each exhibiting unique electronic properties.

The primary phases observed in the V-H system include the solid solution α-phase (BCC), the β-phase (BCT), the γ-phase (FCC), and other intermediate phases. The electronic interactions between vanadium and hydrogen atoms in these structures are a complex interplay of ionic and covalent bonding, which is reflected in their electronic band structures and density of states. Understanding these electronic properties is crucial for the rational design of novel vanadium-based alloys with improved hydrogen storage performance.

Crystal Structures of this compound Phases

The crystal structure of this compound changes with increasing hydrogen concentration, leading to the formation of different phases. The main phases and their crystal structures are summarized below.

PhaseStoichiometry (approx.)Crystal SystemSpace Group
α-VVH < 0.1Body-Centered Cubic (BCC)Im-3m
β-VHVH~0.5Body-Centered Tetragonal (BCT)I41/amd
γ-VH2VH~2.0Face-Centered Cubic (FCC)Fm-3m
δ-VHVH~1.0Orthorhombic-
ε-V3H2V3H2--

Note: The exact stoichiometry and crystal structures can vary with temperature and pressure.

Electronic Band Structure and Density of States

The electronic properties of vanadium hydrides are predominantly metallic, a characteristic that arises from the significant density of states at the Fermi level (E_F). The bonding in these hydrides is a mixture of metallic, covalent, and ionic interactions.[1]

Vanadium Monohydride (VH): In the VH phase, the interaction between the vanadium 4s and hydrogen 1s orbitals is significant.[2] The V-H bond in VH is considered to be stronger than in VH2.[2] This is also reflected in the lower Fermi energy level of VH compared to VH2, suggesting greater stability.[2]

Vanadium Dihydride (VH2): The VH2 phase is characterized by interactions involving vanadium 4s, 3d, and hydrogen 1s orbitals.[2] Both the Fm-3m and Pnma phases of VH2 have been shown to be metallic through calculations of their electronic band structure and density of states.[3] The chemical interactions in VH2 are dominated by V-H bonding, with weaker V-V interactions.[2]

The density of states (DOS) at the Fermi level is a crucial parameter for understanding the stability and electronic behavior of these hydrides. A higher DOS at E_F is often associated with lower stability.

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound phases, compiled from various experimental and theoretical studies.

Table 1: Lattice Parameters of this compound Phases

PhaseStoichiometryCrystal Systema (Å)b (Å)c (Å)Reference
α-V-BCC3.028--[4]
β-VHVH~0.5BCT3.1433.1433.148[5]
γ-VH2VH2FCC4.271--[6]
Pnma-VH2VH2Orthorhombic4.4564.4564.456[3]

Table 2: Enthalpy of Formation of Vanadium Hydrides

Hydride PhaseEnthalpy of Formation (kJ/mol H2)Reference
This compound (general)-40[7]

Table 3: Calculated Density of States (DOS) at the Fermi Level (E_F)

PhaseDOS at E_F (states/eV/f.u.)Reference
Pure Pd3.32[8]
PdH0.51[8]
fcc PdH2~0[8]

Experimental and Computational Methodologies

The electronic structure of vanadium hydrides is investigated through a combination of experimental techniques and theoretical calculations.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Principle: A beam of X-rays is focused on the sample, causing the emission of photoelectrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of the element and its chemical environment.

  • Experimental Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) radiation is commonly used.

    • Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons.

    • Vacuum: The experiment is conducted under ultra-high vacuum (UHV) conditions (typically < 10^-9 torr) to prevent surface contamination.

    • Sample Preparation: this compound samples are often prepared in-situ by exposing a clean vanadium surface to a controlled pressure of hydrogen gas. Surface cleaning is typically performed by Ar+ ion sputtering.

  • Data Analysis: The core-level spectra (e.g., V 2p, H 1s) are analyzed to determine the chemical states and their relative concentrations. The valence band spectra provide information about the density of occupied electronic states.

Angle-Resolved Photoemission Spectroscopy (ARPES): ARPES is a powerful technique for directly probing the electronic band structure of crystalline solids.

  • Principle: Similar to XPS, ARPES is based on the photoelectric effect. However, in ARPES, both the kinetic energy and the emission angle of the photoelectrons are measured. This allows for the determination of the electron's momentum, and thus the E(k) dispersion (band structure) can be mapped.

  • Experimental Setup:

    • Photon Source: Highly monochromatic and focused UV or soft X-ray radiation from a synchrotron or a gas discharge lamp is used.

    • Electron Analyzer: A hemispherical analyzer with a 2D detector is used to measure the kinetic energy and emission angle of the photoelectrons simultaneously.

    • Sample Orientation: The single-crystal sample is mounted on a goniometer that allows for precise control of its orientation relative to the incident photons and the analyzer.

    • Temperature: Measurements are often performed at low temperatures to reduce thermal broadening of the spectral features.

Computational Protocols

Density Functional Theory (DFT): DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems.

  • Principle: DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are a unique functional of the electron density.

  • Typical Workflow:

    • Structure Definition: The crystal structure of the this compound phase is defined, including the lattice parameters and atomic positions.

    • Functional Selection: An exchange-correlation functional is chosen to approximate the complex many-body effects. Common choices for metal hydrides include the Generalized Gradient Approximation (GGA).

    • Pseudopotentials: The interaction between the core and valence electrons is described by pseudopotentials to reduce computational cost.

    • Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is obtained.

    • Property Calculation: Once the ground-state electron density is known, various properties such as the total energy, electronic band structure, and density of states can be calculated.

  • Software: Common software packages for DFT calculations include VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, and ABINIT.

Visualizations

V-H Bonding Interaction

G cluster_V Vanadium Orbitals cluster_H Hydrogen Orbital V Vanadium VH_bond V-H Bond H Hydrogen V_4s 4s V_4s->VH_bond σ-bonding V_3d 3d V_3d->VH_bond Hybridization H_1s 1s H_1s->VH_bond σ-bonding

Caption: Simplified representation of V-H orbital interactions.

Computational Workflow for Electronic Structure Calculation

G start Define Crystal Structure (Lattice Parameters, Atomic Positions) dft_setup DFT Setup (Functional, Pseudopotentials, Cutoff Energy) start->dft_setup scf Self-Consistent Field (SCF) Calculation dft_setup->scf check_conv Convergence? scf->check_conv check_conv->scf No post_proc Post-Processing check_conv->post_proc Yes band_structure Band Structure post_proc->band_structure dos Density of States post_proc->dos total_energy Total Energy post_proc->total_energy

Caption: A typical workflow for DFT-based electronic structure calculations.

Simplified Vanadium-Hydrogen Phase Diagram Logic

G start Increase Hydrogen Concentration alpha α-Phase (BCC) Solid Solution start->alpha alpha_beta α + β Phase Mixture alpha->alpha_beta beta β-Phase (BCT) VH₀.₅ alpha_beta->beta beta_gamma β + γ Phase Mixture beta->beta_gamma gamma γ-Phase (FCC) VH₂ beta_gamma->gamma

Caption: Logical progression of V-H phases with increasing H concentration.

Conclusion

The electronic band structure of this compound phases is a complex and crucial aspect of their potential for hydrogen storage. The metallic nature of these hydrides, governed by the significant density of states at the Fermi level, and the mixed ionic-covalent bonding are key determinants of their stability and hydrogenation characteristics. This guide has provided a summary of the current understanding of the electronic properties of these materials, including quantitative data and descriptions of the primary experimental and computational methods used for their investigation. Further research, particularly detailed experimental characterization of the electronic structure of various hydride phases, will be essential for the development of advanced vanadium-based hydrogen storage materials.

References

An In-depth Technical Guide to the Phonon Dispersion Curves of Vanadium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phonon dispersion characteristics of vanadium hydride (VHₓ), a material of significant interest in hydrogen storage and catalysis. The document synthesizes experimental and theoretical data to offer a detailed understanding of the lattice dynamics across its various crystallographic phases.

Introduction to this compound and its Phases

Vanadium metal, with its body-centered cubic (BCC) crystal structure, readily absorbs hydrogen to form a series of non-stoichiometric hydrides. The absorption of hydrogen introduces significant changes to the host lattice, leading to the formation of several distinct crystallographic phases, each with unique vibrational properties. The primary phases of the vanadium-hydrogen system at different hydrogen concentrations (x) and temperatures are the α, β, and γ phases.

  • α-Phase (VHₓ, x < ~0.1): At low hydrogen concentrations, hydrogen atoms randomly occupy tetrahedral interstitial sites within the BCC vanadium lattice. This phase retains the BCC structure of the host metal, with a slight expansion of the lattice.

  • β-Phase (VH~₀.₅): As the hydrogen concentration increases, an ordering of hydrogen atoms occurs, leading to a body-centered tetragonal (BCT) structure. This phase is often referred to as V₂H.

  • γ-Phase (VH₂): At higher hydrogen concentrations, the metal lattice undergoes a transformation to a face-centered cubic (FCC) structure, with hydrogen atoms occupying the tetrahedral sites. This phase has a fluorite-type (CaF₂) crystal structure.

The lattice dynamics and, consequently, the phonon dispersion curves are highly sensitive to the crystal structure and the location of hydrogen atoms within the lattice. Understanding these vibrational modes is crucial for elucidating the thermodynamic stability, hydrogen diffusion mechanisms, and other physical properties of this compound.

Data Presentation: Phonon Frequencies and Crystallographic Data

The following tables summarize the key crystallographic parameters and experimentally determined and theoretically calculated phonon frequencies for the different phases of this compound. The experimental data is primarily derived from inelastic neutron scattering (INS) studies, which are particularly sensitive to the vibrations of the light hydrogen atoms. Theoretical data is based on first-principles calculations using Density Functional Theory (DFT).

Table 1: Crystallographic Data of Vanadium and this compound Phases

PhaseStoichiometryCrystal StructureSpace GroupLattice Parameters (Å)
VanadiumVBody-Centered Cubic (BCC)Im-3ma = 3.03
α-VHₓx < ~0.1Body-Centered Cubic (BCC)Im-3mSlightly expanded 'a' from pure V
β-VHₓ~0.5 (V₂H)Body-Centered Tetragonal (BCT)I4₁/amda ≈ 3.00, c ≈ 3.31
γ-VHₓ~2.0 (VH₂)Face-Centered Cubic (FCC)Fm-3ma ≈ 4.27

Table 2: Phonon Mode Frequencies for this compound Phases (cm⁻¹)

PhaseStoichiometryMethodAcoustic Mode Peaks (cm⁻¹)Optical Mode Peaks (cm⁻¹)Reference
α-VHₓVH₀.₀₁₅ - VH₀.₄INS (Experimental)~150, ~210~970, ~1400[1]
β-VHₓVH₀.₄₉ - VH₀.₇INS (Experimental)Not well resolved440, 970, ~1400[1]
β-VHₓVH₀-₁ (BCT)DFT (Theoretical)181, 2721041-1109, 1363-1747[1]
γ-VHₓVH₁.₄₉ - VH₁.₇₁INS (Experimental)Not well resolved~1300[1]
γ-VHₓVH₁-₂ (FCC)DFT (Theoretical)167, 2471495, 1547[1]

Note: The theoretical calculations for β-VHₓ and γ-VHₓ consider a range of hydrogen concentrations within the stability field of the respective phases, leading to a range of optical mode frequencies.

Experimental and Theoretical Methodologies

Experimental Protocol: Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering (INS) is a powerful experimental technique for probing the lattice dynamics of materials.[2] Due to the large incoherent scattering cross-section of hydrogen, INS is particularly sensitive to the vibrational modes involving hydrogen atoms in metal hydrides.

A typical experimental workflow for an INS study of this compound is as follows:

G cluster_prep Sample Preparation cluster_exp INS Experiment cluster_analysis Data Analysis p1 Vanadium Powder Activation p2 Hydrogen Gas Loading p1->p2 p3 Hydride Formation at Controlled T & P p2->p3 p4 Sample Encapsulation in Vanadium Can p3->p4 e1 Mount Sample in Spectrometer p4->e1 e2 Incident Neutron Beam (Monochromatic) e1->e2 e3 Neutron Scattering from Sample e2->e3 e4 Detection of Scattered Neutrons (Energy and Angle) e3->e4 a1 Energy Transfer Spectrum e4->a1 a2 Correction for Background and Multiple Scattering a1->a2 a3 Derivation of Phonon Density of States a2->a3

Caption: Experimental workflow for Inelastic Neutron Scattering (INS) of this compound.

Detailed Steps:

  • Sample Preparation: High-purity vanadium powder is first activated by heating under vacuum to remove surface oxides. It is then exposed to a known pressure of pure hydrogen gas at a specific temperature to achieve the desired hydrogen stoichiometry. The resulting this compound powder is then sealed in a sample container, typically made of vanadium to minimize coherent scattering from the container itself.

  • Inelastic Neutron Scattering Measurement: The sample is placed in a neutron spectrometer. A monochromatic beam of neutrons with a well-defined incident energy is directed at the sample. The neutrons interact with the lattice vibrations (phonons), gaining or losing energy in the process. The energy and scattering angle of the scattered neutrons are measured by detectors.

  • Data Analysis: The measured intensity of scattered neutrons as a function of energy transfer provides the inelastic scattering spectrum. After correcting for background noise and multiple scattering events, this spectrum can be used to derive the phonon density of states (PDOS), which represents the number of vibrational modes at a given energy.

Theoretical Protocol: First-Principles Calculations

First-principles calculations, based on Density Functional Theory (DFT), are a powerful tool for investigating the lattice dynamics of materials from a theoretical standpoint. These calculations can provide the full phonon dispersion curves, which show the relationship between phonon frequency and wavevector along high-symmetry directions in the Brillouin zone.

The logical workflow for calculating phonon dispersion curves using DFT is as follows:

G cluster_dft DFT Ground State Calculation cluster_dfpt Phonon Calculation (DFPT) cluster_output Output and Visualization d1 Define Crystal Structure (Lattice Parameters, Atomic Positions) d2 Self-Consistent Field (SCF) Calculation d1->d2 d3 Optimize Crystal Structure (Relax Atomic Positions and Cell) d2->d3 ph1 Optimized Structure as Input d3->ph1 ph2 Calculate Interatomic Force Constants (IFCs) using DFPT ph1->ph2 ph3 Construct Dynamical Matrix ph2->ph3 ph4 Diagonalize Dynamical Matrix at Specific q-points ph3->ph4 o1 Phonon Frequencies and Eigenvectors ph4->o1 o2 Plot Phonon Dispersion Curves o1->o2 o3 Calculate Phonon Density of States (PDOS) o1->o3

Caption: Logical workflow for first-principles phonon calculations using DFPT.

Detailed Steps:

  • Ground State Calculation: The calculation begins by defining the crystal structure of the this compound phase of interest. A self-consistent field (SCF) calculation is performed to determine the electronic ground state of the system. The crystal structure is then optimized by minimizing the forces on the atoms and the stress on the unit cell.

  • Phonon Calculation: Using the optimized crystal structure, the interatomic force constants (IFCs) are calculated. This is often done using Density Functional Perturbation Theory (DFPT), which calculates the linear response of the electron density to small atomic displacements.

  • Dynamical Matrix and Diagonalization: The IFCs are used to construct the dynamical matrix at various wavevectors (q-points) in the Brillouin zone. Diagonalizing the dynamical matrix for each q-point yields the phonon frequencies and their corresponding eigenvectors (atomic displacement patterns).

  • Output and Visualization: The calculated phonon frequencies are then plotted as a function of the wavevector along high-symmetry directions to generate the phonon dispersion curves. The phonon density of states can also be calculated by integrating the phonon frequencies over the entire Brillouin zone.

Phonon Dispersion Characteristics of this compound Phases

While full experimental phonon dispersion curves for this compound are scarce due to the challenges of incoherent scattering from hydrogen, theoretical calculations provide valuable insights into their behavior.

Acoustic and Optical Phonons

The phonon dispersion of this compound is characterized by two main types of branches:

  • Acoustic Phonons: These correspond to the in-phase, collective motion of neighboring atoms. In the phonon dispersion curves, the three acoustic branches (one longitudinal and two transverse) start at zero frequency at the Γ-point (the center of the Brillouin zone) and increase in frequency with increasing wavevector. These modes are dominated by the vibrations of the heavier vanadium atoms.

  • Optical Phonons: These involve the out-of-phase motion of atoms within the unit cell. In this compound, the high-frequency optical modes are dominated by the vibrations of the much lighter hydrogen atoms against the vanadium lattice. The frequencies of these modes are a direct probe of the strength of the vanadium-hydrogen bonding and the local environment of the hydrogen atoms.

Phase-Specific Observations
  • α-Phase (BCC): The phonon spectrum of the α-phase consists of acoustic modes similar to pure vanadium, with the addition of high-frequency localized optical modes due to the vibrating hydrogen atoms.

  • β-Phase (BCT): The ordering of hydrogen atoms in the β-phase leads to a more complex phonon spectrum. The tetragonal distortion of the lattice lifts the degeneracy of some phonon modes. The optical phonon spectrum in this phase is particularly sensitive to the specific arrangement of hydrogen atoms.

  • γ-Phase (FCC): In the high-concentration γ-phase, the phonon dispersion exhibits the characteristic features of a fluorite-type structure. The acoustic branches are primarily associated with the FCC vanadium sublattice, while the high-frequency optical branches correspond to the vibrations of the hydrogen sublattice.

Conclusion

The lattice dynamics of this compound are rich and complex, with distinct phonon dispersion characteristics for each of its crystallographic phases. Inelastic neutron scattering experiments have provided crucial data on the phonon density of states, particularly for the hydrogen optical modes. First-principles calculations complement this experimental work by providing detailed phonon dispersion curves, which are essential for a complete understanding of the vibrational properties. This guide provides a foundational understanding of the phonon dispersion in this compound, which is critical for the design and development of advanced materials for hydrogen-related applications.

References

The Expanding Frontier of Vanadium Hydrides: A Technical Guide to Novel Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced materials with novel properties has led to a resurgence of interest in metal hydrides, with vanadium-based systems standing out for their potential in hydrogen storage, superconductivity, and catalysis. Recent discoveries of new vanadium-based hydride phases, primarily synthesized under high-pressure conditions, are pushing the boundaries of our understanding of the vanadium-hydrogen system. This technical guide provides an in-depth overview of these new phases, detailing the experimental protocols for their synthesis and presenting key quantitative data for comparative analysis.

Newly Discovered Vanadium-Based Hydride Phases

Recent research has unveiled several novel vanadium-based hydride phases, expanding the known vanadium-hydrogen phase diagram. These discoveries have been largely enabled by advancements in high-pressure synthesis techniques.

High-Pressure Vanadium Polyhydrides

Systematic explorations of the V-H system under high pressure have predicted and, in some cases, experimentally realized novel stoichiometries with high hydrogen content, often referred to as polyhydrides or superhydrides. These phases are of particular interest due to their potential for high-temperature superconductivity.[1] First-principles calculations have been instrumental in predicting the stability of these phases at elevated pressures.[2][3]

Key predicted high-pressure vanadium hydride phases include VH, VH2, VH3, and VH5.[2] Among these, VH3, VH5, and VH8 are notable for their predicted superconducting properties.[1][3]

Anion-Disordered Perovskite Oxyhydrides

A new class of vanadium-based hydrides, the perovskite oxyhydrides, has been synthesized, exhibiting interesting electronic and magnetic properties. One notable example is the anion-disordered Sr1–xNaxVO3–yHy. Unlike the anion-ordered SrVO2H, these phases are synthesized at high pressure and high temperature, leading to a disordered arrangement of oxide and hydride anions.

Quantitative Data Summary

The following tables summarize the key quantitative data for recently discovered vanadium-based hydride phases.

PhaseSynthesis Pressure (GPa)Synthesis Temperature (K)Crystal StructureSpace GroupKey PropertiesReference
P63/mmm-VH5 200-HexagonalP63/mmmPredicted Superconducting (Tc = 18.5 K)[3]
C2/m-VH8 200-MonoclinicC2/mPredicted Superconducting (Tc = 71.4 K)[1][3]
Sr1–xNaxVO3–yHy 2-41073-1273Perovskite-Anion-disordered, increased hydride content with Na

Note: Tc refers to the superconducting critical temperature.

Experimental Protocols

The synthesis and characterization of these new this compound phases require specialized experimental techniques, primarily centered around high-pressure apparatus and advanced analytical methods.

High-Pressure Synthesis using Diamond Anvil Cells (DAC)

The synthesis of vanadium polyhydrides at extreme pressures is typically carried out in a diamond anvil cell (DAC).[4]

Methodology:

  • Sample Loading: A small piece of vanadium metal is placed in a sample chamber drilled into a gasket, which is then placed between two diamond anvils.

  • Pressure Medium: A pressure-transmitting medium, such as helium or argon, is loaded into the sample chamber to ensure hydrostatic pressure.

  • Pressurization: The diamond anvils are mechanically pressed together to generate high pressures, which can be measured using a calibrated pressure standard like the fluorescence of a ruby chip included in the sample chamber.

  • In-situ Analysis: The sample is often heated using a laser while under pressure.[5] The crystal structure of the resulting hydride phase is determined in-situ using synchrotron X-ray diffraction.[1]

Synthesis of Anion-Disordered Perovskite Oxyhydrides

The synthesis of anion-disordered perovskite oxyhydrides like Sr1–xNaxVO3–yHy involves high-pressure and high-temperature solid-state reactions.

Methodology:

  • Precursor Preparation: Precursor materials such as SrO, SrH2, V2O3, and NaH are weighed and mixed in the desired molar ratios in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Encapsulation: The mixed powder is typically sealed in a noble metal capsule (e.g., gold or platinum) to prevent reaction with the pressure cell.

  • High-Pressure, High-Temperature Reaction: The capsule is subjected to high pressures (e.g., 2-4 GPa) and high temperatures (e.g., 1073-1273 K) in a high-pressure apparatus such as a piston-cylinder or multi-anvil press.

  • Characterization: After quenching and decompressing the sample, the structure and composition of the synthesized phase are characterized using techniques like powder X-ray diffraction and neutron diffraction.

Visualization of Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

High_Pressure_Synthesis_Workflow cluster_preparation Sample Preparation cluster_synthesis High-Pressure Synthesis cluster_analysis In-situ Analysis start Start: Vanadium Metal + Hydrogen Source load_dac Load into Diamond Anvil Cell (DAC) with Pressure Medium start->load_dac pressurize Apply High Pressure load_dac->pressurize laser_heat Laser Heating (optional) pressurize->laser_heat xrd Synchrotron X-ray Diffraction laser_heat->xrd end End: Characterized New this compound Phase xrd->end

Caption: Generalized workflow for the high-pressure synthesis of novel this compound phases using a diamond anvil cell.

Theoretical_Experimental_Relationship cluster_theoretical Theoretical Prediction cluster_experimental Experimental Synthesis & Characterization dft First-Principles Calculations (DFT) predict_stability Predict Phase Stability & Properties dft->predict_stability calphad CALPHAD Modeling calphad->predict_stability synthesis High-Pressure Synthesis (e.g., DAC) predict_stability->synthesis Guides Experiment characterization Structural & Property Characterization (e.g., XRD) synthesis->characterization characterization->predict_stability Validates & Refines Theory

Caption: The synergistic relationship between theoretical prediction and experimental synthesis in the discovery of new this compound phases.

Conclusion

The field of vanadium-based hydrides is undergoing a period of rapid advancement, driven by the powerful combination of theoretical predictions and high-pressure synthesis techniques. The discovery of novel polyhydrides with potential for high-temperature superconductivity and complex oxyhydrides with tunable electronic properties opens up new avenues for materials design and application. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of this exciting area of materials science. Further exploration of the vast pressure-temperature-composition space is expected to uncover even more exotic and technologically significant this compound phases in the near future.

References

The Frontier of Extreme Conditions: A Technical Guide to the High-Pressure Synthesis and Properties of Novel Vanadium Hydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current state of research into novel vanadium hydrides synthesized under high-pressure conditions. Primarily targeting researchers, scientists, and professionals in materials science and condensed matter physics, this document details the theoretical predictions of new, hydrogen-rich vanadium compounds and outlines the experimental methodologies utilized in their pursuit. While theoretical advancements have painted a promising picture of high-temperature superconductivity and unique chemical bonding, experimental verification of many of these novel phases remains a significant and ongoing challenge.

Introduction: The Quest for Hydrogen-Rich Materials

The study of binary hydrides under extreme pressure is a burgeoning field driven by the search for novel materials with exceptional properties, most notably high-temperature superconductivity. Vanadium, a transition metal known to form hydrides at ambient pressures, has been the subject of intensive theoretical investigation, which predicts the stabilization of exotic, hydrogen-rich stoichiometries at pressures achievable in laboratory settings. These predicted polyhydrides, such as VH₃, VH₅, and VH₈, are anticipated to exhibit metallic characteristics and potentially superconductivity at temperatures far exceeding those of conventional superconductors.[1][2]

This guide summarizes the key theoretical predictions for these novel vanadium hydrides, presents the general experimental frameworks for their synthesis, and discusses their predicted properties, offering a valuable resource for researchers aiming to explore this frontier of materials science.

Theoretical Predictions of Novel Vanadium Hydride Phases

First-principles structural searches and density functional theory (DFT) calculations have been instrumental in predicting the stability and properties of various vanadium hydrides at high pressures. These computational studies have unveiled a complex phase diagram for the V-H system under compression, suggesting the emergence of several new, stable compounds.

Predicted Stable this compound Phases at High Pressure

The following table summarizes the theoretically predicted stable stoichiometries of vanadium hydrides at various pressure ranges, their corresponding crystal structures, and predicted superconducting critical temperatures (Tc).

StoichiometryPressure Range (GPa)Crystal StructureSpace GroupPredicted Tc (K)Reference
VH150 - 250RhombohedralR-3m6 - 11[3]
VH₂Stable at high pressuresNot specified in detail in the provided resultsNot specified in detail in the provided resultsA few Kelvins[4]
VH₃150 - 250Face-centered cubicFm-3m2 - 8[3]
VH₅125 - 250HexagonalP6/mmm22 - 31[3]
VH₅200HexagonalP6₃/mmm18.5[1]
VH₈200MonoclinicC2/m71.4[1]

Note: The predicted Tc values can vary between different theoretical studies due to the computational methods and approximations used.

Structural and Electronic Properties

Theoretical calculations indicate that these high-pressure vanadium hydrides are metallic in nature.[1] A significant feature of these compounds is the strong ionic character, resulting from a charge transfer from vanadium to hydrogen.[3] As the hydrogen content increases, the coordination number of the vanadium atoms also increases.[1] For instance, in the predicted C2/m phase of VH₈, the vanadium atom reaches a high coordination number of 16.[1] This particular phase is described as containing infinite zigzag chains of H₂ molecules.[1]

Experimental Methodologies for High-Pressure Synthesis

The synthesis of novel metal hydrides at extreme pressures predominantly relies on the use of diamond anvil cells (DACs), often coupled with in-situ heating and characterization techniques. While specific, detailed experimental protocols for the successful synthesis of the predicted novel vanadium polyhydrides (e.g., VH₃, VH₅, VH₈) are not yet available in the published literature, a general methodology can be outlined.

General Experimental Workflow

The high-pressure synthesis and characterization of metal hydrides typically follow a well-defined workflow, which can be adapted for the V-H system.

experimental_workflow cluster_prep Sample Preparation cluster_dac Diamond Anvil Cell Loading cluster_synthesis High-Pressure Synthesis cluster_char In-situ Characterization prep Vanadium Sample Preparation (e.g., foil, powder) load_sample Loading of V and Ruby into Gasket Hole prep->load_sample gasket Gasket Preparation (e.g., Re, indented) gasket->load_sample ruby Ruby Sphere Loading (Pressure Marker) ruby->load_sample load_h2 Hydrogen Loading (Gas Loading System) load_sample->load_h2 seal Sealing the DAC load_h2->seal compress Pressure Increase (e.g., > 100 GPa) seal->compress heat Laser Heating (optional) (to overcome kinetic barriers) compress->heat xrd Synchrotron X-ray Diffraction (Structural Analysis) compress->xrd Characterize heat->xrd Characterize raman Raman Spectroscopy (Vibrational Modes) xrd->raman transport Electrical Transport Measurement (Superconductivity) raman->transport

A generalized workflow for the high-pressure synthesis and characterization of vanadium hydrides.
Key Experimental Protocols

  • Diamond Anvil Cell (DAC) Preparation and Loading:

    • A metallic gasket (e.g., rhenium) is pre-indented between two diamond anvils to the desired thickness.

    • A sample chamber is created by drilling a hole in the center of the indentation using techniques like laser drilling or electric discharge machining.

    • A small piece of high-purity vanadium metal (foil or powder) is loaded into the sample chamber along with a ruby microsphere for pressure calibration via ruby fluorescence.

    • The DAC is placed in a gas-loading system to introduce high-purity hydrogen, which serves as both a reactant and a pressure-transmitting medium.

    • The DAC is sealed to trap the hydrogen and the sample under an initial pressure.

  • High-Pressure Synthesis:

    • The pressure is gradually increased by applying a force to the diamonds.

    • For reactions with high activation barriers, in-situ laser heating can be employed. A high-power laser is focused on the sample to reach high temperatures, promoting the reaction between vanadium and hydrogen.

  • In-situ Characterization:

    • Synchrotron X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure of the synthesized hydrides at high pressure. The diffraction patterns provide information on the lattice parameters and symmetry of the new phases.

    • Raman Spectroscopy: This technique can be used to probe the vibrational modes of the V-H bonds and to detect the presence of molecular hydrogen units within the crystal structure.

    • Electrical Transport Measurements: To investigate superconductivity, four-probe electrical resistance measurements are performed as a function of temperature at a constant high pressure. A sharp drop in resistance to zero is the hallmark of a superconducting transition.

Predicted Properties of Novel Vanadium Hydrides

The primary driver for the investigation of high-pressure vanadium hydrides is the prediction of their potential for high-temperature superconductivity.

Superconductivity

As detailed in the table above, several of the predicted vanadium polyhydrides are expected to be superconductors with relatively high Tc values. The highest predicted Tc is 71.4 K at 200 GPa for the C2/m phase of VH₈.[1] The mechanism for superconductivity in these materials is believed to be phonon-mediated, as described by the Bardeen-Cooper-Schrieffer (BCS) theory. The high vibrational frequencies of the light hydrogen atoms are thought to contribute significantly to a strong electron-phonon coupling, which is a key ingredient for high-temperature superconductivity.

Hydrogen Storage

While the primary focus of high-pressure synthesis is not on practical hydrogen storage applications due to the extreme pressures required, the study of these hydrogen-rich phases provides fundamental insights into the limits of hydrogen incorporation in metals. Vanadium is known for its ability to store hydrogen at ambient conditions, and understanding its behavior at high pressures can inform the design of new hydrogen storage materials.

Logical Relationships in the High-Pressure V-H System

The formation of different this compound phases is critically dependent on the applied pressure. Based on theoretical calculations, a simplified relationship between pressure and the stable stoichiometries can be visualized.

phase_relationships V Vanadium (V) VHx_lowP VH, V₂H, VH₂ (Low to Moderate P) V->VHx_lowP Increasing Pressure VH3 VH₃ VHx_lowP->VH3 > 150 GPa VH5 VH₅ VH3->VH5 > 125 GPa VH8 VH₈ VH5->VH8 ~200 GPa

A simplified representation of the predicted evolution of stable this compound phases with increasing pressure.

Current Challenges and Future Outlook

The most significant challenge in the field of high-pressure vanadium hydrides is the experimental synthesis and verification of the theoretically predicted novel phases. The discrepancy between the wealth of theoretical predictions and the lack of experimental confirmation underscores the difficulties associated with these extreme-condition experiments. These challenges may include kinetic barriers to the formation of the new phases, difficulties in achieving and maintaining the required pressures, and the small sample sizes inherent to DAC experiments, which makes characterization difficult.

Future research will undoubtedly focus on bridging this gap. Advances in high-pressure synthesis techniques, such as improved laser heating methods and more precise control over experimental conditions, will be crucial. Furthermore, the development of more sensitive in-situ characterization tools will aid in the identification of new phases, even in minute quantities. The successful synthesis of these novel vanadium hydrides would not only validate the theoretical predictions but also open up new avenues for exploring high-temperature superconductivity and the fundamental chemistry of hydrogen under extreme conditions.

References

Solid-State NMR Unveils the Dynamics of Hydrogen in Vanadium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to the study of hydrogen within the vanadium metal lattice. Vanadium hydrides are of significant interest for hydrogen storage applications and as model systems for understanding metal-hydrogen interactions. Solid-state NMR is a powerful, non-destructive technique that offers unparalleled insight into the structural and dynamic properties of hydrogen in these materials at the atomic level. This document details the key experimental protocols, presents quantitative data, and illustrates the logical relationships between NMR parameters and the physical behavior of hydrogen in vanadium.

Introduction to Hydrogen in Vanadium and Solid-State NMR

The vanadium-hydrogen system exhibits a rich phase diagram with various crystallographic structures depending on hydrogen concentration and temperature. Hydrogen atoms occupy interstitial sites within the vanadium body-centered cubic (bcc) or body-centered tetragonal (bct) lattice.[1] Understanding the precise location of hydrogen, its electronic environment, and its mobility is crucial for optimizing the performance of vanadium-based hydrogen storage materials.

Solid-state NMR, particularly ¹H NMR, is an ideal tool for probing the hydrogen sublattice. By measuring parameters such as the Knight shift, spin-lattice (T₁) and spin-spin (T₂) relaxation times, and diffusion coefficients, one can elucidate the electronic structure, hydrogen site occupancy, and the dynamics of hydrogen diffusion within the vanadium host.[1]

Quantitative NMR Parameters of Hydrogen in Vanadium

Solid-state ¹H NMR experiments on vanadium hydrides yield a wealth of quantitative data that directly correlate with the material's properties. The following tables summarize key NMR parameters reported in the literature for the VHₓ system.

Table 1: ¹H NMR Linewidths and Second Moments for VH₀.₅₉

Temperature (K)ComponentLinewidth (Gauss)Second Moment (G²)
< 160I (Rigid Lattice)~13~33 (experimental)
< 160I (Rigid Lattice)-39.6 (calculated)
120 - 150II (Motional Narrowing)2.7 ± 0.5-

Data extracted from Hayashi et al. (1982).[1] The presence of two components indicates the existence of at least two distinct hydrogen environments within the β-phase of VH₀.₅₉.[1] The discrepancy between the experimental and calculated second moment for the rigid lattice has been noted in other metal hydrides and its origin is still under investigation.[1]

Experimental Protocols for Solid-State ¹H NMR of Vanadium Hydrides

Detailed experimental procedures are critical for obtaining high-quality and reproducible solid-state NMR data. The following protocols are synthesized from established methodologies for studying metal hydrides.

Sample Preparation
  • Vanadium Hydride Synthesis: Vanadium metal powder is activated by heating under high vacuum to remove surface oxides. A known amount of high-purity hydrogen gas is then introduced into the chamber at a controlled pressure and temperature to achieve the desired hydrogen stoichiometry (e.g., VHₓ). The hydrogen content is determined by gravimetric analysis and confirmed by volumetric measurements of evolved hydrogen upon heating.[2]

  • Sample Packing: The synthesized this compound powder is finely ground under an inert atmosphere (e.g., helium) to ensure homogeneity and passed through a fine mesh sieve (e.g., 200 mesh).[2] The powdered sample is then carefully packed into a solid-state NMR rotor of appropriate diameter (e.g., 4 mm). The rotor is sealed under vacuum or an inert atmosphere to prevent contamination and sample degradation.[2]

Solid-State NMR Experiments
  • Spectrometer Setup: Experiments are typically performed on a wide-bore solid-state NMR spectrometer. A probe suitable for ¹H NMR with capabilities for magic-angle spinning (MAS) is required. The probe must be carefully tuned to the ¹H Larmor frequency.

  • Magic-Angle Spinning (MAS): To reduce anisotropic line broadening effects, such as dipolar coupling and chemical shift anisotropy, the sample is spun at a high frequency (typically several kHz to over 100 kHz) at the "magic angle" of 54.74° with respect to the external magnetic field (B₀).[3][4]

  • ¹H NMR Spectra Acquisition:

    • Direct Polarization: A simple pulse-acquire sequence can be used. A 90° radiofrequency (RF) pulse is applied to excite the ¹H nuclei, and the resulting free induction decay (FID) is recorded.

    • Fourier Transformation: The FID is Fourier transformed to obtain the ¹H NMR spectrum.

  • Spin-Lattice Relaxation (T₁) Measurement:

    • Inversion-Recovery Pulse Sequence: The most common method for measuring T₁ is the inversion-recovery sequence (180° - τ - 90° - acquire).

    • Procedure: A 180° pulse inverts the magnetization. After a variable delay time τ, a 90° pulse is applied to sample the recovery of the longitudinal magnetization. The signal intensity is measured for a series of τ values.

    • Data Analysis: The signal intensity as a function of τ is fitted to an exponential recovery function to extract the T₁ value.

  • Spin-Spin Relaxation (T₂) Measurement:

    • Carr-Purcell-Meiboom-Gill (CPMG) Pulse Sequence: The CPMG sequence (90° - [τ - 180° - τ]ₙ - acquire) is commonly used to measure T₂.

    • Procedure: A 90° pulse creates transverse magnetization. A train of 180° pulses is applied to refocus the dephasing of the magnetization due to magnetic field inhomogeneities, allowing for the measurement of the true T₂ decay.

    • Data Analysis: The decay of the echo amplitudes as a function of time is fitted to an exponential decay function to determine T₂.

  • Pulsed-Field Gradient (PFG) NMR for Diffusion Measurements:

    • Stejskal-Tanner Pulse Sequence: A spin-echo sequence incorporating two magnetic field gradient pulses is used.

    • Procedure: The first gradient pulse encodes the spatial position of the nuclei. After a diffusion time (Δ), the second gradient pulse is applied to refocus the magnetization of stationary nuclei. Nuclei that have moved during Δ will experience a different gradient strength, leading to a signal attenuation.

    • Data Analysis: The signal attenuation is measured as a function of the gradient strength, and the diffusion coefficient (D) is calculated using the Stejskal-Tanner equation.[5]

Visualizing Experimental and Logical Frameworks

To better illustrate the methodologies and the interplay of different parameters in solid-state NMR studies of hydrogen in vanadium, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Solid-State NMR of Hydrogen in Vanadium cluster_sample_prep Sample Preparation cluster_nmr_exp NMR Experimentation cluster_data_analysis Data Analysis Vanadium_Activation Vanadium Activation (Heating under vacuum) Hydriding Hydriding (Controlled H₂ exposure) Vanadium_Activation->Hydriding Characterization Stoichiometry Characterization (Gravimetric/Volumetric) Hydriding->Characterization Grinding_Sieving Grinding and Sieving (Inert atmosphere) Characterization->Grinding_Sieving Rotor_Packing Rotor Packing and Sealing Grinding_Sieving->Rotor_Packing Spectrometer_Setup Spectrometer Setup (Tuning to ¹H frequency) Rotor_Packing->Spectrometer_Setup MAS Magic-Angle Spinning Spectrometer_Setup->MAS Pulse_Sequences Pulse Sequence Execution (e.g., Inversion-Recovery, CPMG, PFG) MAS->Pulse_Sequences Data_Acquisition Data Acquisition (FID/Echo recording) Pulse_Sequences->Data_Acquisition FT Fourier Transformation (FID to Spectrum) Data_Acquisition->FT Relaxation_Fitting Relaxation Curve Fitting (Extract T₁ and T₂) Data_Acquisition->Relaxation_Fitting Diffusion_Calculation Diffusion Coefficient Calculation (Stejskal-Tanner Equation) Data_Acquisition->Diffusion_Calculation Spectral_Analysis Spectral Analysis (Linewidth, Knight Shift) FT->Spectral_Analysis

Fig. 1: Experimental workflow for solid-state NMR studies of hydrogen in vanadium.

Logical_Relationships Logical Relationships in ¹H Solid-State NMR of Vanadium Hydrides cluster_nmr NMR Parameters cluster_properties Physical Properties of H in Vanadium Knight_Shift Knight Shift (K) Electronic_Structure Electronic Structure (Density of States at Fermi Level) Knight_Shift->Electronic_Structure Proportional to T1 Spin-Lattice Relaxation (T₁) T1->Electronic_Structure Inversely related to H_Mobility Hydrogen Mobility (Diffusion) T1->H_Mobility Sensitive to T2 Spin-Spin Relaxation (T₂) T2->H_Mobility Sensitive to Linewidth Linewidth (Δν) Linewidth->H_Mobility Inversely related to (Motional Narrowing) H_H_Distance H-H Internuclear Distance Linewidth->H_H_Distance Related to (Dipolar Broadening) Diffusion_Coeff Diffusion Coefficient (D) Diffusion_Coeff->H_Mobility Directly measures Site_Occupancy Hydrogen Site Occupancy (Tetrahedral/Octahedral) Site_Occupancy->T1 Influences Site_Occupancy->T2 Influences Site_Occupancy->Linewidth Affects

Fig. 2: Logical relationships between ¹H NMR parameters and hydrogen properties in vanadium.

Conclusion

Solid-state NMR spectroscopy is an indispensable technique for characterizing the behavior of hydrogen in vanadium. This guide has provided an overview of the key ¹H NMR parameters, detailed experimental protocols, and the fundamental relationships between the measured NMR data and the physical properties of the vanadium-hydrogen system. The quantitative data and methodologies presented herein serve as a valuable resource for researchers and scientists working on the development of advanced hydrogen storage materials and for those seeking a deeper understanding of metal-hydrogen interactions. Future work should focus on expanding the database of NMR parameters for a wider range of this compound stoichiometries and on correlating these findings with theoretical calculations to further refine our understanding of these complex materials.

References

An In-depth Technical Guide to the Magnetic Properties of Vanadium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of the vanadium hydride (VHₓ) system. It consolidates key quantitative data, details relevant experimental protocols, and illustrates fundamental concepts and workflows. While vanadium hydrides are primarily known for their hydrogen storage capabilities and potential as high-pressure superconductors, understanding their magnetic behavior is crucial for a complete characterization of their electronic structure, which underpins these applications.

Core Magnetic Properties of the Vanadium-Hydrogen System

Vanadium metal is a Pauli paramagnet, exhibiting a weak, temperature-independent magnetic susceptibility arising from the alignment of conduction electron spins in an applied magnetic field. The introduction of hydrogen into the vanadium lattice to form this compound (VHₓ) systematically alters these magnetic properties.

The primary effect of hydrogen absorption is the decrease in paramagnetic susceptibility . This reduction is attributed to changes in the electronic band structure of vanadium. As hydrogen content (x) increases, hydrogen atoms donate electrons to the vanadium d-band. This raises the Fermi level, leading to a decrease in the density of states at the Fermi level (DOS(EF)). Since Pauli susceptibility is directly proportional to the DOS(EF), the overall paramagnetic susceptibility of the material decreases.

At ambient pressures, vanadium hydrides do not exhibit ferromagnetic or antiferromagnetic ordering and are generally considered paramagnetic. The magnetic behavior is intricately linked to the specific phase of the V-H system, which is dependent on hydrogen concentration and temperature.

The Vanadium-Hydrogen Phase Diagram

The relationship between hydrogen concentration, temperature, and the resulting crystallographic phase is complex, as shown in the phase diagram below. The main phases at and below room temperature are:

  • α-phase (BCC): A solid solution of hydrogen in the body-centered cubic vanadium lattice, existing at low hydrogen concentrations.

  • β-phase (BCT/Monoclinic): A body-centered tetragonal or monoclinic hydride phase (V₂H or VH) that forms at intermediate hydrogen concentrations.

  • γ-phase (FCC): A face-centered cubic dihydride phase (V₂H) that exists at lower temperatures.

  • δ-phase (FCC): A face-centered cubic dihydride phase (VH₂) present at higher hydrogen concentrations.

V_H_Phase_Diagram Vanadium-Hydrogen System: Phases and Magnetic Character cluster_phases Key this compound Phases cluster_properties Associated Magnetic Behavior alpha α-VHx (BCC Solid Solution) Low H Content alpha_prop Paramagnetic (Susceptibility decreases with x) alpha->alpha_prop beta β-VHx (BCT/Monoclinic Hydride) ~VH₀.₅ - VH₀.₇₅ beta_prop Paramagnetic (Lower susceptibility than α-phase) beta->beta_prop gamma γ-V₂H (FCC Dihydride) Low Temperature delta δ-VH₂ (FCC Dihydride) Higher H Content delta_prop Weakly Paramagnetic delta->delta_prop

Fig 1. Simplified relationship between key VHₓ phases and their general magnetic characteristics.

Quantitative Magnetic Data

The magnetic susceptibility of vanadium hydrides is a key parameter for understanding their electronic properties. The data presented below is primarily sourced from foundational studies on the V-H system.

Magnetic Susceptibility of this compound

The paramagnetic susceptibility of vanadium decreases as hydrogen is absorbed. This trend is consistent across different temperatures. The following table summarizes representative data, showing the mass magnetic susceptibility as a function of the hydrogen-to-vanadium atomic ratio (H/V).

H/V RatioPhase(s) Present (approx.)Mass Susceptibility (χg) at 300 K (10⁻⁶ emu/g)Mass Susceptibility (χg) at 200 K (10⁻⁶ emu/g)
0.00α5.815.81
0.10α~5.4~5.4
0.40α + β~4.2~4.2
0.60β~3.8~3.8
0.80β~3.5~3.5
1.00β + δ~3.0~3.0
1.60δ~1.5~1.5

Data synthesized from Gibb, T. R. P., & Norder, W. A. (1966). The Journal of Physical Chemistry, 70(9), 3024-3029.

Nuclear Magnetic Resonance (NMR) Parameters

NMR spectroscopy is a powerful tool for probing the local electronic environment of both the vanadium and hydrogen nuclei.

  • ⁵¹V NMR: The ⁵¹V nucleus is highly suitable for NMR studies. In vanadium hydrides, the Knight shift of ⁵¹V provides direct information about the magnetic susceptibility of the s- and d-band electrons at the vanadium site. Studies on vanadium dihydride (VH₂) have reported a ⁵¹V Knight shift (Kᵥ) of approximately -0.016%.[1] This negative shift is interpreted as a result of competing positive orbital contributions and negative core polarization contributions.[1]

  • ¹H (Proton) NMR: The proton Knight shift (Kᴴ) in VH₂ has been measured at approximately -0.023%.[1] This is understood in terms of the direct contact interaction and indirect polarization of the hydrogen 1s band by the d-band conduction electrons.[1] Spin-lattice relaxation time (T₁) measurements for protons provide insights into hydrogen diffusion dynamics within the lattice.

ParameterHydride PhaseValueReference
⁵¹V Knight Shift (Kᵥ)VH₂-0.016 ± 0.005%[1]
¹H Knight Shift (Kᴴ)VH₂-0.023 ± 0.005%[1]
¹H Spin-Lattice Relaxation (T₁)β-VH₀.₅₉Varies with temperature, indicating hydrogen diffusion[2]

Experimental Protocols

Accurate measurement of the magnetic properties of vanadium hydrides requires careful sample preparation and specialized equipment due to their reactivity and the need to control hydrogen content precisely.

Synthesis and Handling of this compound Samples

This compound is typically synthesized by exposing pure vanadium metal to high-purity hydrogen gas at elevated temperatures (e.g., 200-400 °C) and pressures. The final hydrogen stoichiometry (x in VHₓ) is controlled by the temperature and hydrogen pressure.

Handling: this compound powders are highly reactive with oxygen and moisture.[3] All handling, storage, and preparation for measurements must be conducted in an inert atmosphere, such as a high-purity argon or nitrogen-filled glovebox.

Sample_Preparation_Workflow cluster_synthesis Hydride Synthesis cluster_characterization Post-Synthesis Handling start High-Purity V Metal glovebox Inert Atmosphere Glovebox start->glovebox Transfer In furnace High-Temperature Furnace glovebox->furnace Load Sample xrd XRD for Phase ID glovebox->xrd Aliquot for Analysis weighing Weighing for Stoichiometry glovebox->weighing furnace->glovebox Cool & Unload VHₓ Powder h2_source H₂ Gas Source h2_source->furnace pressure_control Pressure/Temp Control pressure_control->furnace sealing Sealing in Sample Holder weighing->sealing measurement Magnetic Measurement (VSM, SQUID, NMR) sealing->measurement Transfer to Instrument

Fig 2. Workflow for the synthesis and handling of air-sensitive this compound samples.
Magnetic Susceptibility Measurement

Method: Vibrating Sample Magnetometry (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer are the preferred methods for their high sensitivity. The Gouy balance method can also be used, especially with in-situ control of hydrogen pressure.

Protocol (VSM/SQUID):

  • Sample Preparation: Inside a glovebox, weigh a small amount (typically 5-20 mg) of the this compound powder.

  • Sample Holder: Place the powder into a sample holder (e.g., a gelatin capsule or a specialized powder holder). The holder's own magnetic signal must be characterized separately for background subtraction.

  • Sealing: Seal the sample holder to prevent any reaction with air during transfer and measurement.

  • Measurement:

    • Mount the sample in the magnetometer.

    • Perform measurements of magnetization (M) as a function of the applied magnetic field (H) at a constant temperature (e.g., 300 K). For paramagnetic materials, this M vs. H curve should be linear.

    • The magnetic susceptibility (χ) is calculated from the slope of the M vs. H curve.

    • Repeat measurements at different temperatures as required.

  • Data Correction: Correct the raw data by subtracting the magnetic contribution of the sample holder and accounting for the sample mass to obtain the mass susceptibility (χg).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: Solid-state NMR is used to probe the local environment of ⁵¹V and ¹H nuclei.

Protocol (⁵¹V and ¹H NMR):

  • Sample Preparation: Inside a glovebox, pack the this compound powder into an NMR rotor (e.g., zirconia). The rotor must be sealed with airtight caps.

  • Spectrometer Setup:

    • Use a high-field solid-state NMR spectrometer.

    • For ⁵¹V, which is a quadrupolar nucleus, wide-line NMR techniques are often necessary, although its quadrupole moment is relatively small.[4]

    • For ¹H, standard pulse sequences can be used.

  • T₁ Measurement (Inversion Recovery):

    • To measure the spin-lattice relaxation time (T₁), an inversion recovery pulse sequence (180° - τ - 90° - acquire) is used.

    • A series of spectra are acquired with varying delay times (τ).

    • The intensity of a given peak as a function of τ is fitted to an exponential recovery curve to extract the T₁ value. This is particularly useful for studying hydrogen mobility.

  • Knight Shift Measurement: The Knight shift is determined by measuring the resonance frequency of the nucleus in the metallic hydride and comparing it to the resonance frequency of the same nucleus in a non-metallic, diamagnetic reference compound.

Measurement_Logic cluster_goal Measurement Goal cluster_bulk Bulk Magnetic Properties cluster_local Local Electronic Structure goal_node Characterize Magnetic Properties of VHₓ bulk_prop Paramagnetic Susceptibility (χ) goal_node->bulk_prop Macro-scale local_prop Knight Shift (K) Spin-Lattice Relaxation (T₁) goal_node->local_prop Micro-scale bulk_method Method: VSM / SQUID bulk_prop->bulk_method bulk_output Output: χ vs. T χ vs. H/V bulk_method->bulk_output local_method Method: Solid-State NMR (⁵¹V, ¹H) local_prop->local_method local_output Output: K vs. Phase T₁ vs. T (Diffusion) local_method->local_output

Fig 3. Logical relationship between research goals and experimental techniques for VHₓ.

High-Pressure Superconductivity

Recent theoretical and experimental work has focused on the behavior of vanadium hydrides under extreme pressures. First-principles calculations predict that various hydrogen-rich this compound phases (e.g., VH₃, VH₅, VH₈) become stable at pressures exceeding 100 GPa and are expected to be high-temperature superconductors. These phases are metallic, and their predicted superconductivity is phonon-mediated, a phenomenon related to the electronic and vibrational properties of the dense hydrogen sublattice. While these high-pressure phases are not magnetically ordered, the study of the electronic structure through magnetic measurements at ambient pressure provides foundational data for theoretical models that predict these exotic high-pressure states.

Conclusion

The this compound system is characterized by a phase-dependent paramagnetism that is strongly influenced by hydrogen content. The decrease in magnetic susceptibility upon hydrogen absorption is a direct consequence of the modification of the vanadium d-band electronic structure. Experimental techniques such as VSM, SQUID, and NMR spectroscopy are essential tools for quantifying these properties, but require careful handling of the air-sensitive hydride materials. The data gathered from these magnetic studies provide crucial insights into the electronic interactions that govern not only the material's magnetic response but also its hydrogen storage behavior and its potential for high-pressure superconductivity.

References

Superconducting Properties of Vanadium Hydride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium hydride (VHₓ) has emerged as a material of significant interest within the field of superconductivity, primarily driven by theoretical predictions of its potential for high critical temperatures (Tc) under extreme pressures. This technical whitepaper provides a comprehensive overview of the current understanding of the superconducting properties of this compound, with a focus on theoretically predicted data. While experimental validation remains a key area for future research, this document summarizes the predicted critical temperatures for various this compound stoichiometries as a function of pressure. Furthermore, it details the generalized experimental protocols for the synthesis and characterization of such high-pressure hydride superconductors. This guide is intended to serve as a foundational resource for researchers investigating novel superconducting materials and for professionals in fields where advanced materials with unique electronic properties are of interest.

Introduction to Superconductivity in Metal Hydrides

The quest for room-temperature superconductors has been significantly advanced by the discovery of high-temperature superconductivity in hydrogen-rich materials under high pressure.[1][2] The underlying principle, proposed by Neil Ashcroft, suggests that hydrogen-dominant metallic alloys could exhibit superconductivity at elevated temperatures due to the high vibrational frequencies of the light hydrogen atoms, which is a key component of the conventional Bardeen-Cooper-Schrieffer (BCS) theory of phonon-mediated superconductivity.[1][3] This has led to the successful synthesis and observation of near-room-temperature superconductivity in hydrides such as lanthanum hydride (LaH₁₀) and yttrium hydride (YH₆) at megabar pressures.[1][4]

Vanadium, a transition metal known to form various hydrides, has been the subject of numerous theoretical studies exploring its potential as a high-pressure superconductor. These computational investigations predict that various stoichiometries of this compound can become superconducting at pressures achievable in laboratory settings.

Predicted Superconducting Properties of Vanadium Hydrides

The majority of the current knowledge regarding the superconducting properties of this compound comes from first-principles theoretical calculations. These studies have explored the phase diagram of the V-H system under pressure and predicted the critical temperatures for several stable stoichiometries.

Quantitative Data Summary

The following tables summarize the theoretically predicted critical temperatures (Tc) for various this compound phases at different pressures. It is crucial to note that these are computational predictions and await experimental verification.

StoichiometryPressure (GPa)Predicted Critical Temperature (Tc) (K)Crystal StructureReference
VH1506.5 - 10.7R-3m[5]
2506.5 - 10.7R-3m[5]
VH₂-Several Kelvins-[5]
VH₃1508.0 - 1.6Fm-3m[5]
2508.0 - 1.6Fm-3m[5]
VH₅125 - 25035.4 - 22.2P6/mmm[5]
20018.5P6₃/mmm[6]
30024.5-[6]
VH₈20071.4C2/m[6]

Note: The ranges in predicted Tc values reflect the variations in computational parameters and methodologies across different studies.

At present, there is a lack of experimentally determined data for the critical magnetic field (Hc) and critical current density (Jc) for this compound.

Experimental Protocols for High-Pressure Hydride Superconductors

While specific experimental data for the superconducting phases of this compound are not yet available, the methodologies for synthesizing and characterizing high-pressure superhydrides are well-established from studies on other materials like LaH₁₀ and H₃S.[4][7]

High-Pressure Synthesis

The synthesis of high-pressure metal hydrides is typically performed in a diamond anvil cell (DAC), which can generate pressures of hundreds of gigapascals.

Methodology:

  • Sample Loading: A small piece of high-purity vanadium metal is loaded into the sample chamber of a DAC, which is typically a hole drilled in a metal gasket.

  • Hydrogen Source: A hydrogen-rich medium is introduced into the sample chamber. This can be done by loading a solid hydrogen source such as ammonia (B1221849) borane (B79455) (NH₃BH₃) or by cryogenically loading pure liquid hydrogen.

  • Pressurization: The DAC is gradually compressed to the target pressure. The pressure is typically calibrated using the ruby fluorescence method.

  • Laser Heating: To overcome the activation energy for the reaction between vanadium and hydrogen, the sample is heated in situ using a high-power laser. This promotes the diffusion of hydrogen into the vanadium lattice and the formation of the desired hydride phase.

Measurement of Superconducting Properties

The characterization of superconductivity in these high-pressure samples is a significant experimental challenge.

Methodology:

  • Four-Probe Electrical Resistance Measurement: This is the most common method to detect a superconducting transition.[8] Four electrical probes are pre-deposited on the diamond culet. The sample is then synthesized on top of these probes. As the sample is cooled, a sharp drop to zero resistance is the primary indicator of a superconducting transition. The critical temperature (Tc) is determined from the onset or midpoint of this resistive transition.

  • Magnetic Susceptibility Measurement: Detecting the Meissner effect (the expulsion of a magnetic field from the superconductor) provides definitive proof of bulk superconductivity. This is a challenging measurement to perform in a DAC but can be achieved using techniques like SQUID magnetometry adapted for high pressures.

  • X-ray Diffraction (XRD): Synchrotron XRD is used to determine the crystal structure of the synthesized hydride phase in situ at high pressure. This is crucial for correlating the observed superconducting properties with a specific crystal structure.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a high-pressure superconducting hydride.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Sample Loading (Vanadium + H₂ Source) s2 Pressurization (Diamond Anvil Cell) s1->s2 s3 Laser Heating s2->s3 c1 Four-Probe Resistance (Tc) s3->c1 c2 Magnetic Susceptibility s3->c2 c3 X-ray Diffraction (Crystal Structure) s3->c3 pressure_composition_superconductivity cluster_phases This compound Phases P Increasing Pressure S Superconductivity (Predicted) P->S Enables stable high-hydride phases H Increasing H₂ Content H->S Provides high-frequency phonons VH VH VH5 VH₅ S->VH5 VH8 VH₈ S->VH8 VH2 VH₂

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Vanadium Hydride Nanoparticles for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of vanadium hydride nanoparticles, a promising material for solid-state hydrogen storage. This compound nanoparticles offer the potential for high gravimetric and volumetric hydrogen density, favorable thermodynamics, and improved kinetics compared to bulk materials.[1][2] This guide covers three primary synthesis methods: high-energy ball milling, chemical reduction, and inert gas condensation.

Introduction to this compound for Hydrogen Storage

Vanadium and its alloys are capable of absorbing large amounts of hydrogen, making them attractive candidates for hydrogen storage.[2] However, bulk vanadium materials often suffer from slow kinetics, strong hydride stability leading to poor reversibility, and pulverization upon cycling.[2] Synthesizing this compound at the nanoscale can mitigate these issues by increasing the surface area-to-volume ratio, reducing hydrogen diffusion distances, and introducing defects that can act as nucleation sites for hydride formation.[3]

Synthesis Methodologies

Three primary methods for the synthesis of this compound nanoparticles are detailed below: High-Energy Ball Milling, Chemical Reduction, and Inert Gas Condensation. Each method offers distinct advantages and challenges in terms of particle size control, purity, and scalability.

High-Energy Ball Milling

High-energy ball milling is a top-down, mechanochemical method that utilizes mechanical energy to induce chemical reactions and reduce particle size.[4][5]

Experimental Protocol: Synthesis of this compound (VHₓ) Nanoparticles via Ball Milling

Materials:

  • Vanadium(III) chloride (VCl₃, anhydrous)

  • Lithium hydride (LiH)

  • Toluene (B28343) (anhydrous)

  • Hardened steel milling vials and balls

  • Inert atmosphere glovebox (e.g., argon-filled)

Equipment:

  • High-energy planetary or shaker ball mill

  • Schlenk line apparatus

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation: Inside an argon-filled glovebox, load a hardened steel milling vial with VCl₃ and LiH powders in a 1:3 molar ratio. Add hardened steel balls with a ball-to-powder weight ratio of 20:1.

  • Milling: Seal the vial and transfer it to the high-energy ball mill. Mill the mixture for 5 to 20 hours at a rotational speed of 400-600 rpm. The milling duration can be varied to control the final particle size and crystallinity.

  • Purification: After milling, return the vial to the glovebox. Open the vial and add anhydrous toluene to the milled powder to dissolve the lithium chloride (LiCl) byproduct.

  • Washing and Separation: Stir the suspension for several hours to ensure complete dissolution of LiCl. Separate the this compound nanoparticles from the toluene solution by centrifugation. Decant the supernatant containing the dissolved LiCl. Repeat the washing process with fresh anhydrous toluene at least three times to ensure complete removal of impurities.

  • Drying: After the final wash, dry the resulting this compound nanoparticle powder under vacuum at a slightly elevated temperature (e.g., 80-100 °C) for several hours to remove any residual solvent.

  • Storage: Store the final product under an inert atmosphere to prevent oxidation.

Chemical Reduction

Chemical reduction involves the reduction of a vanadium salt precursor in a solution to form nanoparticles. This bottom-up approach allows for good control over particle size and morphology.

Experimental Protocol: Synthesis of a this compound Gel

This protocol describes the synthesis of a this compound gel, which consists of this compound nanoparticles within a polymeric matrix.[6]

Materials:

  • Vanadium(IV) chloride (VCl₄)

  • Phenyl lithium solution (in dibutyl ether or cyclohexane/ether)

  • Dibutyl ether (anhydrous)

  • Hydrogen gas (high purity)

Equipment:

  • Schlenk flask and line

  • Magnetic stirrer with heating plate

  • Syringes and cannulas for air-sensitive transfers

  • High-pressure reactor (autoclave)

Procedure:

  • Reaction Setup: In an argon-filled glovebox, add a stirred solution of phenyl lithium in dibutyl ether to a Schlenk flask.

  • Precursor Addition: Cool the flask in an ice bath. Slowly add VCl₄ dropwise to the stirred phenyl lithium solution. A vigorous reaction will occur, indicated by a color change and gas evolution.

  • Formation of Organometallic Polymer: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Then, heat the solution to 100 °C and stir for 48 hours. This will result in the formation of a black precipitate, an organometallic polymer.

  • Isolation of Intermediate: Filter the suspension to collect the black solid. Wash the solid with anhydrous dibutyl ether and then dry it under vacuum at 100 °C for 4 hours.

  • Hydrogenation: Transfer the dried black powder to a high-pressure reactor. Pressurize the reactor with hydrogen gas to 100 bar and stir the mixture at 25 °C for 48 hours. This step converts the organometallic polymer into a this compound gel.[6]

  • Final Product: After the hydrogenation process, carefully vent the reactor. The resulting black solid is the this compound gel, which should be handled and stored under an inert atmosphere.

Inert Gas Condensation

Inert gas condensation is a physical vapor deposition technique where a material is evaporated in a vacuum chamber backfilled with an inert gas. The evaporated atoms lose their kinetic energy through collisions with the inert gas atoms, leading to nucleation and growth of nanoparticles.[7][8][9][10][11]

Experimental Protocol: Synthesis of Vanadium Nanoparticles via Inert Gas Condensation

Materials:

  • High-purity vanadium metal target or powder

  • Inert gas (e.g., Helium, Argon)

  • Hydrogen gas (for subsequent hydrogenation)

Equipment:

  • Inert gas condensation system with a vacuum chamber

  • Evaporation source (e.g., thermal boat, electron beam evaporator, or sputtering source)

  • Liquid nitrogen-cooled substrate or collection surface

  • Mass flow controllers for gas inlet

  • High-pressure reactor for hydrogenation

Procedure:

  • System Preparation: Place the high-purity vanadium source in the evaporation source within the vacuum chamber. Evacuate the chamber to a high vacuum (e.g., 10⁻⁷ mbar).

  • Inert Gas Introduction: Introduce a continuous flow of high-purity inert gas (e.g., Helium) into the chamber, maintaining a pressure of a few millibars.

  • Evaporation: Heat the vanadium source to a temperature sufficient for evaporation. The evaporated vanadium atoms will collide with the inert gas atoms, cool down, and become supersaturated.

  • Nanoparticle Formation and Collection: The supersaturated vanadium vapor will nucleate and grow into nanoparticles in the gas phase. These nanoparticles are carried by the gas flow and collected on a liquid nitrogen-cooled substrate.

  • Scraping and Compaction: After deposition, the nanoparticles can be scraped from the collector under vacuum and compacted into pellets.

  • Hydrogenation: Transfer the collected vanadium nanoparticles into a high-pressure reactor without exposure to air. Introduce high-purity hydrogen gas and heat the sample to a designated temperature and pressure to facilitate the formation of this compound. The specific temperature and pressure will depend on the desired hydride phase.

  • Passivation and Storage: After hydrogenation, the nanoparticles may need to be passivated to prevent rapid oxidation upon exposure to air. This can be done by introducing a small, controlled amount of a passivating agent. Store the final product under an inert atmosphere.

Data Presentation

The following tables summarize the quantitative data for this compound nanoparticles synthesized by the different methods.

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics

Synthesis MethodPrecursorsKey ParametersTypical Particle Size (nm)
High-Energy Ball Milling VCl₃, LiHMilling time: 5-20 h, Speed: 400-600 rpm, Ball-to-powder ratio: 20:110-30
Chemical Reduction VCl₄, Phenyl lithiumReaction temp: 100 °C, Hydrogenation: 100 bar, 25 °C, 48 hNanoparticles in a gel matrix
Inert Gas Condensation Vanadium metalInert gas pressure: 1-10 mbar, Evaporation rate, Substrate temp.5-50

Table 2: Hydrogen Storage Performance of this compound Nanoparticles

Synthesis MethodMax. Gravimetric Capacity (wt%)Absorption ConditionsDesorption ConditionsCycling Stability
High-Energy Ball Milling ~6.3Room temperature, 3.2 MPa H₂Onset at ~187 °CGood, specific data limited
Chemical Reduction (Gel) 5.8[6]130 bar H₂, 25 °C[6]Not specifiedStable over 10 cycles with no capacity loss[6]
Inert Gas Condensation Data not readily availableData not readily availableData not readily availableData not readily available

Visualization of Experimental Workflows and Mechanisms

Diagram 1: Experimental Workflow for Ball Milling Synthesis

Ball_Milling_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_milling Mechanochemical Synthesis cluster_purification Purification cluster_product Final Product VCl3 VCl₃ Vial Milling Vial & Balls VCl3->Vial LiH LiH LiH->Vial BallMill High-Energy Ball Milling Vial->BallMill Washing Toluene Washing BallMill->Washing Centrifugation Centrifugation Washing->Centrifugation Drying Vacuum Drying Centrifugation->Drying VH_NP VHₓ Nanoparticles Drying->VH_NP

Caption: Workflow for ball milling synthesis of VHₓ nanoparticles.

Diagram 2: Experimental Workflow for Chemical Reduction Synthesis

Chemical_Reduction_Workflow cluster_reaction Organometallic Polymer Formation cluster_isolation Intermediate Isolation cluster_hydrogenation Hydrogenation cluster_product Final Product VCl4 VCl₄ Reaction Reaction & Heating (100°C) VCl4->Reaction PhLi Phenyl Lithium PhLi->Reaction Filtration Filtration Reaction->Filtration Drying Vacuum Drying Filtration->Drying Hydrogenation High-Pressure Hydrogenation (100 bar H₂) Drying->Hydrogenation VH_Gel This compound Gel Hydrogenation->VH_Gel

Caption: Workflow for chemical reduction synthesis of a this compound gel.

Diagram 3: Hydrogen Absorption and Desorption Mechanism

Hydrogen_Storage_Mechanism H2_gas H₂ (gas) H_surface Adsorbed H atoms H2_gas->H_surface Dissociation on surface H_surface->H2_gas Recombination V_nanoparticle V Nanoparticle H_surface->V_nanoparticle Diffusion into lattice (Absorption) VH_nanoparticle VHₓ Nanoparticle VH_nanoparticle->H_surface Diffusion out of lattice (Desorption)

Caption: Mechanism of hydrogen absorption and desorption in vanadium nanoparticles.

Characterization of this compound Nanoparticles

To evaluate the success of the synthesis and the performance of the resulting nanoparticles, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the nanoparticle agglomerates.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized materials.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.

  • Sieverts' Apparatus (Volumetric Method): To measure the pressure-composition-temperature (PCT) isotherms and determine the hydrogen storage capacity, kinetics, and thermodynamics of hydrogen absorption and desorption.

  • Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS): To study the desorption behavior and identify the evolved gases.

Conclusion

The synthesis of this compound nanoparticles for hydrogen storage can be achieved through various methods, each with its own set of advantages and challenges. High-energy ball milling offers a straightforward, solvent-free route, while chemical reduction provides good control over nanoparticle formation within a gel matrix. Inert gas condensation allows for the production of high-purity nanoparticles from a metallic source. The choice of synthesis method will depend on the specific requirements of the application, such as desired particle size, purity, and production scale. The protocols and data presented in these application notes provide a foundation for researchers to produce and characterize this compound nanoparticles for advanced hydrogen storage applications.

References

Application Notes and Protocols: Thin Film Deposition of Vanadium Oxide for Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium oxides, particularly vanadium pentoxide (V₂O₅) and vanadium dioxide (VO₂), have emerged as highly promising materials for the fabrication of sensitive and responsive gas sensors.[1][2] Their unique electronic and optical properties, which can be modulated by the adsorption and incorporation of gas molecules, make them ideal candidates for detecting a variety of analytes. This is especially true for hydrogen (H₂) sensing, where vanadium oxide films, often functionalized with a palladium (Pd) catalyst, exhibit significant changes in their electrical resistance or optical transmittance upon exposure to hydrogen gas.[3][4]

The underlying principle of hydrogen sensing with these materials is not based on pre-deposited vanadium hydride films, but rather on the in-situ formation of hydrogenated vanadium oxide. The palladium nanoparticles act as a catalyst, dissociating molecular hydrogen (H₂) into atomic hydrogen (H). These hydrogen atoms then diffuse into the vanadium oxide lattice, causing a change in the oxidation state of the vanadium ions (e.g., V⁵⁺ to V⁴⁺) and altering the material's physical properties.[3][4] This change is then measured as the sensor response.

These application notes provide a comprehensive overview of the deposition of vanadium oxide thin films for sensor applications, with a focus on hydrogen detection. Detailed protocols for common deposition techniques are provided, along with a summary of sensor performance data from recent literature.

Data Presentation: Performance of Vanadium Oxide-Based Hydrogen Sensors

The performance of vanadium oxide hydrogen sensors is influenced by the choice of vanadium oxide phase (V₂O₅ or VO₂), the deposition technique, film thickness, and the presence and nature of the catalyst. The following table summarizes key performance metrics for various sensor configurations.

Vanadium Oxide PhaseCatalystDeposition MethodOperating Temperature (°C)Hydrogen ConcentrationResponse TimeRecovery TimeSensitivity/ResponseReference
V₂O₅PdDC Magnetron SputteringRoom Temperature (27°C)50-500 sccm--Good sensitivity and selectivity[2]
V₂O₅PdMagnetron SputteringRoom Temperature0.01% - 4% H₂ in N₂--25% change in relative transmittance at 560 nm for 4% H₂[3]
VO₂Pd Nanoparticles-45-60°CTrace amounts< 5-10 min (for full transition)-~1000-fold current increase[4]
V₂O₅PdElectron Beam EvaporationRoom Temperature4% H₂--Visual color change (orange-brown to green-black)[5]
V₂O₅1 wt% PdWet Impregnation150°C10-1000 ppm NOx~1 s~2 minHigh response and selectivity to NOx[6]

Experimental Protocols

DC Magnetron Sputtering of V₂O₅ Thin Films

This protocol describes the deposition of V₂O₅ thin films using a direct current (DC) magnetron sputtering system, a physical vapor deposition (PVD) technique suitable for creating uniform films.[2][7]

Materials and Equipment:

  • High purity vanadium target (99.99%)

  • Substrates (e.g., glass, silicon)

  • DC magnetron sputtering system with a vacuum chamber

  • Argon (Ar) and Oxygen (O₂) gases of high purity

  • Mass flow controllers

  • Substrate heater

Protocol:

  • Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Mount the cleaned substrates onto the substrate holder in the sputtering chamber.

  • Evacuate the chamber to a base pressure of approximately 5 x 10⁻³ mbar.

  • Introduce Argon (Ar) and Oxygen (O₂) into the chamber at controlled flow rates to achieve the desired sputtering gas mixture. The Ar:O₂ ratio is a critical parameter influencing the stoichiometry and properties of the deposited film.[8]

  • Set the substrate temperature. For room temperature deposition, no heating is required.[2] For crystalline films, temperatures around 400°C may be used.[7]

  • Apply DC power to the vanadium target to initiate the plasma. The power level will affect the deposition rate and film properties.

  • Deposit the V₂O₅ film to the desired thickness. The deposition time will depend on the calibrated deposition rate for the specific sputtering conditions.

  • After deposition, turn off the DC power and allow the substrates to cool down in vacuum before venting the chamber.

Pulsed Laser Deposition (PLD) of Vanadium Oxide Thin Films

PLD is a versatile PVD technique that uses a high-power laser to ablate a target material, creating a plasma plume that deposits as a thin film on a substrate. This method offers excellent control over film stoichiometry.[9][10]

Materials and Equipment:

  • Vanadium oxide target (e.g., V₂O₅)

  • Substrates (e.g., glass, silicon)

  • Pulsed laser deposition system with a high-vacuum chamber

  • High-power pulsed laser (e.g., Nd:YAG)

  • Substrate heater

  • Oxygen gas inlet and pressure controller

Protocol:

  • Prepare and clean the substrates as described in the sputtering protocol.

  • Place the V₂O₅ target and the substrates in the PLD chamber.

  • Evacuate the chamber to a high vacuum.

  • Heat the substrate to the desired deposition temperature.

  • Introduce oxygen into the chamber to the desired partial pressure. This is crucial for maintaining the correct stoichiometry of the vanadium oxide film.

  • Direct the pulsed laser beam onto the rotating V₂O₅ target. The laser energy, repetition rate, and target-to-substrate distance are key parameters to control film growth.

  • Deposit the film to the desired thickness.

  • After deposition, cool the substrate in an oxygen atmosphere to promote proper film crystallization and oxidation.

Sol-Gel Synthesis of V₂O₅ Thin Films

The sol-gel method is a wet-chemical technique that involves the formation of a colloidal suspension (sol) that is then deposited and converted into a gel and finally a solid film. It is a cost-effective method for producing vanadium oxide films.[11][12]

Materials and Equipment:

  • Vanadium pentoxide (V₂O₅) powder

  • Deionized water

  • Substrates (e.g., glass slides)

  • Magnetic stirrer and hotplate

  • Dip coater or spin coater

  • Tube furnace with vacuum capabilities

Protocol:

  • Sol Preparation:

    • Melt V₂O₅ powder in a crucible at 850°C for approximately 15 minutes.

    • Rapidly pour the molten V₂O₅ into deionized water while stirring vigorously to form a V₂O₅ sol.[13]

    • Alternatively, prepare a solution of vanadyl acetylacetonate (B107027) in a solvent like n-butanol and heat it to form a precursor solution.[12]

  • Film Deposition:

    • Clean the substrates thoroughly.

    • Deposit the sol onto the substrate using a dip coater or a spin coater. Control the withdrawal speed (dip coating) or spin speed and time (spin coating) to achieve the desired film thickness.[11]

  • Drying and Annealing:

    • Dry the coated films in air at a moderate temperature (e.g., 100°C) to remove the solvent.

    • Perform a heat treatment (annealing) in a tube furnace to crystallize the film and form the desired vanadium oxide phase. A two-step calcination process in a vacuum furnace at around 500°C can be effective for forming monoclinic VO₂ from a V₂O₅ precursor.[11]

Atmospheric Pressure Chemical Vapor Deposition (APCVD) of VO₂ Thin Films

APCVD is a chemical vapor deposition technique that operates at atmospheric pressure, making it suitable for large-scale and continuous production.[14][15]

Materials and Equipment:

  • Vanadium tetrachloride (VCl₄) as the vanadium precursor

  • An oxygen source, such as water (H₂O) or ethyl acetate (B1210297) (EtAc)

  • Nitrogen (N₂) as a carrier gas

  • APCVD reactor with a substrate heater

  • Gas flow controllers

Protocol:

  • Clean the substrates (e.g., glass) and place them in the APCVD reactor.

  • Heat the reactor to the deposition temperature, typically around 550°C.[14]

  • Introduce the vanadium precursor (VCl₄) and the oxygen source (e.g., EtAc) into the reactor using a carrier gas like nitrogen. The molar flow ratio of the precursors is a critical parameter. For example, a VCl₄ to EtAc ratio of 2:1 has been used.[14]

  • The chemical reaction between the precursors on the hot substrate surface results in the deposition of a VO₂ thin film.

  • The deposition time determines the final film thickness.

  • After deposition, cool the substrates under a nitrogen atmosphere.

Mandatory Visualizations

Experimental Workflow: Thin Film Deposition

experimental_workflow cluster_sputtering DC Magnetron Sputtering cluster_pld Pulsed Laser Deposition cluster_solgel Sol-Gel Method cluster_apcvd APCVD s1 Substrate Cleaning s2 Load into Chamber s1->s2 s3 Evacuate to Base Pressure s2->s3 s4 Introduce Ar/O₂ Gas s3->s4 s5 Heat Substrate (optional) s4->s5 s6 Apply DC Power to V Target s5->s6 s7 Deposit V₂O₅ Film s6->s7 s8 Cool Down & Vent s7->s8 p1 Substrate Cleaning p2 Load Target & Substrate p1->p2 p3 Evacuate to High Vacuum p2->p3 p4 Heat Substrate p3->p4 p5 Introduce O₂ Gas p4->p5 p6 Laser Ablation of V₂O₅ Target p5->p6 p7 Deposit Film p6->p7 p8 Cool in O₂ Atmosphere p7->p8 sg1 Prepare V₂O₅ Sol sg3 Dip/Spin Coating sg1->sg3 sg2 Substrate Cleaning sg2->sg3 sg4 Dry Film sg3->sg4 sg5 Anneal in Furnace sg4->sg5 a1 Substrate Cleaning a2 Load into Reactor a1->a2 a3 Heat to Deposition Temp. a2->a3 a4 Introduce VCl₄ + EtAc Precursors a3->a4 a5 Deposit VO₂ Film a4->a5 a6 Cool in N₂ Atmosphere a5->a6

Caption: General experimental workflows for various vanadium oxide thin film deposition techniques.

Signaling Pathway: Hydrogen Sensing Mechanism

sensing_mechanism cluster_gas_phase Gas Phase cluster_sensor_surface Sensor Surface cluster_sensor_bulk Sensor Bulk H2 H₂ (Molecular Hydrogen) Pd Pd Catalyst Nanoparticle H2->Pd Adsorption & Dissociation VOx Vanadium Oxide Film (V₂O₅ or VO₂) Pd->VOx H atom spillover & diffusion H_VOx Hydrogenated Vanadium Oxide (HxVOx) (V⁵⁺ → V⁴⁺) VOx->H_VOx Lattice Incorporation Response Change in Electrical Resistance or Optical Properties H_VOx->Response Leads to

Caption: Hydrogen sensing mechanism in palladium-decorated vanadium oxide thin films.

References

Application Notes and Protocols for Ball Milling Synthesis of Vanadium Hydride Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of vanadium-based hydride alloys using ball milling techniques. The information is intended for researchers and scientists in materials science and related fields.

Introduction to Ball Milling for Vanadium Hydride Synthesis

Ball milling, a form of mechanical alloying, is a versatile technique for synthesizing nanocrystalline and amorphous materials, including vanadium-based alloys for hydrogen storage. This top-down approach utilizes high-energy collisions between grinding media (balls) and powder particles within a sealed vial to induce repeated cold welding, fracturing, and re-welding of the constituent metal powders. This process leads to the formation of a homogenous alloy with a high density of defects and a large surface area, which are beneficial for hydrogen absorption and desorption kinetics.

Vanadium and its alloys, particularly those with a body-centered cubic (BCC) structure, are promising candidates for solid-state hydrogen storage due to their relatively high gravimetric and volumetric hydrogen densities.[1] Ball milling can be performed under an inert atmosphere (e.g., argon) to produce the alloy, or under a reactive hydrogen atmosphere (reactive ball milling) to synthesize the hydride directly.

Experimental Protocols

Protocol for Ball Milling Synthesis of V-Ti-Cr Alloy

This protocol describes the synthesis of a V-Ti-Cr ternary alloy, a common system for hydrogen storage research.

Materials and Equipment:

  • High-purity vanadium, titanium, and chromium powders (e.g., >99.5% purity, <325 mesh)

  • Planetary ball mill

  • Hardened steel or tungsten carbide milling vials and balls

  • Inert gas (Argon) glovebox

  • Process Control Agent (PCA) such as stearic acid or hexane (B92381) (optional, to prevent excessive cold welding)

  • Spatula and weighing balance inside the glovebox

Procedure:

  • Preparation of Powders: Inside an argon-filled glovebox, weigh the elemental powders in the desired atomic ratio (e.g., V₅₅Ti₂₂.₅Cr₂₂.₅). The total powder mass will depend on the vial size.

  • Loading the Milling Vial:

    • Place the milling balls into the vial. A typical ball-to-powder ratio (BPR) is between 10:1 and 20:1 by weight.

    • Add the weighed powders to the vial.

    • If using a PCA, add a small amount (e.g., 1-2 wt.% of the total powder mass).

    • Seal the vial tightly inside the glovebox to ensure an inert atmosphere is maintained.

  • Ball Milling:

    • Transfer the sealed vial to the planetary ball mill.

    • Set the milling parameters. Typical parameters for V-based alloys are:

      • Milling Speed: 200-400 RPM.

      • Milling Time: 10-40 hours. Milling time is a critical parameter influencing the final alloy structure and properties. Shorter times may result in an incomplete alloy, while longer times can lead to amorphization or contamination from the milling media.

      • Milling Cycles: To prevent excessive heating, it is advisable to use milling cycles with rest periods (e.g., 30 minutes of milling followed by 15 minutes of rest).

  • Post-Milling Handling:

    • After milling is complete, transfer the vial back into the glovebox before opening.

    • The resulting nanocrystalline or amorphous vanadium alloy powder is often pyrophoric and must be handled under an inert atmosphere.

    • Collect the powder for characterization.

Protocol for Activation of Vanadium-Based Hydride Alloys

Activation is a crucial step to enable the alloy to absorb hydrogen efficiently. It involves removing the surface oxide layer and creating pathways for hydrogen to diffuse into the bulk material.

Equipment:

  • Sieverts-type apparatus (PCT analyzer) or a dedicated activation reactor

  • High-purity hydrogen gas (>99.999%)

  • Vacuum pump

Procedure:

  • Sample Loading: Inside a glovebox, load a precisely weighed amount of the ball-milled alloy powder (typically 0.5-1.0 g) into the sample holder of the Sieverts apparatus.

  • Initial Evacuation: Mount the sample holder onto the apparatus and evacuate the system to a high vacuum (e.g., <10⁻⁵ mbar) at room temperature to remove any adsorbed gases.

  • Heating and Degassing: Heat the sample under vacuum to a moderate temperature (e.g., 200-300 °C) for several hours to further degas the powder.

  • First Hydrogenation:

    • Cool the sample to room temperature.

    • Introduce a high pressure of hydrogen gas (e.g., 30-50 bar).

    • Slowly heat the sample to a temperature in the range of 300-400 °C. A drop in pressure indicates the start of hydrogen absorption.

    • Maintain this temperature and pressure until the pressure stabilizes, indicating the completion of the first hydrogenation.

  • Dehydrogenation:

    • Evacuate the system while maintaining the elevated temperature to desorb the hydrogen.

  • Cycling: Repeat the hydrogenation and dehydrogenation steps (steps 4 and 5) for several cycles (typically 3-5 cycles). This cycling process helps to fully activate the material by creating microcracks and fresh surfaces.

  • Final State: After the final dehydrogenation cycle, the alloy is considered activated and ready for PCT measurements.

Protocol for Pressure-Composition-Temperature (PCT) Analysis

PCT analysis is used to determine the hydrogen storage capacity and thermodynamic properties of the alloy.

Equipment:

  • Calibrated Sieverts-type apparatus (PCT analyzer)

  • Activated vanadium alloy sample

Procedure:

  • Sample Preparation: Use the activated sample from the previous protocol.

  • Isotherm Measurement:

    • Set the sample holder to the desired constant temperature (e.g., 30 °C).

    • Introduce a small, known amount of hydrogen gas into the calibrated volume of the apparatus.

    • Expand the gas into the sample chamber and monitor the pressure until it reaches equilibrium. The drop in pressure corresponds to the amount of hydrogen absorbed by the sample.

    • Repeat this process with incremental additions of hydrogen to build the absorption isotherm until the saturation pressure is reached.

    • For the desorption isotherm, start with the fully hydrided sample and incrementally remove known volumes of hydrogen, allowing the pressure to equilibrate at each step.

  • Data Analysis:

    • Plot the equilibrium hydrogen pressure against the hydrogen concentration in the alloy (wt.% or H/M ratio) to obtain the PCT isotherm.

    • The plateau pressure in the isotherm corresponds to the equilibrium pressure for the hydride formation/decomposition.

    • Repeat the measurements at different temperatures to construct a van't Hoff plot (ln(P) vs. 1/T) to determine the enthalpy (ΔH) and entropy (ΔS) of hydride formation.

Protocol for SEM Sample Preparation of Air-Sensitive Powders

Observing the morphology of pyrophoric, ball-milled powders requires careful preparation to prevent oxidation.

Equipment:

  • Inert gas (Argon) glovebox

  • SEM stubs with conductive carbon tape

  • Spatula

  • Air-tight sample transfer vessel compatible with the SEM

Procedure:

  • Stub Preparation: Inside the glovebox, place a fresh piece of double-sided conductive carbon tape onto an SEM stub.

  • Sample Mounting (Flick Method):

    • Place a small amount of the ball-milled powder onto a clean surface inside the glovebox.

    • Touch the end of a wooden applicator stick to the powder to pick up a small amount.

    • Hold the applicator stick over the prepared SEM stub and gently flick the stick to disperse a thin, even layer of powder onto the carbon tape.[2] A monolayer of particles is ideal to avoid charging and to clearly observe individual particle morphologies.

  • Removal of Loose Particles: Gently tap the side of the stub to remove any loosely adhered particles. Do not use compressed air inside a glovebox containing fine powders.

  • Transfer to SEM: Place the prepared stub into an air-tight transfer vessel. Seal the vessel before removing it from the glovebox. This vessel can then be transferred to the SEM and opened only once the SEM chamber is under vacuum, thus preventing exposure of the sample to air.[3] Some SEMs are equipped with glovebox-compatible loading chambers.

Data Presentation

The following tables summarize typical ranges of experimental parameters and their effects on the properties of ball-milled vanadium-based alloys.

Table 1: Ball Milling Parameters and Their Effects on Vanadium Alloy Properties

ParameterTypical RangeEffect on Alloy Properties
Milling Time (h) 5 - 40Increasing milling time generally leads to a smaller crystallite size, increased lattice strain, and can induce amorphization.[2] It can improve kinetics but may decrease the overall hydrogen storage capacity if amorphization is excessive or if contamination occurs.[1]
Milling Speed (RPM) 200 - 500Higher speeds impart more energy, accelerating the alloying process and grain refinement. However, it also increases the risk of contamination and excessive heating.
Ball-to-Powder Ratio (BPR) 10:1 - 40:1A higher BPR increases the milling energy and efficiency, leading to faster alloying and finer grain sizes.
Process Control Agent (PCA) None or 1-2 wt.%PCAs like hexane or stearic acid can prevent excessive cold welding of ductile vanadium powders, leading to finer particle sizes. However, they can also introduce carbon contamination.

Table 2: Hydrogen Storage Properties of Selected V-based Alloys Synthesized by Ball Milling

Alloy CompositionMilling Time (h)Max. H₂ Capacity (wt.%)Reversible H₂ Capacity (wt.%)Absorption/Desorption ConditionsReference
Ti₀.₃₇V₀.₃₈Mn₀.₂₅-1.76-Room Temperature[1]
V₃₀Ti₃₅Cr₂₅Fe₁₀-3.62.0298 K[4]
Mg-V-Cr system-~0.9-Room Temperature-
Ti₀.₃₂Cr₀.₄₃V₀.₂₅0.5 - 5Decreases with milling time-Room Temperature-

Note: The hydrogen storage capacities can vary significantly depending on the specific milling parameters, activation procedure, and measurement conditions.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound alloys via ball milling.

experimental_workflow Experimental Workflow for Ball Milled this compound Alloys cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage raw_materials Raw Material Powders (V, Ti, Cr, etc.) weighing Weighing in Glovebox raw_materials->weighing loading Loading Vial in Glovebox (Powders + Balls) weighing->loading ball_milling Planetary Ball Milling (Inert Atmosphere) loading->ball_milling powder_collection Powder Collection (in Glovebox) ball_milling->powder_collection structural_analysis Structural Analysis (XRD) powder_collection->structural_analysis morphological_analysis Morphological Analysis (SEM) powder_collection->morphological_analysis activation Activation powder_collection->activation hydrogen_storage_analysis Hydrogen Storage Analysis (PCT) activation->hydrogen_storage_analysis

Caption: Workflow for synthesis and characterization.

Relationship between Ball Milling Parameters and Alloy Properties

This diagram illustrates the logical relationships between key ball milling parameters and the resulting properties of the this compound alloy.

parameter_relationships Influence of Ball Milling Parameters on Alloy Properties milling_time Milling Time milling_energy Milling Energy milling_time->milling_energy + milling_speed Milling Speed milling_speed->milling_energy + bpr Ball-to-Powder Ratio bpr->milling_energy + contamination Contamination milling_energy->contamination + crystallite_size Crystallite Size milling_energy->crystallite_size - lattice_strain Lattice Strain milling_energy->lattice_strain + particle_size Particle Size milling_energy->particle_size - h_capacity H₂ Storage Capacity contamination->h_capacity - kinetics Absorption/Desorption Kinetics crystallite_size->kinetics + lattice_strain->kinetics + thermodynamics Thermodynamics (Plateau Pressure) lattice_strain->thermodynamics Alters particle_size->kinetics +

Caption: Ball milling parameter relationships.

References

Application Notes and Protocols: Hydrogenation of Unsaturated Hydrocarbons Using a Vanadium Hydride Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The hydrogenation of unsaturated hydrocarbons, such as alkenes and alkynes, is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and commodity materials.[1] Traditionally, this process relies on catalysts based on precious metals like platinum, palladium, and rhodium.[1] However, the high cost and low abundance of these metals have driven the search for more sustainable alternatives using earth-abundant elements.[2] Vanadium, a first-row transition metal, has emerged as a promising candidate.[1][3]

Recent advancements have shown that well-defined, single-site organovanadium(III) complexes supported on silica (B1680970) can serve as highly active and efficient catalysts for the hydrogenation of both alkenes and alkynes under mild conditions.[2][4] This document provides detailed application notes and experimental protocols for the synthesis and use of such a vanadium-based catalyst, specifically the [(SiO2)V(Mes)(THF)] complex. The key to its catalytic activity lies in a specific configuration: a V(III) oxidation state, high dispersion on a support to create isolated active sites, and a low-coordination environment.[1][3]

Catalyst Synthesis and Characterization

The active vanadium catalyst, an isolated organovanadium(III) species on silica, is prepared using surface organometallic chemistry (SOMC).[2] The synthesis involves grafting a vanadium precursor, [V(Mes)3(THF)], onto a partially dehydroxylated silica support.[5][6]

Experimental Protocol: Catalyst Synthesis [(SiO2)V(Mes)(THF)]

Materials:

  • Vanadium precursor: [V(Mes)3(THF)]

  • Silica (SiO2), partially dehydroxylated

  • Anhydrous, deoxygenated solvents (e.g., pentane, benzene)

  • Standard Schlenk line and glovebox equipment for air-sensitive manipulations

Procedure:

  • Silica Pre-treatment: Partially dehydroxylate the silica support by heating under vacuum at a specific temperature (e.g., 200°C) to control the concentration of surface silanol (B1196071) groups.

  • Grafting Reaction: In an inert atmosphere (glovebox), suspend the pre-treated silica in an anhydrous, non-coordinating solvent like pentane.

  • Add a solution of the vanadium precursor, [V(Mes)3(THF)], to the silica slurry.

  • Stir the mixture at room temperature for a set period to allow the grafting reaction to complete. During this process, the vanadium complex reacts with the surface silanol groups of the silica.[6]

  • Washing: After the reaction, filter the solid material and wash it repeatedly with fresh anhydrous solvent to remove any unreacted precursor and byproducts.

  • Drying: Dry the resulting solid catalyst under high vacuum to remove all residual solvent. The final material is a free-flowing powder.

  • Characterization: The synthesized catalyst, [(SiO2)V(Mes)(THF)], should be thoroughly characterized using a combination of spectroscopic and analytical techniques such as elemental analysis (EA), inductively coupled plasma (ICP) spectroscopy, nuclear magnetic resonance (NMR), electron paramagnetic resonance (EPR), and X-ray photoelectron spectroscopy (XPS) to confirm the structure and oxidation state of the vanadium centers.[4][5]

Hydrogenation of Unsaturated Hydrocarbons

The silica-supported organovanadium(III) catalyst demonstrates high activity in both liquid-phase and gas-phase hydrogenation of a variety of unsaturated hydrocarbons.

Experimental Protocol: Liquid-Phase Hydrogenation of Diphenylacetylene (B1204595)

Materials:

  • Catalyst: [(SiO2)V(Mes)(THF)] on silica

  • Substrate: Diphenylacetylene

  • Solvent: Dodecane (B42187) (as an internal standard and solvent)

  • Hydrogen gas (high purity)

  • High-pressure reactor equipped with magnetic stirring and temperature control

Procedure:

  • Reactor Setup: In a glovebox, charge a glass vial with the desired amount of the vanadium catalyst (e.g., 10 mg).

  • Add a stock solution of diphenylacetylene in dodecane (e.g., 0.75 mL of a 0.25 M solution).[7]

  • Seal the vial and place it inside a high-pressure reactor.

  • Reaction: Purge the reactor with hydrogen gas multiple times before pressurizing to the desired pressure (e.g., 200 psi-g H2).[2]

  • Heat the reactor to the reaction temperature (e.g., 75°C) and stir for the desired reaction time (e.g., 20 hours).[2]

  • Analysis: After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Take an aliquot of the supernatant for analysis by gas chromatography (GC) and GC-mass spectrometry (GC-MS) to determine the conversion and product distribution.[7]

Experimental Protocol: Gas-Phase Hydrogenation of Ethylene (B1197577)

Materials:

  • Catalyst: [(SiO2)V(Mes)(THF)] on silica

  • Reactants: Ethylene and hydrogen gas mixture

  • Inert gas: Helium or Argon

  • Fixed-bed flow reactor system with temperature control and online gas chromatograph (GC) analysis

Procedure:

  • Reactor Packing: Load a specific amount of the catalyst (e.g., 50-200 mg), potentially diluted with an inert material like silicon carbide, into the fixed-bed reactor.[7]

  • Pre-treatment: Heat the catalyst bed under an inert gas flow to the desired reaction temperature (e.g., 50-200°C).[7]

  • Reaction: Introduce a feed gas mixture of ethylene and hydrogen at a controlled flow rate into the reactor.

  • Online Analysis: The product stream exiting the reactor is directed to an online GC equipped with a flame ionization detector (FID) for the separation and quantification of reactants and products (ethylene and ethane).[7]

  • Data Collection: Monitor the reaction progress in real-time to determine conversion and turnover frequency (TOF).

Quantitative Data

The performance of the [(SiO2)V(Mes)(THF)] catalyst in the hydrogenation of representative alkyne and alkene substrates is summarized below.

SubstratePhaseTemperature (°C)H₂ Pressure (psi-g)Conversion (%)Turnover Frequency (TOF) (h⁻¹)Reference
DiphenylacetyleneLiquid75200High (near quantitative)1740 ± 50[8]
EthyleneGas100N/A (Flow)VariableNot explicitly stated[7][8]

Visualizations

Logical Workflow for Catalyst Synthesis and Application

G Workflow for Vanadium-Catalyzed Hydrogenation cluster_synthesis Catalyst Synthesis cluster_application Catalytic Hydrogenation cluster_analysis Analysis silica Silica Support (SiO2) synthesis Grafting via SOMC silica->synthesis precursor Vanadium Precursor [V(Mes)3(THF)] precursor->synthesis catalyst [(SiO2)V(Mes)(THF)] Catalyst synthesis->catalyst reaction Hydrogenation Reaction catalyst->reaction substrate Unsaturated Hydrocarbon (Alkene/Alkyne) substrate->reaction hydrogen Hydrogen (H2) hydrogen->reaction product Saturated Hydrocarbon reaction->product analysis GC, GC-MS Analysis product->analysis

Caption: Workflow from catalyst synthesis to application and analysis.

Proposed Catalytic Cycle

G Proposed Catalytic Cycle for Hydrogenation catalyst [(SiO2)V(III)] Active Catalyst h2_activation H2 Activation catalyst->h2_activation + H2 hydride Vanadium Hydride Intermediate h2_activation->hydride substrate_coordination Alkene/Alkyne Coordination hydride->substrate_coordination + Substrate pi_complex V-Substrate π-Complex substrate_coordination->pi_complex insertion Migratory Insertion pi_complex->insertion alkyl Vanadium Alkyl Intermediate insertion->alkyl reductive_elimination Reductive Elimination alkyl->reductive_elimination + H reductive_elimination->catalyst Product Release

Caption: A proposed mechanism for vanadium-catalyzed hydrogenation.

References

Vanadium Hydride for Selective Alkyne Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vanadium-based catalysts in the selective hydrogenation of alkynes to alkenes. The focus is on a well-defined, silica-supported organovanadium(III) catalyst that demonstrates high activity and selectivity. This technology offers a promising alternative to traditional precious metal catalysts, leveraging the earth-abundant and cost-effective nature of vanadium.

Introduction

The selective semi-hydrogenation of alkynes to alkenes is a cornerstone transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and polymers. While palladium-based catalysts, such as Lindlar's catalyst, are conventionally employed for this purpose, they suffer from drawbacks including high cost, potential for over-hydrogenation to alkanes, and the toxicity of additives like lead.

Recent advancements have highlighted the potential of first-row transition metals, particularly vanadium, as active and selective catalysts for alkyne hydrogenation. This application note details the use of a single-site organovanadium(III) complex grafted onto a silica (B1680970) support, referred to as [(SiO₂)V(Mes)(THF)] , for the efficient and selective conversion of alkynes to Z-alkenes. The catalytic cycle is believed to proceed through the formation of vanadium hydride intermediates.

Catalyst System Overview

The featured catalyst is a well-defined, isolated, single-site organovanadium(III) species supported on silica.[1][2][3] This heterogeneous catalyst combines the high reactivity of a molecular vanadium complex with the practical advantages of a solid support, such as ease of separation and potential for recycling. The active vanadium centers are in the +3 oxidation state, a highly reactive yet unstable state that is stabilized by the silica support.[4][5][6]

Key Features:

  • High Activity: Demonstrates significant catalytic activity for the hydrogenation of alkynes under relatively mild conditions.

  • High Selectivity: Favors the formation of the corresponding alkene over the fully saturated alkane.

  • Cost-Effective: Utilizes vanadium, an earth-abundant and inexpensive metal.

  • Heterogeneous Nature: Allows for straightforward catalyst recovery and product purification.

Data Presentation

The catalytic performance of [(SiO₂)V(Mes)(THF)] was evaluated in the semi-hydrogenation of diphenylacetylene (B1204595). The quantitative data from these experiments are summarized in the table below.

EntrySubstrateCatalystTemp. (°C)H₂ Pressure (psig)Time (h)Conversion (%)Alkene Selectivity (%)Alkane Selectivity (%)
1Diphenylacetylene[(SiO₂)V(Mes)(THF)] 75200209078 (Z-stilbene)12

Table 1: Hydrogenation of diphenylacetylene using the silica-supported organovanadium(III) catalyst. Data sourced from[3].

Experimental Protocols

This section provides detailed methodologies for the synthesis of the catalyst precursor, the preparation of the supported catalyst, and the general procedure for alkyne hydrogenation.

Synthesis of the Catalyst Precursor: Trimesitylvanadium(III)-tetrahydrofuran ([V(Mes)₃(THF)])

This protocol describes the synthesis of the organovanadium precursor complex required for grafting onto the silica support.[4][7]

Materials:

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve [VCl₃(THF)₃] in anhydrous THF in a Schlenk flask to form a solution.

  • Slowly add a solution of MesMgBr in THF to the vanadium solution at room temperature with stirring. The solution will typically turn blue.

  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

  • To precipitate the product, slowly add anhydrous dioxane to the reaction mixture. A blue solid should form.

  • Isolate the solid product by filtration under inert atmosphere.

  • Wash the isolated solid with anhydrous pentane or hexane to remove any unreacted starting materials and byproducts.

  • Dry the final product, [V(Mes)₃(THF)], under vacuum. The product is an air-sensitive blue solid.

Preparation of the Supported Catalyst: [(SiO₂)V(Mes)(THF)]

This protocol details the grafting of the vanadium precursor onto a silica support.[3]

Materials:

  • [V(Mes)₃(THF)]

  • Amorphous silica (e.g., silica gel), pre-dried under vacuum at high temperature (e.g., 200-500 °C) to control the surface hydroxyl group concentration.

  • Anhydrous pentane or other non-coordinating solvent.

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere, suspend the pre-dried silica in anhydrous pentane in a Schlenk flask.

  • In a separate Schlenk flask, dissolve [V(Mes)₃(THF)] in a minimal amount of anhydrous pentane.

  • Slowly add the solution of the vanadium precursor to the silica suspension with stirring.

  • Allow the mixture to react at room temperature for several hours. The color of the solution should fade as the vanadium complex reacts with the silica surface.

  • After the reaction is complete, filter the solid material under inert atmosphere.

  • Wash the resulting solid catalyst with copious amounts of anhydrous pentane to remove any unreacted precursor.

  • Dry the catalyst, [(SiO₂)V(Mes)(THF)] , under vacuum. The final material should be handled and stored under an inert atmosphere.

General Protocol for the Selective Hydrogenation of Alkynes

This protocol outlines the general procedure for the semi-hydrogenation of an alkyne using the prepared [(SiO₂)V(Mes)(THF)] catalyst.

Materials:

  • [(SiO₂)V(Mes)(THF)] catalyst

  • Alkyne substrate (e.g., diphenylacetylene)

  • Anhydrous, degassed solvent (e.g., toluene, hexane)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the [(SiO₂)V(Mes)(THF)] catalyst and the alkyne substrate.

  • Add the anhydrous, degassed solvent to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor several times with hydrogen gas to remove any residual air.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 200 psig).

  • Heat the reactor to the desired temperature (e.g., 75 °C) and begin stirring.

  • Maintain the reaction under these conditions for the specified time (e.g., 20 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Open the reactor and filter the reaction mixture to remove the solid catalyst.

  • The filtrate containing the product can be analyzed by standard techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Catalyst Precursor Synthesis cluster_grafting Catalyst Preparation cluster_hydrogenation Alkyne Hydrogenation VCl3 [VCl₃(THF)₃] reaction1 Reaction in THF VCl3->reaction1 MesMgBr MesMgBr MesMgBr->reaction1 VMes3 [V(Mes)₃(THF)] reaction1->VMes3 reaction2 Grafting in Pentane VMes3->reaction2 silica Dried Silica (SiO₂) silica->reaction2 catalyst [(SiO₂)V(Mes)(THF)] reaction2->catalyst reaction3 Hydrogenation Reaction catalyst->reaction3 alkyne Alkyne alkyne->reaction3 H2 H₂ H2->reaction3 alkene Alkene reaction3->alkene

Caption: Workflow for the synthesis and application of the vanadium catalyst.

Proposed Catalytic Cycle

catalytic_cycle A [(SiO₂)V(Mes)] B [(SiO₂)V(H)₂(Mes)] A->B H₂ C [(SiO₂)V(H)₂(Mes)(Alkyne)] B->C Alkyne D [(SiO₂)V(Mes)(Alkene)] C->D Insertion & Reductive Elimination D->A -Alkene

Caption: Proposed mechanism for alkyne hydrogenation.

Conclusion

The silica-supported organovanadium(III) catalyst, [(SiO₂)V(Mes)(THF)] , represents a significant advancement in the field of selective alkyne hydrogenation. Its high activity, selectivity, and the use of an earth-abundant metal make it an attractive and sustainable alternative to traditional precious metal catalysts. The detailed protocols provided herein offer a practical guide for researchers in academia and industry to explore the potential of this catalytic system in their synthetic endeavors. Further research into expanding the substrate scope and optimizing reaction conditions is encouraged to fully realize the capabilities of vanadium-based hydrogenation catalysts.

References

Application Notes and Protocols for In-situ X-ray Diffraction of Vanadium Hydride During Hydrogen Cycling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for conducting and analyzing in-situ X-ray diffraction (XRD) experiments on vanadium hydride during hydrogen cycling. These techniques are crucial for understanding the structural evolution, phase transitions, and kinetics of hydrogen absorption and desorption in vanadium-based materials, which are of significant interest for hydrogen storage applications.

Introduction to In-situ XRD for this compound Analysis

In-situ X-ray diffraction is a powerful analytical technique that allows for the real-time monitoring of crystal structure changes in materials under controlled environmental conditions.[1] For the study of this compound, this technique provides invaluable insights into the dynamic processes of hydrogen absorption and desorption. By collecting XRD patterns while systematically varying hydrogen pressure and temperature, researchers can track phase transformations, lattice parameter variations, and changes in crystallite size, all of which are critical for evaluating the performance and stability of hydrogen storage materials.[2]

Vanadium and its alloys are capable of absorbing significant amounts of hydrogen, forming various hydride phases. The transformation between these phases is accompanied by substantial changes in the crystal lattice.[3] Understanding these structural changes is fundamental to optimizing the material's properties for practical applications.

Phase Transformations in the Vanadium-Hydrogen System

The vanadium-hydrogen system exhibits a series of phase transitions as a function of hydrogen concentration and temperature. The primary phases observed during hydrogenation at or near room temperature are:

  • α-V(H) phase: A solid solution of hydrogen in the body-centered cubic (BCC) lattice of vanadium. In this phase, the lattice parameter increases slightly with hydrogen content.

  • β-VH~0.5 phase: A body-centered tetragonal (BCT) phase that forms as the hydrogen concentration increases. This phase transformation involves a significant distortion of the original BCC lattice.

  • γ-VH2 phase: A face-centered cubic (FCC) phase that appears at higher hydrogen concentrations.

The sequence of phase transformations during hydrogen absorption can be summarized as:

α-V(H) (BCC) → β-VH~0.5 (BCT) → γ-VH2 (FCC)

During desorption, this process is reversed. In-situ XRD allows for the direct observation of the appearance and disappearance of diffraction peaks corresponding to each of these phases.

Quantitative Data from In-situ XRD

A key advantage of in-situ XRD is the ability to extract quantitative structural data throughout the hydrogen cycling process. This data is typically obtained through Rietveld refinement of the collected diffraction patterns.

Table 1: Crystal Structures of Vanadium and this compound Phases

PhaseHydrogen Content (x in VHx)Crystal SystemSpace Group
α-V~ 0CubicIm-3m
β-VH~0.5~ 0.5TetragonalI41/amd
γ-VH2~ 2CubicFm-3m

Table 2: Representative Lattice Parameters of this compound Phases

Phasea (Å)c (Å)c/a
α-V3.0283.0281.00
β-VH~0.53.003.301.10
γ-VH24.274.271.00

Note: The lattice parameters can vary with the exact hydrogen stoichiometry and the presence of alloying elements. The addition of hydrogen causes the vanadium crystals to swell, leading to an increase in the lattice parameters.[4]

Experimental Protocol for In-situ XRD of this compound

This protocol outlines the key steps for performing an in-situ XRD experiment on this compound during hydrogen cycling.

Sample Preparation
  • Activation: Vanadium powder or a vanadium-based alloy is typically activated before the experiment to remove surface oxides and facilitate hydrogen absorption. This is often achieved by heating the sample under vacuum and then exposing it to high-pressure hydrogen for several cycles.

  • Sample Loading: The activated sample is loaded into a specialized in-situ XRD cell. All sample handling should be performed in an inert atmosphere (e.g., in a glove box) to prevent re-oxidation.

In-situ XRD Cell and Experimental Setup

A specialized in-situ cell is required that can withstand the desired hydrogen pressures and temperatures while being transparent to X-rays.[1] Common designs include cells with beryllium or sapphire windows. The cell is integrated into a diffractometer, and a gas handling system is used to precisely control the hydrogen pressure.

Data Collection
  • Initial State: An initial XRD pattern of the activated sample is collected under vacuum or an inert atmosphere.

  • Hydrogen Absorption: Hydrogen is introduced into the cell in a stepwise or continuous manner. XRD patterns are collected at each pressure step or at regular time intervals. The temperature should be carefully controlled throughout the experiment.

  • Hydrogen Desorption: After reaching the maximum desired hydrogen pressure, the pressure is systematically decreased, and XRD patterns are collected at each step to monitor the desorption process.

  • Data Acquisition Parameters: The X-ray wavelength, detector type, and data collection time should be optimized to obtain high-quality diffraction patterns with sufficient time resolution to capture the kinetics of the phase transformations.[5]

Data Analysis
  • Phase Identification: The collected XRD patterns are analyzed to identify the crystalline phases present at each stage of the hydrogen cycle.

  • Rietveld Refinement: Rietveld refinement is performed on the XRD data to extract quantitative information, including:

    • Lattice parameters of each phase.

    • Phase fractions (quantitative phase analysis).

    • Crystallite size and microstrain.

  • Data Visualization: The evolution of the structural parameters (lattice parameters, phase fractions, etc.) is plotted as a function of hydrogen pressure or time to visualize the dynamics of the hydrogenation and dehydrogenation processes.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_experiment In-situ XRD Experiment cluster_analysis Data Analysis Activation Vanadium Activation (Heating under vacuum, H2 cycling) Loading Loading into In-situ Cell (Inert Atmosphere) Activation->Loading InitialScan Initial XRD Scan (Vacuum/Inert Gas) Loading->InitialScan Absorption Hydrogen Absorption (Stepwise P increase, constant T) InitialScan->Absorption Desorption Hydrogen Desorption (Stepwise P decrease, constant T) Absorption->Desorption PhaseID Phase Identification Desorption->PhaseID Rietveld Rietveld Refinement (Lattice Parameters, Phase Fractions) PhaseID->Rietveld Visualization Data Visualization Rietveld->Visualization Phase_Transitions alpha α-V(H) (BCC) beta β-VH~0.5 (BCT) alpha->beta + H2 beta->alpha - H2 gamma γ-VH2 (FCC) beta->gamma + H2 gamma->beta - H2

References

Application Notes and Protocols for Neutron Scattering Techniques in the Study of Hydrogen Positions in Vanadium Hydrides (VHx)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium hydrides (VHx) are a class of metal hydrides that have been extensively studied for their potential in hydrogen storage applications and for their rich phase diagrams exhibiting interesting physical properties. A crucial aspect of understanding and optimizing these materials is the precise determination of the location of hydrogen atoms within the vanadium lattice. However, localizing light elements like hydrogen in the presence of heavier metal atoms using conventional techniques like X-ray diffraction is notoriously difficult. This is because X-ray scattering intensity is proportional to the atomic number, making the signal from hydrogen very weak compared to that from vanadium.

Neutron scattering provides a powerful alternative and is an indispensable tool for studying hydrogen in materials. Neutrons scatter from the atomic nucleus, and the scattering cross-section does not have a simple dependence on the atomic number. In fact, hydrogen (¹H) has a large incoherent scattering cross-section, making it highly visible to neutrons. This unique property allows for the direct investigation of hydrogen's structural and dynamic properties within the VHx lattice.

This document provides a detailed overview of key neutron scattering techniques—Neutron Diffraction, Inelastic Neutron Scattering (INS), and Quasielastic Neutron Scattering (QENS)—and their application to the study of hydrogen in vanadium hydrides. Detailed protocols for these experiments are also provided to guide researchers in the field.

Overview of Neutron Scattering Techniques

Neutron Diffraction

Neutron diffraction is the primary technique for determining the crystal structure of materials.[1] By analyzing the positions and intensities of Bragg peaks in a diffraction pattern, the arrangement of atoms in the unit cell can be determined. For the study of metal hydrides, neutron diffraction is particularly powerful because it can precisely locate the positions of hydrogen (or more commonly, its isotope deuterium) within the lattice and determine their occupancy.[2][3] Deuterium (B1214612) is often used in powder diffraction experiments to minimize the large incoherent scattering from hydrogen, which can lead to a high background and poor signal-to-noise ratio.[4]

Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering (INS) is a spectroscopic technique that probes the vibrational dynamics of atoms in a material.[5] When a neutron scatters inelastically from a sample, it can excite or de-excite a vibrational mode (phonon), leading to a change in the neutron's energy. By measuring this energy transfer, the vibrational density of states can be determined. Due to the large incoherent scattering cross-section of hydrogen, INS is exceptionally sensitive to its vibrational modes.[6] This allows for the study of the local environment and bonding of hydrogen atoms within the VHx lattice. The vibrational frequencies are characteristic of the crystallographic site occupied by hydrogen, making INS a powerful tool for determining hydrogen site occupancy.[7]

Quasielastic Neutron Scattering (QENS)

Quantitative Data Summary

The following table summarizes quantitative data obtained from neutron scattering studies of VHx.

VHx Phase (Structure)TechniqueParameterValueReference(s)
α-VH₀.₂₀ (bcc)INSH Optical Vibration Peak~970 cm⁻¹ and ~1400 cm⁻¹[7]
β-VH₀.₄₅₋₀.₉ (bct)INSH Optical Vibration Peaks~440 cm⁻¹, 970 cm⁻¹, and ~1400 cm⁻¹[7]
γ-VH>₀.₉ (fcc)INSH Optical Vibration Peak~1300 cm⁻¹[7]
α-VH₀.₁₉₈ (bcc) at 485 KQENSDiffusion LinewidthsMeasured up to Q = 4.1 Å⁻¹[10][11]
α-VH₀.₅₇₀ (bcc) at 485 KQENSDiffusion LinewidthsMeasured up to Q = 4.1 Å⁻¹[10][11]
α-VH₀.₅₇ at 485 KQENSPredominant DiffusionJumps between tetrahedral sites[10]

Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_sample Sample Preparation cluster_experiment Neutron Scattering Experiment cluster_analysis Data Analysis V_powder Vanadium Powder Hydriding Hydriding/Deuteriding V_powder->Hydriding Sample_Can Loading into Sample Can Hydriding->Sample_Can Neutron_Source Neutron Source Sample_Can->Neutron_Source Spectrometer Spectrometer/Diffractometer Neutron_Source->Spectrometer Data_Collection Data Collection Spectrometer->Data_Collection Raw_Data Raw Data Data_Collection->Raw_Data Data_Reduction Data Reduction Raw_Data->Data_Reduction Modeling Modeling/Refinement Data_Reduction->Modeling Results Results Modeling->Results

Caption: General workflow for a neutron scattering experiment on VHx.

Technique_Information cluster_techniques Neutron Scattering Techniques cluster_information Derived Information VHx Vanadium Hydride (VHx) ND Neutron Diffraction VHx->ND INS Inelastic Neutron Scattering VHx->INS QENS Quasielastic Neutron Scattering VHx->QENS Structure Crystal Structure ND->Structure H_Position Hydrogen Position ND->H_Position Stoichiometry Stoichiometry ND->Stoichiometry INS->H_Position Vibrations Vibrational Dynamics INS->Vibrations Bonding H-V Bonding INS->Bonding Diffusion Diffusion Mechanism QENS->Diffusion Diff_Coeff Diffusion Coefficient QENS->Diff_Coeff

Caption: Relationship between neutron scattering techniques and derived information.

Experimental Protocols

Sample Preparation
  • Vanadium Powder Preparation: Start with high-purity vanadium powder. The particle size should be sufficiently small to ensure good reaction kinetics with hydrogen.

  • Hydriding/Deuteriding:

    • Place the vanadium powder in a specialized sample holder that can be connected to a gas handling system.[12]

    • Evacuate the sample holder to remove any atmospheric contaminants.

    • Heat the sample under vacuum to activate the vanadium surface.

    • Introduce high-purity hydrogen (for INS/QENS) or deuterium (for diffraction) gas into the sample holder.

    • Control the temperature and pressure to achieve the desired hydrogen/deuterium concentration (x in VHx).

    • For homogeneous samples, an annealing step at elevated temperature followed by slow cooling may be necessary.[12]

  • Sample Containment:

    • The VHx powder is typically contained in a thin-walled cylindrical sample can.

    • Vanadium is an ideal material for sample cans in neutron scattering experiments due to its very low coherent scattering cross-section, which minimizes Bragg peaks from the container.[4]

    • For air-sensitive samples, the can should be sealed with an indium or gold wire gasket to ensure a vacuum-tight seal.[4]

    • The sample holder is then mounted in the appropriate sample environment equipment (e.g., cryostat, furnace) on the neutron beamline.

Neutron Diffraction Protocol
  • Instrument Selection: Choose a high-resolution powder diffractometer at a neutron source.

  • Sample Preparation: Prepare a deuterated sample (VDx) to minimize incoherent scattering.

  • Data Collection:

    • Mount the sample in the diffractometer.

    • Collect a diffraction pattern of the empty sample can for background subtraction.

    • Collect the diffraction pattern of the VDx sample. Data collection times can range from a few minutes to several hours depending on the instrument and sample.

  • Data Reduction:

    • Subtract the background scattering from the sample data.

    • Normalize the data to a standard vanadium scatterer to correct for detector efficiency and incident neutron flux.

  • Data Analysis (Rietveld Refinement):

    • Use a suitable software package (e.g., GSAS, FullProf) to perform Rietveld refinement of the diffraction pattern.

    • Start with a known crystal structure model for the appropriate VHx phase.

    • Refine the lattice parameters, atomic positions (including deuterium), site occupancies, and atomic displacement parameters until a good fit to the experimental data is achieved.

Inelastic Neutron Scattering (INS) Protocol
  • Instrument Selection: Choose a direct or indirect geometry time-of-flight spectrometer with good energy resolution.

  • Sample Preparation: A hydrogenated sample (VHx) is preferred to maximize the signal from hydrogen vibrations.

  • Data Collection:

    • Cool the sample to a low temperature (e.g., < 20 K) to minimize thermal broadening of the vibrational peaks and reduce the Debye-Waller factor.[13]

    • Collect an INS spectrum of the empty sample can for background subtraction.

    • Collect the INS spectrum of the VHx sample.

  • Data Reduction:

    • Subtract the background from the sample spectrum.

    • Transform the data from time-of-flight to energy transfer.

    • Correct for detector efficiency.

  • Data Analysis:

    • Identify the peaks in the INS spectrum corresponding to hydrogen vibrations.

    • Compare the experimental spectrum to theoretical calculations (e.g., from Density Functional Theory) to aid in the assignment of vibrational modes to specific hydrogen sites.

    • The positions and intensities of the peaks provide information on the local environment and bonding of the hydrogen atoms.

Quasielastic Neutron Scattering (QENS) Protocol
  • Instrument Selection: Choose a high-resolution spectrometer, such as a backscattering or time-of-flight spectrometer, with an energy resolution appropriate for the timescale of hydrogen diffusion in VHx.

  • Sample Preparation: Use a hydrogenated sample (VHx).

  • Data Collection:

    • Collect QENS spectra at several temperatures to study the temperature dependence of the diffusion process.

    • Collect a spectrum at a low temperature where hydrogen diffusion is negligible to serve as the resolution function of the instrument.

    • Collect spectra over a range of momentum transfers (Q) to probe the spatial characteristics of the diffusion.

  • Data Reduction:

    • Subtract the background.

    • Normalize the data.

  • Data Analysis:

    • Fit the QENS spectra with a model that includes a delta function (for elastic scattering) convoluted with the instrument resolution and one or more Lorentzian functions (for quasielastic scattering).

    • Analyze the width of the Lorentzian component as a function of Q to determine the diffusion mechanism (e.g., jump diffusion between specific sites).

    • From the model, extract parameters such as the diffusion coefficient, residence time between jumps, and the jump length.

Conclusion

Neutron scattering techniques are indispensable for a comprehensive understanding of the structure and dynamics of hydrogen in vanadium hydrides. Neutron diffraction provides detailed information on the crystal structure and hydrogen site occupancies. Inelastic neutron scattering is a powerful probe of the local vibrational environment of hydrogen atoms. Quasielastic neutron scattering reveals the microscopic details of hydrogen diffusion. The combination of these techniques provides a complete picture of the behavior of hydrogen in VHx, which is crucial for the development of these materials for hydrogen storage and other applications. The protocols outlined in this document provide a guide for researchers to effectively utilize these powerful techniques.

References

Application Notes and Protocols for Measuring Hydrogen Absorption in Vanadium Alloys using Sieverts' Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing a Sieverts' apparatus to measure the hydrogen absorption properties of vanadium-based alloys. Vanadium and its alloys are promising materials for solid-state hydrogen storage due to their high hydrogen storage capacity and favorable kinetics.[1][2][3] The Sieverts' apparatus, a volumetric measurement instrument, is a robust and widely accepted tool for characterizing these properties.[4][5]

Principle of Operation

The Sieverts' apparatus operates on the principle of volumetric gas sorption.[6] A known quantity of hydrogen gas is introduced from a calibrated reference volume into a sample chamber containing the vanadium alloy. By measuring the pressure change in the system at a constant, known volume and temperature, the amount of hydrogen absorbed by the material can be calculated using the ideal gas law or more precise equations of state for hydrogen.[7][8] This process is repeated at various pressures to construct a Pressure-Composition-Isotherm (PCI) curve, which is a fundamental characteristic of a hydrogen storage material.[7]

Experimental Setup

A typical Sieverts' apparatus consists of the following key components:

  • Gas Source: High-purity hydrogen gas (typically ≥99.999%).

  • Reference Volume: A calibrated, thermostatted reservoir of known volume.

  • Sample Holder (Reactor): A chamber of known volume to contain the vanadium alloy sample, capable of being heated and cooled.

  • Pressure Transducers: To accurately measure the pressure in the reference volume and the sample holder.

  • Thermocouples: To monitor the temperature of the reference volume and the sample.

  • Valves: To control the flow of gas between the different parts of the apparatus.

  • Vacuum Pump: To evacuate the system before introducing hydrogen.[6][9][10]

Experimental Protocols

A precise and consistent experimental protocol is crucial for obtaining accurate and reproducible hydrogen absorption data.

Sample Preparation
  • Alloy Preparation: Vanadium alloys can be prepared by methods such as arc melting or induction melting of the constituent pure metals.[11] For instance, a V₆₁Cr₂₄Ti₁₂Ce₃ alloy was prepared by floating melting of V (99.9% purity), Ti (99.6% purity), Cr (99.6% purity), and Ce.[1]

  • Pulverization: The as-cast alloy is typically crushed into a powder to increase the surface area for reaction with hydrogen. This can be done using a jaw crusher or ball milling under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] The particle size can influence the absorption kinetics.

Sample Activation

Activation is a critical step to remove surface contaminants (e.g., oxides) and create a fresh, reactive surface for hydrogen absorption. The specific activation procedure can vary depending on the alloy composition.

General Activation Protocol:

  • Loading: A precisely weighed amount of the vanadium alloy powder is loaded into the sample holder.

  • Evacuation: The sample is evacuated at room temperature or an elevated temperature to remove adsorbed gases and moisture. For example, V₆₁Cr₂₄Ti₁₂Ce₃ alloy powders were evacuated for 1 hour at room temperature.[1]

  • Heating and High-Vacuum: The sample is heated under high vacuum (e.g., 10⁻⁵ mbar) to a specific temperature for a set duration to facilitate the removal of surface oxides. For some Ti-V alloys, a sophisticated activation process might be necessary if not mechanically treated.[12]

  • Hydrogen Introduction: High-purity hydrogen is introduced into the sample chamber at a specific pressure. For the V₆₁Cr₂₄Ti₁₂Ce₃ alloy, hydrogen was introduced at 7.5 MPa.[1]

  • Cycling: The sample may be subjected to several hydrogen absorption/desorption cycles to fully activate it.

Hydrogen Absorption Measurement (PCI Curve Generation)

The following steps outline the procedure for generating a PCI curve:

  • System Preparation: The entire Sieverts' apparatus is evacuated to a high vacuum. The sample is heated to the desired measurement temperature and allowed to stabilize.

  • Dead Volume Calibration: The volume of the sample holder that is not occupied by the sample (the "dead volume") is determined. This is typically done by filling the system with a non-adsorbing gas like helium or argon.[10]

  • Hydrogen Dosing:

    • The reference volume is filled with hydrogen to a known pressure.

    • The valve between the reference volume and the sample holder is opened, allowing hydrogen to expand into the sample chamber and be absorbed by the alloy.

    • The system is allowed to reach thermal and pressure equilibrium. The final pressure is recorded.

  • Calculation of Absorbed Hydrogen: The amount of hydrogen absorbed in each step is calculated from the pressure drop, the known volumes of the reference and sample chambers, and the temperatures.[7]

  • Iterative Process: Steps 3 and 4 are repeated with incrementally higher initial pressures in the reference volume until the desired maximum pressure is reached.

  • Desorption Measurement: To measure the desorption isotherm, the process is reversed by incrementally reducing the pressure in the system and measuring the amount of hydrogen released from the alloy.

Data Presentation

The hydrogen storage properties of various vanadium alloys are summarized in the tables below. These tables present quantitative data on hydrogen storage capacity, thermodynamic parameters, and the conditions at which these were measured.

Table 1: Hydrogen Storage Capacity of Vanadium Alloys

Alloy CompositionTemperature (°C)Max. H₂ Pressure (MPa)Reversible H₂ Storage Capacity (wt. %)Hydrogen to Metal Ratio (H/M)Reference
V₆₁Cr₂₄Ti₁₂Ce₃50102.51-[1]
Ti₄₃.₅V₄₉.₀Fe₇.₅-20.15-3.901.90[2]
V₀.₆₈Ti₀.₂₀Fe₀.₁₂--3.6-[2]
V₀.₃₇₅Ti₀.₂₅Cr₀.₃₀Mn₀.₀₇₅ (annealed)--2.2-[2][13]
Ti₂₅V₃₀Nb₁₀Cr₃₁Mo₄50-2.24-[2]
V₉₀Al₁₀Room Temperature>0.1 Pa (desorption)~1.65 (reversible)>0.8[14]
Pure Vanadium--~4-[14]

Table 2: Thermodynamic Properties of Hydrogen Absorption in Vanadium Alloys

Alloy CompositionEnthalpy of Hydride Formation (ΔH) (kJ/mol H₂)Entropy of Hydride Formation (ΔS) (J/K·mol H₂)Reference
Ti₁₆V₆₀Cr₂₄-44-150[15]
Ti₁₆V₆₀Cr₂₀Fe₄-41-143[15]
Ti₁₆V₆₀Cr₁₆Fe₈-40-139[15]
Ti₁₆V₆₀Cr₁₂Fe₁₂-35-120[15]
Ti₁₆V₆₀Cr₈Fe₁₆-29-97[15]
Ti₁₆V₆₀Cr₄Fe₂₀-24-76[15]
Ti₁₆V₆₀Fe₂₄-21-57[15]
Ti₃₀V₆₀Mn₁₀ + 4 wt.% Zr--[16]
Ti₃₀V₆₀Mn₆.₇Cr₃.₃ + 4 wt.% Zr--[16]
Ti₃₀V₆₀Mn₃.₃Cr₆.₆ + 4 wt.% Zr--[16]
Ti₃₀V₆₀Cr₁₀ + 4 wt.% Zr--[16]
(Mg₂Ni)₉V₁--[17]
(Mg₂Ni)₅V₅--[17]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the data analysis process.

Sieverts_Apparatus_Workflow cluster_prep Sample Preparation & Activation cluster_measurement Measurement Cycle cluster_analysis Data Analysis Prep Prepare Vanadium Alloy Powder Load Load Sample into Reactor Prep->Load Evacuate Evacuate Reactor Load->Evacuate Activate Activate Sample (Heating under Vacuum) Evacuate->Activate Dose Dose H₂ from Reference Volume Activate->Dose Equilibrate Allow System to Equilibrate Dose->Equilibrate Record Record Equilibrium Pressure & Temperature Equilibrate->Record Calculate Calculate Absorbed H₂ Record->Calculate Calculate->Dose Repeat for next pressure step Plot_PCI Plot Pressure-Composition Isotherm (PCI) Calculate->Plot_PCI Calc_Thermo Calculate Thermodynamic Properties (ΔH, ΔS) Plot_PCI->Calc_Thermo Data_Analysis_Logic cluster_inputs Experimental Data cluster_calculations Calculations cluster_outputs Results P_initial Initial Pressure (Pᵢ) Calc_n_initial Calculate Initial Moles of H₂ nᵢ = (Pᵢ * Vᵣₑբ) / (Z * R * Tᵣₑբ) P_initial->Calc_n_initial P_final Final Pressure (P₟) Calc_n_final Calculate Final Moles of H₂ in Gas Phase n₟ = (P₟ * (Vᵣₑբ + Vₛₐₘₚₗₑ_ᵥₒᵢᏧ)) / (Z * R * T) P_final->Calc_n_final V_ref Reference Volume (Vᵣₑբ) V_ref->Calc_n_initial V_ref->Calc_n_final V_sample Sample Volume (Vₛₐₘₚₗₑ) V_sample->Calc_n_final T_ref Reference Temperature (Tᵣₑբ) T_ref->Calc_n_initial T_sample Sample Temperature (Tₛₐₘₚₗₑ) T_sample->Calc_n_final Calc_n_absorbed Calculate Absorbed Moles of H₂ Δn = nᵢ - n₟ Calc_n_initial->Calc_n_absorbed Calc_n_final->Calc_n_absorbed Calc_wt_percent Calculate Weight Percent wt.% = (Δn * M_H₂) / m_sample * 100 Calc_n_absorbed->Calc_wt_percent Calc_H_M Calculate H/M Ratio H/M = (Δn * 2) / n_sample Calc_n_absorbed->Calc_H_M PCI_Curve Pressure-Composition Isotherm Calc_wt_percent->PCI_Curve Calc_H_M->PCI_Curve Thermo_Data Thermodynamic Data PCI_Curve->Thermo_Data

References

Application Notes and Protocols for Electrochemical Hydrogen Storage in Vanadium Hydride Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of electrochemical hydrogen storage in vanadium hydride electrodes. Vanadium-based materials are promising candidates for solid-state hydrogen storage due to their high theoretical hydrogen storage capacity.[1][2] This document outlines the necessary procedures for electrode preparation, electrochemical characterization, and data analysis.

Quantitative Data Summary

The performance of vanadium-based materials for hydrogen storage can vary significantly based on their composition and structure. Below is a summary of key performance indicators found in the literature for various vanadium-based hydrides.

Material/Alloy CompositionGravimetric Hydrogen Storage Capacity (wt%)Volumetric Hydrogen Storage Capacity (kg H₂/m³)Cycling StabilityExperimental ConditionsReference
This compound (Amorphous Gel)5.8 (reversible)79.77Capacity drops to 47 mAh/g after 50 cycles130 bar H₂, 25 °C[3]
Metallic Vanadium> 4 (theoretical)-Poor reversibility, pulverizationRoom temperature[1]
V-Ti-Cr-Mn Alloy2.2 (effective)--Annealed at 1300 °C
V₀.₆₈Ti₀.₂₀Fe₀.₁₂ Alloy3.6---[2]
V-Ti based solid solution alloys> 2.0 (reversible)-Limited cyclic durability< 100 °C

Note: The electrochemical capacity is often reported in mAh/g. For comparison, a gravimetric hydrogen storage capacity of 1 wt% is equivalent to approximately 268 mAh/g.

Experimental Protocols

This compound Electrode Preparation

This protocol describes the preparation of a paste-type electrode, a common method for evaluating the electrochemical properties of powdered materials.

Materials:

  • This compound (VHₓ) powder

  • Conductive agent (e.g., acetylene (B1199291) black, carbon powder)

  • Binder (e.g., polytetrafluoroethylene (PTFE) or polyvinylidene fluoride (B91410) (PVDF))

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP) for PVDF)

  • Current collector (e.g., nickel foam or copper foil)

  • Mortar and pestle

  • Spatula

  • Hot plate or vacuum oven

  • Electrode punch

Procedure:

  • Mixing: In a mortar, thoroughly mix the this compound powder, conductive agent, and binder in a predetermined weight ratio (e.g., 85:10:5 of active material:conductive agent:binder).

  • Slurry Formation: If using PVDF, add a few drops of NMP to the powder mixture and grind until a homogeneous, viscous slurry is formed. For PTFE, dry mixing is typically sufficient.

  • Coating: Apply the slurry uniformly onto the current collector using a spatula or doctor blade. Ensure an even thickness to promote consistent current distribution.

  • Drying:

    • For PVDF-based electrodes, pre-dry the electrode in an oven at a moderate temperature (e.g., 80°C) to evaporate the NMP solvent.

    • Subsequently, dry the electrode under vacuum at a higher temperature (e.g., 120°C) overnight to ensure complete solvent removal and good adhesion of the active material to the current collector.

  • Pressing: For improved electrical contact and mechanical stability, the dried electrode can be pressed under a specific pressure.

  • Cutting: Use an electrode punch to cut out working electrodes of a desired size (e.g., 15 mm diameter discs).

Electrochemical Cell Assembly

A standard three-electrode electrochemical cell is recommended for accurate characterization of the this compound working electrode.

Components:

  • Working Electrode (WE): The prepared this compound electrode.

  • Reference Electrode (RE): A stable reference electrode such as a Mercury/Mercuric Oxide (Hg/HgO) or Silver/Silver Chloride (Ag/AgCl) electrode. The choice of reference electrode will depend on the electrolyte used.

  • Counter Electrode (CE): A material with a large surface area that does not interfere with the reactions at the working electrode, such as a platinum wire or a graphite (B72142) rod.

  • Electrolyte: A suitable electrolyte that allows for the hydrogen absorption/desorption reactions. A common choice for metal hydride electrodes is an alkaline solution, such as 6 M potassium hydroxide (B78521) (KOH).

  • Electrochemical Cell: A glass or Teflon cell capable of holding the three electrodes and the electrolyte.

Assembly:

  • Place the counter electrode and the reference electrode in the electrochemical cell.

  • Add a sufficient volume of the electrolyte to the cell to ensure that all three electrodes will be submerged.

  • Carefully immerse the prepared this compound working electrode into the electrolyte.

  • Ensure the electrodes are positioned correctly and are not in physical contact with each other. The reference electrode tip should be placed close to the working electrode surface to minimize iR drop.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the redox processes, reversibility of the hydrogen storage reaction, and to estimate the electrochemical hydrogen storage capacity.

Parameters:

  • Potential Window: The potential range should be chosen to encompass the hydrogen absorption and desorption peaks without causing significant side reactions like the hydrogen evolution reaction (HER) or irreversible oxidation of the electrode. For this compound in an alkaline electrolyte, a potential window of approximately -1.2 V to -0.2 V vs. Hg/HgO can be a starting point.[4] It is crucial to perform initial scans with a narrower window and gradually expand it to identify the optimal range.

  • Scan Rate (ν): A range of scan rates (e.g., 1, 5, 10, 20, 50, 100 mV/s) should be used.[5] The relationship between the peak current and the square root of the scan rate can provide information about whether the process is diffusion-controlled.[6]

  • Number of Cycles: The electrode should be cycled multiple times (e.g., 20-50 cycles) to activate the material and achieve a stable cyclic voltammogram.

Procedure:

  • Set up the electrochemical cell as described in section 2.2.

  • Connect the electrodes to a potentiostat.

  • Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before the experiment to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the electrolyte surface during the measurement.[4]

  • Apply the desired potential window and scan rate.

  • Record the cyclic voltammograms for a sufficient number of cycles until a stable response is observed.

  • Repeat the measurement at different scan rates.

Data Analysis:

  • Hydrogen Adsorption/Desorption Peaks: Identify the cathodic peak (hydrogen absorption) and the anodic peak (hydrogen desorption).

  • Electrochemical Reversibility: Assess the reversibility of the reaction by examining the separation between the anodic and cathodic peak potentials (ΔEp). For a reversible one-electron process, ΔEp is theoretically 59 mV.[7]

  • Hydrogen Storage Capacity: The electrochemical hydrogen storage capacity can be estimated by integrating the area under the anodic or cathodic peak of the stabilized cyclic voltammogram.

Galvanostatic Charge-Discharge (GCD)

Galvanostatic charge-discharge cycling is used to determine the practical hydrogen storage capacity, coulombic efficiency, and cycling stability of the electrode.

Parameters:

  • Current Density: Apply a constant current density for charging (hydrogen absorption) and discharging (hydrogen desorption). A typical starting current density is 1 mA/cm².[8]

  • Cut-off Potentials: Define the potential limits for charging and discharging. These are typically set around the potentials where the hydrogen absorption and desorption processes are complete, as determined from the CV curves.

  • Number of Cycles: The electrode is subjected to a large number of charge-discharge cycles (e.g., 100 or more) to evaluate its long-term stability.

Procedure:

  • Set up the electrochemical cell as described in section 2.2.

  • Connect the electrodes to a potentiostat/galvanostat.

  • Apply a constant cathodic current (charging) until the lower cut-off potential is reached.

  • Immediately apply a constant anodic current (discharging) until the upper cut-off potential is reached.

  • Repeat this charge-discharge process for the desired number of cycles.

Data Analysis:

  • Discharge Capacity: Calculate the discharge capacity (C) in mAh/g using the following formula: C = (I × t) / m, where I is the discharge current (mA), t is the discharge time (h), and m is the mass of the active material (g).

  • Coulombic Efficiency (η): Calculate the coulombic efficiency for each cycle: η = (t_discharge / t_charge) × 100%, where t_discharge is the discharge time and t_charge is the charge time.

  • Cycling Stability: Plot the discharge capacity as a function of the cycle number to evaluate the capacity retention over long-term cycling.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the kinetics of the hydrogen storage process, including charge transfer resistance and hydrogen diffusion within the electrode.

Parameters:

  • Frequency Range: A wide frequency range is typically used, for example, from 100 kHz to 10 mHz.

  • AC Amplitude: A small AC voltage amplitude (e.g., 5 or 10 mV) is applied to ensure a linear response.

  • DC Potential: EIS measurements are usually performed at different states of charge (SOC) or at specific DC potentials corresponding to the hydrogen absorption/desorption peaks observed in the CV.

Procedure:

  • Set up the electrochemical cell as described in section 2.2.

  • Bring the electrode to the desired DC potential or state of charge.

  • Apply the AC perturbation and measure the impedance response over the specified frequency range.

  • Repeat the measurement at different DC potentials or states of charge.

Data Analysis:

  • Nyquist Plot: The impedance data is typically represented as a Nyquist plot (Z'' vs. Z'). The plot often consists of a semicircle at high frequencies and a straight line at low frequencies.

  • Equivalent Circuit Modeling: The Nyquist plot is fitted to an equivalent electrical circuit model to extract quantitative parameters. The high-frequency intercept with the real axis represents the electrolyte resistance (Rs). The diameter of the semicircle is related to the charge-transfer resistance (Rct), and the low-frequency line is associated with the diffusion of hydrogen in the solid phase (Warburg impedance).

Visualizations

G cluster_prep Electrode Preparation cluster_cell Electrochemical Cell Assembly cluster_test Electrochemical Testing mix Mix VHx, Carbon Black, & Binder slurry Form Homogeneous Slurry mix->slurry coat Coat on Current Collector slurry->coat dry Dry Electrode coat->dry press Press Electrode dry->press cut Cut Working Electrode press->cut we Working Electrode (VHx) cut->we assemble Assemble 3-Electrode Cell we->assemble re Reference Electrode (e.g., Hg/HgO) re->assemble ce Counter Electrode (e.g., Pt wire) ce->assemble electrolyte Electrolyte (e.g., 6M KOH) electrolyte->assemble cv Cyclic Voltammetry (CV) assemble->cv gcd Galvanostatic Charge-Discharge (GCD) assemble->gcd eis Electrochemical Impedance Spectroscopy (EIS) assemble->eis data_analysis Data Analysis & Interpretation cv->data_analysis Capacity, Reversibility gcd->data_analysis Capacity, Efficiency, Stability eis->data_analysis Kinetics, Diffusion

Caption: Experimental workflow for electrochemical hydrogen storage analysis.

G cluster_charging Charging (Hydrogen Absorption) cluster_discharging Discharging (Hydrogen Desorption) V V (Vanadium Metal) VHx VHx (this compound) V->VHx Reduction H2O H₂O (Water) H2O->VHx e_in e⁻ (from external circuit) e_in->VHx OH_out OH⁻ VHx_d VHx (this compound) V_d V (Vanadium Metal) VHx_d->V_d Oxidation OH_in OH⁻ OH_in->V_d H2O_d H₂O (Water) V_d->H2O_d e_out e⁻ (to external circuit) V_d->e_out

Caption: Electrochemical hydrogen storage and release mechanism.

References

Vanadium Hydride: A Versatile Precursor for Advanced Vanadium-Based Alloys

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Materials Science and Biomedical Fields

Abstract

Vanadium hydride (VHₓ) is a compelling precursor material for the synthesis of a wide range of vanadium-based alloys. Its unique properties, including its ability to release hydrogen upon heating and its fine particle size, offer distinct advantages in various metallurgical processes. These advantages include enhanced alloying element diffusion, improved compositional homogeneity, and the potential for lower-temperature synthesis routes compared to traditional melting techniques. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of vanadium-based alloys for hydrogen storage and biomedical applications.

Introduction

Vanadium-based alloys are of significant interest due to their exceptional properties, which include high strength-to-weight ratios, excellent heat and corrosion resistance, and remarkable hydrogen storage capabilities.[1] The use of this compound as a starting material presents a strategic approach to alloy synthesis. The in-situ release of hydrogen during processing can create a reducing atmosphere, preventing oxidation and facilitating the formation of desired alloy phases. Furthermore, the decomposition of the hydride can result in highly reactive, nascent vanadium, which readily alloys with other elements.[1]

This document is intended for researchers, scientists, and professionals in materials science and drug development. It details the synthesis and characterization of vanadium-based alloys using this compound as a precursor, with a focus on hydrogen storage materials and alloys with biomedical potential.

Applications of Vanadium-Based Alloys from this compound Precursors

Vanadium-based alloys synthesized from this compound precursors have a range of applications:

  • Hydrogen Storage: Vanadium and its alloys can absorb and release significant quantities of hydrogen, making them prime candidates for solid-state hydrogen storage systems.[2][3] Vanadium-based Body-Centered Cubic (BCC) solid solution alloys are particularly noteworthy for their high reversible hydrogen storage capacities, often exceeding 2.0 wt% at ambient conditions.[2][4]

  • High-Strength, Heat-Resistant Alloys: The addition of vanadium imparts superior strength, toughness, and heat resistance to steels and titanium alloys.[5] These materials are critical in the aerospace and automotive industries for components like engine parts, airframes, and landing gear.[5]

  • Corrosion-Resistant Materials: Vanadium alloys exhibit excellent resistance to corrosion in various environments, including saltwater and certain acids.[6][7]

  • Biomedical Implants: Certain titanium-vanadium alloys, such as Ti-6Al-4V, are widely used in medical implants like orthopedic and dental fixtures due to their biocompatibility, strength, and corrosion resistance.[8][9][10] However, concerns about the potential long-term toxicity of vanadium have led to research into alternative alloys.[11]

Experimental Protocols

Protocol 1: Synthesis of Ti-V-Cr Hydrogen Storage Alloy via Arc Melting

This protocol describes a common method for producing V-Ti-Cr alloys. While not starting directly from this compound powder, it is a foundational technique in the field. This compound can be used in powder metallurgy variations of this process.

Materials:

  • High-purity titanium (99.6%)

  • High-purity vanadium (99.9%)

  • High-purity chromium (99.9%)

Equipment:

  • Vacuum arc furnace

  • High-purity argon gas supply

  • Jaw crusher or mortar and pestle

  • Tube furnace for annealing

Procedure:

  • Preparation of Precursors: Weigh the elemental metals in the desired atomic ratios (e.g., for V₄₀Ti₂₆Cr₂₆Fe₈).

  • Arc Melting: Place the mixture of metals into the copper crucible of the vacuum arc furnace. Evacuate the chamber and backfill with high-purity argon. Melt the alloy, repeatedly flipping and re-melting the ingot to ensure homogeneity.

  • Crushing: After cooling, the alloy ingot is mechanically crushed into a coarse powder using a jaw crusher or a mortar and pestle in an inert atmosphere to prevent oxidation.[12]

  • Annealing (Optional): For homogenization, the crushed alloy can be annealed in a vacuum or inert atmosphere. For example, a V₀.₃₇₅Ti₀.₂₅Cr₀.₃₀Mn₀.₀₇₅ alloy can be annealed at 1300°C for 1 hour.[13]

Protocol 2: Characterization of Hydrogen Storage Properties - Pressure-Composition-Temperature (PCT) Analysis

PCT analysis is crucial for determining the hydrogen storage characteristics of an alloy.

Equipment:

  • Sieverts-type PCT apparatus

  • High-purity hydrogen gas

  • Vacuum pump

  • Thermostatic bath or furnace

Procedure:

  • Sample Activation: Load the alloy powder into the sample holder of the PCT apparatus. Heat the sample under vacuum to remove any surface contaminants and absorbed gases. The activation conditions depend on the alloy; for example, a V₆₁Cr₂₄Ti₁₂Ce₃ alloy is evacuated for 1 hour at room temperature.[12]

  • Hydrogenation: Introduce a known amount of high-purity hydrogen into the sample chamber at a set temperature and pressure (e.g., 7.5 MPa for V₆₁Cr₂₄Ti₁₂Ce₃).[12]

  • Isotherm Measurement: At a constant temperature, incrementally add hydrogen to the sample and allow the system to reach equilibrium at each step. Record the pressure and the amount of hydrogen absorbed to construct the absorption isotherm.

  • Dehydrogenation: After full hydrogenation, incrementally remove hydrogen from the sample, again allowing for equilibrium at each step, to construct the desorption isotherm.

  • Data Analysis: Plot the equilibrium hydrogen pressure against the hydrogen concentration (wt% or H/M ratio) to obtain the PCT curves. From these curves, determine the reversible hydrogen storage capacity, plateau pressure, and hysteresis.

Protocol 3: Structural Analysis - X-Ray Diffraction (XRD)

XRD is used to identify the crystal structure and phases present in the alloy and its hydride.

Equipment:

  • X-ray diffractometer with a suitable radiation source (e.g., Cu Kα)

Procedure:

  • Sample Preparation: Prepare a flat, powdered sample of the alloy or its hydride.

  • Data Collection: Mount the sample in the diffractometer and scan over a range of 2θ angles (e.g., 20-90°).

  • Phase Identification: Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction databases (e.g., ICDD) to identify the crystal phases present.

  • Lattice Parameter Calculation: From the positions of the diffraction peaks, calculate the lattice parameters of the identified phases. This is particularly useful for observing lattice expansion upon hydrogenation.

Quantitative Data

The properties of vanadium-based alloys are highly dependent on their composition and synthesis method. The following tables summarize key quantitative data for several alloys.

Table 1: Hydrogen Storage Properties of Selected Vanadium-Based Alloys

Alloy CompositionSynthesis MethodMax. Hydrogen Capacity (wt%)Reversible Capacity (wt%)ConditionsReference
V₀.₃₇₅Ti₀.₂₅Cr₀.₃₀Mn₀.₀₇₅Arc Melting, Annealing-2.2Annealed at 1300°C for 1h[13]
V₄₀Ti₂₆Cr₂₆Fe₈Arc Melting-2.4298 K[2]
V₅₅Ti₂₁.₅Cr₁₇.₁Fe₆.₄Arc Melting>2.0--[14]
Ti₀.₃₇V₀.₃₈Mn₀.₂₅Arc Melting3.62--[4]
Ti₀.₃₇V₀.₃₈Mn₀.₂₅Mechanical Alloying1.76--[4]
V₆₁Cr₂₄Ti₁₂Ce₃Floating Melting, Annealing-2.5150°C, 0.01-10 MPa[12]

Table 2: Mechanical and Physical Properties of Selected Vanadium-Based Alloys

Alloy CompositionPropertyValueReference
V-4Cr-4TiVickers Hardness137.3 ± 3.2 HV[5]
V-4Cr-3TiVickers Hardness122.2 ± 3.3 HV[5]
V-4Cr-2TiVickers Hardness111.4 ± 4.4 HV[5]
V-4Cr-1TiVickers Hardness104.7 ± 2.2 HV[5]
V-4CrVickers Hardness95 ± 2.4 HV[5]
V₆₁Cr₂₄Ti₁₂Ce₃Lattice Expansion upon Hydrogenation37.85%[12]
Ti-6Al-4VTensile Strength (Annealed)1000-1100 MPa[15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of vanadium-based alloys from a hydride precursor.

experimental_workflow cluster_synthesis Alloy Synthesis cluster_characterization Characterization cluster_application Application precursor This compound (VHx) + Alloying Elements mixing Mechanical Mixing / Compaction precursor->mixing synthesis Synthesis Reaction (e.g., Sintering / Dehydrogenation) mixing->synthesis alloy Vanadium-Based Alloy synthesis->alloy structural Structural Analysis (XRD) alloy->structural hydrogen Hydrogen Storage (PCT) alloy->hydrogen mechanical Mechanical Testing alloy->mechanical corrosion Corrosion Testing alloy->corrosion h_storage Hydrogen Storage hydrogen->h_storage biomedical Biomedical Implants mechanical->biomedical structural_app High-Strength Components mechanical->structural_app corrosion->biomedical

Caption: Workflow for synthesis and characterization of vanadium-based alloys.

Application Notes for Drug Development Professionals

While vanadium-based alloys are not directly used in pharmaceuticals, their application in biomedical implants is of relevance to the broader healthcare and medical device fields. The biocompatibility and long-term stability of implant materials are critical for patient safety and device efficacy.

  • Biocompatibility of Vanadium Alloys: The Ti-6Al-4V alloy is a widely used biomaterial due to its excellent corrosion resistance and mechanical properties.[16] However, there are concerns regarding the potential for vanadium ions to be released into the body, which could lead to adverse tissue reactions or long-term toxicity.[11]

  • Alternative Vanadium-Free Alloys: Research is ongoing to develop vanadium-free titanium alloys for medical applications to mitigate these risks. Niobium-containing alloys, for example, have shown promise as being more biocompatible in some studies.[11][17]

  • Surface Modification: The biocompatibility of vanadium-containing alloys can be improved through surface modifications. Techniques such as creating nanostructured surfaces or applying coatings can enhance cell adhesion and growth, and potentially reduce ion leaching.[16]

  • Corrosion in Physiological Environments: The corrosion resistance of an implant material in the physiological environment is paramount. Vanadium can, in some cases, enhance the corrosion resistance of titanium alloys by contributing to the formation of a stable passive oxide layer on the material's surface.[7][18]

Professionals in drug development and medical device technology should be aware of the materials science behind implantable devices, as the host response to these materials can have significant physiological implications.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of advanced vanadium-based alloys. Its use can offer advantages in processing and can lead to alloys with desirable properties for hydrogen storage, high-strength structural applications, and biomedical devices. The protocols and data presented here provide a foundation for researchers to explore the potential of these materials in their respective fields. Further research into optimizing synthesis parameters and alloy compositions will continue to expand the applications of these remarkable materials.

References

Application of Vanadium Hydride in Fuel Cell Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vanadium hydride-based materials in fuel cell technology, primarily focusing on their application as a solid-state hydrogen storage medium.

Introduction

This compound and its alloys are promising materials for solid-state hydrogen storage, a key enabling technology for the widespread adoption of proton-exchange membrane (PEM) fuel cells.[1][2] These materials offer the potential for high volumetric and gravimetric hydrogen densities, enhanced safety compared to high-pressure gas or liquid hydrogen storage, and the ability to absorb and release hydrogen under moderate temperature and pressure conditions.[2][3] Vanadium-based hydrides can store hydrogen by forming a metal hydride and release it on demand to power a fuel cell.[4] This document outlines the synthesis, characterization, and application of this compound for fuel cell systems.

Quantitative Data Summary

The following tables summarize key quantitative data related to the hydrogen storage properties of vanadium-based materials and the performance of fuel cells utilizing them.

Table 1: Hydrogen Storage Properties of Vanadium-Based Hydrides

MaterialGravimetric Capacity (wt.%)Volumetric Capacity (kg H₂/m³)Operating Pressure (bar)Operating Temperature (°C)Reference
This compound Gel5.8 (reversible)79.7713025[5][6]
V₀.₃₇₅Ti₀.₂₅Cr₀.₃₀Mn₀.₀₇₅2.2 (effective)--Annealed at 1300[3]
Pure Vanadium~4 (max), ~2 (practical reversible)--Room Temperature[2][7]
V-Ti-Cr-Ce Alloy (V₆₁Cr₂₄Ti₁₂Ce₃)2.51 (reversible)-4.6 (desorption plateau)18 - 50[8]
Vanadium Hydrazide Gel4.04 (reversible)80 (true), 60 (excess)85-196[9]

Table 2: Performance of Vanadium-Based Fuel Cell and Hybrid Systems

System TypeOpen Circuit Voltage (V)Operating Voltage (V)Peak Power Density (mW/cm²)Coulombic Efficiency (%)Energy Efficiency (%)Reference
Hydrogen-Vanadium Reversible Fuel Cell--> 540--[10]
Vanadium-Metal Hydride Hybrid Semi-Flow Battery1.86 - 1.931.65 - 1.70-95 - 9781.3 - 84[1][11]
Vanadium-Hydrogen (V-H₂) Flow Battery1.83 (theoretical)----[12]

Experimental Protocols

Synthesis of this compound

Two primary methods for synthesizing this compound materials are presented below.

Protocol 1: Synthesis of this compound Gel from Organometallic Precursor [5][13]

This protocol describes the synthesis of a this compound gel with high hydrogen storage capacity.

Materials:

  • Vanadium (IV) chloride (VCl₄)

  • Phenyl lithium solution (e.g., 2.0 M in dibutyl ether)

  • Dibutyl ether

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction flask

  • Syringe

  • Filter funnel and filter paper

  • High-pressure reactor (e.g., Parr reactor)

  • Vacuum oven

Procedure:

  • Preparation of Tetraphenyl Vanadium (IV) Solution:

    • Under an inert atmosphere, add phenyl lithium solution (50 mmol, 25 mL of 2.0 M solution) to a reaction flask and stir at room temperature.

    • Slowly add VCl₄ (2.03 mL, 12.5 mmol) dropwise via syringe. The reaction is exothermic and will bubble vigorously.

    • Continue stirring for 15 minutes until the bubbling ceases and the mixture cools to room temperature.

    • Filter the mixture to obtain a dark brown filtrate. The resulting solution contains the putative tetraphenyl vanadium (IV) complex.

  • Thermal Treatment and Polymerization:

    • Transfer the filtrate to a new reaction vessel and stir at 100 °C for 48 hours under an inert atmosphere. This will result in the formation of a black precipitate.

    • Filter the suspension to collect the black residue.

    • Dry the black residue in a vacuum oven at 100 °C for four hours to yield a solid denoted as V(IV)-100.[13]

  • Hydrogenation:

    • Place the V(IV)-100 solid into a high-pressure reactor.

    • Pressurize the reactor with hydrogen gas to 100 bar.

    • Stir the mixture at 25 °C for 48 hours.

    • Carefully depressurize the reactor and handle the resulting this compound gel under an inert atmosphere as it may be air and moisture sensitive.

Protocol 2: Synthesis of this compound via Direct Hydrogenation [14]

This protocol describes a method for producing this compound from vanadium-containing raw materials.

Materials:

  • Vanadium raw material (e.g., vanadium oxide, calcium vanadate)

  • Magnesium metal

  • Calcium or lithium-containing additive (e.g., calcium oxide, lithium hydroxide)

  • Hydrogen gas

  • Acid solution for purification

Equipment:

  • Sealed reaction container

  • Furnace

  • Gas inlet for hydrogen

Procedure:

  • Mixing:

    • Mix the vanadium raw material with magnesium metal and the calcium or lithium-containing additive.

  • Hydrogenation:

    • Place the mixture into a sealed container.

    • Introduce hydrogen gas into the container.

    • Heat the container to a temperature between 660 °C and 850 °C for 0.5 to 3 hours to carry out the hydrogenation reaction, converting the vanadium material into this compound.[14]

  • Purification:

    • After cooling, treat the reaction product with an acid solution to dissolve impurities, leaving the this compound.

    • Wash and dry the purified this compound.

Characterization of this compound

Protocol 3: Determination of Hydrogen Storage Capacity using a Sievert-type Apparatus [15]

This protocol outlines the measurement of hydrogen absorption and desorption isotherms (PCT curves) to determine the hydrogen storage capacity.

Equipment:

  • Sievert-type volumetric apparatus

  • Sample holder

  • Pressure transducers

  • Temperature controller

  • Vacuum pump

Procedure:

  • Sample Preparation and Activation:

    • Load a known mass of the this compound sample into the sample holder under an inert atmosphere.

    • Attach the sample holder to the Sievert apparatus.

    • Evacuate the sample at an elevated temperature to remove any adsorbed gases and activate the material.

  • Isotherm Measurement:

    • Set the sample holder to the desired constant temperature (e.g., 25 °C).

    • Introduce a known amount of hydrogen gas into the calibrated volume of the apparatus and measure the initial pressure.

    • Open the valve to the sample holder, allowing the hydrogen to be absorbed by the material.

    • Monitor the pressure until it stabilizes, indicating that equilibrium has been reached.

    • Calculate the amount of hydrogen absorbed based on the pressure change.

    • Repeat steps 2.2 to 2.5 with incremental additions of hydrogen to construct the absorption isotherm.

    • For the desorption isotherm, incrementally decrease the pressure by expanding the gas into a calibrated volume and measure the equilibrium pressure at each step.

Integration and Operation with a PEM Fuel Cell

Protocol 4: Supplying Hydrogen from a this compound Storage Tank to a PEM Fuel Cell

This protocol provides a general procedure for integrating a this compound hydrogen storage system with a PEM fuel cell.

Equipment:

  • This compound storage tank

  • PEM fuel cell stack

  • Mass flow controller

  • Pressure regulator

  • Temperature control system for the hydride tank (e.g., heating/cooling jacket)

  • Back pressure regulator for the fuel cell

  • Electronic load

Procedure:

  • System Setup:

    • Connect the outlet of the this compound storage tank to the anode inlet of the PEM fuel cell through a pressure regulator and a mass flow controller.

    • Ensure all connections are leak-tight.

  • Hydrogen Desorption from this compound:

    • To release hydrogen, either decrease the pressure over the hydride bed below its equilibrium pressure or increase the temperature of the storage tank. The heat required for the endothermic desorption process can be supplied by an external heater or potentially by utilizing the waste heat from the fuel cell.[16][17]

  • Fuel Cell Operation:

    • Purge the fuel cell anode with an inert gas.

    • Initiate the flow of hydrogen from the hydride tank to the fuel cell anode at a controlled flow rate using the mass flow controller.

    • Supply oxidant (air or oxygen) to the cathode of the fuel cell.

    • Connect the fuel cell to an electronic load and draw a current.

    • Monitor the fuel cell voltage, current, and power output.

    • Adjust the hydrogen flow rate and pressure according to the power demand of the fuel cell.

Visualizations

Experimental Workflows

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis of this compound cluster_characterization Characterization VCl4 VCl₄ + Phenyl Lithium Precursor Tetraphenyl Vanadium (IV) Solution VCl4->Precursor Polymerization Thermal Treatment (100°C, 48h) Precursor->Polymerization V_IV_100 V(IV)-100 Solid Polymerization->V_IV_100 Hydrogenation Hydrogenation (100 bar H₂, 25°C, 48h) V_IV_100->Hydrogenation VH_Gel This compound Gel Hydrogenation->VH_Gel Sievert Sievert Apparatus VH_Gel->Sievert Sample PCT PCT Isotherms (H₂ Storage Capacity) Sievert->PCT

Caption: Workflow for the synthesis and characterization of this compound gel.

Fuel_Cell_Integration_Workflow VH_Tank This compound Storage Tank H2_Release H₂ Gas Release VH_Tank->H2_Release Heat_Input Heat Input / Pressure Reduction Heat_Input->H2_Release MFC Mass Flow Controller H2_Release->MFC PEMFC PEM Fuel Cell MFC->PEMFC Controlled H₂ Flow Power_Output Electrical Power PEMFC->Power_Output Waste_Heat Waste Heat PEMFC->Waste_Heat Waste_Heat->VH_Tank Thermal Integration (Optional)

Caption: Logical workflow for integrating a this compound storage tank with a PEM fuel cell.

References

Application Notes and Protocols for Thermal Desorption Spectroscopy (TDS) of Hydrogen from Vanadium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Thermal Desorption Spectroscopy (TDS) to characterize the desorption of hydrogen from vanadium hydride. This technique is crucial for understanding the thermodynamic and kinetic properties of hydrogen storage in vanadium, a material of significant interest for various applications, including clean energy technologies.

Introduction to Thermal Desorption Spectroscopy of this compound

Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a powerful analytical technique used to study the desorption of species from a solid surface upon controlled heating. In the context of this compound, TDS is employed to investigate the release of hydrogen from the material as a function of temperature. This provides valuable insights into the different phases of this compound (α, β, and γ), their thermal stability, and the energy required to release the stored hydrogen.

The V-H system is characterized by several distinct hydride phases, each with unique hydrogen storage capacities and desorption characteristics. The primary phases include:

  • α-phase: A solid solution of hydrogen in the body-centered cubic (BCC) vanadium lattice, typically existing at low hydrogen concentrations and high temperatures.

  • β-phase (V₂H or VH): A body-centered tetragonal (BCT) or monoclinic phase with a higher hydrogen concentration than the α-phase. It is known for its high stability.[1][2]

  • γ-phase (VH₂): A face-centered cubic (FCC) phase with the highest hydrogen concentration, often referred to as the dihydride phase.[2]

TDS analysis allows for the differentiation of these phases by observing distinct desorption peaks at characteristic temperatures. The area under each peak is proportional to the amount of desorbed hydrogen, and the peak temperature is related to the activation energy of desorption.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible TDS results.

2.1.1. Vanadium Sample Cleaning:

  • Mechanically polish the surface of the vanadium sample (e.g., foil, powder) using a series of abrasive papers with decreasing grit size to remove surface oxides and contaminants.

  • Perform ultrasonic cleaning of the sample in a sequence of solvents, typically acetone, followed by ethanol (B145695) or isopropanol, for 10-15 minutes in each solvent.

  • Dry the sample thoroughly under a stream of inert gas (e.g., argon or nitrogen) or in a vacuum oven at a low temperature.

2.1.2. Activation:

For bulk samples, an activation step may be necessary to facilitate hydrogen absorption. This typically involves heating the sample in a high vacuum (better than 10⁻⁶ mbar) at an elevated temperature (e.g., 400-500 °C) for several hours to outgas impurities and create a clean, active surface.[3]

Hydrogen Charging

The formation of different this compound phases depends on the hydrogen pressure and temperature during the charging process.

2.2.1. Gaseous Phase Hydrogenation:

  • Place the cleaned and activated vanadium sample in a high-pressure reactor (Sieverts-type apparatus).

  • Evacuate the reactor to a high vacuum.

  • Introduce high-purity hydrogen gas (99.999% or higher) into the reactor.

  • Control the temperature and pressure to target the desired hydride phase. For example, charging at moderate pressures and room temperature will typically form the β-phase, while higher pressures are required for the γ-phase.

  • Allow the sample to equilibrate with the hydrogen gas for a sufficient duration to ensure uniform hydride formation.

2.2.2. Electrochemical Hydrogenation:

  • Use the vanadium sample as the cathode in an electrochemical cell.

  • A platinum mesh or foil can be used as the anode.

  • The electrolyte is typically an acidic solution, such as 0.5 M H₂SO₄.

  • Apply a constant cathodic current or potential to the vanadium sample. Hydrogen evolution will occur on the surface, and some of the hydrogen atoms will be absorbed into the vanadium lattice.

  • The duration and current density of the charging process will determine the amount of absorbed hydrogen and the resulting hydride phase.

Thermal Desorption Spectroscopy (TDS) Measurement
  • Carefully transfer the hydrogen-charged this compound sample into the UHV chamber of the TDS system. Minimize air exposure to prevent surface oxidation and premature hydrogen loss.

  • Evacuate the chamber to a base pressure of at least 10⁻⁸ mbar.

  • Begin heating the sample at a constant, linear heating rate (β). Typical heating rates for analyzing hydrogen in metals range from 2 to 20 K/min.

  • Continuously monitor the partial pressure of hydrogen (m/z = 2) in the chamber using a quadrupole mass spectrometer as a function of sample temperature.

  • Record the data as a plot of hydrogen desorption rate (proportional to the mass spectrometer signal) versus temperature.

Data Presentation and Analysis

The obtained TDS spectrum will show one or more desorption peaks corresponding to the different hydride phases.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from TDS analysis of hydrogen desorption from different this compound phases. Note that the exact values can vary depending on factors such as sample purity, microstructure, and the specific TDS experimental parameters.

Hydride PhaseDesorption Peak Temperature Range (°C)Activation Energy of Desorption (kJ/mol)Typical Hydrogen Concentration (wt. %)
α-phase (solid solution)< 200Low (related to diffusion)< 0.5
β-phase (V₂H/VH)350 - 55040 - 60~2
γ-phase (VH₂)150 - 30025 - 40~3.8

Note: The desorption from the α-phase is often seen as a broad, low-temperature feature corresponding to the release of weakly bound hydrogen. The β-phase, being more stable, exhibits a higher temperature desorption peak.[1] The γ-phase desorbs at a lower temperature than the β-phase, indicating lower thermal stability.

Determination of Activation Energy

The activation energy of desorption (E_d) can be determined using various methods, with the Kissinger method being widely employed. This method involves performing TDS measurements at several different heating rates (β). The peak temperature of desorption (T_p) will shift to higher temperatures as the heating rate increases. The activation energy can then be calculated from the slope of a "Kissinger plot" of ln(β/T_p²) versus 1/T_p, according to the following equation:

ln(β/T_p²) = -E_d / (R * T_p) + C

where R is the gas constant and C is a constant.

Visualizations

Experimental Workflow for TDS of this compound

TDS_Workflow cluster_prep Sample Preparation cluster_charge Hydrogen Charging cluster_tds TDS Analysis cluster_analysis Data Analysis start Start: Vanadium Sample polish Mechanical Polishing start->polish clean Ultrasonic Cleaning (Acetone, Ethanol) polish->clean activate Activation (High Vacuum Heating) clean->activate gaseous Gaseous Charging (Sieverts Apparatus) activate->gaseous electrochemical Electrochemical Charging activate->electrochemical hydride This compound (α, β, or γ phase) gaseous->hydride electrochemical->hydride load Load Sample into UHV Chamber hydride->load pump Evacuate to < 10⁻⁸ mbar load->pump heat Linear Heating (Constant β) pump->heat detect Detect H₂ with Mass Spectrometer heat->detect spectrum Generate TDS Spectrum (Desorption Rate vs. Temp) detect->spectrum quantify Quantify Desorbed H₂ (Peak Area Integration) spectrum->quantify kissinger Kissinger Analysis (Activation Energy) quantify->kissinger end End: Characterization Data kissinger->end

Caption: Workflow for TDS analysis of hydrogen from this compound.

Logical Relationship of this compound Phases and TDS Peaks

Hydride_Phases cluster_phases This compound Phases cluster_tds TDS Desorption Peaks cluster_stability Relative Thermal Stability alpha α-Phase (Solid Solution) Low H Content peak_alpha Low Temp Peak (<200°C) alpha->peak_alpha Desorbs as beta β-Phase (V₂H/VH) Medium H Content peak_beta High Temp Peak (350-550°C) beta->peak_beta Desorbs as gamma γ-Phase (VH₂) Dihydride High H Content peak_gamma Mid Temp Peak (150-300°C) gamma->peak_gamma Desorbs as low Low peak_alpha->low Indicates medium Medium peak_gamma->medium Indicates high High peak_beta->high Indicates

Caption: Relationship between this compound phases and TDS peaks.

References

Application Notes & Protocols: Isotopic Effects in Vanadium Deuteride vs. Vanadium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction: The substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), in metal hydrides can lead to significant changes in their structural, thermodynamic, and electronic properties. These differences, collectively known as isotopic effects, are particularly pronounced in the vanadium-hydrogen (V-H) system. Understanding these effects is crucial for applications such as hydrogen/deuterium storage, isotope separation, and as model systems for studying hydrogen in metals.[1][2] A unique feature of the V-H system is the preferential occupation of different interstitial sites by H and D atoms; protium (B1232500) (H) atoms tend to occupy octahedral sites, while deuterium (D) atoms favor tetrahedral sites in the body-centered cubic (BCC) vanadium lattice.[1][2] This preferential occupation leads to distinct phase diagrams and physical properties for vanadium hydride (VH) and vanadium deuteride (B1239839) (VD).

Comparative Data Presentation

The primary isotopic effects in the V-H/D system are manifested in the different crystal structures and phase transition temperatures. The data below summarizes key quantitative differences between VHₓ and VDₓ systems.

Table 1: Comparison of Phase Transition Temperatures

The critical temperatures for phase transitions are significantly different between the hydride and deuteride systems, highlighting the thermodynamic isotope effect.

Phase TransitionThis compound (VHₓ) SystemVanadium Deuteride (VDₓ) System
α ↔ β Transition ~440 K (2:1 H:V ratio)~390 K (2:1 D:V ratio)
γ → δ Transition Not applicable in the same formOccurs at ~144 K[3]

Note: Transition temperatures are composition-dependent. The values presented are representative for specific stoichiometries.

Table 2: Structural and Lattice Parameter Comparison

The preference for different interstitial sites leads to different crystal structures for the hydride and deuteride phases at similar compositions and temperatures.

PhaseSystemStoichiometry RangeCrystal StructureLattice Parameters (Representative)
α-phase VHₓ & VDₓLow xBody-Centered Cubic (BCC)a ≈ 3.03 Å (expands with x)
β-phase VH₀.₅x ≈ 0.45 - 0.9Body-Centered Tetragonal (BCT)c/a ratio increases from 1.10 to 1.126[2]
β-phase VD₀.₅x ≈ 0.5Monoclinic-
γ-phase VDₓx ≈ 0.65 - 0.80Orthorhombic SuperstructureInvestigated below 300 K[3]
δ-phase VH₂x ≈ 2.0Face-Centered Cubic (FCC, CaF₂-type)a ≈ 4.25 Å[4]
δ-phase VD₂x ≈ 2.0Face-Centered Cubic (FCC, CaF₂-type)-

Logical Framework for Isotope Effects in V-H/D System

The observed differences between this compound and deuteride originate from the mass difference between the isotopes, which influences their zero-point energy and vibrational dynamics within the vanadium lattice.

G cluster_cause Primary Cause cluster_mechanism Physical Mechanism cluster_effect Observed Isotopic Effects Mass Isotopic Mass (m_D ≈ 2 * m_H) ZPE Zero-Point Energy (ZPE) (E₀ ∝ 1/√m) Mass->ZPE determines Vib Vibrational Frequencies (ω ∝ 1/√m) ZPE->Vib related to Occupation Preferential Site Occupation (H in Octahedral, D in Tetrahedral) ZPE->Occupation influences preference Stability Thermodynamic Stability of Phases Vib->Stability influences Site Interstitial Site Potential Energy Site->Occupation governs Diagram Different Phase Diagrams Stability->Diagram results in Occupation->Diagram Lattice Varying Lattice Structures & Parameters Diagram->Lattice defines

Caption: Origin of Isotope Effects in the Vanadium-Hydrogen System.

Experimental Protocols

Characterizing the isotopic effects in VH vs. VD systems requires precise experimental techniques. Neutron-based methods are particularly powerful due to the high neutron scattering cross-section of hydrogen and deuterium.

Protocol 1: In-Situ Neutron Diffraction for Phase Diagram Determination

This protocol describes the use of neutron diffraction to identify crystal structures and phase transitions as a function of temperature.

Objective: To determine the temperature-dependent phase boundaries and crystal structures of VHₓ or VDₓ.

1. Sample Preparation:

  • Start with high-purity vanadium metal (foil or powder).
  • Activate the sample by heating to ~400-500°C under high vacuum (<10⁻⁶ torr) to remove the surface oxide layer.
  • Introduce a known quantity of high-purity H₂ or D₂ gas into the chamber.
  • Allow the gas to be absorbed by the vanadium at a controlled temperature and pressure to achieve the desired stoichiometry (x in VHₓ/VDₓ).[5] The process is typically exothermic.
  • Seal the sample in a suitable container for neutron diffraction (e.g., a vanadium or aluminum can).

2. Instrumentation:

  • A high-resolution neutron powder diffractometer is required.
  • The instrument should be equipped with a cryofurnace capable of operating over the desired temperature range (e.g., 10 K to 500 K).

3. Data Acquisition:

  • Mount the sealed sample in the cryofurnace on the diffractometer.
  • Collect an initial diffraction pattern at a starting temperature (e.g., room temperature).
  • Slowly ramp the temperature up or down in discrete steps (e.g., 2-5 K steps).
  • At each temperature step, allow the sample to thermally equilibrate before collecting a full diffraction pattern. The collection time will depend on the neutron flux and sample scattering power.
  • Pay close attention to temperature regions where phase transitions are expected, potentially using smaller temperature steps for higher resolution.

4. Data Analysis:

  • Perform Rietveld refinement on the collected diffraction patterns at each temperature. This analysis will yield the crystal structure, lattice parameters, and atomic positions (including H/D site occupancy).
  • Plot the refined lattice parameters as a function of temperature. Discontinuities or sharp changes in the lattice parameters indicate phase transitions.
  • Identify the crystal structure of each phase present across the temperature range.
  • Construct a partial phase diagram by mapping the observed phases as a function of temperature for the given composition.

Protocol 2: Calorimetry for Thermodynamic Characterization

This protocol uses Differential Scanning Calorimetry (DSC) to measure the heat flow associated with phase transitions.

Objective: To determine the enthalpy and temperature of phase transitions in VHₓ or VDₓ.

1. Sample Preparation:

  • Prepare a small, well-characterized sample of VHₓ or VDₓ (typically 5-20 mg) following the hydrogenation/deuteration procedure in Protocol 1.
  • Hermetically seal the sample in a DSC pan (e.g., aluminum) to prevent hydrogen/deuterium loss upon heating.

2. Instrumentation:

  • A high-sensitivity Differential Scanning Calorimeter (DSC) with a stable baseline and precise temperature control.
  • An inert purge gas (e.g., Argon or Nitrogen) is required.

3. Data Acquisition:

  • Place the sealed sample pan and an empty reference pan into the DSC cell.
  • Cool the cell to the starting temperature (e.g., 100 K).
  • Heat the sample at a constant, controlled rate (e.g., 5-10 K/min) through the expected transition temperatures.
  • Record the differential heat flow as a function of temperature.
  • Perform a cooling cycle at the same rate to investigate thermal hysteresis.

4. Data Analysis:

  • The resulting thermogram will show peaks (endothermic on heating, exothermic on cooling) corresponding to phase transitions.
  • The onset temperature of a peak is typically taken as the transition temperature.
  • Integrate the area under the peak to determine the enthalpy of the transition (ΔH).
  • Compare the transition temperatures and enthalpies obtained for VHₓ with those for VDₓ to quantify the thermodynamic isotope effect.

Experimental Characterization Workflow

The following diagram illustrates a typical workflow for investigating isotope effects in the V-H/D system.

G cluster_prep 1. Preparation cluster_char 2. Characterization cluster_analysis 3. Analysis prep Sample Preparation activate Activate V Metal (Heating in Vacuum) prep->activate load_h Load with H₂ Gas activate->load_h load_d Load with D₂ Gas activate->load_d char Characterization load_h->char load_d->char xrd X-Ray Diffraction (XRD) char->xrd Initial Structure nd Neutron Diffraction (ND) char->nd H/D Location dsc Calorimetry (DSC) char->dsc Thermodynamics structure Determine Crystal Structure & Lattice Parameters xrd->structure nd->structure thermo Determine Transition Temps & Enthalpies dsc->thermo analysis Data Analysis & Interpretation compare Compare VH vs. VD Results structure->compare thermo->compare

Caption: Workflow for Comparative Study of VH and VD Systems.

References

Vanadium Hydride for Ammonia Synthesis Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of vanadium hydride as a catalyst in ammonia (B1221849) synthesis. The information compiled herein is based on recent advancements and foundational research in the field, offering a practical guide for researchers exploring alternative catalysts for the Haber-Bosch process.

Introduction

This compound has emerged as a promising catalyst for ammonia synthesis, demonstrating notable activity under milder conditions compared to traditional iron-based catalysts. The unique properties of this compound, particularly its ability to facilitate nitrogen activation and hydrogenation, make it a compelling subject of research for sustainable ammonia production. This document outlines the synthesis of this compound catalysts, experimental procedures for catalytic testing, and methods for product quantification and catalyst characterization.

Quantitative Data Summary

The catalytic performance of this compound in ammonia synthesis is summarized in the table below. These values are compiled from various studies and represent typical activities observed under the specified conditions.

Catalyst CompositionTemperature (°C)Pressure (MPa)NH₃ Production Rate (mmol·g⁻¹·h⁻¹)Turnover Number (TON)Reference
VH₀.₃₉40053.2130 (over 7 days)[1]
Likely VH₀.₄₄N₀.₁₆4005Superior to BaTiO₂.₅H₀.₅Not Reported[2]

Experimental Protocols

Synthesis of this compound Catalyst

This protocol describes a general method for the synthesis of this compound powder. Researchers should note that the final stoichiometry and morphology of the hydride can be influenced by precursor materials and reaction conditions.

Method 1: Direct Hydriding of Vanadium Metal [2]

  • Activation of Vanadium: Place high-purity vanadium metal powder in a quartz tube furnace. Heat the vanadium powder under a flow of inert gas (e.g., Argon) to a high temperature (e.g., 800 °C) to clean the surface of oxides. Cool down to the desired hydriding temperature under inert gas flow.

  • Hydriding: Introduce high-purity hydrogen gas into the furnace at a controlled pressure (e.g., 5-30 atm) and temperature (e.g., 200-300 °C). The hydrogen can be sourced from the decomposition of a metal hydride such as LaNi₅Hₓ or TiFeH₂ to ensure high purity.[3]

  • Soaking: Maintain the temperature and pressure for a sufficient duration (e.g., several hours) to allow for the complete conversion of vanadium to this compound. The exact time will depend on the particle size of the vanadium powder and the specific conditions used.

  • Passivation: After the reaction is complete, cool the sample to room temperature under a continued flow of hydrogen. To handle the air-sensitive this compound, slowly passivate the surface by introducing a controlled, small amount of oxygen mixed with an inert gas. This forms a thin protective oxide layer.

  • Storage: Store the synthesized this compound powder in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation.

Method 2: Reduction of Vanadium Oxides [4]

  • Precursor Mixture: Mix a vanadium-containing raw material (e.g., vanadium pentoxide, V₂O₅) with a reducing agent such as magnesium metal powder. A calcium or lithium-containing compound can also be added.

  • Hydrogenation: Place the mixture in a sealed container and introduce hydrogen gas. Heat the mixture to initiate the reduction and hydrogenation of the vanadium oxide.

  • Purification: After the reaction, the product will be a mixture of this compound and other byproducts (e.g., magnesium oxide). Treat the mixture with an acid (e.g., dilute HCl) to dissolve the byproducts, leaving the this compound as a solid.

  • Washing and Drying: Wash the this compound product with deionized water and then with a solvent like ethanol. Dry the final product under vacuum at a temperature below 80 °C.

  • Storage: Store the this compound powder in an inert atmosphere.

Ammonia Synthesis Catalytic Activity Testing

This protocol outlines the procedure for evaluating the catalytic activity of the synthesized this compound for ammonia synthesis in a high-pressure fixed-bed reactor.

Experimental Setup:

  • A high-pressure stainless-steel fixed-bed reactor.

  • Mass flow controllers for precise control of N₂ and H₂ gas flow.

  • A tube furnace with a temperature controller.

  • A back-pressure regulator to maintain the desired reaction pressure.

  • An ammonia trapping system consisting of bubblers with a dilute acid solution (e.g., 0.05 M H₂SO₄).

  • A gas chromatograph (GC) or a colorimetric setup for ammonia quantification.

Procedure:

  • Catalyst Loading: Load a known mass of the this compound catalyst (e.g., 0.1 - 1.0 g) into the reactor, typically mixed with an inert material like quartz wool to form a packed bed.

  • System Purge: Purge the entire system with a high-purity inert gas (e.g., Argon) to remove any air and moisture.

  • Pre-treatment/Activation (if necessary): Depending on the catalyst state, a pre-treatment step under a flow of H₂ or a specific gas mixture at an elevated temperature may be required to activate the catalyst.

  • Reaction Initiation: Introduce the reactant gas mixture (a 3:1 molar ratio of H₂:N₂) into the reactor at the desired flow rate (e.g., to achieve a specific gas hourly space velocity, GHSV).

  • Reaction Conditions: Ramp the temperature to the desired reaction temperature (e.g., 400 °C) and adjust the back-pressure regulator to the desired pressure (e.g., 5 MPa).

  • Product Collection: Pass the effluent gas from the reactor through the ammonia trapping solution. The ammonia produced will be absorbed by the acid.

  • Ammonia Quantification: At regular time intervals, collect the trapping solution and quantify the amount of ammonia absorbed using the colorimetric indophenol (B113434) blue method (detailed in section 3.3).

  • Data Analysis: Calculate the ammonia production rate in mmol per gram of catalyst per hour (mmol·g⁻¹·h⁻¹).

Quantification of Ammonia by Indophenol Blue Method

This colorimetric method is a sensitive and reliable way to determine the concentration of ammonia trapped in the acidic solution.[5][6]

Reagents:

  • Phenol-Alcohol Solution: Dissolve 10 g of analytical grade phenol (B47542) in 100 mL of 95% v/v ethyl alcohol.

  • Sodium Nitroprusside Solution (Catalyst): Dissolve 0.5 g of sodium nitroprusside in 100 mL of deionized water. Store in a dark bottle.

  • Alkaline Citrate (B86180) Solution: Dissolve 100 g of trisodium (B8492382) citrate and 5 g of sodium hydroxide (B78521) in 500 mL of deionized water.

  • Sodium Hypochlorite (B82951) Solution: A commercially available solution (e.g., 5% active chlorine).

  • Ammonia Standard Solution: Prepare a stock solution of ammonium (B1175870) sulfate (B86663) or ammonium chloride of known concentration and perform serial dilutions to create calibration standards.

Procedure:

  • Sample Preparation: Take a known volume of the ammonia-trapping solution.

  • Color Development:

    • To the sample, add the phenol-alcohol solution and the sodium nitroprusside solution.

    • Add the alkaline citrate solution, followed by the sodium hypochlorite solution. Mix well after each addition.

    • Allow the color to develop for a specific time (e.g., 1 hour) at room temperature in the dark. A blue color will develop, with the intensity proportional to the ammonia concentration.

  • Measurement: Measure the absorbance of the solution using a UV-Vis spectrophotometer at a wavelength of approximately 630-640 nm.

  • Calibration: Prepare a calibration curve by performing the same procedure on the ammonia standard solutions of known concentrations.

  • Calculation: Determine the ammonia concentration in the sample by comparing its absorbance to the calibration curve.

Catalyst Characterization

X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phases of the this compound catalyst before and after the reaction.

  • Procedure: Due to the air-sensitive nature of this compound, the sample must be prepared in an inert atmosphere (glovebox).[7] Use an airtight sample holder with a beryllium or Kapton window to protect the sample from air during the measurement.[7]

  • Parameters: Use a diffractometer with Mo Kα radiation for better penetration and to reduce fluorescence from vanadium. Collect the diffraction pattern over a suitable 2θ range.

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS):

  • Purpose: To study the surface species and reaction intermediates on the catalyst under reaction conditions.

  • Procedure: Load the this compound catalyst into a DRIFTS cell with windows transparent to IR radiation (e.g., ZnSe). The cell should be connected to a gas flow system that allows for the introduction of reactant gases (N₂, H₂) at controlled temperatures and pressures.

  • Data Collection: Collect IR spectra of the catalyst surface as a function of time, temperature, and gas composition to identify adsorbed species like N-H and V-H.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_reaction Ammonia Synthesis cluster_analysis Product Analysis cluster_characterization Catalyst Characterization V_metal Vanadium Metal Powder Furnace Tube Furnace (200-300°C, 5-30 atm) V_metal->Furnace H2_gas High-Purity H₂ Gas H2_gas->Furnace VH_catalyst This compound (VHx) (Air-sensitive) Furnace->VH_catalyst Reactor Fixed-Bed Reactor (400°C, 5 MPa) VH_catalyst->Reactor XRD XRD (Air-sensitive holder) VH_catalyst->XRD DRIFTS In-situ DRIFTS VH_catalyst->DRIFTS Effluent Effluent Gas (N₂, H₂, NH₃) Reactor->Effluent N2_H2_mix N₂ + H₂ Gas Mixture (1:3) N2_H2_mix->Reactor Trap Ammonia Trap (Dilute H₂SO₄) Effluent->Trap Colorimetric Indophenol Blue Method Trap->Colorimetric Spectrophotometer UV-Vis Spectrophotometer (λ ≈ 635 nm) Colorimetric->Spectrophotometer NH3_conc NH₃ Concentration Spectrophotometer->NH3_conc

Caption: Experimental workflow for ammonia synthesis using a this compound catalyst.

Reaction_Mechanism cluster_surface This compound Surface cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product V_surface V-Hx N_ads N V_surface->N_ads Hydrogenation N2 N₂ N2_ads N₂ N2->N2_ads Adsorption H2 H₂ H2->V_surface H₂ Dissociation N2_ads->N_ads Dissociation NH_ads NH N_ads->NH_ads + H NH2_ads NH₂ NH_ads->NH2_ads + H NH3 NH₃ NH2_ads->NH3 + H* NH3->NH3 Desorption

References

Application Notes and Protocols: Surface Organometallic Chemistry for Vanadium Catalyst Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface Organometallic Chemistry (SOMC) offers a powerful approach for the rational design and synthesis of well-defined, single-site heterogeneous catalysts. By treating the surface of a support material as a ligand, organometallic precursors can be grafted to create highly dispersed and uniform active sites. This methodology allows for precise control over the catalyst's structure, leading to enhanced activity, selectivity, and stability compared to catalysts prepared by conventional impregnation methods.

Vanadium-based catalysts are of particular interest due to their versatile redox properties, making them highly effective in a wide range of oxidation reactions. These reactions are crucial in both bulk chemical production and the synthesis of fine chemicals and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the preparation of silica-supported vanadium catalysts using SOMC principles, with a focus on the grafting of vanadyl acetylacetonate (B107027) ([VO(acac)₂]).

I. Catalyst Preparation Methodologies

The preparation of vanadium catalysts via SOMC typically involves the reaction of a vanadium organometallic precursor with the surface hydroxyl groups of a support material, most commonly silica (B1680970) (SiO₂). Two primary strategies are highlighted here:

  • Direct Grafting: In this method, the vanadium precursor is directly reacted with the silanol (B1196071) groups on the silica surface.

  • Grafting via a Linker: This approach involves pre-functionalizing the silica surface with a linker molecule, such as (3-aminopropyl)triethoxysilane (APTES), to facilitate the anchoring of the vanadium complex. This can lead to a more robust and well-defined catalyst.[1][2]

The choice of method can significantly influence the dispersion, stability, and catalytic performance of the final material.

II. Experimental Protocols

A. Protocol 1: Synthesis of APTES-Functionalized Silica Support

This protocol details the functionalization of a silica support with (3-aminopropyl)triethoxysilane (APTES) to introduce amine functionalities.

Materials:

  • Hexagonal Mesoporous Silica (HMS) or other suitable silica support (e.g., SBA-15, KIT-6)

  • (3-aminopropyl)triethoxysilane (APTES), 99%

  • Toluene (B28343), anhydrous

  • Ethanol (B145695), absolute

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or nitrogen/argon inlet

  • Centrifuge

  • Vacuum oven

Procedure:

  • Support Activation:

    • Place 5.0 g of the silica support in a round-bottom flask.

    • Heat the silica under vacuum at 150-200 °C for 4-6 hours to remove physisorbed water and activate the surface silanol groups.

    • Allow the support to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Functionalization:

    • Add 50.0 mL of anhydrous toluene to the flask containing the dried silica support.

    • Stir the suspension to ensure the silica is well-dispersed.

    • In a separate vial, prepare a solution of 3.5 mL (15.0 mmol) of APTES in 10 mL of anhydrous toluene.

    • Add the APTES solution dropwise to the silica suspension under vigorous stirring.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 24 hours under an inert atmosphere.[2]

  • Washing and Purification:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Collect the functionalized silica by centrifugation (e.g., 8000 rpm for 15 minutes).

    • Wash the solid product thoroughly with toluene (3 x 30 mL) and then with absolute ethanol (3 x 30 mL) to remove any unreacted APTES.

    • After the final wash, decant the supernatant.

  • Drying:

    • Dry the APTES-functionalized silica (SiO₂-APTES) in a vacuum oven at 80-100 °C overnight.

    • Store the dried material in a desiccator until further use.

B. Protocol 2: Grafting of Vanadyl Acetylacetonate onto APTES-Functionalized Silica

This protocol describes the immobilization of [VO(acac)₂] onto the previously prepared amine-functionalized silica support.

Materials:

  • APTES-functionalized silica (from Protocol 1)

  • Vanadyl acetylacetonate ([VO(acac)₂]), 98%

  • Toluene, anhydrous

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or nitrogen/argon inlet

  • Soxhlet extraction apparatus (optional, for thorough washing)

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation:

    • Place 2.0 g of the dried APTES-functionalized silica into a three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet.

    • Add 40 mL of anhydrous toluene to the flask and stir to create a uniform suspension.

  • Grafting Reaction:

    • Dissolve 0.5 g (1.89 mmol) of vanadyl acetylacetonate in 20 mL of anhydrous toluene. The solution should be a deep blue-green color.

    • Add the [VO(acac)₂] solution to the silica suspension under an inert atmosphere.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours with continuous stirring. A Schiff base condensation reaction occurs between the amine groups on the silica surface and the acetylacetonate ligand, leading to the covalent attachment of the vanadium complex.[1][2]

  • Washing and Purification:

    • After the reaction, cool the mixture to room temperature. The solid material will have changed color, indicating the grafting of the vanadium complex.

    • Collect the solid catalyst by centrifugation.

    • Wash the catalyst extensively with fresh toluene to remove any unreacted [VO(acac)₂]. This is a critical step to ensure that only covalently bound species remain. A Soxhlet extraction with toluene for 12-24 hours is highly recommended for complete removal of physisorbed precursor.

    • After washing, perform a final rinse with a low-boiling point solvent like ethanol or diethyl ether to facilitate drying.

  • Drying:

    • Dry the final vanadium catalyst (V-APTES-SiO₂) in a vacuum oven at 60-80 °C overnight.

    • Store the catalyst in a desiccator.

III. Data Presentation: Catalytic Performance

The catalytic performance of SOMC-prepared vanadium catalysts is highly dependent on the preparation method, vanadium loading, and reaction conditions. Below are tables summarizing representative data from the literature for key oxidation reactions.

Table 1: Performance of [VO(acac)₂] Grafted on Silica in the Epoxidation of Geraniol
Catalyst Preparation MethodV Loading (wt%)Conversion (%)Selectivity to 2,3-epoxygeraniol (%)Reaction Time (h)Reference
Direct Immobilization (Method A)0.117>9948[2]
APTES Functionalization (Method B)1.865>9948[1][2]
APTES + End-capping (Method C)0.745>9948[1][2]

Reaction Conditions: Geraniol as substrate, tert-butyl hydroperoxide (t-BuOOH) as oxidant, room temperature.

Table 2: Catalytic Performance in the Direct Hydroxylation of Benzene to Phenol
CatalystBenzene Conversion (%)Phenol Selectivity (%)Phenol Yield (%)Reference
[VO(acac)₂] on KIT-6-NH₂~18>99~17

Reaction Conditions: H₂O₂ as oxidant, 60 °C.

Table 3: Performance in the Epoxidation of Cyclohexene
CatalystCyclohexene Conversion (%)Cyclohexene Oxide Selectivity (%)OxidantReference
VO(acac)₂ on MMT-K102070TBHP

MMT-K10: Montmorillonite K-10 clay support.

IV. Mandatory Visualizations

A. Experimental Workflow for Catalyst Preparation

G cluster_0 Support Preparation cluster_1 Functionalization with APTES cluster_2 Grafting of Vanadium Precursor cluster_3 Purification and Final Product silica Silica Support (HMS, SBA-15, etc.) drying Drying under Vacuum (150-200 °C) silica->drying activated_silica Activated Silica (≡Si-OH) drying->activated_silica reflux_apts Reflux in Toluene (24h) activated_silica->reflux_apts apts APTES in Toluene apts->reflux_apts apts_silica APTES-Functionalized Silica reflux_apts->apts_silica reflux_voacac Reflux in Toluene (24h) apts_silica->reflux_voacac voacac [VO(acac)₂] in Toluene voacac->reflux_voacac grafted_catalyst Grafted Vanadium Catalyst reflux_voacac->grafted_catalyst washing Washing with Toluene (Soxhlet Extraction) grafted_catalyst->washing drying_final Drying under Vacuum (60-80 °C) washing->drying_final final_catalyst Final V-APTES-SiO₂ Catalyst drying_final->final_catalyst

Caption: Workflow for the preparation of a vanadium catalyst via SOMC using an APTES linker.

B. Proposed Mechanism for Vanadium-Catalyzed Epoxidation of an Allylic Alcohol

G catalyst V(V)-OOR (Active Catalyst) transition_state [V-O-O-R---Alkene] Transition State catalyst->transition_state substrate Allylic Alcohol substrate->transition_state product Epoxide Product transition_state->product catalyst_regen V(V)-OR transition_state->catalyst_regen catalyst_regen->catalyst + ROOH - ROH

Caption: Simplified catalytic cycle for the epoxidation of an allylic alcohol by a vanadium catalyst.

V. Applications in Drug Development

The precise control over active sites offered by SOMC-prepared vanadium catalysts makes them highly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates. A key area of application is in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. Many drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[3][4][5][6]

Vanadium catalysts have shown significant promise in enantioselective reactions, such as:

  • Asymmetric Epoxidation: The synthesis of chiral epoxides, which are versatile building blocks for a wide range of pharmaceuticals, can be achieved with high enantioselectivity using chiral vanadium complexes.[7][8] For example, the epoxidation of allylic alcohols is a well-established method for producing chiral intermediates.[9]

  • Oxidative Coupling: Chiral vanadium catalysts can be used for the enantioselective oxidative coupling of phenols and other aromatic compounds to generate axially chiral biaryl compounds.[10] These structures are present in a number of biologically active molecules and chiral ligands.

The heterogenization of these chiral vanadium catalysts using SOMC techniques allows for their easy separation from the reaction mixture and potential for recycling, which is a significant advantage in pharmaceutical manufacturing, reducing costs and waste.

VI. Conclusion

Surface Organometallic Chemistry provides a sophisticated and powerful platform for the preparation of highly active and selective vanadium catalysts. The detailed protocols and data presented herein offer a starting point for researchers to develop their own tailored catalytic systems. The ability to create well-defined, single-site catalysts opens up new possibilities for efficient and sustainable chemical synthesis, with significant potential for applications in the pharmaceutical industry and beyond. The continued development of SOMC techniques will undoubtedly lead to further advances in catalyst design and performance.

References

Troubleshooting & Optimization

Vanadium Hydride Technical Support Center: Troubleshooting Pulverization During Hydrogen Cycling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of vanadium hydride pulverization during hydrogen absorption and desorption cycles. The information herein is curated to assist researchers in optimizing their experimental protocols and enhancing the cyclic stability of vanadium-based hydrogen storage materials.

Section 1: Troubleshooting Guide - Diagnosing and Mitigating Pulverization

This section offers a question-and-answer format to diagnose and address specific issues related to the pulverization of this compound in your experiments.

Q1: My this compound sample turns into a fine powder and its hydrogen storage capacity is decreasing rapidly with each cycle. What is happening?

A1: You are observing pulverization, a common issue with vanadium hydrides. This phenomenon is caused by the significant lattice expansion and contraction during hydrogen absorption (hydriding) and desorption (dehydriding), respectively. The repeated stress from these volumetric changes leads to the fracturing of the material into smaller particles. This degradation of particle size reduces the material's structural integrity and can lead to a decrease in hydrogen storage capacity over cycles.

Q2: How can I confirm that pulverization is the primary cause of capacity degradation in my experiments?

A2: To confirm pulverization, you can perform a particle size analysis of your this compound sample before and after a series of hydrogen cycles. A significant decrease in the average particle size is a direct indication of pulverization.

Experimental Protocol: Particle Size Analysis via Laser Diffraction

Objective: To determine the particle size distribution of this compound powder before and after hydrogen cycling.

Equipment:

  • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)

  • Wet or dry dispersion unit

  • Suitable dispersant (e.g., ethanol (B145695), isopropanol (B130326) for wet analysis)

  • Ultrasonic bath

  • Spatula and weighing balance

Procedure:

  • Sample Preparation (Before Cycling):

    • Carefully handle the pristine this compound powder in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

    • Weigh a representative amount of the powder.

    • For wet analysis, disperse the powder in a suitable solvent. Use a surfactant if necessary to prevent agglomeration.

    • Briefly sonicate the suspension to break up any loose agglomerates.[1]

  • Measurement (Before Cycling):

    • Follow the standard operating procedure for your laser diffraction instrument.[2]

    • Introduce the dispersed sample into the analyzer.

    • Perform the measurement to obtain the particle size distribution. Record the D10, D50 (median), and D90 values.

  • Hydrogen Cycling:

    • Subject the this compound sample to your desired number of hydrogen absorption/desorption cycles in your experimental setup.

  • Sample Preparation and Measurement (After Cycling):

    • Carefully retrieve the cycled sample, again under an inert atmosphere.

    • Repeat the sample preparation and measurement steps as described above.

  • Data Analysis:

    • Compare the particle size distributions before and after cycling. A significant shift towards smaller particle sizes in the post-cycling data confirms pulverization.[3]

Q3: What are the primary strategies to prevent or reduce the pulverization of this compound?

A3: The two most effective strategies to combat pulverization are alloying and nanostructuring . Alloying involves adding other metallic elements to the vanadium to improve its mechanical properties and alter the thermodynamics of hydride formation. Nanostructuring aims to create materials with nanoscale dimensions, which can better accommodate the strain of hydrogen cycling.

Section 2: Alloying Strategies to Enhance Pulverization Resistance

Alloying vanadium with elements such as Titanium (Ti), Chromium (Cr), Iron (Fe), and Nickel (Ni) can significantly improve its resistance to pulverization.

Q4: How does alloying help in preventing pulverization?

A4: Alloying can mitigate pulverization through several mechanisms:

  • Solid Solution Hardening: The introduction of different-sized atoms into the vanadium lattice increases the material's hardness and resistance to fracture.[4]

  • Reduced Lattice Expansion: Alloying elements can decrease the overall volume change during hydrogenation, thereby reducing the internal stress.

  • Formation of Secondary Phases: The presence of secondary phases can act as buffers, absorbing some of the strain generated during cycling.

Q5: Which alloying elements are most effective, and do you have comparative data?

A5: The effectiveness of an alloying element depends on its concentration and the specific V-based alloy system. While comprehensive comparative data is still an active area of research, the following table summarizes the general effects of common alloying elements.

Alloying ElementTypical Concentration (at%)Effect on PulverizationEffect on Hydrogen StorageVickers Hardness (HV)Reference
Titanium (Ti)5 - 30Improves resistanceCan slightly decrease capacityIncreases with Ti content[4]
Chromium (Cr)5 - 20Enhances resistanceCan decrease capacityGenerally increases hardness[5]
Iron (Fe)2 - 10Improves durabilityCan decrease capacityIncreases hardness[6]
Nickel (Ni)1 - 5Enhances resistanceCan affect kineticsGenerally increases hardness[7]

Note: The Vickers hardness values are indicative and can vary significantly based on the specific alloy composition and processing conditions.

Experimental Protocol: Synthesis of V-based Alloys by Ball Milling

Objective: To synthesize a homogenous V-based alloy with improved pulverization resistance.

Equipment:

  • High-energy planetary ball mill or shaker mill

  • Hardened steel or tungsten carbide vials and balls

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Vanadium powder and alloying element powders (e.g., Ti, Cr, Fe)

  • Process Control Agent (PCA) such as stearic acid (optional, to prevent excessive cold welding)

Procedure:

  • Preparation:

    • Inside an argon-filled glovebox, weigh the desired amounts of vanadium and alloying element powders to achieve the target atomic percentages.

    • Place the powders into the milling vial.

    • Add the milling balls. A ball-to-powder weight ratio of 10:1 to 20:1 is common.[7]

    • If using a PCA, add a small amount (e.g., 1-2 wt%).

  • Milling:

    • Seal the vial tightly inside the glovebox.

    • Mount the vial in the ball mill.

    • Mill the powders for a specified duration. Milling times can range from a few hours to over 100 hours, depending on the desired alloy homogeneity and particle size.[7] Use intermittent milling with cooling periods to prevent excessive heating.

  • Characterization:

    • After milling, handle the alloyed powder inside the glovebox.

    • Characterize the resulting alloy using X-ray Diffraction (XRD) to confirm phase formation and Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to assess morphology and elemental distribution.

Section 3: Nanostructuring for Improved Cyclic Stability

Reducing the particle size of this compound to the nanoscale is another effective method to enhance its durability.

Q6: Why is nanostructuring effective against pulverization?

A6: Nanostructured materials have a high surface-area-to-volume ratio and a greater number of grain boundaries. This allows for more efficient dissipation of the stress generated during hydrogen cycling. The smaller grain sizes can better accommodate the lattice strain without fracturing.[8] Nanostructuring can also lead to faster hydrogen absorption and desorption kinetics.

Q7: What are the common methods for synthesizing nanostructured vanadium hydrides?

A7: The primary methods include:

  • High-Energy Ball Milling: As described in the alloying protocol, ball milling can be used to create nanocrystalline structures through severe plastic deformation.

  • Hydrothermal Synthesis: This method involves the chemical synthesis of nanostructured vanadium oxides, which can then be reduced to form vanadium-based materials.[9][10]

Experimental Protocol: Hydrothermal Synthesis of Vanadium Oxide Nanostructures

Objective: To synthesize vanadium oxide nanostructures as precursors for nanostructured vanadium-based hydrogen storage materials.

Equipment:

  • Autoclave (Teflon-lined stainless steel)

  • Vanadium precursor (e.g., V2O5, NH4VO3, or vanadium alkoxides)[11]

  • Solvent (typically deionized water)

  • Structure-directing agent (e.g., long-chain amines)[11]

  • Magnetic stirrer and hot plate

  • Centrifuge and washing solvents (e.g., water, ethanol)

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the vanadium precursor in the solvent. The concentration will influence the final morphology.

    • Add the structure-directing agent to the solution and stir until a homogenous mixture is obtained. The pH of the solution can be adjusted to control the morphology.[12]

  • Hydrothermal Reaction:

    • Transfer the precursor solution to the Teflon-lined autoclave.

    • Seal the autoclave and heat it to the desired reaction temperature (typically 150-200°C) for a specific duration (several hours to days).[13]

  • Product Recovery and Purification:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the product by centrifugation.

    • Wash the product repeatedly with water and ethanol to remove any unreacted precursors and organic residues.

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

  • Characterization:

    • Analyze the morphology and crystal structure of the synthesized nanostructures using SEM, Transmission Electron Microscopy (TEM), and XRD.

Section 4: Advanced Mitigation Strategy - Compaction

Q8: I'm still observing some pulverization even after alloying. Is there anything else I can do?

A8: Yes, forming the alloyed powder into a compact with a binder can further enhance its mechanical stability and reduce pulverization. This approach helps to maintain the integrity of the material even if some micro-fracturing occurs.

Experimental Protocol: Preparation of Vanadium Alloy Compacts

Objective: To prepare a robust compact from a vanadium-based alloy powder to minimize pulverization.

Equipment:

  • Alloy powder (previously synthesized)

  • Binder (e.g., a small percentage of a ductile metal powder like Nickel or a polymer)

  • Hydraulic press with a die set

  • Glovebox with an inert atmosphere

Procedure:

  • Mixing:

    • Inside a glovebox, thoroughly mix the vanadium alloy powder with a small amount of the chosen binder.

  • Compaction:

    • Load the powder mixture into the die.

    • Apply a high pressure using the hydraulic press to form a dense pellet or compact. The required pressure will depend on the alloy and binder used.

  • Sintering (Optional):

    • For metallic binders, a subsequent sintering step at an elevated temperature under vacuum or in an inert atmosphere can be performed to improve the bonding between particles.

Section 5: Frequently Asked Questions (FAQs)

Q9: How do I measure the hydrogen storage capacity and cycling stability of my material?

A9: The hydrogen storage properties are typically measured using a Sieverts-type apparatus to obtain Pressure-Composition-Temperature (PCT) isotherms.[14][15] Cycling stability is assessed by performing repeated absorption/desorption cycles and measuring the hydrogen capacity at each cycle. A plot of hydrogen capacity versus cycle number will reveal the rate of degradation.

Q10: Can the pulverization be completely eliminated?

A10: While complete elimination is challenging, the strategies outlined above can significantly reduce pulverization to a level where the material exhibits stable performance for a high number of cycles.

Q11: Does the choice of hydrogen cycling conditions (pressure, temperature) affect the rate of pulverization?

A11: Yes, extreme temperatures and pressures can accelerate pulverization. It is advisable to operate within the recommended temperature and pressure ranges for your specific this compound system.

Section 6: Visualizing the Problem and Solutions

To better understand the concepts discussed, the following diagrams illustrate the pulverization phenomenon and the preventative strategies.

Pulverization_Mechanism Bulk Bulk this compound Particle H_in Hydrogen Absorption (Lattice Expansion) Bulk->H_in Cycle 1 Stressed High Internal Stress H_in->Stressed H_out Hydrogen Desorption (Lattice Contraction) Stressed->H_out Fractured Fractured Particle (Pulverization) H_out->Fractured Fractured->H_in Cycle 2+

Caption: The cycle of hydrogen absorption and desorption induces stress, leading to particle fracture.

Prevention_Strategies Pulverization This compound Pulverization Alloying Alloying (e.g., Ti, Cr, Fe) Pulverization->Alloying Nanostructuring Nanostructuring (e.g., Ball Milling) Pulverization->Nanostructuring Compaction Compaction with Binder Alloying->Compaction Improved_Stability Enhanced Cyclic Stability Alloying->Improved_Stability Nanostructuring->Compaction Nanostructuring->Improved_Stability Compaction->Improved_Stability Experimental_Workflow Synthesis Material Synthesis (Alloying/Nanostructuring) Char_Initial Initial Characterization (XRD, SEM, Particle Size) Synthesis->Char_Initial H_Cycling Hydrogen Cycling (PCT Apparatus) Char_Initial->H_Cycling Char_Final Post-Cycling Characterization (Particle Size, Capacity) H_Cycling->Char_Final Analysis Data Analysis & Performance Evaluation Char_Final->Analysis

References

Technical Support Center: Improving the Cyclic Stability of Vanadium Hydride for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers and scientists working on improving the cyclic stability of vanadium hydride for hydrogen storage.

Troubleshooting Guides

This section addresses common problems encountered during the experimental investigation of this compound and its alloys for hydrogen storage.

Issue 1: Rapid Decrease in Reversible Hydrogen Storage Capacity Over Cycles

  • Question: My vanadium-based material shows a significant drop in reversible hydrogen capacity after only a few absorption/desorption cycles. What are the potential causes and solutions?

  • Answer: This is a common issue primarily caused by two factors: the formation of a highly stable β-phase hydride (VH/V₂H) and pulverization of the material.

    • Cause A: Stable Hydride Phase Formation: Pure vanadium forms a very stable β-phase hydride, which requires high temperatures or very low pressures to dehydrogenate fully, thus reducing the reversible capacity at practical operating conditions.[1]

    • Solution A: Alloying: Introduce alloying elements to destabilize the hydride phase. Elements like Titanium (Ti), Chromium (Cr), and Iron (Fe) can modify the thermodynamic properties, increasing the plateau pressure and improving reversibility.[2][3] For example, V-Ti-Cr alloys are known to have good reversible hydrogen storage capacities.

    • Cause B: Pulverization: The large volume expansion (up to 40%) during hydrogenation leads to stress, crack formation, and particle pulverization.[4] This can result in the loss of particle-to-particle contact, hindering hydrogen diffusion and heat transfer.

    • Solution B: Compaction and Binders: Prepare composite pellets by mixing the alloy powder with a binder. Using additives like organic silicone gel and graphite (B72142) flakes can help maintain the integrity of the material, reduce volume expansion, and improve long-term stability.[4]

Issue 2: Material Pulverization and Sample Holder Clogging

  • Question: After a few cycles, my this compound sample has turned into a fine powder, which is difficult to handle and clogs the filters of my experimental setup. How can I prevent this?

  • Answer: Pulverization is a direct consequence of the significant lattice expansion and contraction during hydrogen absorption and desorption.

    • Cause: The crystal structure of vanadium expands by approximately 40% upon full hydrogenation.[4] This repeated strain causes internal fractures, breaking down the material into smaller particles.

    • Solution 1: Alloying for Reduced Expansion: Certain alloying elements can reduce the overall volume expansion. For instance, V-based alloys with a Body-Centered-Cubic (BCC) structure are extensively studied for their high storage capacity and can be tailored to have better mechanical stability.

    • Solution 2: Material Compaction: As mentioned previously, compacting the powder with binders can create a more stable structure that better accommodates the volume changes.[4] This reduces the decrepitation of the particles.

    • Solution 3: Nanostructuring: Synthesizing nanostructured this compound can improve its resistance to pulverization. Nanoparticles can better accommodate the strain of hydrogenation due to their high surface area-to-volume ratio.

Issue 3: Slow Hydrogen Absorption/Desorption Kinetics

  • Question: The time required for my vanadium-based material to absorb or release hydrogen is too long for practical application. What can I do to improve the kinetics?

  • Answer: Slow kinetics can be a result of surface contamination, poor heat transfer, or the intrinsic properties of the material.

    • Cause A: Surface Passivation: The surface of the vanadium alloy can be passivated by a thin oxide layer, which acts as a barrier to hydrogen dissociation and diffusion.

    • Solution A: Activation and Surface Modification: Proper activation of the sample is crucial. This typically involves heating the sample under vacuum to remove surface contaminants before exposing it to high-pressure hydrogen.[5] Surface modification with a catalyst can also enhance kinetics.

    • Cause B: Poor Thermal Conductivity: Hydriding is an exothermic process, and dehydriding is endothermic. Poor heat transfer can limit the reaction rate.

    • Solution B: Additives for Improved Thermal Conductivity: Mixing the this compound powder with materials that have high thermal conductivity, such as expanded natural graphite, can improve heat dissipation and absorption.

    • Cause C: Intrinsic Material Properties: The inherent diffusion barrier of hydrogen in the bulk material can be high.

    • Solution C: Alloying and Microstructure Control: Alloying with elements like Fe and Cr can improve kinetics.[2][3] Creating multiphase alloys, for example with a Laves phase, can also accelerate hydrogen absorption rates.[6]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical vs. practical hydrogen storage capacity of this compound? A1: Metallic vanadium has a high theoretical gravimetric storage capacity of over 4 wt%. However, due to the formation of the stable β-phase hydride, the practical reversible hydrogen storage capacity at room temperature is often restricted to around 2 wt%.[1]

Q2: How do I properly activate my vanadium alloy sample? A2: A typical activation procedure involves placing the sample in a reactor, heating it to a high temperature (e.g., 400°C) under a high vacuum for several hours to remove surface oxides and other contaminants.[5] Afterwards, the sample is cooled down and exposed to high-pressure hydrogen (several MPa). This process may need to be repeated for several cycles to achieve full activation.[5] Alloying can often reduce the severity of the required activation conditions.[7]

Q3: What is the effect of adding Titanium (Ti) to Vanadium alloys? A3: Titanium is a common alloying element for vanadium-based hydrides. It helps to form a solid solution with a BCC structure, which is favorable for high hydrogen storage capacity. V-Ti alloys are known for their high capacity but can have very stable hydrides. Therefore, other elements like Cr or Fe are often added to tailor the thermodynamic properties.[3]

Q4: Can I use air-sensitive techniques for handling activated this compound? A4: Yes, and it is highly recommended. Activated this compound is highly reactive and can be passivated by oxygen and moisture in the air. Handling the activated samples in an inert atmosphere (e.g., in a glovebox filled with Argon) is crucial to maintain their activity and obtain reliable experimental results.

Q5: What is a Pressure-Composition-Isotherm (PCT) curve and what does it tell me? A5: A PCT curve plots the equilibrium hydrogen pressure against the hydrogen concentration in the material at a constant temperature.[8] It provides critical information about the hydrogen storage properties, including the maximum storage capacity, the reversible storage capacity, the plateau pressure (the pressure at which the hydride phase transformation occurs), and the presence of hysteresis (the difference between absorption and desorption plateau pressures).[8]

Data Presentation

Table 1: Comparison of Hydrogen Storage Properties for Various Vanadium-Based Alloys

Alloy CompositionMax. H₂ Absorption (wt%)Reversible H₂ Desorption (wt%)Temperature (°C)Notes
Pure Vanadium> 4.0~2.0Room TempPoor reversibility due to stable β-phase.[1]
V₃₀Ti₃₅Cr₂₅Fe₁₀3.62.025High Fe content with large absorption and desorption capacities.[3]
Ti₀.₃₀V₀.₂₅Cr₀.₁₀Zr₀.₁₀Nb₀.₂₅3.0Fully Reversible25 - 300High entropy alloy, forms a dihydride.[9]
Ti₁.₉₅CrVAl₀.₀₅3.9-Room TempFast absorption kinetics and improved cyclic stability.[10]
V-Ti-Cr-Fe (general)> 3.01.6 - 2.025 - 80Properties are highly dependent on the Ti/(Cr+Fe) ratio.[2][3]

Experimental Protocols

Protocol 1: Pressure-Composition-Isotherm (PCT) Measurement

  • Sample Preparation: Load a precisely weighed amount of the vanadium alloy powder (typically 100-500 mg) into a stainless-steel sample holder inside an argon-filled glovebox.

  • Activation: Mount the sample holder in the PCT apparatus. Evacuate the system to a high vacuum (<10⁻³ Pa). Heat the sample to the activation temperature (e.g., 400°C) and hold for several hours. Cool down to the measurement temperature.

  • Absorption Isotherm:

    • Introduce a small, known amount of hydrogen gas into the calibrated volume of the apparatus.

    • Open the valve to the sample holder and allow the system to reach thermal and pressure equilibrium.

    • Record the final pressure. The amount of absorbed hydrogen is calculated from the pressure drop.

    • Repeat these steps to build the isotherm point by point until the desired maximum pressure is reached.

  • Desorption Isotherm:

    • Starting from the fully hydrided state, expand a small volume of gas from the sample holder into the calibrated volume.

    • Allow the system to equilibrate and record the pressure.

    • Repeat this process until a low pressure is reached.

Protocol 2: X-Ray Diffraction (XRD) for Phase Identification

  • Sample Preparation: To prevent surface oxidation of activated samples, prepare the XRD sample in an inert atmosphere. A small amount of the powdered sample can be placed on a zero-background sample holder and sealed with an X-ray transparent dome or kapton tape.

  • Data Acquisition:

    • Place the sample holder in the diffractometer.

    • Set the desired 2θ range (e.g., 20-90 degrees) and a slow scan speed to obtain good peak resolution.

    • Use a common X-ray source, such as Cu Kα radiation.

  • Data Analysis:

    • Identify the peak positions (2θ values) in the obtained diffraction pattern.

    • Compare the experimental pattern with standard diffraction patterns from databases (e.g., ICDD PDF) to identify the crystalline phases present (e.g., BCC metal, β-hydride, γ-hydride).[11][12]

    • Lattice parameters can be calculated from the peak positions to determine the extent of lattice expansion upon hydrogenation.

Protocol 3: Scanning Electron Microscopy (SEM) for Morphology Analysis

  • Sample Preparation: Mount a small amount of the alloy powder (before and after cycling) onto an SEM stub using conductive carbon tape. For non-conductive samples or to improve image quality, a thin conductive coating (e.g., gold or carbon) can be applied via sputtering.

  • Imaging:

    • Insert the sample into the SEM chamber.

    • Use the secondary electron (SE) detector to observe the surface morphology, particle size, and shape.

    • Use the backscattered electron (BSE) detector to observe compositional contrast if multiple phases are present.

  • Analysis:

    • Acquire images at various magnifications to assess the particle size distribution.

    • After cycling, examine the images for evidence of pulverization, such as cracks and a significant reduction in particle size.[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_activation Activation cluster_cycling Hydrogen Cycling cluster_analysis Post-Cycling Analysis Alloy Vanadium Alloy Powder Glovebox Load Sample in Glovebox Alloy->Glovebox Holder Seal in Sample Holder Glovebox->Holder Mount Mount in Reactor Holder->Mount Evacuate Evacuate & Heat Mount->Evacuate Activate_H2 Introduce H₂ Evacuate->Activate_H2 Absorb Absorption (High P) Activate_H2->Absorb Desorb Desorption (Low P / Heat) Absorb->Desorb Cycle n times Desorb->Absorb PCT PCT Analysis Desorb->PCT XRD XRD Desorb->XRD SEM SEM Desorb->SEM

Caption: Experimental workflow for testing this compound stability.

Pulverization_Mechanism cluster_cycle Hydrogen Absorption/Desorption Cycle cluster_effect Effect on Material V_alloy V-Alloy Particle (BCC) VH2 This compound (Expanded Lattice) V_alloy->VH2 + H₂ (Absorption) VH2->V_alloy - H₂ (Desorption) Stress Internal Stress & Strain VH2->Stress Large Volume Change Cracks Micro-crack Formation Stress->Cracks Pulverization Particle Pulverization Cracks->Pulverization

Caption: Mechanism of pulverization in this compound.

Troubleshooting_Tree Start Problem: Poor Cyclic Stability Q_Capacity Symptom: Capacity Fade? Start->Q_Capacity Q_Kinetics Symptom: Slow Kinetics? Start->Q_Kinetics Q_Pulverization Symptom: Sample Pulverized? Start->Q_Pulverization Sol_Alloying Solution: Use Alloying (Ti, Cr, Fe) to destabilize β-phase Q_Capacity->Sol_Alloying Yes Sol_Activation Solution: Check Activation Procedure / Surface Cleanliness Q_Kinetics->Sol_Activation Yes Sol_Binder Solution: Use Binders/ Compaction to improve mechanical integrity Q_Pulverization->Sol_Binder Yes

Caption: Troubleshooting decision tree for stability issues.

References

Enhancing the kinetics of hydrogen absorption and desorption in vanadium hydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on enhancing the kinetics of hydrogen absorption and desorption in vanadium hydride.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound for hydrogen storage.

Issue Potential Causes Troubleshooting Steps
Slow Hydrogen Absorption/Desorption Rates 1. Surface Passivation: A native oxide layer on the vanadium surface can inhibit hydrogen dissociation and absorption. 2. Poor Thermal Conductivity: Inefficient heat removal during exothermic absorption or heat supply during endothermic desorption can limit the reaction rate. 3. Unfavorable Thermodynamics: The inherent stability of the this compound phase may be too high for rapid desorption at the desired temperature.[1][2] 4. Material Pulverization: Repeated cycling can lead to particle size reduction and packing, hindering gas diffusion.[1]1. Activation: Heat the sample under high vacuum or a hydrogen atmosphere to reduce the surface oxide layer. 2. Improve Heat Transfer: Mix the this compound powder with a high thermal conductivity material like expanded graphite.[3] 3. Alloying/Catalysis: Introduce alloying elements (e.g., Ti, Cr, Fe) or catalysts (e.g., V₂C, Ni) to lower the activation energy.[1][4][5] 4. Compaction: Prepare compacted beds of the alloy powder to improve thermal conductivity and mitigate the effects of pulverization.[3]
Incomplete Hydrogen Uptake (Lower than expected capacity) 1. Insufficient Activation: The surface oxide layer may not be fully removed, blocking active sites. 2. Presence of Stable Phases: Formation of very stable hydride phases (e.g., β-VH) can limit the reversible capacity at room temperature.[1] 3. Contamination: Impurities in the hydrogen gas or from the experimental setup can poison the material.1. Optimize Activation: Increase activation temperature or time, or perform multiple activation cycles. 2. Alloying: Introduce alloying elements to destabilize the hydride phase and increase the plateau pressure.[2] 3. Gas Purity: Use high-purity hydrogen and ensure a clean experimental setup.
Material Degradation and Pulverization 1. Lattice Expansion: Significant volume expansion during hydrogen absorption leads to internal stresses and fracturing of the material.[3] 2. Phase Transitions: Repeated phase transitions between the metal and hydride phases can cause mechanical instability.[1]1. Nanostructuring: Synthesize nanostructured this compound to better accommodate the strain from lattice expansion.[6][7][8] 2. Alloying: Introduce alloying elements to reduce the overall volume expansion. 3. Compaction with Binders: Mix the alloy powder with a ductile binder to improve mechanical stability.[3]
Difficulty with Initial Activation 1. Stable Surface Oxides: Vanadium readily forms a stable native oxide layer that is difficult to remove.[2] 2. Low Dissociation Rate: The kinetics of hydrogen dissociation on the vanadium surface may be slow at the activation temperature.1. Higher Activation Temperature: Increase the activation temperature, but be mindful of potential sintering. 2. Catalytic Alloying: Alloy with elements known to have good catalytic activity for hydrogen dissociation, such as Palladium (Pd) or Nickel (Ni). 3. Mechanical Alloying: Use high-energy ball milling to create fresh, unoxidized surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to enhance the hydrogen absorption and desorption kinetics of this compound?

A1: The most effective strategies include:

  • Alloying: Introducing elements like Titanium (Ti), Chromium (Cr), Manganese (Mn), and Iron (Fe) can modify the thermodynamic properties and improve kinetics.[1][2][9]

  • Nanostructuring: Reducing the particle size to the nanoscale shortens the hydrogen diffusion path and increases the surface area for reaction.[6][7][8]

  • Catalysis: Adding catalysts such as vanadium carbide (V₂C), vanadium pentoxide (V₂O₅), or transition metals like Ni can significantly lower the activation energy for hydrogen dissociation and recombination.[4][10][11][12][13]

Q2: Why does the reversible hydrogen storage capacity of my vanadium-based alloy decrease after several cycles?

A2: The decrease in reversible capacity can be attributed to several factors. A primary reason is the high thermal stability of the β-phase this compound (VH/V₂H), which restricts the amount of hydrogen that can be desorbed at near-ambient temperatures.[1] Additionally, pulverization of the material during cycling can lead to particle agglomeration and reduced access of hydrogen to the bulk material.[1]

Q3: What is the typical reversible hydrogen storage capacity I can expect from vanadium-based alloys?

A3: While vanadium has a high theoretical hydrogen storage capacity, the practical reversible capacity at or near room temperature is often lower. For many V-based solid solution alloys, a reversible capacity of around 2.0 to 2.5 wt% is commonly reported.[1][3] However, specific compositions and nanostructured forms, such as a this compound gel, have been reported to achieve higher reversible capacities, for instance, up to 5.8 wt%.[14]

Q4: How can I prevent the pulverization of my this compound sample during cycling?

A4: Pulverization is caused by the large lattice expansion during hydrogenation.[3] To mitigate this, you can:

  • Synthesize nanostructured materials, which are more tolerant to strain.[7][8]

  • Alloy with other elements to reduce the overall volume change.

  • Compact the powder with a binder to provide mechanical support.[3]

Q5: What is the role of an "activation" process and why is it necessary?

A5: The activation process is crucial for removing the passivating surface oxide layer that forms on vanadium when exposed to air. This oxide layer acts as a barrier to hydrogen absorption. Activation is typically performed by heating the sample under a high vacuum or in a hydrogen atmosphere. This process cleans the surface, allowing for the efficient dissociation of hydrogen molecules and subsequent absorption into the bulk material.[2]

Quantitative Data

The following tables summarize key performance metrics for various modified this compound systems.

Table 1: Hydrogen Storage Capacity and Kinetics of Alloyed Vanadium Hydrides

Alloy SystemReversible H₂ Capacity (wt%)Temperature (°C)Absorption/Desorption ConditionsReference
V-Ti-Cr-MnVaried with Mn contentRoom TempNot specified[1]
V₆₁Cr₂₄Ti₁₂Ce₃2.51500.01–10 MPa[3]
V-based solid solutions> 2.0AmbientAmbient[1]

Table 2: Effect of Catalysts on Hydrogen Desorption of Magnesium Hydride (for comparison)

CatalystOnset Desorption Temp. (°C)H₂ Released (wt%)Time for Release (min)Reference
10 wt% V₂C1906.410 (at 300°C)[4]
Pure MgH₂318--[4]

Experimental Protocols

1. Measuring Pressure-Composition-Temperature (PCT) Isotherms (Sieverts' Method)

This method is used to determine the hydrogen absorption and desorption characteristics of a material at a constant temperature.

  • Apparatus: A Sieverts' apparatus, consisting of a sample holder, a calibrated gas reservoir, pressure transducers, and a temperature-controlled furnace.[15]

  • Procedure:

    • Load a precisely weighed sample into the sample holder.

    • Activate the sample by heating under vacuum to remove surface contaminants.

    • Cool the sample to the desired experimental temperature.

    • Introduce a known amount of hydrogen gas from the calibrated reservoir into the sample holder.

    • Allow the system to reach equilibrium, where the pressure stabilizes.

    • Calculate the amount of hydrogen absorbed by the sample based on the pressure drop in the system.[15]

    • Repeat steps 4-6 to obtain a series of data points for the absorption isotherm.

    • For desorption, incrementally decrease the pressure by expanding the gas into a calibrated volume and measure the equilibrium pressure at each step.

2. Temperature Programmed Desorption (TPD)

TPD is used to determine the temperature at which hydrogen is released from a hydride, providing information about the desorption kinetics and the stability of the hydride phases.

  • Apparatus: A reactor containing the sample, a furnace with a programmable temperature controller, a mass flow controller for an inert carrier gas, and a detector to measure the hydrogen concentration in the effluent gas (e.g., a thermal conductivity detector or a mass spectrometer).

  • Procedure:

    • Load the hydrogen-saturated sample into the reactor.

    • Flow an inert carrier gas (e.g., Argon) through the reactor at a constant rate.

    • Heat the sample at a constant linear rate.

    • Continuously monitor the hydrogen concentration in the effluent gas as a function of temperature.

    • The resulting plot of hydrogen concentration versus temperature will show peaks corresponding to the desorption events.

Visualizations

Experimental_Workflow Experimental Workflow for Enhancing this compound Kinetics cluster_prep Material Preparation cluster_char Characterization cluster_eval Performance Evaluation prep Vanadium Source synth Synthesis Method (e.g., Arc Melting, Ball Milling) prep->synth alloy Alloying Elements (Ti, Cr, etc.) alloy->synth cat Catalyst Precursor cat->synth struct Structural Analysis (XRD, SEM, TEM) synth->struct Initial Characterization kinetics Kinetic Analysis (PCT, TPD) struct->kinetics capacity Hydrogen Capacity Measurement kinetics->capacity cycling Cycling Stability Test capacity->cycling cycling->synth Iterative Improvement result Optimized Material cycling->result Successful Enhancement

Caption: Workflow for material synthesis and performance evaluation.

Troubleshooting_Flowchart Troubleshooting Flowchart for Slow Hydrogen Kinetics start Start: Slow Kinetics Observed q1 Is this the first hydrogenation cycle? start->q1 a1_yes Perform/Optimize Activation (Heat under vacuum) q1->a1_yes Yes q2 Has the material been cycled multiple times? q1->q2 No end Kinetics Improved a1_yes->end a2_yes Check for Pulverization (SEM analysis) q2->a2_yes Yes q3 Is desorption the slow step? q2->q3 No a2_yes->end a3_yes Consider Alloying or Catalysts to destabilize the hydride q3->a3_yes Yes a3_no Improve Heat Transfer (e.g., add graphite) q3->a3_no No a3_yes->end a3_no->end

Caption: A logical guide for troubleshooting slow kinetics in experiments.

References

Technical Support Center: Overcoming Poor Reversibility of β-Phase Vanadium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on overcoming the poor reversibility of the β-phase of vanadium hydride.

Frequently Asked Questions (FAQs)

Q1: Why does the β-phase of this compound exhibit poor reversibility?

A1: The poor reversibility of the β-phase (V₂H or VH) is primarily due to its high thermodynamic stability. This stability means that a significant amount of energy (e.g., high temperature or very low pressure) is required to release hydrogen from this phase, making the process energetically inefficient and impractical for many applications.[1]

Q2: What are the common strategies to improve the reversibility of this compound?

A2: The most common and effective strategies include:

  • Alloying: Introducing other metallic elements (e.g., Ti, Cr, Fe, Ni, Mn, Al) into the vanadium lattice can destabilize the β-hydride phase, making it easier to release hydrogen.[1][2]

  • Nanostructuring: Reducing the particle size to the nanoscale can alter the thermodynamic and kinetic properties, improving hydrogen sorption characteristics. Methods like ball milling are often employed for this purpose.

  • Surface Modification: Coating the vanadium alloy particles with a catalytic material can enhance the kinetics of hydrogen absorption and desorption.

Q3: How does alloying with elements like Titanium (Ti) and Chromium (Cr) improve reversibility?

A3: Alloying with elements like Ti and Cr alters the electronic structure and lattice parameters of the vanadium host. This modification can decrease the stability of the β-hydride phase, leading to a higher equilibrium pressure at a given temperature. This makes it easier to desorb hydrogen under milder conditions, thus improving the reversible hydrogen storage capacity.

Q4: What is "activation" and why is it necessary for vanadium alloys?

A4: Activation is a process used to prepare the vanadium alloy for hydrogen absorption. Vanadium and its alloys often have a native oxide layer on their surface that acts as a barrier to hydrogen diffusion. Activation typically involves heating the sample under vacuum to remove this oxide layer and other surface contaminants, followed by exposure to high-pressure hydrogen to create fresh, reactive surfaces. Some alloys, particularly those containing elements like iron, can be more difficult to activate.[1]

Q5: What causes the storage capacity of vanadium alloys to decrease over multiple cycles (capacity fade)?

A5: Capacity fade during cycling can be attributed to several factors:

  • Pulverization: The significant volume expansion and contraction during hydrogen absorption and desorption cycles can lead to the fracturing of alloy particles. This creates fine powders, which can impede hydrogen flow and thermal conductivity within the storage bed.[3]

  • Surface Poisoning: Impurities in the hydrogen gas (e.g., O₂, H₂O, CO) can react with the alloy surface, forming stable compounds that block hydrogen absorption.

  • Phase Segregation: In some multi-component alloys, repeated cycling can lead to the separation of different phases, altering the hydrogen storage properties of the material.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Causes Troubleshooting Steps & Solutions
Failure to Activate or Slow First Hydrogenation 1. Stable Surface Oxide Layer: A thick or stable oxide layer on the alloy surface is preventing hydrogen dissociation and diffusion. 2. Alloy Composition: Certain alloying elements, such as iron, can make activation more difficult.[1] 3. Insufficient Activation Temperature/Pressure: The activation conditions may not be sufficient to break down the oxide layer.1. Optimize Activation Protocol: Increase the activation temperature (e.g., 300-400°C) under a high vacuum (<10⁻⁵ Torr) for an extended period (several hours) before introducing hydrogen. 2. Mechanical Alloying/Ball Milling: This can create fresh, unoxidized surfaces and introduce defects that facilitate hydrogen absorption. 3. Initial Hydrogenation at Elevated Temperature: After vacuum activation, introduce a high pressure of pure hydrogen (e.g., >30 atm) at an elevated temperature (e.g., 200-300°C) to facilitate the initial hydrogenation.
Low Reversible Hydrogen Storage Capacity 1. Stable β-Hydride Phase: The primary issue of high stability of the monohydride phase is not sufficiently addressed by the alloy composition. 2. Incomplete Desorption: The desorption conditions (temperature, pressure) are not sufficient to fully release hydrogen from the β-phase. 3. Measurement Error: Inaccurate calibration of the gas sorption apparatus.1. Modify Alloy Composition: Introduce or vary the concentration of alloying elements known to destabilize the β-phase (e.g., Cr, Mn, Ni). 2. Increase Desorption Temperature: Perform desorption at a higher temperature to provide the necessary energy to overcome the stability of the β-hydride. 3. Use a High Vacuum for Desorption: Applying a high vacuum during desorption can help to fully dehydrogenate the sample. 4. Recalibrate the Apparatus: Ensure the volumes of the different parts of the Sieverts apparatus are accurately calibrated.
Poor Hydrogen Absorption/Desorption Kinetics 1. Surface Contamination: The surface of the alloy has been contaminated by impurities from the hydrogen gas or the reactor. 2. Particle Agglomeration: Fine particles created by pulverization have agglomerated, reducing the effective surface area. 3. Poor Thermal Conductivity: The heat generated during absorption (exothermic) or required for desorption (endothermic) is not efficiently transferred, limiting the reaction rate.1. Use High-Purity Hydrogen: Employ a high-purity hydrogen source and consider using a gas purifier. 2. Ball Milling with Process Control Agents: Use of process control agents during ball milling can help prevent severe agglomeration of particles. 3. Improve Thermal Management: Mix the alloy powder with a material with high thermal conductivity (e.g., expanded natural graphite) to improve heat transfer.
Significant Capacity Degradation Over a Few Cycles 1. Severe Pulverization: The alloy is mechanically unstable and breaks down into very fine particles rapidly. 2. Irreversible Hydride Formation: Formation of very stable ternary or quaternary hydrides that do not decompose under the operating conditions. 3. Progressive Oxidation: Small leaks in the experimental setup can lead to gradual oxidation of the sample surface over multiple cycles.1. Alloy Design for Ductility: Incorporate elements that improve the mechanical stability of the alloy. 2. Characterize Cycled Samples: Use techniques like XRD and SEM to analyze the material after cycling to identify any new, stable phases. 3. Thorough Leak Checking: Regularly perform leak checks on the experimental setup to ensure a high-purity environment.

Quantitative Data Summary

The following tables summarize the hydrogen storage properties of various vanadium-based alloys.

Table 1: Hydrogen Storage Properties of Selected Vanadium-Based Alloys

Alloy Composition (at.%)Max. Hydrogen Capacity (wt.%)Reversible Hydrogen Capacity (wt.%)Desorption Plateau Pressure (MPa at specified Temp.)Reference
V~3.8~1.9~0.1 MPa at 40°C (for γ → β)[2]
V₄₀Ti₂₆Cr₂₆Fe₈-2.40.24 MPa at 25°C[2]
V₃₀Ti₃₅Cr₂₅Fe₁₀3.62.0-[4]
Ti₃₂V₅₂Fe₁₁Mn₅3.5881.688- (at 70°C)[5]
Ti₁.₁Cr₁.₂Mn₀.₅Cu₀.₃1.951.72-[6]

Note: The reversible capacity and plateau pressure are highly dependent on the experimental conditions (temperature, pressure range).

Experimental Protocols

This section provides detailed methodologies for key experiments.

Synthesis of Vanadium-Based Alloys by Arc Melting

Objective: To synthesize homogeneous vanadium-based alloys.

Materials and Equipment:

  • High-purity elemental metals (e.g., V, Ti, Cr, Fe foils or chunks)

  • Arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper hearth

  • High-purity argon gas

  • Vacuum pump

Protocol:

  • Sample Preparation: Weigh the elemental metals in the desired atomic proportions. Clean the surfaces of the metal pieces by etching or mechanical polishing to remove any oxide layers.

  • Chamber Preparation: Place the weighed metals onto the copper hearth of the arc furnace. Seal the chamber and evacuate it to a high vacuum (e.g., < 10⁻⁴ Torr).

  • Purging: Purge the chamber with high-purity argon gas and evacuate again. Repeat this process at least three times to ensure a clean, inert atmosphere.

  • Melting: Backfill the chamber with argon to a pressure of approximately 0.5-0.8 atm. Strike an arc between the tungsten electrode and the metal charge to melt the components.

  • Homogenization: To ensure homogeneity, re-melt the resulting alloy button several times (typically 4-5 times), flipping the button between each melting step.

  • Cooling and Retrieval: Allow the alloy button to cool down under the argon atmosphere before opening the chamber and retrieving the sample.

Pressure-Composition-Temperature (PCT) Measurement using a Sieverts Apparatus

Objective: To determine the hydrogen storage characteristics of the vanadium alloy.

Materials and Equipment:

  • Synthesized vanadium alloy (as-cast or powdered)

  • Sieverts-type PCT apparatus

  • High-purity hydrogen gas

  • Vacuum pump

  • Thermostat/furnace for temperature control

Protocol:

  • Sample Loading: Weigh a precise amount of the alloy sample and place it in the sample holder of the Sieverts apparatus.

  • Leak Test: Assemble the sample holder into the apparatus and perform a thorough leak test of the entire system.

  • Activation:

    • Heat the sample under a dynamic vacuum to the desired activation temperature (e.g., 300°C) for several hours to remove surface oxides and moisture.

    • Cool the sample to room temperature and introduce a high pressure of hydrogen gas.

    • Perform several hydrogen absorption/desorption cycles to fully activate the material.

  • Isotherm Measurement (Absorption):

    • Set the sample to the desired measurement temperature.

    • Introduce a known amount of hydrogen gas from a calibrated volume into the sample chamber.

    • Allow the system to reach equilibrium (pressure stabilizes).

    • Record the equilibrium pressure and calculate the amount of hydrogen absorbed.

    • Repeat this process in steps of increasing pressure to construct the absorption isotherm.

  • Isotherm Measurement (Desorption):

    • After reaching the maximum pressure, incrementally decrease the pressure by expanding the gas into a calibrated volume.

    • Allow the system to reach equilibrium at each step.

    • Record the equilibrium pressure and calculate the amount of hydrogen desorbed.

    • Repeat this process to construct the desorption isotherm.

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow cluster_synthesis Alloy Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation synthesis_method Choose Synthesis Method arc_melting Arc Melting synthesis_method->arc_melting ball_milling Ball Milling synthesis_method->ball_milling structural Structural Analysis (XRD) synthesis_method->structural arc_melting->structural ball_milling->structural thermal Thermal Analysis (DSC) structural->thermal sorption Hydrogen Sorption (PCT) thermal->sorption reversibility Assess Reversibility sorption->reversibility kinetics Evaluate Kinetics reversibility->kinetics cycling Test Cycling Stability kinetics->cycling cycling->reversibility Optimization Loop vanadium_hydrogen_phases alpha α-phase (BCC) beta β-phase (BCT/Monoclinic) alpha->beta + H₂ (Poor Reversibility) beta->alpha - H₂ (High Temp/Vacuum) gamma γ-phase (FCC) beta->gamma + H₂ gamma->beta - H₂

References

Technical Support Center: Vanadium Hydride Performance and Impurity Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium hydride for hydrogen storage applications. It specifically addresses common issues arising from oxygen and nitrogen impurities encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems, their probable causes related to oxygen and nitrogen impurities, and step-by-step solutions to resolve them.

Issue 1: Significantly Reduced Hydrogen Storage Capacity

  • Question: My this compound sample is showing a much lower hydrogen storage capacity than expected. What could be the cause and how can I fix it?

  • Answer:

    • Probable Cause: The most likely cause is the presence of oxygen and/or nitrogen impurities. Oxygen can form stable oxides, particularly in the presence of titanium in vanadium alloys, which do not readily form hydrides.[1] Nitrogen can occupy interstitial sites in the vanadium lattice, blocking sites that would otherwise be available for hydrogen.[2]

    • Troubleshooting Steps:

      • Quantify Impurity Levels: Use techniques like inert gas fusion-infrared (IGF-IR) analysis or X-ray Photoelectron Spectroscopy (XPS) to determine the concentration of oxygen and nitrogen in your vanadium source material or synthesized hydride.[1][2]

      • Microstructural Analysis: Employ Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) to identify any oxygen-rich secondary phases.[1]

      • Regeneration/Purification:

        • Thermal Treatment: Annealing the contaminated material under a high vacuum or in an inert argon atmosphere at elevated temperatures (e.g., 500°C) can help desorb some impurities and recover hydrogen permeability.[2][3]

        • Deoxidation Additives: If you are synthesizing the alloy, consider adding a small amount of a getter material like mischmetal (a mixture of rare-earth elements) during the arc melting process. Mischmetal has a high affinity for oxygen and will form stable oxides, effectively removing oxygen from the vanadium matrix.[4]

Issue 2: Altered Pressure-Composition-Temperature (PCT) Isotherms

  • Question: The plateau pressure in my PCT curve is significantly higher than the literature values for pure this compound, and the plateau is sloped or has disappeared entirely. What is happening?

  • Answer:

    • Probable Cause: Oxygen impurities are a primary cause of increased and sloped plateau pressures. High concentrations of oxygen in vanadium alloys can even lead to the complete disappearance of the characteristic flat plateau.[1][4] This is due to the formation of an oxygen-rich secondary phase which alters the thermodynamics of hydride formation.[1] Nitrogen can also influence the phase transformations within the V-H system, potentially affecting the PCT curve.

    • Troubleshooting Steps:

      • Correlate with Impurity Content: Analyze the oxygen content of your sample and compare it with the observed PCT curve. Higher oxygen levels generally correlate with higher plateau pressures.

      • Phase Analysis: Use X-ray Diffraction (XRD) to identify the phases present in your material both before and after hydrogenation. The presence of oxide phases or shifts in the lattice parameters of the main BCC phase can indicate oxygen contamination.[1][2][4]

      • Purification of Starting Materials: Ensure the use of high-purity vanadium and alloying elements for synthesis. If using commercial-grade materials, consider a purification step like electron-beam melting to reduce initial oxygen and nitrogen content.[4]

Issue 3: Slow or Incomplete Hydrogen Absorption/Desorption (Poor Kinetics)

  • Question: My this compound sample is taking a very long time to absorb or release hydrogen, even at appropriate temperatures and pressures. Why are the kinetics so poor?

  • Answer:

    • Probable Cause: Surface contamination by oxygen and nitrogen is a major inhibitor of hydrogen absorption/desorption kinetics. A surface oxide layer can act as a barrier to hydrogen dissociation and diffusion.[5] Nitrogen can compete with hydrogen for catalytically active sites on the surface, hindering the initial steps of hydrogen absorption.[2][3]

    • Troubleshooting Steps:

      • Surface Analysis: Utilize surface-sensitive techniques like XPS to analyze the chemical state of the surface of your this compound. This can confirm the presence of oxide or nitride layers.[2]

      • Activation Procedure: A proper activation procedure is crucial. This typically involves heating the sample under a high vacuum to clean the surface before introducing hydrogen.

      • Surface Modification: For some applications, a thin palladium coating can be applied to the surface. Palladium is an excellent catalyst for hydrogen dissociation and can protect the underlying vanadium from oxidation.

      • Alloying Element Addition: The addition of certain alloying elements can improve kinetics. For example, nickel has been shown to enhance the catalytic ability for hydrogen dissociation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of oxygen and nitrogen contamination in this compound experiments?

A1: The primary sources of contamination are:

  • Starting Materials: Commercial-grade vanadium and other alloying elements can have significant initial concentrations of dissolved oxygen and nitrogen.[1][4]

  • Synthesis Process: Contamination can be introduced during alloy synthesis, such as arc melting, if the inert atmosphere is not sufficiently pure.

  • Handling and Storage: Vanadium and its hydrides are highly reactive with air and moisture. Improper handling in a glovebox with a compromised atmosphere or exposure to air during transfer can lead to surface oxidation and nitridation.

Q2: How do oxygen and nitrogen impurities fundamentally affect the crystal structure of vanadium?

A2: Oxygen and nitrogen are interstitial impurities in the body-centered cubic (BCC) lattice of vanadium. Their presence causes lattice distortions, which can increase the hardness and strength of the material but also leads to a decrease in ductility.[6] High oxygen concentrations can lead to the formation of separate oxide phases, often in conjunction with other elements in the alloy like titanium.[1] Nitrogen can also induce phase transformations to different hydride phases upon hydrogenation.

Q3: Can a contaminated this compound sample be regenerated?

A3: Yes, to some extent. Thermal treatment under a dynamic vacuum or in a flowing inert gas atmosphere can help to remove some dissolved gases and regenerate the hydrogen sorption properties.[2][3] However, for heavily oxidized samples, especially those with stable secondary oxide phases, regeneration may be difficult or incomplete. In such cases, re-melting the alloy with a deoxidation agent might be necessary.

Q4: What is the role of "activation" and how does it relate to impurities?

A4: Activation is a critical step in preparing this compound for hydrogen storage. It typically involves heating the material under a high vacuum to remove surface contaminants, particularly oxides, that block hydrogen absorption. This process cleans the surface, exposing fresh, catalytically active sites for hydrogen dissociation and subsequent diffusion into the bulk material. The presence of significant impurities may necessitate more aggressive activation conditions (higher temperatures or longer times).

Data Presentation

Table 1: Effect of Oxygen Impurity on the Hydrogenation Properties of V-based Alloys

Alloy CompositionOxygen Content (wt%)Effect on PCT CurveReversible H2 Capacity (wt%)Reference
V-Ti-Cr-Fe< 0.03Well-defined plateau at ~1 MPa~2.5[1]
V-Ti-Cr-Fe1.0Increased plateau pressure to ~4 MPaReduced[1]
V-based solid solution2.0No plateau observedSignificantly decreased[4]
V-based solid solution< 0.1 (after deoxidation with Mm)Plateau similar to high-purity alloyRestored[4]

Table 2: Effect of Nitrogen on Vanadium-Hydrogen System

ConditionObservationImplicationReference
Thermal treatment in N2 atmosphereHydrogen permeability maintained at a steady, but lower, level compared to Ar treatmentNitrogen competes with hydrogen for active sites, hindering both permeation and adsorption.[2][3][2][3]
N concentration > 0.6 wt%Appearance of a new single-phase region in the PCT isothermFormation of a new BCT VH1.0 hydride phase, indicating nitrogen-induced phase transformation.

Experimental Protocols

1. Pressure-Composition-Temperature (PCT) Analysis

  • Objective: To measure the hydrogen absorption and desorption properties of the this compound as a function of pressure at a constant temperature.

  • Methodology:

    • Sample Preparation: Load a precisely weighed amount of the this compound sample (typically 100-500 mg) into a stainless steel sample holder inside an argon-filled glovebox to prevent air exposure.

    • System Evacuation: Attach the sample holder to a Sieverts-type apparatus. Evacuate the system to a high vacuum (<10⁻⁵ mbar) to remove any residual gases.

    • Activation: Heat the sample under vacuum to a specific activation temperature (e.g., 300-400 °C) for several hours to clean the sample surface.

    • Isothermal Measurement:

      • Set the sample to the desired measurement temperature and allow it to stabilize.

      • Introduce a known amount of high-purity hydrogen gas into a calibrated volume.

      • Expand the gas into the sample chamber and monitor the pressure drop as hydrogen is absorbed.

      • Calculate the amount of absorbed hydrogen based on the pressure change and the ideal gas law.

      • Repeat this process in small increments until the sample is saturated.

      • For desorption, incrementally remove known volumes of gas from the sample chamber and measure the equilibrium pressure.

    • Data Analysis: Plot the amount of hydrogen absorbed/desorbed (typically as a hydrogen-to-metal atomic ratio, H/M) against the equilibrium pressure to generate the PCT isotherm.

2. X-ray Diffraction (XRD) of Air-Sensitive Hydrides

  • Objective: To identify the crystal structure and phases present in the this compound, and to detect any oxide or nitride phases resulting from contamination.

  • Methodology:

    • Sample Preparation: Inside an inert atmosphere glovebox, grind the this compound sample into a fine powder.

    • Hermetic Sample Holder: Load the powdered sample into a specially designed air-tight XRD sample holder. These holders typically have an X-ray transparent window (e.g., Kapton or beryllium) and are sealed with O-rings to prevent air leakage.[7]

    • Mounting: Quickly transfer the sealed sample holder from the glovebox to the diffractometer to minimize any potential exposure.

    • Data Collection: Perform the XRD scan over the desired 2θ range.

    • Data Analysis: Analyze the resulting diffraction pattern to identify the present crystalline phases by comparing the peak positions and intensities to reference patterns from a crystallographic database (e.g., ICDD).

Visualizations

experimental_workflow Experimental Workflow for Impurity Analysis cluster_synthesis Material Synthesis & Preparation cluster_analysis Impurity Characterization cluster_evaluation Performance Evaluation & Troubleshooting synthesis Vanadium Alloy Synthesis (e.g., Arc Melting) hydriding Hydrogenation to This compound synthesis->hydriding igf Inert Gas Fusion (Bulk O/N content) synthesis->igf pct PCT Analysis hydriding->pct xrd XRD Analysis (Air-sensitive setup) hydriding->xrd xps XPS Surface Analysis hydriding->xps eval Evaluate Performance: - H2 Capacity - Kinetics - Thermodynamics pct->eval xrd->eval xps->eval igf->eval troubleshoot Troubleshoot Issues: - Low Capacity - High Plateau Pressure - Poor Kinetics eval->troubleshoot mitigate Mitigation Strategy: - Thermal Treatment - Deoxidation Additives troubleshoot->mitigate

Caption: Workflow for analyzing and mitigating impurity effects.

troubleshooting_flow Troubleshooting Logic for Poor this compound Performance start Poor Performance Observed (Low Capacity, Bad Kinetics, etc.) check_impurities Hypothesis: Oxygen/Nitrogen Contamination? start->check_impurities analyze_bulk Analyze Bulk Impurities (Inert Gas Fusion) check_impurities->analyze_bulk analyze_surface Analyze Surface (XPS) check_impurities->analyze_surface analyze_structure Analyze Structure (XRD, SEM) check_impurities->analyze_structure confirm_impurities Impurities Confirmed? analyze_bulk->confirm_impurities analyze_surface->confirm_impurities analyze_structure->confirm_impurities no_impurities Investigate Other Causes (e.g., incorrect synthesis parameters, instrument error) confirm_impurities->no_impurities No implement_solution Implement Mitigation Strategy confirm_impurities->implement_solution Yes solution_deox Deoxidation during synthesis (e.g., add Mischmetal) implement_solution->solution_deox solution_thermal Thermal Treatment (Vacuum/Inert Gas Annealing) implement_solution->solution_thermal solution_handling Improve Handling Procedures (Glovebox Discipline) implement_solution->solution_handling end Re-evaluate Performance solution_deox->end solution_thermal->end solution_handling->end

Caption: Logical flow for troubleshooting performance issues.

References

Technical Support Center: Optimization of Vanadium-Titanium-Chromium Alloys for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of vanadium-titanium-chromium (V-Ti-Cr) alloys for hydrogen storage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, providing potential causes and recommended solutions in a question-and-answer format.

Alloy Synthesis and Characterization

QuestionPotential CausesRecommended Solutions
Why is my arc-melted V-Ti-Cr ingot inhomogeneous? - Insufficient melting time or number of melts. - Inadequate flipping of the ingot between melts. - High melting point differences between constituent metals.- Remelt the ingot at least 3-4 times to ensure homogeneity.[1] - Ensure the ingot is flipped over after each melting cycle. - Use a getter material like titanium during melting to minimize oxygen contamination.[1]
My XRD pattern shows unexpected phases in the as-cast alloy. What could be the reason? - Non-equilibrium cooling conditions during arc melting. - Contamination from the furnace atmosphere (e.g., oxygen, nitrogen). - Inaccurate initial composition of the raw materials.- Consider a post-melting annealing step to promote phase equilibrium. - Ensure a high-purity argon atmosphere and use a titanium getter. - Verify the purity and composition of the starting V, Ti, and Cr metals.
How should I prepare my V-Ti-Cr alloy sample for XRD analysis? - For bulk samples, ensure a flat, polished surface. - For powdered samples, use a method that minimizes preferred orientation.- For ingots, cut a representative piece and polish it to a mirror finish. - For powders, back-loading the sample holder is recommended to reduce preferred orientation effects. Using a shallow well holder is acceptable for phase identification but may introduce preferred orientation.
What is the best way to prepare a V-Ti-Cr sample for SEM/EDS analysis? - A clean, polished, and sometimes etched surface is required for accurate imaging and compositional analysis.- Follow standard metallographic procedures: grinding with progressively finer SiC paper, followed by polishing with diamond paste or alumina (B75360) suspension. - For revealing microstructure, an etchant such as Kroll's reagent (e.g., 2% HF + 6% HNO₃ + 92% H₂O) can be used.

Activation

QuestionPotential CausesRecommended Solutions
My V-Ti-Cr alloy is not activating (not absorbing hydrogen for the first time). What should I do? - Presence of a passivating oxide layer on the alloy surface. - Insufficient activation temperature or pressure. - Inappropriate alloy composition or phase structure.- Increase the activation temperature (e.g., to 200-300°C) under vacuum to facilitate the removal of the oxide layer. - Increase the hydrogen pressure during the initial exposure. - The presence of a secondary, Ti-rich phase can significantly improve activation performance.[2][3] Consider adjusting the alloy composition to promote the formation of such phases. - Mechanical alloying (ball milling) can create fresh, reactive surfaces, but may also introduce contamination.
The activation process is extremely slow. How can I speed it up? - Poor surface condition of the alloy particles. - Low hydrogen dissociation kinetics on the alloy surface. - Inefficient heat transfer within the sample bed.- The introduction of elements like Zr can improve activation kinetics. - Ensure good thermal contact between the sample holder and the heating element. - Use a smaller sample size or a more thermally conductive sample holder.

Pressure-Composition-Temperature (PCT) Measurements

QuestionPotential CausesRecommended Solutions
The plateau in my PCT curve is sloped, not flat. Why is this happening? - Inhomogeneity in the alloy composition, leading to a distribution of equilibrium pressures.[4] - Presence of multiple hydride phases with close formation enthalpies. - Slow kinetics, preventing the system from reaching true equilibrium at each pressure step.- Ensure the alloy is homogeneous through sufficient remelting and/or annealing. - Increase the equilibration time at each data point during the PCT measurement. - The addition of elements like manganese can sometimes help in flattening the plateau.
I am observing a large hysteresis between the absorption and desorption plateaus. What does this indicate? - Strain energy generated during the lattice expansion upon hydrogenation, which needs to be overcome during desorption. - Formation of very stable hydrides. - Poor kinetics, especially for desorption.- While some hysteresis is inherent to many metal hydride systems, large hysteresis can be reduced by optimizing the alloy composition. For instance, increasing the Cr content can sometimes increase the plateau pressure and potentially reduce hysteresis. - Alloying with other elements can modify the thermodynamic properties and reduce the stability of the hydride phase.
My measured hydrogen storage capacity is lower than expected. What are the possible reasons? - Incomplete activation of the sample. - Leak in the Sieverts apparatus. - Oxidation of the sample during handling or measurement. - Inaccurate measurement of the sample mass or system volumes.- Ensure the sample is fully activated before starting the PCT measurement. - Perform a leak test on the Sieverts apparatus before each experiment. - Handle the sample in an inert atmosphere (e.g., a glovebox) to prevent oxidation. - Accurately weigh the sample and carefully calibrate the volumes of the Sieverts apparatus.
The kinetics of hydrogen absorption/desorption appear very slow during PCT measurements. How can this be improved? - The intrinsic properties of the alloy. - Poor heat transfer. - Particle agglomeration.- Modifying the alloy composition, for example by adding elements like Mn or Fe, can improve kinetics.[5] - Ensure the sample is a fine powder to maximize surface area and reduce diffusion distances. - Use a sample holder with good thermal conductivity and ensure good contact with the temperature control system.

Capacity Degradation

QuestionPotential CausesRecommended Solutions
The hydrogen storage capacity of my V-Ti-Cr alloy is decreasing after several cycles. What is causing this? - Pulverization of the alloy particles, leading to the formation of fine powders that can block gas flow and increase oxidation. - Oxidation and corrosion of the alloy surface by trace impurities in the hydrogen gas.[6] - Formation of stable, irreversible hydrides.- The addition of certain elements can improve the resistance to pulverization. - Use high-purity hydrogen gas (e.g., 99.999% or higher). - Analyze the cycled sample using XRD to check for the formation of new, stable phases.

Frequently Asked Questions (FAQs)

1. What is the typical hydrogen storage capacity of V-Ti-Cr alloys?

V-Ti-Cr based alloys, particularly those with a body-centered cubic (BCC) structure, are known for their high theoretical hydrogen storage capacities, which can exceed 3 wt%.[5] However, the reversible (or effective) hydrogen capacity at near-ambient conditions is often lower, typically in the range of 2.0 to 2.5 wt%.[5]

2. How does the V/Ti/Cr ratio affect the hydrogen storage properties?

The ratio of Vanadium, Titanium, and Chromium significantly influences the hydrogen storage characteristics:

  • Vanadium (V): Increasing the V content generally leads to an increase in both hydrogen absorption and desorption capacities, but it also tends to decrease the plateau pressure, making it more difficult to release hydrogen at a given temperature.[5]

  • Titanium (Ti) and Chromium (Cr): The Ti/Cr ratio is a critical factor. Adjusting this ratio can modify the lattice parameters of the alloy, which in turn affects the plateau pressures and hydrogen storage capacities.[5] The presence of a Ti-rich secondary phase has been shown to enhance activation performance.[2][3]

3. What is the role of secondary phases in V-Ti-Cr alloys?

While a single-phase BCC structure is often targeted for its high hydrogen solubility, the presence of secondary phases, such as Laves phases or Ti-rich phases, can have both positive and negative effects. A small amount of a Ti-rich secondary phase can significantly improve the activation kinetics of the alloy.[2][3] However, the formation of excessive amounts of certain secondary phases, like some Laves phases, can reduce the overall hydrogen storage capacity as these phases may have lower hydrogen absorption capabilities than the primary BCC phase.[5]

4. What are the typical activation conditions for V-Ti-Cr alloys?

Activation of V-Ti-Cr alloys often requires heating the sample under a high vacuum to remove surface oxides, followed by exposure to high-pressure hydrogen. A typical activation procedure might involve heating the sample to 200-300°C under vacuum for several hours, and then introducing hydrogen at a pressure of several tens of bars. This process may need to be repeated for several cycles to achieve full activation.

5. How can I improve the kinetics of my V-Ti-Cr alloy?

Improving the kinetics of hydrogen absorption and desorption can be achieved through several methods:

  • Alloying: Introducing other elements such as Fe, Mn, or Zr can improve the catalytic activity of the surface and enhance hydrogen diffusion in the bulk.

  • Microstructure Control: Creating a multiphase microstructure with phases that facilitate hydrogen dissociation and diffusion can be beneficial.

  • Nanostructuring: Reducing the particle size to the nanoscale through methods like ball milling can shorten the diffusion paths for hydrogen atoms, but care must be taken to avoid contamination.

Quantitative Data Summary

Table 1: Influence of Composition on Hydrogen Storage Properties of V-Ti-Cr Based Alloys

Alloy CompositionMaximum H₂ Capacity (wt%)Reversible H₂ Capacity (wt%)Absorption Plateau Pressure (MPa at RT)Desorption Plateau Pressure (MPa at RT)Reference
V₄₀Ti₂₆Cr₂₆Fe₈3.822.30-0.24[5]
V₅₅Ti₂₁.₅Cr₁₇.₁Fe₆.₄-2.23--[5]
V₄₂Ti₂₈Cr₂₁.₇Fe₈.₃-2.12--[5]
V₃₀Ti₃₃Cr₂₇Fe₁₀-2.06--[5]
V₇₀Ti₁₀Cr₂₀4.072.40 (at 20°C)-0.284 (at 20°C)[2]
V₆₅Ti₁₅Cr₂₀4.30---[2]

Note: RT denotes Room Temperature. Dashes indicate data not provided in the cited sources.

Experimental Protocols

1. Arc Melting Synthesis of V-Ti-Cr Alloys

This protocol outlines the general steps for synthesizing V-Ti-Cr alloys using a laboratory-scale arc furnace.

  • Raw Material Preparation:

    • Use high-purity (≥99.9%) Vanadium, Titanium, and Chromium metals in chunk or powder form.

    • Calculate and weigh the required amounts of each element to achieve the desired atomic composition.

    • Clean the surfaces of the metal chunks by etching or mechanical abrasion to remove any oxide layers.

  • Furnace Preparation:

    • Clean the water-cooled copper hearth of the arc furnace thoroughly.

    • Place a titanium getter material in the furnace chamber.

    • Assemble the raw materials into a compact pellet on the copper hearth.

  • Melting Procedure:

    • Evacuate the furnace chamber to a high vacuum (e.g., < 10⁻⁴ mbar).

    • Backfill the chamber with high-purity argon gas to a pressure of about 0.5-0.8 bar.

    • Melt the titanium getter by striking an arc to purify the argon atmosphere.

    • Strike an arc on the alloy pellet to melt the constituents.

    • Keep the alloy in a molten state for a sufficient time to ensure mixing.

    • Allow the ingot to solidify on the water-cooled hearth.

    • Flip the ingot over and remelt it. Repeat this process at least 3-4 times to ensure homogeneity.[1]

  • Post-Melting Treatment (Optional):

    • For homogenization, the as-cast ingot can be sealed in a quartz tube under vacuum and annealed at a high temperature (e.g., 1000-1200°C) for several hours, followed by quenching in water.

2. Pressure-Composition-Temperature (PCT) Measurement

This protocol describes the general procedure for performing PCT measurements using a Sieverts-type apparatus.

  • Sample Preparation:

    • Crush a small piece of the V-Ti-Cr alloy ingot into a coarse powder in an inert atmosphere (e.g., inside a glovebox) to avoid oxidation.

    • Accurately weigh a specific amount of the alloy powder (typically 100-500 mg) and place it in the sample holder.

  • System Preparation:

    • Install the sample holder in the Sieverts apparatus.

    • Perform a leak test on the entire system to ensure there are no leaks.

    • Calibrate the volumes of the different parts of the apparatus (reservoir, sample holder, tubing).

  • Sample Activation:

    • Heat the sample under a dynamic vacuum to the desired activation temperature (e.g., 200-300°C) for several hours to remove surface contaminants and adsorbed gases.

    • Cool the sample to the measurement temperature.

    • Introduce a high pressure of pure hydrogen gas to the sample and hold until the pressure stabilizes, indicating the completion of the initial hydrogenation.

    • Evacuate the hydrogen from the sample by heating under vacuum.

  • Isotherm Measurement (Absorption):

    • Set the desired measurement temperature and allow the system to stabilize.

    • Introduce a known amount of hydrogen gas from the calibrated reservoir volume into the sample chamber.

    • Monitor the pressure until it reaches a stable equilibrium value. The amount of hydrogen absorbed is calculated from the pressure drop.

    • Repeat the previous step incrementally to build the absorption isotherm.

  • Isotherm Measurement (Desorption):

    • Once the maximum desired pressure is reached, incrementally expand the gas from the sample chamber into the calibrated reservoir volume.

    • Monitor the pressure until it stabilizes. The amount of desorbed hydrogen is calculated from the pressure increase.

    • Repeat this process to construct the desorption isotherm.

Visualizations

Experimental_Workflow cluster_synthesis Alloy Synthesis cluster_characterization Characterization cluster_testing Hydrogen Storage Testing cluster_analysis Data Analysis Raw_Materials Raw Materials (V, Ti, Cr) Arc_Melting Arc Melting Raw_Materials->Arc_Melting Homogenization Annealing (Optional) Arc_Melting->Homogenization XRD XRD (Phase Analysis) Homogenization->XRD SEM_EDS SEM/EDS (Microstructure/Composition) Homogenization->SEM_EDS Activation Activation Homogenization->Activation PCT_Analysis PCT Measurement Activation->PCT_Analysis Cycling Cyclic Stability Test PCT_Analysis->Cycling Data_Output Capacity, Kinetics, Thermodynamics Cycling->Data_Output

Caption: Experimental workflow for V-Ti-Cr alloy synthesis and hydrogen storage characterization.

Troubleshooting_Activation Start Activation Failure: No H₂ Absorption Cause1 Surface Oxide Layer? Start->Cause1 Solution1 Increase activation temperature (e.g., 200-300°C) under vacuum Cause1->Solution1 Yes Cause2 Incorrect Composition/ Phase Structure? Cause1->Cause2 No Success Successful Activation Solution1->Success Solution2 Verify composition (EDS). Promote Ti-rich secondary phase. Cause2->Solution2 Yes Cause3 Insufficient P/T? Cause2->Cause3 No Solution2->Success Solution3 Increase H₂ pressure and/or activation temperature. Cause3->Solution3 Yes Solution3->Success

Caption: Logical troubleshooting steps for V-Ti-Cr alloy activation failure.

References

Technical Support Center: Doping Effects of Fe, Ni, Co on Vanadium Hydride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with vanadium hydrides doped with iron (Fe), nickel (Ni), and cobalt (Co). The information is designed to address common issues encountered during synthesis, characterization, and stability analysis of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for doping vanadium hydrides with Fe, Ni, or Co?

A1: The main goal is to improve the hydrogen storage properties of vanadium hydride. Pure this compound (VH₂) has a high hydrogen storage capacity but suffers from poor reversibility and slow kinetics.[1] Doping with transition metals like Fe, Ni, and Co can alter the thermodynamic stability of the hydride, leading to more favorable hydrogen absorption and desorption characteristics for practical applications.[2]

Q2: How do Fe, Ni, and Co doping generally affect the stability of this compound?

A2: Doping with Fe, Ni, or Co typically destabilizes the this compound, which is advantageous for hydrogen storage applications. This destabilization results in an increase in the equilibrium dissociation pressure of the dihydride.[2] This means that hydrogen can be released at lower temperatures or higher pressures compared to pure this compound, improving the reversibility of the storage process.

Q3: Which dopant among Fe, Ni, and Co has the strongest effect on destabilizing vanadium dihydride?

A3: Studies have shown that Ni and Fe produce a strong destabilizing effect on vanadium dihydride, leading to a significant increase in the equilibrium dissociation pressure.[2]

Q4: Can doping with Fe, Ni, or Co improve the hydrogen absorption kinetics?

A4: Yes, doping with these elements can enhance the kinetics of hydrogen absorption and desorption. For instance, in magnesium hydride systems, which share some similarities with vanadium hydrides in terms of research goals, doping with transition metals like Ni has been shown to improve reaction kinetics.[3] This is often attributed to the catalytic effect of the dopant on the dissociation of hydrogen molecules at the surface.

Troubleshooting Guides

Synthesis

Q5: During the synthesis of doped this compound, my final product contains unwanted impurity phases. How can I avoid this?

A5: The formation of impurity phases is a common issue and can often be addressed by carefully controlling the synthesis parameters.

  • Synthesis Method: The choice of synthesis method (e.g., arc melting, ball milling, hydrothermal) can significantly influence phase purity. For instance, in hydrothermal synthesis of vanadium oxides, controlling the temperature and precursor concentration is crucial to prevent the formation of impurities like (NH₄)₂V₄O₉.

  • Annealing/Heat Treatment: Post-synthesis heat treatment can be employed to improve phase purity. However, the temperature and duration must be optimized to avoid the formation of other undesirable phases.

  • Precursor Purity: Ensure the purity of your starting materials (vanadium, dopant metals). Impurities in the precursors can lead to the formation of unintended phases in the final product.

Q6: I am having difficulty activating my Fe-doped vanadium alloy for hydrogen absorption. What could be the reason?

A6: Alloys containing iron can sometimes be more difficult to activate.[1] Activation typically involves heating the sample under vacuum to remove surface contaminants and then exposing it to high-pressure hydrogen.

  • Activation Temperature and Pressure: You may need to use a higher activation temperature or pressure for Fe-doped samples compared to pure vanadium or other doped systems.

  • Surface Oxides: A stable oxide layer on the surface can prevent hydrogen absorption. The activation process is designed to break down this layer. Ensure your vacuum level is sufficient to remove desorbed gases.

  • Cycling: Several hydrogen absorption/desorption cycles may be necessary to fully activate the material.

Characterization

Q7: The peaks in my X-ray diffraction (XRD) pattern are broad, indicating poor crystallinity. What can I do?

A7: Broad XRD peaks can result from several factors:

  • Nanocrystalline Structure: Synthesis methods like ball milling can produce nanocrystalline or even amorphous materials, which naturally exhibit broad diffraction peaks.

  • Internal Strain: Lattice strain introduced during synthesis (e.g., mechanical milling) can also lead to peak broadening.

  • Incomplete Reaction: If the synthesis reaction is incomplete, the resulting material may be poorly crystalline.

  • Solution: An annealing step after synthesis can often improve crystallinity and result in sharper XRD peaks. The annealing temperature and time should be carefully optimized to avoid grain growth or phase decomposition.

Q8: I am observing significant volume expansion and pulverization of my doped this compound sample after a few hydrogen cycles. How can I mitigate this?

A8: Vanadium-based alloys are known to undergo significant lattice expansion upon hydrogenation, which can lead to pulverization.[4]

  • Dopant Concentration: The concentration of the dopant can influence the degree of volume expansion. Optimizing the dopant percentage may help to reduce this effect.

  • Composite Materials: Incorporating the doped this compound into a matrix material (e.g., carbon nanotubes, graphene) can help to accommodate the volume changes and improve the mechanical stability of the material over multiple cycles.

  • Particle Size and Morphology: Controlling the initial particle size and morphology of the alloy can also play a role in its response to hydrogenation-induced stress.

Data Presentation

Table 1: Summary of Doping Effects on this compound Properties

DopantGeneral Effect on StabilityImpact on Equilibrium PressureKnown Issues/Considerations
Fe Destabilizes VH₂IncreasesCan be difficult to activate[1]
Ni Destabilizes VH₂IncreasesCan form intermetallic compounds
Co Destabilizes VH₂IncreasesLess commonly studied than Fe and Ni

Table 2: Quantitative Data on Hydrogen Storage Properties of Doped Vanadium-based Alloys

Alloy CompositionHydrogen Storage Capacity (wt%)Desorption Temperature (°C)Plateau Pressure (bar)Reference
V₈₀Ti₆.₆₇Cr₁₂.₃₃Fe₁2.58 (reversible)70 (desorption)~2 at 25°C[5]
V-based alloysup to ~2.5 (reversible)Ambient (0-80)-[4]
Pure Vanadium~2 (practical reversible)> Room TemperatureLow[6]

Experimental Protocols

Protocol 1: Synthesis of Doped Vanadium Oxide by Hydrothermal Method (Example for Fe-doping)

This protocol is adapted from a method for synthesizing Fe-doped vanadium oxide nanorods.[7]

  • Precursor Solution Preparation:

    • Dissolve a specific amount of a vanadium precursor (e.g., V₂O₅) and an iron precursor (e.g., Fe(NO₃)₃·9H₂O) in deionized water. The molar ratio of Fe to V determines the doping concentration.

    • Add any reducing or structure-directing agents if required by the specific synthesis.

  • Hydrothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-260°C) for a defined duration (e.g., 24 hours).

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying and Annealing:

    • Dry the washed product in an oven or by freeze-drying.

    • If necessary, anneal the dried powder at a specific temperature in a controlled atmosphere (e.g., nitrogen, argon) to obtain the desired crystalline phase.

Protocol 2: Characterization by Pressure-Composition-Temperature (PCT) Measurement

This protocol outlines the general steps for performing PCT measurements using a Sieverts-type apparatus.[8][9]

  • Sample Preparation and Loading:

    • Accurately weigh a small amount of the synthesized doped this compound powder.

    • Load the sample into the sample holder of the PCT apparatus.

  • Activation:

    • Heat the sample under a high vacuum to a specific activation temperature to clean the surface of contaminants.

    • Cool the sample to the desired measurement temperature.

  • Isotherm Measurement:

    • Introduce a known amount of high-purity hydrogen gas into a calibrated volume (the reservoir).

    • Measure the pressure in the reservoir.

    • Open the valve connecting the reservoir to the sample holder, allowing the sample to absorb hydrogen.

    • Monitor the pressure until it stabilizes, indicating that equilibrium has been reached.

    • Calculate the amount of hydrogen absorbed by the sample based on the pressure drop.

    • Repeat the process of adding hydrogen in increments to obtain the full absorption isotherm (pressure vs. hydrogen concentration).

    • For the desorption isotherm, start with a fully hydrided sample and incrementally remove hydrogen, measuring the equilibrium pressure at each step.

  • Data Analysis:

    • Plot the equilibrium pressure as a function of hydrogen concentration (in wt% or H/M ratio) for both absorption and desorption.

    • From the isotherms, determine the hydrogen storage capacity, plateau pressure, and hysteresis.

    • By performing measurements at different temperatures, a van't Hoff plot can be constructed to determine the enthalpy and entropy of hydride formation.

Mandatory Visualization

Caption: Experimental workflow for synthesis and characterization of doped vanadium hydrides.

Doping_Effects_Logic doping Doping Vanadium with Fe, Ni, or Co destabilization Destabilization of This compound doping->destabilization kinetics Improved Kinetics doping->kinetics pressure Increased Equilibrium Dissociation Pressure destabilization->pressure catalytic Catalytic Effect on H₂ Dissociation kinetics->catalytic reversibility Enhanced Reversibility of H-storage pressure->reversibility catalytic->reversibility

Caption: Logical relationship of doping effects on this compound stability and performance.

References

Technical Support Center: Surface Modification of Vanadate Hydride for Oxidation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges with the surface modification of vanadate (B1173111) hydride to prevent oxidation. Vanadate hydride is a promising material, particularly in drug development and catalysis, but its high reactivity with oxygen and moisture necessitates effective surface passivation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the surface modification of vanadate hydride.

Problem Potential Cause Suggested Solution
Poor adhesion of the protective coating to the vanadate hydride substrate. 1. Surface Contamination: The vanadate hydride surface may have a native oxide layer or other contaminants that interfere with coating adhesion. 2. Inadequate Substrate Pre-treatment: The substrate surface may not be sufficiently activated to promote strong bonding with the coating material. 3. Process Parameters: Incorrect deposition parameters (e.g., temperature, pressure, power) can lead to a poorly adhered film.1. In-situ Cleaning: Utilize an in-situ plasma cleaning step (e.g., argon plasma) within the deposition chamber immediately prior to coating to remove the native oxide layer. 2. Substrate Heating: Gently heating the substrate can help desorb contaminants and improve adhesion. The temperature should be carefully controlled to prevent decomposition of the vanadate hydride. 3. Parameter Optimization: Systematically vary deposition parameters to find the optimal conditions for adhesion. Start with a low deposition rate to promote better film nucleation.
Incomplete or non-uniform coating coverage. 1. Shadowing Effects (PVD): Physical Vapor Deposition (PVD) is a line-of-sight technique, and complex particle morphologies can lead to uncoated areas. 2. Insufficient Precursor Exposure (ALD): In Atomic Layer Deposition (ALD), inadequate precursor pulse or purge times can result in incomplete surface reactions. 3. Powder Agglomeration: Vanadate hydride powder may agglomerate, preventing uniform coating of individual particles.1. Substrate Rotation/Tumbling: For PVD, employ a rotating or tumbling sample holder to ensure all surfaces of the particles are exposed to the deposition flux. 2. Optimize ALD Cycle Times: Increase precursor pulse and purge times to ensure complete saturation of the surface and removal of byproducts. 3. Fluidized Bed or Mechanical Agitation: For powder samples, consider using a fluidized bed reactor or mechanical agitation during coating to break up agglomerates and ensure uniform exposure.
Cracked or porous protective coating. 1. Internal Stress: A mismatch in the coefficient of thermal expansion between the vanadate hydride and the coating material can lead to stress and cracking upon cooling. 2. Excessive Coating Thickness: Thicker coatings are more prone to cracking due to accumulated stress. 3. Columnar Growth (PVD): PVD can sometimes lead to columnar film growth, resulting in voids and porosity between columns.1. Use of a Buffer Layer: A thin, intermediate buffer layer with compatible thermal properties can help to mitigate stress. 2. Minimize Thickness: Deposit the thinnest possible coating that still provides adequate oxidation protection. 3. Process Modification: Adjusting deposition parameters (e.g., increasing pressure, using substrate bias in sputtering) can disrupt columnar growth and lead to a denser film. ALD is inherently less prone to this issue due to its layer-by-layer growth mechanism.
Unintended reaction between the precursor and the vanadate hydride. 1. Precursor Reactivity: Some deposition precursors may be reactive towards the hydride surface, leading to changes in the substrate composition. 2. High Deposition Temperature: Elevated temperatures can increase the reactivity of the vanadate hydride with the precursor.1. Precursor Selection: Choose precursors that are known to be less reactive with metal hydrides. For example, in ALD, some metal alkyl precursors might be more reactive than metal halides. 2. Low-Temperature Deposition: Utilize a low-temperature deposition process. ALD can often be performed at lower temperatures than PVD or Chemical Vapor Deposition (CVD).
Oxidation of the vanadate hydride during the coating process. 1. Leaks in the Vacuum System: A leak in the deposition chamber can introduce oxygen and water vapor, leading to oxidation of the reactive hydride surface. 2. Contaminated Process Gases: The inert gases used for sputtering or as carrier gases in ALD may contain impurities.1. Leak Checking: Perform a thorough leak check of the vacuum system before introducing the vanadate hydride sample. 2. Gas Purity: Use high-purity (e.g., 99.999%) process gases and consider using a gas purifier.

Frequently Asked Questions (FAQs)

Q1: Why is surface modification necessary for vanadate hydride?

A1: Vanadate hydride is highly reactive and readily oxidizes when exposed to air and moisture. This oxidation can degrade its desired properties. Surface modification creates a protective barrier that prevents this degradation, thereby enhancing its stability and performance in various applications.

Q2: What are the most common techniques for the surface modification of vanadate hydride?

A2: The most common techniques are thin-film deposition methods such as Physical Vapor Deposition (PVD) and Atomic Layer Deposition (ALD). PVD techniques like sputtering are widely used for creating dense, protective coatings. ALD is particularly advantageous for coating complex geometries and powders due to its excellent conformality and precise thickness control at the atomic level.

Q3: What materials are suitable for coating vanadate hydride to prevent oxidation?

A3: Inert metal oxides are excellent candidates for protective coatings. Aluminum oxide (Al₂O₃) is a popular choice due to its chemical inertness, excellent barrier properties, and the availability of well-established deposition processes. Other potential materials include titanium dioxide (TiO₂) and silicon dioxide (SiO₂).

Q4: How can I verify the quality and effectiveness of the protective coating?

A4: A combination of surface-sensitive characterization techniques is recommended. X-ray Photoelectron Spectroscopy (XPS) can be used to determine the chemical composition of the surface and confirm the presence of the desired coating and the absence of vanadium oxides.[1][2] Scanning Electron Microscopy (SEM) can be used to visualize the morphology and uniformity of the coating. To test the effectiveness of the coating, you can perform controlled air or moisture exposure tests and monitor for changes in the material's properties over time.

Q5: What are the key safety precautions when handling vanadate hydride and its precursors?

A5: Vanadate hydride and many of its precursors can be toxic and pyrophoric. Always handle these materials in an inert atmosphere, such as in a glovebox.[3][4][5] Ensure proper personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheets (SDS) for all chemicals used in the process for specific handling and disposal instructions.

Quantitative Data Presentation

While specific quantitative data on the oxidation of vanadate hydride with different surface modifications is limited in publicly available literature, the following table provides a comparative overview of the expected performance of common coating techniques based on data from similar reactive metal hydride systems.

Coating Technique Typical Coating Material Typical Thickness Conformality on Powders Relative Oxidation Resistance Key Advantages Key Disadvantages
Physical Vapor Deposition (PVD) - Sputtering Al₂O₃, TiO₂20 - 100 nmModerateGood to ExcellentHigh deposition rate, wide range of materials.Line-of-sight deposition can lead to shadowing on complex shapes.
Atomic Layer Deposition (ALD) Al₂O₃, TiO₂5 - 20 nmExcellentExcellentPrecise thickness control, superior conformality, low-temperature processing possible.[6][7][8]Slower deposition rate compared to PVD.
Chemical Vapor Deposition (CVD) SiO₂, Al₂O₃50 - 200 nmGoodGoodHigh throughput for large-scale production.Often requires higher temperatures which can be detrimental to the hydride.

Experimental Protocols

The following are generalized protocols for the surface modification of vanadate hydride using PVD and ALD. These should be adapted based on the specific equipment and materials used.

Protocol 1: Surface Coating by PVD (Magnetron Sputtering)

Objective: To deposit a protective aluminum oxide (Al₂O₃) layer onto a vanadate hydride substrate.

Materials and Equipment:

  • Vanadate hydride substrate (pellet or powder)

  • High-purity aluminum oxide (Al₂O₃) sputtering target

  • Magnetron sputtering system with a high-vacuum chamber

  • High-purity argon (Ar) and oxygen (O₂) gas

  • Substrate holder with rotation capabilities

Procedure:

  • Substrate Preparation:

    • Handle the vanadate hydride substrate in an inert environment (e.g., a glovebox) to prevent premature oxidation.

    • Mount the substrate onto the holder.

  • System Pump-Down:

    • Transfer the mounted substrate to the sputtering chamber, minimizing air exposure.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Substrate Pre-treatment (In-situ Cleaning):

    • Introduce high-purity Ar gas into the chamber.

    • Apply a low-power Ar plasma etch to the substrate surface for a short duration (e.g., 1-5 minutes) to remove any native oxide layer.

  • Deposition:

    • Set the substrate holder to rotate to ensure uniform coating.

    • Introduce Ar and O₂ gas at a controlled ratio.

    • Apply power to the Al₂O₃ target to initiate sputtering.

    • Deposit the Al₂O₃ film to the desired thickness. Monitor the deposition rate using a quartz crystal microbalance.

  • Cooling and Sample Retrieval:

    • After deposition, turn off the power to the target and allow the substrate to cool to room temperature under vacuum.

    • Vent the chamber with an inert gas (e.g., nitrogen or argon) before retrieving the sample.

    • Transfer the coated sample to an inert environment for storage and characterization.

Protocol 2: Surface Passivation by Atomic Layer Deposition (ALD)

Objective: To deposit a conformal, ultra-thin aluminum oxide (Al₂O₃) passivation layer on vanadate hydride powder.

Materials and Equipment:

  • Vanadate hydride powder

  • Trimethylaluminum (TMA) as the aluminum precursor

  • Deionized water (H₂O) as the oxygen precursor

  • ALD reactor (preferably a fluidized bed or rotary reactor for powders)

  • High-purity nitrogen (N₂) carrier gas

Procedure:

  • Reactor Preparation:

    • Load the vanadate hydride powder into the ALD reactor in an inert environment.

  • System Purge:

    • Heat the reactor to the desired deposition temperature (e.g., 100-150 °C).

    • Purge the reactor with high-purity N₂ gas to remove any residual air and moisture.

  • ALD Cycles:

    • One ALD cycle consists of four steps: a. TMA Pulse: Introduce a pulse of TMA vapor into the reactor. The TMA will react with the surface hydroxyl groups on the vanadate hydride. b. N₂ Purge: Purge the reactor with N₂ to remove any unreacted TMA and methane (B114726) byproduct. c. H₂O Pulse: Introduce a pulse of H₂O vapor into the reactor. The H₂O will react with the surface methyl groups, forming Al-OH groups and completing the Al₂O₃ layer. d. N₂ Purge: Purge the reactor with N₂ to remove any unreacted H₂O and methane byproduct.

    • Repeat these cycles until the desired film thickness is achieved. The thickness is precisely controlled by the number of cycles.

  • Cooling and Sample Retrieval:

    • After the final cycle, cool the reactor to room temperature under a continuous N₂ flow.

    • Transfer the coated powder to an inert environment for storage and characterization.

Mandatory Visualizations

experimental_workflow_pvd PVD (Sputtering) Workflow for Vanadate Hydride Coating cluster_prep Preparation cluster_process PVD Process cluster_post Post-Processing prep Substrate Preparation (in Glovebox) load Load into Sputtering System prep->load pump Pump Down to High Vacuum load->pump clean In-situ Plasma Cleaning (Ar) pump->clean deposit Al₂O₃ Deposition (Ar + O₂ Plasma) clean->deposit cool Cool Down in Vacuum deposit->cool retrieve Retrieve Sample (Inert Atmosphere) cool->retrieve characterize Characterization (XPS, SEM) retrieve->characterize

Caption: PVD workflow for coating vanadate hydride.

experimental_workflow_ald ALD Workflow for Vanadate Hydride Passivation cluster_prep Preparation cluster_process ALD Process cluster_post Post-Processing prep Powder Loading (in Glovebox) heat_purge Heat and Purge Reactor (N₂) prep->heat_purge tma_pulse 1. TMA Pulse heat_purge->tma_pulse n2_purge1 2. N₂ Purge tma_pulse->n2_purge1 h2o_pulse 3. H₂O Pulse n2_purge1->h2o_pulse n2_purge2 4. N₂ Purge h2o_pulse->n2_purge2 repeat_cycles Repeat Cycles (n times) n2_purge2->repeat_cycles repeat_cycles->tma_pulse cool Cool Down in N₂ repeat_cycles->cool retrieve Retrieve Powder (Inert Atmosphere) cool->retrieve characterize Characterization (XPS, SEM, TEM) retrieve->characterize

Caption: ALD workflow for passivating vanadate hydride.

logical_relationship Logic for Preventing Vanadate Hydride Oxidation cluster_modification Surface Modification vh Reactive Vanadate Hydride (VHx) oxidation Oxidation (Air/Moisture Exposure) vh->oxidation pvd PVD Coating (e.g., Al₂O₃) vh->pvd leads to ald ALD Passivation (e.g., Al₂O₃) vh->ald leads to degradation Degradation of Properties oxidation->degradation passivated_vh Passivated Vanadate Hydride pvd->passivated_vh ald->passivated_vh passivated_vh->oxidation inhibits stability Enhanced Stability and Performance passivated_vh->stability

Caption: Logic of surface modification for stability.

References

Technical Support Center: V-H System PCT Curve Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing hysteresis in Vanadium-Hydride (V-H) system Pressure-Composition-Temperature (PCT) curves.

Frequently Asked Questions (FAQs)

Q1: What is hysteresis in the context of V-H system PCT curves, and why is it problematic?

A1: Hysteresis in PCT curves refers to the difference between the absorption (hydriding) and desorption (dehydriding) plateau pressures at a given temperature.[1] This phenomenon represents a thermodynamic inefficiency in the hydrogen storage and release cycle, requiring higher pressure for hydrogen uptake and yielding a lower pressure upon release than the true equilibrium value.[1] This energy loss is a significant drawback for practical applications.[1]

Q2: What are the primary causes of hysteresis in V-H systems?

A2: The primary cause of hysteresis in metal-hydride systems, including the V-H system, is the plastic deformation and stress induced in the material's crystal lattice during the absorption and desorption of hydrogen.[1] This deformation creates dislocations and strain fields that impede the reverse phase transformation, leading to the observed pressure gap.

Q3: How does temperature affect hysteresis in V-H PCT curves?

A3: Generally, increasing the operating temperature reduces the hysteresis in V-H systems.[1] Higher temperatures provide more thermal energy to overcome the energy barriers associated with plastic deformation and lattice strain, thus narrowing the gap between the absorption and desorption pressures.

Q4: Can the number of hydrogen absorption/desorption cycles affect hysteresis?

A4: Yes, the number of cycles can influence hysteresis. Initially, hysteresis might change over the first few cycles as the material undergoes decrepitation (breaking down into smaller particles) and a stable microstructure is formed. For some systems, hysteresis may decrease and stabilize after a certain number of cycles.

Troubleshooting Guide: Reducing Hysteresis in V-H System PCT Curves

This guide provides a systematic approach to troubleshooting and reducing excessive hysteresis observed in your V-H system PCT measurements.

Problem: The measured PCT curves for my Vanadium-based alloy exhibit a large hysteresis loop.

Below is a troubleshooting workflow to identify and address the potential causes of high hysteresis.

Troubleshooting_Hysteresis Start High Hysteresis Observed Check_Activation Was the sample properly activated? Start->Check_Activation Check_Alloy Is the alloy composition optimized? Check_Activation->Check_Alloy Yes Sol_Activation Solution: Re-activate the sample using a proper protocol. Check_Activation->Sol_Activation No Check_Temp Is the measurement temperature appropriate? Check_Alloy->Check_Temp Yes Sol_Alloy Solution: Modify alloy composition (e.g., add Ti, Fe, Ni). Check_Alloy->Sol_Alloy No Check_Particle_Size Has the particle size been controlled? Check_Temp->Check_Particle_Size Yes Sol_Temp Solution: Increase the measurement temperature. Check_Temp->Sol_Temp No Check_Cycling Has the sample been sufficiently cycled? Check_Particle_Size->Check_Cycling Yes Sol_Particle_Size Solution: Use ball milling to reduce particle size. Check_Particle_Size->Sol_Particle_Size No Sol_Cycling Solution: Perform several initial absorption/desorption cycles. Check_Cycling->Sol_Cycling No Arc_Melting_Workflow Start Start: Weigh High-Purity Metals Place_in_Crucible Place Metals in Water-Cooled Copper Crucible Start->Place_in_Crucible Evacuate_Chamber Evacuate and Purge Chamber with Argon Place_in_Crucible->Evacuate_Chamber Melt_Alloy Melt the Alloy with an Electric Arc Evacuate_Chamber->Melt_Alloy Flip_and_Remelt Flip and Remelt the Ingot Multiple Times Melt_Alloy->Flip_and_Remelt Cool_Ingot Cool the Ingot Under Argon Atmosphere Flip_and_Remelt->Cool_Ingot End End: Homogenized Alloy Ingot Cool_Ingot->End

References

Technical Support Center: Activation of Vanadium-Based Hydrogen Storage Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the activation of vanadium-based hydrogen storage alloys.

Troubleshooting Guide

Issue: Slow or No Hydrogen Absorption During Initial Activation

Question: My vanadium-based alloy is not absorbing hydrogen, or the absorption rate is extremely slow during the first activation cycle. What are the possible causes and how can I resolve this?

Possible Causes:

  • Surface Passivation: A stable and tenacious oxide layer (e.g., V₂O₅, TiO₂) on the alloy surface is the most common barrier to hydrogen dissociation and diffusion.[1] Vanadium and its alloys are highly reactive with oxygen, forming a passivating layer that inhibits hydrogen absorption.

  • Insufficient Activation Energy: The applied temperature and pressure may be too low to overcome the energy barrier for hydrogen dissociation on the alloy surface and diffusion into the bulk material.

  • Alloy Composition: Certain alloying elements can hinder the activation process. For instance, some alloys containing iron have been found to be difficult to activate.[2]

  • Initial Microstructure: The as-cast microstructure of the alloy might not be favorable for hydrogen absorption.

Suggested Solutions:

  • High-Temperature Vacuum Treatment: Heat the sample under a high vacuum (e.g., <1 x 10⁻⁴ Torr) at an elevated temperature (e.g., 300-500°C) for several hours. This helps to desorb moisture and partially reduce the surface oxide layer.

  • Mechanical Alloying (Ball Milling): High-energy ball milling can break up the passivation layer, create fresh, reactive surfaces, introduce crystal defects, and reduce particle size, all of which facilitate easier activation.[3][4][5][6][7][8]

  • Chemical Etching: Use a mild acid solution to remove the oxide layer. However, this should be done with caution as it can also lead to surface contamination. Thorough rinsing and drying under vacuum are crucial.

  • Introduction of Catalytic Elements: Adding elements like zirconium (Zr) can create secondary phases that act as "gateways" for hydrogen, promoting easier activation.[5]

  • Severe Plastic Deformation (SPD): Techniques like High-Pressure Torsion (HPT) can introduce a high density of dislocations and grain boundaries, which act as pathways for hydrogen diffusion, thereby activating the alloy.[3]

  • Cycling: Repeatedly cycling the alloy through hydrogen absorption and desorption, even if the initial uptake is low, can gradually activate the material.

Issue: Alloy Decrepitation (Pulverization) During Activation

Question: My alloy sample is turning into a fine powder (decrepitating) after a few hydrogen absorption/desorption cycles. Why is this happening and what can I do to mitigate it?

Possible Causes:

  • Lattice Expansion: During hydrogen absorption, the crystal lattice of the vanadium-based alloy expands significantly as it forms a hydride phase. This expansion induces internal stresses that can exceed the material's fracture strength, leading to pulverization.[9] Vanadium-based alloys can experience a lattice expansion of approximately 40%.[9]

  • Brittleness of the Hydride Phase: The formed metal hydride is often more brittle than the parent metallic alloy, making it more susceptible to fracture.

Suggested Solutions:

  • Controlled Activation: Activate the alloy under milder conditions (lower pressure, slower absorption rates) to reduce the stress from rapid lattice expansion.

  • Alloying with Ductile Elements: The addition of certain elements can improve the ductility of the hydride phase, making it more resistant to decrepitation.

  • Composite Formation: Embedding the alloy powder in a polymer or metal matrix can help to contain the particles and manage the volume expansion, reducing pulverization.[9]

  • Particle Size Control: Starting with a finer powder can sometimes help to manage the stress more effectively, although very fine powders can also pose handling and safety challenges.

Issue: Low Hydrogen Storage Capacity After Activation

Question: After successfully activating my alloy, the measured hydrogen storage capacity is significantly lower than the expected theoretical value. What could be the reason?

Possible Causes:

  • Incomplete Activation: The activation process may not have been sufficient to activate the entire bulk of the material, leaving some parts of the alloy inactive.

  • Surface Contamination: Impurities from the atmosphere (e.g., oxygen, nitrogen) or from handling can react with the alloy surface and reduce the number of active sites for hydrogen absorption.[10]

  • Formation of Stable Hydrides: The operating conditions (temperature and pressure) may not be optimal for desorbing all the absorbed hydrogen, leading to the formation of stable hydride phases that reduce the reversible capacity.

  • Phase Segregation: In some multi-component alloys, improper synthesis or heat treatment can lead to phase segregation, where only certain phases are active for hydrogen storage.

Suggested Solutions:

  • Optimize Activation Parameters: Increase the activation temperature, pressure, or number of cycles to ensure the complete activation of the material. Refer to the table below for typical activation parameters.

  • Ensure High-Purity Environment: Handle the alloy in an inert atmosphere (e.g., an argon-filled glovebox) to minimize exposure to air and moisture. Use high-purity hydrogen gas for activation and measurements.

  • Adjust Operating Conditions: Modify the temperature and pressure for absorption and desorption to ensure the full reversible capacity is utilized.

  • Characterize the Material: Use techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to check for phase purity and identify any unwanted phases or surface contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the typical "incubation time" for the first hydrogenation of a vanadium-based alloy?

A1: The incubation time can vary significantly depending on the alloy composition, surface condition, and activation parameters. For untreated alloys, it can range from several hours to even days. However, with proper activation procedures like ball milling or the addition of catalytic elements, the incubation time can be drastically reduced to minutes.[11] Air exposure is known to increase the incubation time for the first hydrogenation.[11]

Q2: What is the role of Titanium (Ti) and Chromium (Cr) in V-based hydrogen storage alloys?

A2: Titanium and Chromium are common alloying elements in vanadium-based hydrogen storage materials.

  • Titanium (Ti): Generally improves the hydrogen storage capacity and can influence the thermodynamics of hydride formation.

  • Chromium (Cr): Often added to adjust the plateau pressure of hydrogen absorption and desorption and can improve the cycling stability of the alloy. Increasing the Cr content tends to increase the plateau pressure.[12]

Q3: Can I reuse a vanadium-based alloy after it has been exposed to air?

A3: Yes, but it will require a re-activation process. Exposure to air will reform the passivating oxide layer on the surface. To reuse the alloy, you will need to repeat the activation procedure, such as a high-temperature vacuum treatment, to remove this layer and restore its hydrogen storage properties. The incubation time for subsequent activations after air exposure is often longer than for a fresh, properly handled sample.[11]

Quantitative Data Summary

Alloy System (Example)Activation Temperature (°C)Activation Pressure (MPa H₂)Incubation TimeReversible H₂ Capacity (wt%)Reference
Ti₁₆V₆₀Cr₂₄ (as-cast)Room Temperature4> 1000 min~3.5[11]
Ti₁₆V₆₀Cr₂₄ (cold-rolled)Room Temperature4~100 min~3.3[11]
Ti₁₆V₆₀Cr₂₄ (ball-milled, 5 min)Room Temperature4< 10 min~3.7[11]
Ti₁₆V₆₀Cr₂₄ + 4 wt% ZrRoom Temperature4< 1 min~3.8[5][11]
V₆₁Cr₂₄Ti₁₂Ce₃Room Temperature7.5Fast~2.5[9]

Experimental Protocols

Protocol 1: Standard Activation of a V-Ti-Cr Alloy
  • Sample Preparation: Place approximately 1-2 grams of the as-cast alloy ingot into a stainless-steel reactor inside an argon-filled glovebox to prevent surface oxidation.

  • Initial Evacuation: Seal the reactor and connect it to a Sieverts-type apparatus. Evacuate the system to a high vacuum (< 10⁻⁵ mbar).

  • Heating and Degassing: Heat the reactor to 400°C at a rate of 5°C/min and hold for 2 hours under dynamic vacuum to remove any adsorbed moisture and gases.

  • Cooling: Cool the reactor down to room temperature.

  • First Hydrogenation (Activation): Introduce high-purity hydrogen (99.999%) into the reactor up to a pressure of 4-5 MPa. Monitor the pressure drop to determine the hydrogen absorption. This initial step may take a significant amount of time (incubation period).

  • Dehydrogenation: After the first hydrogenation is complete (pressure stabilizes), evacuate the reactor while heating to 400°C to desorb the hydrogen.

  • Cycling: Repeat steps 5 and 6 for several cycles (typically 3-5 times) until the hydrogen storage capacity and absorption/desorption kinetics become stable and reproducible.

Protocol 2: Activation of a Ball-Milled V-based Alloy
  • Sample Preparation: Weigh the desired amount of the V-based alloy ingot and place it into a hardened steel vial with stainless steel balls inside an argon-filled glovebox. The ball-to-powder weight ratio is typically 10:1.

  • Ball Milling: Seal the vial and perform high-energy ball milling for a specified duration (e.g., 5-30 minutes). The milling process creates fresh surfaces and defects that facilitate activation.

  • Sample Transfer: Transfer the milled powder into a reactor inside the glovebox.

  • Activation: Follow the same activation procedure as described in Protocol 1 (steps 2-7). A significant reduction in the incubation time for the first hydrogenation is expected.

Visualizations

Activation_Workflow cluster_prep Sample Preparation cluster_activation Activation Procedure cluster_result Result start Start: As-Cast Alloy Ingot prep Place in Reactor (Inert Atmosphere) start->prep evac Evacuate to High Vacuum prep->evac heat Heat & Degas (e.g., 400°C) evac->heat cool Cool to Room Temp. heat->cool hydro First Hydrogenation (High Pressure H₂) cool->hydro dehydro Dehydrogenation (Vacuum & Heat) hydro->dehydro cycle Repeat Cycling (3-5 times) dehydro->cycle activated Activated Alloy cycle->activated

Caption: A typical workflow for the activation of vanadium-based hydrogen storage alloys.

Troubleshooting_Activation cluster_solutions1 Solutions for Slow Activation cluster_solutions2 Solutions for Decrepitation cluster_solutions3 Solutions for Low Capacity start Start: Activation Issue issue1 Slow or No H₂ Absorption? start->issue1 Check Absorption issue2 Alloy Decrepitation? start->issue2 Check Physical State issue3 Low H₂ Capacity? start->issue3 Check Performance sol1a Increase Temp/Pressure issue1->sol1a Yes sol1b Mechanical Alloying issue1->sol1b Yes sol1c Add Catalyst (e.g., Zr) issue1->sol1c Yes sol2a Controlled/Slower Activation issue2->sol2a Yes sol2b Use Composite Matrix issue2->sol2b Yes sol3a Optimize Activation Cycles issue3->sol3a Yes sol3b Ensure High Purity Environment issue3->sol3b Yes sol3c Material Characterization (XRD, SEM) issue3->sol3c Yes

Caption: A troubleshooting decision tree for common activation issues.

References

Technical Support Center: Mitigating Hydrogen Embrittlement in Vanadium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium alloys and facing challenges with hydrogen embrittlement.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen embrittlement in vanadium alloys?

A1: Hydrogen embrittlement (HE) is a phenomenon where the absorption of hydrogen atoms into the crystal lattice of a vanadium alloy leads to a significant reduction in its ductility and fracture toughness, making it brittle.[1] This can result in premature and unpredictable failure of components under stress. Vanadium and its alloys are particularly susceptible to HE due to their high hydrogen solubility.[1]

Q2: What are the primary causes of hydrogen embrittlement in our experiments?

A2: Hydrogen can be introduced into your vanadium alloys through several sources during experimental procedures:

  • Gaseous Hydrogen Environments: Exposure to hydrogen gas, especially at elevated temperatures and pressures, can lead to significant hydrogen absorption.

  • Electrochemical Processes: Processes like electroplating, cathodic charging, or corrosion in aqueous solutions can generate atomic hydrogen on the alloy's surface, which then diffuses into the material.[1]

  • Welding and Fabrication: Moisture present during welding can be a source of hydrogen.

Q3: What are the typical signs of hydrogen embrittlement in our vanadium alloy samples?

A3: Common indicators of hydrogen embrittlement include:

  • A noticeable decrease in elongation and reduction in area in tensile tests.

  • A shift from ductile (dimpled) to brittle (cleavage or intergranular) fracture surfaces, which can be observed using a scanning electron microscope (SEM).

  • An increase in the yield strength, while the ultimate tensile strength may not be significantly affected.[2]

  • Delayed failure under a constant load, well below the material's ultimate tensile strength.

Q4: Which alloying elements can help mitigate hydrogen embrittlement in vanadium?

A4: Alloying is a key strategy to mitigate hydrogen embrittlement in vanadium.

  • Titanium (Ti) and Chromium (Cr): Additions of Ti and Cr are common in vanadium alloys (e.g., V-4Cr-4Ti) and have been shown to improve resistance to hydrogen embrittlement.[3]

  • Nickel (Ni): Nickel additions can also be beneficial.

  • Elements to Avoid: Silicon (Si) and Oxygen (O) have been shown to increase the susceptibility of vanadium alloys to hydrogen embrittlement.[1][2][4][5][6]

Q5: How does hydrogen embrittlement in vanadium alloys relate to hydride formation?

A5: Vanadium and some of its alloys can form brittle hydride phases when the hydrogen concentration exceeds a certain solubility limit. The formation of these hydrides creates internal stresses and provides easy paths for crack propagation, significantly contributing to embrittlement.

Troubleshooting Guides

Issue 1: Unexpected Brittle Fracture of Vanadium Alloy Samples During Tensile Testing

Possible Cause: Hydrogen embrittlement introduced during sample preparation or testing.

Troubleshooting Steps:

  • Review Sample History:

    • Were the samples exposed to any hydrogen-containing environments (e.g., acid cleaning, electroplating, humid air at high temperatures)?

    • Was the welding process, if any, performed under controlled low-hydrogen conditions?

  • Fractography Analysis:

    • Examine the fracture surface of the failed sample using SEM. Look for signs of brittle fracture mechanisms like intergranular or cleavage facets, as opposed to the dimpled appearance of ductile fracture.

  • Hydrogen Content Analysis:

    • If possible, measure the hydrogen content of the failed sample and compare it to a reference sample that was not exposed to hydrogen.

  • Preventative Measures for Future Experiments:

    • Baking/Degassing: If hydrogen contamination is suspected from processing, consider a vacuum heat treatment (baking) to diffuse hydrogen out of the samples before mechanical testing.

    • Control of Atmosphere: If testing at elevated temperatures, use an inert atmosphere or a high vacuum to prevent hydrogen pickup.

    • Alloy Selection: For applications where hydrogen exposure is unavoidable, consider using vanadium alloys with higher resistance to hydrogen embrittlement (see Data Presentation section).

Issue 2: Inconsistent Mechanical Property Results in Hydrogenated Vanadium Alloys

Possible Cause: Non-uniform hydrogen distribution in the samples.

Troubleshooting Steps:

  • Review Hydrogen Charging Protocol:

    • Electrochemical Charging: Ensure consistent electrolyte composition, current density, and charging time for all samples. Check for uniform current distribution across the sample surface.[7]

    • Gaseous Charging: Verify that the hydrogen gas pressure, temperature, and exposure time are identical for all samples. Ensure the gas is of high purity.

  • Homogenization Anneal:

    • After hydrogen charging, a homogenization anneal in an inert atmosphere can help to achieve a more uniform distribution of hydrogen throughout the sample.

  • Sample Geometry:

    • Ensure all tensile specimens have identical dimensions and surface finish, as these factors can influence hydrogen uptake and stress concentrations.

Experimental Protocols

Protocol 1: Gaseous Hydrogen Charging of Vanadium Alloy Samples

This protocol is a general guideline and should be adapted based on specific experimental requirements and safety protocols.

  • Sample Preparation:

    • Machine tensile specimens to the desired dimensions (e.g., according to ASTM E8/E8M).

    • Degrease the specimens with a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath.

    • Rinse with deionized water and dry thoroughly.

  • Charging Procedure:

    • Place the specimens in a high-pressure, high-temperature autoclave.

    • Evacuate the chamber to a high vacuum (<10^-5 Torr).

    • Backfill the chamber with high-purity hydrogen gas to the desired pressure.

    • Heat the chamber to the target temperature (e.g., 600°C) and hold for a specified duration to allow for hydrogen absorption.[2]

    • Cool the chamber to room temperature under a hydrogen atmosphere.

  • Post-Charging:

    • Samples can be tested immediately or stored under conditions that prevent hydrogen loss (e.g., in liquid nitrogen).

Protocol 2: Tensile Testing of Hydrogenated Vanadium Alloys

This protocol is based on general principles outlined in standards like ASTM G142.[8][9]

  • Test Setup:

    • Use a universal testing machine with a load cell appropriate for the expected strength of the material.

    • Employ an extensometer to accurately measure strain.

  • Testing Procedure:

    • Mount the hydrogenated specimen in the grips of the testing machine.

    • Apply a uniaxial tensile load at a constant strain rate. A slow strain rate (e.g., 10^-5 s^-1) is often used for hydrogen embrittlement studies as it allows time for hydrogen to diffuse to regions of high stress.[9]

    • Record the load and displacement data until the specimen fractures.

  • Data Analysis:

    • From the load-displacement curve, determine the yield strength (0.2% offset), ultimate tensile strength, and total elongation.

    • Calculate the reduction in area from the initial and final cross-sectional areas of the specimen.

    • Compare these properties to those of un-hydrogenated control samples to quantify the degree of embrittlement.

Data Presentation

Table 1: Effect of Hydrogen Content on Mechanical Properties of V-4Cr-4Ti at Room Temperature

Hydrogen Content (wt. ppm)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Total Elongation (%)
< 10 (as-received)40248830.8
130~450~500~20
215~500~520~15
310>550~560< 5

Data synthesized from multiple sources for illustrative purposes.

Table 2: Influence of Alloying Elements on Hydrogen Embrittlement Susceptibility of Vanadium Alloys

Alloy CompositionHydrogen Content (wt. ppm)Effect on Ductility (Compared to Pure V)Reference
V-4Cr-4Ti>200Improved resistance[3]
V-3Ti-1Si3000 (0.3 at%)Improved resistance[3]
V-15Cr-5Ti3000 (0.3 at%)Reduced resistance compared to V-3Ti-1Si[3]
V-4Ti1130High resistance[2]
V-4Ti-Si1130Reduced resistance (Si enhances embrittlement)[2]

Mandatory Visualizations

HydrogenEmbrittlementMechanisms cluster_introduction Hydrogen Introduction cluster_embrittlement Embrittlement Mechanisms cluster_failure Material Failure H_Source Hydrogen Source (Gas, Electrochemical) H_Absorption Absorption & Diffusion of Atomic Hydrogen (H) H_Source->H_Absorption HEDE HEDE (Hydrogen-Enhanced Decohesion) H_Absorption->HEDE H accumulates at stress concentrations HELP HELP (Hydrogen-Enhanced Localized Plasticity) H_Absorption->HELP H accumulates at stress concentrations Hydride Hydride Formation (Brittle Phase) H_Absorption->Hydride H accumulates at stress concentrations Crack Crack Initiation & Propagation HEDE->Crack HELP->Crack Hydride->Crack Fracture Brittle Fracture Crack->Fracture

Caption: Key mechanisms of hydrogen embrittlement in vanadium alloys.

MitigationWorkflow cluster_alloying Alloying Strategy cluster_heattreatment Heat Treatment Strategy cluster_surface Surface Engineering Strategy Start Suspected Hydrogen Embrittlement Issue Troubleshoot Troubleshoot Source of Hydrogen (See Troubleshooting Guide) Start->Troubleshoot Alloying Alloy Modification Troubleshoot->Alloying HeatTreatment Heat Treatment Optimization Troubleshoot->HeatTreatment SurfaceEng Surface Engineering Troubleshoot->SurfaceEng AddBeneficial Add beneficial elements (e.g., Ti, Cr) Alloying->AddBeneficial RemoveDetrimental Minimize detrimental elements (e.g., Si, O) Alloying->RemoveDetrimental Baking Baking/Degassing to remove absorbed hydrogen HeatTreatment->Baking Microstructure Optimize microstructure to create hydrogen traps HeatTreatment->Microstructure Coatings Apply barrier coatings to prevent hydrogen ingress SurfaceEng->Coatings Test Perform Hydrogen Embrittlement Testing (Tensile, etc.) AddBeneficial->Test RemoveDetrimental->Test Baking->Test Microstructure->Test Coatings->Test Evaluate Evaluate Results (Ductility, Fracture Surface) Test->Evaluate Success Embrittlement Mitigated Evaluate->Success Successful Revise Revise Strategy Evaluate->Revise Unsuccessful Revise->Alloying Revise->HeatTreatment Revise->SurfaceEng

Caption: Workflow for mitigating hydrogen embrittlement in vanadium alloys.

HydrogenTrapping cluster_traps Hydrogen Trapping Sites H_diffusing Diffusible Hydrogen in Vanadium Matrix Precipitates Vanadium Carbide (VC) Precipitates H_diffusing->Precipitates is trapped at Dislocations Dislocations H_diffusing->Dislocations is trapped at GrainBoundaries Grain Boundaries H_diffusing->GrainBoundaries is trapped at H_trapped Trapped (Immobile) Hydrogen Precipitates->H_trapped Dislocations->H_trapped GrainBoundaries->H_trapped HE_mitigated Reduced Hydrogen Embrittlement H_trapped->HE_mitigated

Caption: Mechanism of hydrogen trapping by precipitates and defects.

References

Role of grain size and microstructure in vanadium hydride performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with vanadium-based hydrides. The focus is on understanding and resolving common experimental issues related to the material's grain size and microstructure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of grain size in the performance of vanadium hydride for hydrogen storage?

A1: Grain size is a critical parameter influencing the hydrogen storage properties of vanadium and its alloys. Reducing the grain size to the nanometer or sub-micron scale generally enhances performance in several key ways. Firstly, it increases the density of grain boundaries, which act as fast diffusion pathways for hydrogen atoms, thereby improving absorption and desorption kinetics.[1] Secondly, a smaller grain size can help accommodate the strain induced by lattice expansion during hydrogenation, improving the material's resistance to pulverization and enhancing its cyclic stability.[2]

Q2: How does the microstructure, beyond just grain size, affect hydrogen storage characteristics?

A2: The microstructure, which includes the presence of different phases, precipitates, and defects, plays a crucial role. Vanadium-based alloys are often multi-phase systems.[1] The distribution and composition of these phases determine the hydrogen storage mechanism. For instance, the presence of secondary phases can act as catalysts, lowering the activation energy for hydrogen dissociation and recombination. Conversely, the formation of very stable hydride phases can hinder reversibility, reducing the practical storage capacity at room temperature.[2]

Q3: What causes the pulverization of vanadium alloys during hydrogen cycling, and how is it related to microstructure?

A3: Pulverization is the process where material particles break down into smaller pieces after repeated hydrogen absorption and desorption cycles. This is primarily caused by the large internal stresses generated from the significant volume expansion (lattice expansion can be up to 40%) when the metal transforms into its hydride phase.[3] Large-grained materials are particularly susceptible to this, as strain cannot be as easily accommodated. This degradation exposes fresh surfaces, which can be beneficial for kinetics initially, but it also leads to particle agglomeration and loss of thermal contact, ultimately causing capacity decay.[2][3]

Q4: Why is the initial activation of vanadium-based alloys often difficult or slow?

A4: The slow first hydrogenation, or "activation," is a common issue. It is typically attributed to a passivating native oxide layer on the alloy's surface that acts as a barrier to hydrogen dissociation and diffusion. The activation process, which usually involves heating under vacuum followed by exposure to high-pressure hydrogen, is designed to break down this oxide layer. Microstructure plays a role here as well; a higher density of grain boundaries and surface defects in fine-grained materials can provide more sites for the activation process to initiate.

Troubleshooting Guide

Problem 1: My sample shows very slow hydrogen absorption/desorption kinetics.

Possible Cause Suggested Solution
Large initial grain size The diffusion path for hydrogen is too long. Employ mechanical milling (ball milling) to refine the grain structure of your as-cast alloy. This increases grain boundary density, which facilitates faster hydrogen diffusion.[1]
Stable surface oxide layer The surface is passivated, preventing hydrogen dissociation. Re-run the activation protocol. Increase the activation temperature (e.g., 600-700°C) under high vacuum before introducing hydrogen to more effectively break down the oxide layer.[4]
Absence of catalytic phases The material lacks sufficient sites to catalyze the H₂ molecule splitting. Consider alloying with elements known to have a catalytic effect, such as Palladium (Pd) or Nickel (Ni), which can create secondary phases that improve kinetics.

Problem 2: The hydrogen storage capacity of my material is rapidly decreasing with each cycle.

Possible Cause Suggested Solution
Severe pulverization Large volume changes during cycling are causing the material to fracture and degrade.[2][3] Synthesize materials with a smaller initial grain size (nanocrystalline) to better accommodate strain. Alternatively, embed the alloy powder in a matrix (e.g., graphite) to mitigate the effects of volume expansion.[3]
Formation of a stable hydride phase The thermodynamics of the system favor a very stable β-phase (VH/V₂H), which does not fully desorb hydrogen under operating conditions.[2] Modify the alloy composition with elements like Titanium (Ti) or Chromium (Cr) to destabilize the hydride phase, making hydrogen release easier and improving reversible capacity.[5]
Surface contamination Impurities in the hydrogen gas (e.g., O₂, H₂O) can poison the material's surface over multiple cycles, blocking active sites. Use high-purity hydrogen gas and ensure the experimental setup is free of leaks.

Problem 3: The measured hydrogen capacity is much lower than the theoretical value.

Possible Cause Suggested Solution
Incomplete activation The bulk of the material is not yet accessible to hydrogen. Extend the duration and/or increase the temperature and pressure of the activation process. Monitor the pressure drop during the first hydrogenation to ensure it reaches a plateau, indicating saturation.
Incorrect Pressure-Composition-Temperature (PCT) measurement parameters The experiment may not be reaching equilibrium at each pressure step, leading to an underestimation of capacity. Increase the equilibrium time for each data point during the PCT measurement. Ensure the temperature is stable throughout the experiment.
Undesirable phase formation The alloy synthesis may have resulted in phases that do not readily form hydrides. Characterize the alloy's microstructure using X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to verify the presence of the desired hydrogen-absorbing phases.[6] Adjust synthesis parameters if necessary.

Data Summary

The following table summarizes the impact of grain size and microstructure on key performance metrics of vanadium-based hydrides, with representative data compiled from literature.

Material SystemProcessing MethodAverage Grain SizeHydrogen Capacity (wt%)Absorption/Desorption KineticsCycling StabilityReference
V-based AlloyAs-cast> 10 µm~2.5 wt% (reversible)SlowPoor (significant pulverization)[3]
V-based AlloyMechanical Milling< 500 nm~2.5 wt% (reversible)Fast (reaches saturation in minutes)Improved[1]
V₆₁Cr₂₄Ti₁₂Ce₃Powder Bed3.35 mm (initial)2.51 wt% (reversible)Slower kineticsParticle size reduces to <0.355 mm after 5 cycles due to pulverization.[3][3]
Mg₉₀Ni₄V₆HCS + MMSmall, homogeneous5.25 wt% (at 373 K)Very Fast (~50 s to saturation)Not specified[1]
Nanocrystalline V Film-8 nm (initial)Not specified for storageGrain growth observed in H₂ atmosphere.[7]Grains grow to 30 nm after 1h at 600°C in 1 Pa H₂.[7][7][8]

HCS+MM: Hydriding Combustion Synthesis followed by Mechanical Milling.

Experimental Protocols

1. Synthesis of Fine-Grained V-based Alloys via Mechanical Milling

  • Objective: To produce a nanostructured or fine-grained alloy powder to enhance kinetics and stability.

  • Methodology:

    • Preparation: Weigh elemental powders (e.g., V, Ti, Cr) in the desired stoichiometric ratio inside an argon-filled glovebox to prevent oxidation.

    • Milling: Load the powder mixture and hardened steel or tungsten carbide balls into a sealed milling vial (also in the glovebox). A ball-to-powder weight ratio of 10:1 to 20:1 is common.

    • Process: Mount the vial on a high-energy planetary ball mill. Mill the powder for 10-50 hours. The process should be intermittent (e.g., 30 minutes of milling followed by a 30-minute pause) to prevent excessive heating.

    • Handling: After milling, handle the resulting nanocrystalline powder strictly under an inert atmosphere.

2. Microstructural Characterization

  • Objective: To analyze the grain size, morphology, and phase composition of the synthesized material.

  • Techniques:

    • X-ray Diffraction (XRD): Use XRD to identify the crystalline phases present in the alloy. Apply the Scherrer equation or Williamson-Hall analysis to the diffraction peak broadening to estimate the crystallite (grain) size.[6]

    • Scanning Electron Microscopy (SEM): Use SEM to observe the particle morphology and size distribution of the alloy powder. Energy-Dispersive X-ray Spectroscopy (EDS) can be used for elemental mapping to check for compositional homogeneity.

    • Transmission Electron Microscopy (TEM): For nanocrystalline materials, TEM provides direct imaging of the grains and grain boundaries, allowing for precise measurement of the grain size distribution.

3. Hydrogen Storage Performance Evaluation (PCT Analysis)

  • Objective: To measure the hydrogen absorption/desorption isotherms and determine storage capacity, plateau pressures, and hysteresis.

  • Methodology:

    • Sample Loading: Load a precisely weighed amount of the alloy powder (~100-500 mg) into a stainless-steel sample holder inside a glovebox.

    • Activation: Install the sample holder in a Sieverts-type apparatus. Heat the sample under a dynamic vacuum (e.g., to 400°C) for several hours to remove surface contaminants and moisture.

    • First Hydrogenation: Cool the sample to the desired temperature (e.g., room temperature). Introduce a high pressure of pure hydrogen (e.g., 50 bar) and monitor the pressure drop until it stabilizes, indicating the completion of the first hydrogenation.

    • Isotherm Measurement:

      • Absorption: At a constant temperature, introduce controlled doses of hydrogen into the sample chamber and wait for the pressure to equilibrate after each dose. Record the equilibrium pressure and the amount of hydrogen absorbed.

      • Desorption: After reaching the maximum pressure, incrementally decrease the pressure by expanding the gas into a calibrated volume, again waiting for equilibrium at each step.

    • Data Analysis: Plot the amount of hydrogen stored (wt%) against the equilibrium pressure to generate the PCT isotherm.

Visualizations

Experimental_Workflow Synthesis Alloy Synthesis (e.g., Arc Melting, Ball Milling) Pre_Char Pre-Hydrogenation Characterization (XRD, SEM, TEM) Synthesis->Pre_Char Verify Microstructure Activation Activation (Heat under Vacuum + H2) Pre_Char->Activation PCT Performance Testing (PCT Analysis) Activation->PCT Measure H-Storage Post_Char Post-Cycling Characterization (Microscopy for Pulverization) PCT->Post_Char Assess Degradation Analysis Data Analysis & Interpretation PCT->Analysis Post_Char->Analysis

Caption: Standard experimental workflow for synthesizing and evaluating this compound materials.

Influence_Diagram cluster_0 Material Properties cluster_1 Intermediate Effects cluster_2 Performance Metrics GS Grain Size (e.g., Nanocrystalline) HD Hydrogen Diffusion Rate GS->HD Smaller size increases grain boundaries PR Pulverization Resistance GS->PR Smaller size accommodates strain better MS Microstructure (e.g., Phase Composition) MS->HD Catalytic phases can enhance Capacity Reversible Capacity MS->Capacity Phase stability is critical Kinetics Kinetics (Absorption/Desorption Rate) HD->Kinetics Faster diffusion leads to faster rates Stability Cycling Stability (Capacity Retention) PR->Stability Higher resistance prevents degradation

Caption: Relationship between material properties and hydrogen storage performance metrics.

References

Technical Support Center: Thermal Management of Vanadium Hydride Beds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing thermal effects in vanadium hydride (VH) beds for hydrogen storage experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during hydrogen absorption and desorption experiments.

Issue 1: Slow Hydrogen Absorption/Desorption Rates

Q: My hydrogen absorption or desorption process is extremely slow, taking much longer than expected. What are the potential causes and how can I fix this?

A: Slow kinetics are a common problem directly linked to inadequate thermal management. The underlying causes stem from the inherent thermal properties of this compound powder and the exothermic/endothermic nature of the hydrogen sorption process.

  • Cause A: Poor Intrinsic Thermal Conductivity. this compound powder beds have very low effective thermal conductivity, typically in the range of 0.1–2.1 W·m⁻¹·K⁻¹. During absorption (an exothermic process), the heat generated is not dissipated quickly, causing the bed temperature to rise. This increases the equilibrium pressure and reduces the pressure differential driving the reaction, thus slowing it down. Conversely, during desorption (an endothermic process), the bed gets cold, which kinetically hinders hydrogen release.

  • Cause B: Inadequate Heat Exchange with the Environment. The design of your reactor may not allow for efficient heat transfer between the hydride bed and the heating/cooling system.

Troubleshooting Steps:

  • Verify Material Activation: Ensure your this compound material has been properly activated. Incomplete activation can lead to poor kinetics. A common activation procedure involves heating the material to ~400°C under a high vacuum to remove surface oxides, followed by several hydrogen absorption/desorption cycles.[1]

  • Enhance Bed Thermal Conductivity:

    • Additives: Mix the this compound powder with materials of high thermal conductivity. Common additives include Expanded Natural Graphite (ENG) or metallic foams (e.g., copper or aluminum foam).[2] This creates a thermally conductive pathway throughout the bed.

    • Compaction: Compressing the loose powder into a denser compact can improve particle-to-particle contact and increase the effective thermal conductivity.[2]

  • Improve Reactor Heat Exchange:

    • Internal Fins: Incorporate internal fins (e.g., aluminum or copper) within the reactor to increase the surface area for heat transfer from the bed to the reactor walls.[2]

    • Cooling/Heating Tubes: Insert tubes through the bed for a heating/cooling fluid to circulate, providing more direct thermal management.[2]

    • External Jacket: Ensure good thermal contact between the reactor and any external heating/cooling jacket. Using a high-conductivity thermal paste can help.

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Caption: Troubleshooting workflow for slow kinetics.

Issue 2: Bed Overheating During Absorption or Overcooling During Desorption

Q: I'm observing a significant temperature spike during hydrogen absorption (or a sharp drop during desorption), which is affecting my results and potentially the material's stability. How can I mitigate this?

A: This is a direct consequence of the reaction enthalpy and poor heat transfer. The heat of formation (enthalpy) for this compound is approximately -40 kJ/mol H₂.[3] Without effective removal, this heat rapidly increases the bed temperature.

Troubleshooting Steps:

  • Reduce Hydrogen Flow Rate: Slowing the rate of hydrogen introduction (for absorption) or removal (for desorption) will reduce the instantaneous rate of heat generation/consumption, giving your thermal management system more time to cope.

  • Implement Active Cooling/Heating:

    • Fluid Circulation: Use a circulating fluid bath connected to an external jacket or internal tubes. For absorption, use a coolant set to the desired reaction temperature. For desorption, use a heated fluid.

    • Peltier Elements: For smaller-scale reactors, thermoelectric (Peltier) coolers/heaters can provide precise temperature control directly on the reactor surface.

  • Improve Heat Dissipation Path: As detailed in Issue 1, enhancing the thermal conductivity of the bed (with foams, graphite) and the reactor (with fins) is critical for efficiently moving heat to or from the active material.[2]

  • Use a Phase Change Material (PCM): Embedding the hydride reactor in a PCM can act as a thermal buffer. The PCM will absorb the heat of reaction by melting at a constant temperature during absorption and release latent heat during solidification to keep the bed warm during desorption.

Issue 3: Progressive Loss of Hydrogen Storage Capacity Over Cycles

Q: After several absorption/desorption cycles, I'm noticing a gradual decrease in the total amount of hydrogen my this compound bed can store. What is causing this degradation?

A: Capacity loss over time can be attributed to both material science and thermal management issues.

  • Cause A: Decrepitation and Fines Formation. Vanadium-based alloys undergo significant lattice expansion (up to 40%) upon hydrogenation.[4] This stress induces decrepitation, where particles break down into smaller fines. These fines can compact at the bottom of the reactor, blocking hydrogen pathways and reducing the accessible storage capacity. Thermal cycling can exacerbate this process.[5]

  • Cause B: Contamination. If the hydrogen gas source contains impurities (e.g., O₂, H₂O, N₂), they can react with the highly reactive this compound surface, forming stable oxides or nitrides that are inactive for hydrogen storage. This effect is more pronounced at elevated temperatures, which can occur due to poor thermal management.

Troubleshooting Steps:

  • Characterize Material Post-Cycling: Use techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to analyze the cycled material for evidence of phase changes, particle size reduction, or surface contamination.

  • Mitigate Decrepitation:

    • Alloying: Use of specific V-based alloys (e.g., V-Ti-Cr) can improve resistance to pulverization compared to pure vanadium.

    • Bed Confinement: Use a porous metallic mesh or filter to contain the powder and prevent migration of fines.

  • Ensure Gas Purity:

    • Use ultra-high purity (UHP) hydrogen (99.999%).

    • Incorporate an in-line gas purifier or getter to remove any trace impurities before the gas enters the reactor.

  • Maintain Isothermal Conditions: By implementing the thermal management strategies discussed previously, you can avoid temperature spikes that accelerate impurity-related reactions and potentially some degradation mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the key thermal properties I need to consider for my this compound bed?

A1: The most critical thermal properties are the enthalpy of formation (ΔH) , thermal conductivity (k) , and specific heat capacity (Cp) . These dictate the amount of heat generated/consumed, how quickly it can be moved, and the resulting temperature change.

Q2: Why is my first hydrogenation (activation) so difficult?

A2: The initial activation of vanadium is often difficult due to a passivating native oxide layer on the particle surfaces that acts as a barrier to hydrogen dissociation and diffusion. The activation process, typically involving heating to high temperatures (e.g., 400°C) under vacuum, is designed to clean this surface.[1] Subsequent absorption/desorption cycles help create cracks and fresh surfaces, improving kinetics.

Q3: How can I accurately measure the temperature inside the powder bed?

A3: Placing a thermocouple on the outer wall of the reactor is often insufficient due to the bed's poor thermal conductivity. For accurate measurements, it is best to position one or more thermocouples inside the bed. This can be achieved by inserting a thin, sealed thermowell into the center of the reactor.

Q4: Can poor thermal management affect my Pressure-Composition-Isotherm (PCT) measurements?

A4: Absolutely. PCT measurements must be performed under isothermal conditions. If heat is not removed efficiently during absorption, the local temperature of the material will be higher than the setpoint of your instrument. This will result in an artificially high plateau pressure. The opposite occurs during desorption. This leads to erroneously wide hysteresis in the PCT curves.

Data Presentation

The tables below summarize key quantitative data for vanadium-based hydrides. Note that properties can vary significantly with alloy composition, hydrogen concentration, and temperature.

Table 1: Thermodynamic Properties of V-based Hydrogen Storage Alloys

Alloy CompositionΔH (kJ/mol H₂)ΔS (J/mol·K·H₂)Reference
Pure Vanadium~ -40~ -140[3]
V₄₀Ti₂₆Cr₂₆Fe₈-39.6-140.3[6]
Ti₃₀V₆₀Cr₁₀ (+ 4 wt.% Zr)-40.2-124.7[2]
Ti₃₀V₆₀Mn₁₀ (+ 4 wt.% Zr)-49.6-141.4[2]

Table 2: Thermal and Physical Properties of Vanadium and Constituent Metals

PropertyVanadium (V)Titanium (Ti)Chromium (Cr)V-Hydride Bed
Thermal Conductivity (k) 30.7 W·m⁻¹·K⁻¹21.9 W·m⁻¹·K⁻¹93.9 W·m⁻¹·K⁻¹0.1 - 2.1 W·m⁻¹·K⁻¹
Specific Heat (Cp) 0.49 J·g⁻¹·K⁻¹0.52 J·g⁻¹·K⁻¹0.45 J·g⁻¹·K⁻¹Varies with H content
Density (ρ) 6.11 g·cm⁻³4.51 g·cm⁻³7.19 g·cm⁻³~6.0 g·cm⁻³
Lattice Expansion (on hydrogenation) ~40%--Significant

(Note: Values for pure metals are for reference. Alloy properties are not a simple average. Hydride bed conductivity is an effective value for the powder pack and is highly dependent on porosity and hydrogen pressure.)

Experimental Protocols

Protocol 1: Activation of Vanadium-based Alloy

This protocol describes a general procedure for the initial activation of a V-based alloy to make it reactive to hydrogen.

  • Sample Loading: Load the as-prepared alloy powder into the reactor vessel inside an inert atmosphere (e.g., an argon-filled glovebox) to prevent surface oxidation.

  • System Assembly: Connect the reactor to a Sieverts-type apparatus or a similar gas handling system capable of achieving high vacuum and high pressure.

  • Initial Degassing: Evacuate the system to a high vacuum (<10⁻⁵ mbar).

  • Thermal Activation: While under vacuum, slowly heat the reactor to the activation temperature, typically 400°C. Hold at this temperature for several hours (e.g., 2-4 hours) to desorb water and break down surface oxides.[1]

  • First Hydrogenation: Cool the reactor to the desired initial absorption temperature (e.g., 80-100°C).[1] Introduce a high pressure of UHP hydrogen (e.g., >30 bar). The initial absorption may be very slow.

  • Cycling: Once the first absorption is complete (pressure stabilizes), evacuate the hydrogen by heating the sample (e.g., back to 400°C) under vacuum. Repeat the absorption/desorption cycle 2-3 times.[1] The kinetics should improve with each cycle. The material is considered activated when the absorption kinetics and storage capacity become stable and repeatable.

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Activation_Workflow cluster_prep Preparation cluster_activation Activation Process cluster_result Result Load 1. Load Sample in Inert Atmosphere Assemble 2. Assemble Reactor on Gas Manifold Load->Assemble Evacuate 3. Evacuate to High Vacuum (<10-5 mbar) Assemble->Evacuate Heat 4. Heat to 400°C under Vacuum (2-4h) Evacuate->Heat Cool 5. Cool to ~100°C Heat->Cool Hydrogenate 6. Introduce High-Pressure H2 (First Absorption) Cool->Hydrogenate Cycle 7. Cycle H2 (Desorb via Heat/Vacuum, Re-absorb) 2-3 times Hydrogenate->Cycle Activated Material Activated: Stable Capacity & Kinetics Cycle->Activated

Caption: Experimental workflow for material activation.

Protocol 2: Pressure-Composition-Isotherm (PCT) Measurement

This protocol outlines the volumetric (Sieverts') method for determining the thermodynamic properties of hydrogen storage.

  • Sample Preparation: Use a precisely weighed, activated sample (~0.5-1.0 g).

  • System Setup: The apparatus consists of a calibrated gas reservoir of known volume (Vᵣ), a reactor of known volume (Vₛ), pressure transducers, and a temperature controller for the reactor.

  • Degassing: Heat the sample under vacuum to a temperature sufficient to remove all stored hydrogen. Cool to the desired measurement temperature (e.g., 30°C).

  • Isothermal Control: Ensure the reactor is maintained at a constant temperature (±0.1°C) throughout the measurement.

  • Dosing:

    • Pressurize the reservoir with UHP hydrogen to a known pressure (P₁).

    • Open the valve between the reservoir and the reactor. Gas will expand into the reactor and be absorbed by the sample.

    • Allow the system to reach thermal and pressure equilibrium. Record the final pressure (P₂).

  • Calculation:

    • The number of moles of gas admitted to the reactor is calculated using the ideal gas law (or a real gas equation of state like van der Waals) from the pressure drop in the reservoir.

    • The number of moles of gas remaining in the free volume of the system (unabsorbed) is calculated from P₂.

    • The difference between these two values is the amount of hydrogen absorbed by the sample for that pressure point.

  • Repeat: Repeat step 5, incrementally increasing the pressure to build the absorption curve. For desorption, start from a fully hydrided state and incrementally expand the gas into the evacuated reservoir.

  • Van't Hoff Analysis: Repeat the entire PCT measurement at several different temperatures (e.g., 30°C, 50°C, 70°C). Plot ln(Pₑq) vs. 1/T for the plateau pressures to determine the enthalpy (ΔH) and entropy (ΔS) of hydride formation.[3]

Protocol 3: Hydrogen Sorption Kinetics Measurement

This protocol measures the rate of hydrogen absorption or desorption.

  • Setup: Use the same Sieverts-type apparatus as for PCT measurements, but with a data logging system capable of recording pressure and temperature at high frequency (e.g., every second).

  • Initial State:

    • For Absorption: Start with a fully degassed and activated sample at the desired temperature. The reservoir should be pressurized to the target absorption pressure, which must be significantly higher than the material's equilibrium pressure at that temperature.

    • For Desorption: Start with a fully hydrided sample at the desired temperature. The reservoir should be evacuated.

  • Initiate Reaction:

    • For Absorption: Quickly open the valve between the high-pressure reservoir and the reactor.

    • For Desorption: Quickly open the valve from the reactor to the evacuated reservoir.

  • Data Logging: Immediately begin recording the pressure in the reactor as a function of time. Maintain a constant temperature in the reactor throughout the measurement.

  • Data Analysis:

    • Convert the pressure vs. time data into absorbed/desorbed hydrogen concentration (wt. %) vs. time.

    • The reaction rate can be determined from the slope of this curve (d(wt.%)/dt).

    • Kinetic models (e.g., diffusion-controlled, reaction-controlled) can be fitted to the data to determine rate-limiting steps and activation energies (by performing the experiment at different temperatures).[7][8]

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Heat_Transfer_Pathways cluster_bed Hydride Bed (Low Effective TC) Heat_Source Heat Source/Sink (Reaction Enthalpy ΔH) VH_Particles This compound Particles Heat_Source->VH_Particles Generation/ Consumption H2_Gas H2 Gas in Pores VH_Particles->H2_Gas Conduction & Convection Additives High-TC Additives (Graphite, Foam) VH_Particles->Additives Conduction Reactor_Wall Reactor Wall VH_Particles->Reactor_Wall Conduction & Radiation Additives->Reactor_Wall Conduction Environment External Environment (Cooling/Heating System) Reactor_Wall->Environment Convection & Radiation

Caption: Heat transfer pathways in a hydride bed.

References

Strategies to lower the desorption temperature of vanadium hydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vanadium hydride for hydrogen storage applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at lowering the desorption temperature of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with using pure vanadium for reversible hydrogen storage?

Pure vanadium exhibits a high hydrogen storage capacity, but its practical application is hindered by the high thermal stability of the β-vanadium hydride (V₂H or VH) phase.[1] This stability necessitates high temperatures to release the stored hydrogen, making it inefficient for many applications. Additionally, the large crystal misfit between the vanadium metal and its hydride phases leads to pulverization of the material over repeated absorption-desorption cycles.[1]

Q2: What are the main strategies to lower the hydrogen desorption temperature of this compound?

There are three primary strategies to modify the thermodynamic and kinetic properties of this compound to achieve lower desorption temperatures:

  • Alloying: Introducing other metallic elements into the vanadium lattice can alter the electronic structure and crystal lattice parameters, leading to a destabilization of the stable hydride phases.

  • Nanostructuring: Reducing the particle size of the vanadium alloy to the nanoscale enhances the surface-to-volume ratio and shortens the diffusion pathways for hydrogen, which can significantly improve desorption kinetics and potentially alter the thermodynamics.

  • Catalysis: The addition of catalytic materials can accelerate the rates of hydrogen absorption and desorption without fundamentally changing the thermodynamics of the hydride itself.

Q3: How does alloying vanadium with other metals affect its hydrogen desorption properties?

Alloying is a widely used strategy to tune the hydrogen storage characteristics of vanadium. The addition of elements like titanium (Ti), chromium (Cr), manganese (Mn), iron (Fe), nickel (Ni), and aluminum (Al) can destabilize the β-hydride phase, thereby lowering the temperature required for hydrogen release.[1] The choice of alloying element and its concentration allows for the fine-tuning of the desorption plateau pressure. For instance, in V-Ti-Cr-Fe alloys, increasing the vanadium content tends to decrease the plateau pressure, indicating a more stable hydride. Conversely, adjusting the Ti/Cr ratio can be used to increase the plateau pressure and thus promote desorption at lower temperatures.

Troubleshooting Guide

Problem: The desorption temperature of my vanadium-based alloy is still too high for my application.

Possible Cause 1: Suboptimal Alloy Composition

The composition of your vanadium alloy is a critical factor in determining its desorption temperature. The type and concentration of alloying elements directly influence the stability of the hydride phases.

Suggested Solution:

  • Review Alloy Composition: Compare your alloy's composition to those reported in the literature with lower desorption temperatures. Elements like nickel and iron are known to destabilize vanadium hydrides.

  • Systematic Compositional Variation: If you are developing a novel alloy, consider a systematic study where you vary the concentration of one element at a time to observe its effect on the desorption characteristics.

Possible Cause 2: Inefficient Heat Transfer

Hydrogen desorption from metal hydrides is an endothermic process, meaning it requires heat input. Inefficient heat transfer to the material can limit the rate of hydrogen release, making it seem like a higher temperature is required.

Suggested Solution:

  • Improve Thermal Conductivity: Consider adding a thermally conductive material, such as graphite, to your alloy powder to improve heat distribution.

  • Reactor Design: Ensure your experimental setup allows for efficient and uniform heating of the sample.

Problem: My material shows poor activation and slow hydrogen absorption/desorption kinetics.

Possible Cause 1: Surface Contamination

The surface of the vanadium alloy can be passivated by a thin oxide layer that acts as a barrier to hydrogen dissociation and diffusion.

Suggested Solution:

  • Activation Procedure: Before the first hydrogenation, an activation step is crucial. This typically involves heating the sample under a high vacuum to clean the surface. This is often followed by exposure to high-pressure hydrogen at an elevated temperature.

  • Mechanical Alloying (Ball Milling): High-energy ball milling can create fresh, unoxidized surfaces and introduce defects that can act as active sites for hydrogen dissociation.

Possible Cause 2: Large Particle Size

If the particles of your alloy are too large, the long diffusion distance for hydrogen atoms to travel from the bulk to the surface can result in slow kinetics.

Suggested Solution:

  • Reduce Particle Size: Employ high-energy ball milling to reduce the particle size to the micro- or nanoscale. This drastically increases the surface area and reduces the hydrogen diffusion path length.

Data Presentation: Alloying Effects on this compound Properties

The following table summarizes the hydrogen storage properties of various vanadium-based alloys, providing a comparative look at the effects of different alloying elements.

Alloy CompositionReversible Hydrogen Capacity (wt.%)Desorption Plateau Pressure (bar)Temperature (°C)
V₆₁Cr₂₄Ti₁₂Ce₃2.514.618
Ti₀.₉₅Zr₀.₀₅Mn₀.₉Cr₀.₉V₀.₂1.789.3790
V₄₀Ti₂₆Cr₂₆Fe₈2.40.2425
(FeV₈₀)₄₈Ti₂₆Cr₂₆ (sintered)2.0Not SpecifiedAmbient
Ti₀.₅V₁.₄Mn₀.₁3.07Not SpecifiedRoom Temperature

Experimental Protocols

Protocol 1: Synthesis of V-based Alloys by Arc Melting

This protocol describes a common method for producing homogeneous vanadium-based alloys.

Materials:

  • High-purity (>99.9%) elemental metals (e.g., V, Ti, Cr, Fe)

  • Argon gas (ultra-high purity)

Equipment:

  • Vacuum arc furnace

  • Jaw crusher

  • Glove box with an inert atmosphere (e.g., argon)

Procedure:

  • Weigh the elemental components in the desired stoichiometric ratio.

  • Place the materials in the copper crucible of the arc furnace.

  • Evacuate the furnace chamber and backfill with high-purity argon.

  • Melt the components using the electric arc. To ensure homogeneity, the resulting alloy button should be flipped and remelted multiple times (typically at least five times).[2]

  • After the final melting, allow the alloy ingot to cool under the inert atmosphere.

  • Transfer the ingot to a glove box.

  • Mechanically crush the ingot into a coarse powder using a jaw crusher.

Protocol 2: Nanostructuring by High-Energy Ball Milling

This protocol details the process of reducing the particle size of the alloy and creating a nanostructured material.

Materials:

  • As-cast alloy powder

  • (Optional) Process control agent (e.g., graphite)

Equipment:

  • Planetary ball mill or shaker mill

  • Hardened steel or tungsten carbide vials and balls

  • Glove box

Procedure:

  • Inside a glove box, load the alloy powder and milling balls into the milling vial. A typical ball-to-powder weight ratio is 10:1 or 20:1.

  • (Optional) Add a small amount of a process control agent to prevent excessive cold welding.

  • Seal the vial tightly.

  • Mount the vial in the ball mill and mill for the desired duration (e.g., 1 to 20 hours) at a specific rotational speed. The milling can be performed under an inert gas or a hydrogen atmosphere (reactive ball milling).

  • After milling, return the vial to the glove box before opening to prevent oxidation of the fine, pyrophoric powder.

Protocol 3: Measurement of Desorption Properties using a Sieverts-type Apparatus

This protocol outlines the measurement of Pressure-Composition-Temperature (PCT) isotherms to determine the hydrogen desorption characteristics.

Equipment:

  • Sieverts-type apparatus (volumetric or gravimetric)

  • Sample holder/reactor

  • Temperature controller

  • Vacuum pump

Procedure:

  • Load a known mass of the activated alloy powder into the sample holder.

  • Attach the sample holder to the Sieverts apparatus and evacuate the system to a high vacuum.

  • Activation: Heat the sample under vacuum to a specific temperature (e.g., 200-400 °C) for a set duration to remove surface contaminants.

  • Hydriding: Cool the sample to the desired absorption temperature. Introduce a known amount of hydrogen gas into the calibrated volume of the apparatus and open the valve to the sample. The amount of hydrogen absorbed is calculated from the pressure drop. Repeat this process in steps until the material is saturated.

  • Dehydriding (Desorption Isotherm):

    • Set the desired desorption temperature.

    • Incrementally expand the gas-phase volume or use the vacuum pump to remove small, known quantities of hydrogen from the sample chamber.

    • After each removal step, allow the system to reach equilibrium and record the stable pressure.

    • Continue this process until the pressure is very low, indicating most of the reversible hydrogen has been desorbed.

  • Plot the equilibrium pressure against the hydrogen concentration in the material (wt.% or H/M ratio) to obtain the desorption isotherm. The plateau in this curve indicates the equilibrium pressure for the hydride-to-metal phase transition at that temperature.

Visualizations

Logical Relationship of Strategies

LoweringDesorptionTemperature Goal Lower Desorption Temperature of VHx Strategy1 Alloying Goal->Strategy1 Strategy2 Nanostructuring Goal->Strategy2 Strategy3 Catalysis Goal->Strategy3 Mechanism1a Destabilize β-hydride phase Strategy1->Mechanism1a Mechanism1b Modify electronic structure Strategy1->Mechanism1b Mechanism2a Increase surface area Strategy2->Mechanism2a Mechanism2b Shorten H diffusion path Strategy2->Mechanism2b Mechanism3a Enhance H₂ dissociation/ recombination Strategy3->Mechanism3a Outcome1 Altered Thermodynamics Mechanism1a->Outcome1 Mechanism1b->Outcome1 Outcome2 Improved Kinetics Mechanism2a->Outcome2 Mechanism2b->Outcome2 Mechanism3a->Outcome2 Outcome1->Goal Outcome2->Goal

Caption: Strategies to lower the desorption temperature of this compound.

Experimental Workflow for V-Alloy Hydride Characterization

ExperimentalWorkflow Start Start Step1 Alloy Synthesis (e.g., Arc Melting) Start->Step1 Step2 Mechanical Crushing Step1->Step2 Step3 Nanostructuring (e.g., Ball Milling) Step2->Step3 Step4 Material Characterization (XRD, SEM) Step3->Step4 Step5 PCT Measurement (Sieverts Apparatus) Step3->Step5 Step5a Activation Step5->Step5a Step5b Hydrogenation Step5a->Step5b Step5c Dehydrogenation Step5b->Step5c End End Step5c->End

Caption: Workflow for synthesis and characterization of V-alloy hydrides.

References

Technical Support Center: Air Poisoning Effects on Vanadium-Based Hydrogen Storage Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium-based hydrogen storage alloys. The information is presented in a direct question-and-answer format to address common issues encountered during experimentation, particularly those related to air poisoning.

Frequently Asked Questions (FAQs)

Q1: What is air poisoning in the context of vanadium-based hydrogen storage alloys?

A1: Air poisoning refers to the degradation of a vanadium-based alloy's ability to absorb and desorb hydrogen after being exposed to air. Gaseous impurities, primarily oxygen and to a lesser extent nitrogen, react with the alloy's surface to form a stable and impermeable passivation layer (e.g., vanadium oxides). This layer acts as a barrier, preventing the dissociation of hydrogen molecules and their subsequent absorption into the bulk material. This phenomenon leads to a significant reduction in hydrogen storage capacity and slower absorption/desorption kinetics.

Q2: How can I identify if my alloy has been air-poisoned?

A2: The primary indicators of air poisoning during your experiments include:

  • Difficulty in Activation: The initial process of hydrogen absorption (activation) becomes significantly slower or may not occur at all under standard activation conditions (e.g., high pressure and temperature).

  • Reduced Hydrogen Storage Capacity: The amount of hydrogen the alloy can store is noticeably lower than the expected or previously measured capacity.

  • Slower Kinetics: The rates of hydrogen absorption and desorption are significantly reduced.

  • Change in Surface Appearance: Although not always visually apparent, a change in the luster or color of the alloy powder can indicate surface oxidation.

Q3: Can an air-poisoned vanadium-based alloy be regenerated?

A3: In some cases, yes. The regeneration of an air-poisoned alloy involves removing the surface passivation layer. Common laboratory methods include:

  • High-Temperature Vacuum Annealing: Heating the alloy to a high temperature under a high vacuum can help to dissociate the surface oxides.

  • Mechanical Grinding: In some instances, mechanically grinding the poisoned alloy can expose a fresh, unoxidized surface, although this is not always practical.

  • Cycling at High Temperatures: Repeatedly cycling the alloy with pure hydrogen at elevated temperatures may help to gradually break down the oxide layer.

The success of regeneration depends on the severity of the poisoning and the specific composition of the alloy.

Troubleshooting Guide

Problem: My vanadium-based alloy shows a drastic loss in hydrogen storage capacity after a few cycles.

Possible Cause Troubleshooting Step
Air Leak in the System: Minute leaks in your experimental setup (e.g., Sieverts apparatus) can introduce air, leading to progressive poisoning of the alloy.1. Perform a thorough leak check of your entire system using a helium leak detector or by monitoring the vacuum level over an extended period. 2. Ensure all fittings and seals are secure and functioning correctly.
Contaminated Hydrogen Source: The hydrogen gas being used may contain trace amounts of oxygen or other impurity gases.1. Use ultra-high purity (UHP) grade hydrogen (99.999% or higher). 2. Incorporate an in-line gas purifier or an oxygen trap to remove any residual impurities from the hydrogen stream before it reaches the sample.
Inadequate Initial Activation: If the alloy was not fully activated initially, subsequent exposure to even trace amounts of air can have a more pronounced negative effect.1. Review and optimize your activation protocol. This may involve increasing the activation temperature, pressure, or duration. 2. Ensure the sample is fully evacuated and heated to remove any adsorbed gases before the first hydrogenation.
Alloy Composition Susceptibility: The specific composition of your vanadium-based alloy may be highly susceptible to air poisoning.1. Consider modifying the alloy composition. The addition of elements like Palladium (Pd) or Silicon (Si) has been shown to enhance air-poisoning resistance.[1][2] 2. Refer to literature for alloy compositions with documented improved resistance to air poisoning.

Problem: The activation of my alloy is extremely slow or fails completely after brief exposure to air.

Possible Cause Troubleshooting Step
Formation of a Dense Passivation Layer: Exposure to air, even for a short period, can create a stable oxide layer on the alloy's surface that blocks hydrogen absorption.1. Attempt to regenerate the alloy by heating it under a high vacuum for several hours before re-introducing hydrogen. 2. For some alloys, increasing the activation temperature and pressure beyond the standard protocol may help to overcome the passivation layer.
Particle Size and Surface Area: The particle size and surface area of your alloy can influence its sensitivity to air poisoning.1. Characterize the particle size and morphology of your alloy. Finer particles have a larger surface area and may be more susceptible to surface oxidation.
Presence of Certain Alloying Elements: Some alloying elements can form more stable oxides, making activation after air exposure more difficult.1. Alloys containing elements that form a secondary Laves phase, such as certain Fe-substituted compositions, may be easier to activate after air exposure due to the formation of more cracks that provide pathways for hydrogen diffusion.[1]

Quantitative Data on Air Poisoning Effects

The following table summarizes the impact of air poisoning on the hydrogen storage capacity of various vanadium-based alloys.

Alloy CompositionPoisoning ConditionsHydrogen Capacity RetentionReference
V75Ti11Cr13Fe1 (pristine)10 cycles in H2 + 250 ppm air~7.5%[2]
V75Ti11Cr13Fe1 + 0.5-1 at.% Pd10 cycles in H2 + 250 ppm air~70%[2]
(V75Ti11Cr13Fe1)99Si110 cycles in H2 + 250 ppm air~85%[1]

Experimental Protocols

Protocol 1: Evaluation of Air Poisoning using a Sieverts-type Apparatus

Objective: To quantify the effect of a controlled air exposure on the hydrogen storage capacity and kinetics of a vanadium-based alloy.

Methodology:

  • Sample Preparation:

    • Load a precisely weighed amount (e.g., 100-500 mg) of the vanadium-based alloy powder into a sample holder in an inert atmosphere (e.g., an argon-filled glovebox).

    • Seal the sample holder and transfer it to the Sieverts-type apparatus.

  • Initial Activation:

    • Evacuate the system to a high vacuum (<10-5 mbar).

    • Heat the sample to the activation temperature (e.g., 300-400 °C) under vacuum for several hours to degas the surface.

    • Cool the sample to room temperature and introduce a high pressure of ultra-high purity (UHP) hydrogen (e.g., 30-50 bar).

    • Perform several hydrogen absorption/desorption cycles until the hydrogen storage capacity is stable and maximized. This establishes the baseline performance.

  • Controlled Air Poisoning:

    • After desorption and evacuation, introduce a controlled amount of a gas mixture with a known concentration of air or oxygen in an inert gas (e.g., 250 ppm air in argon) into the sample chamber at a specific pressure and for a defined duration.

    • Alternatively, for a more aggressive poisoning test, briefly expose the sample to ambient air in a controlled manner.

  • Post-Poisoning Analysis:

    • Evacuate the poisoning gas mixture from the sample chamber.

    • Repeat the hydrogen absorption/desorption measurements under the same conditions as the initial cycles.

    • Compare the post-poisoning hydrogen storage capacity and kinetics to the baseline data to quantify the effect of air poisoning.

Protocol 2: Surface Analysis of Poisoned Alloys using X-ray Photoelectron Spectroscopy (XPS)

Objective: To identify the chemical state of the elements on the surface of an air-poisoned alloy and confirm the formation of an oxide layer.

Methodology:

  • Sample Preparation:

    • Prepare two samples of the same alloy: one in its activated, un-poisoned state and another that has been intentionally air-poisoned as described in Protocol 1.

    • Mount the samples on an XPS sample holder in an inert environment to prevent further contamination.

  • XPS Analysis:

    • Introduce the sample holder into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, particularly Vanadium (V), Titanium (Ti), Chromium (Cr), and Oxygen (O).

  • Data Interpretation:

    • Analyze the binding energies of the core-level peaks in the high-resolution spectra. A shift in the binding energy of the vanadium peaks to higher values is indicative of the formation of vanadium oxides (e.g., V2O5, VO2).

    • Compare the spectra of the poisoned and un-poisoned samples. An increase in the intensity of the oxygen peak and the presence of metal-oxide peaks on the poisoned sample confirm the formation of a passivation layer.

Visualizations

Air_Poisoning_Mechanism cluster_0 Environment cluster_1 Alloy Surface cluster_2 Hydrogen Interaction Air Air (O₂, N₂) V_Alloy Vanadium Alloy Surface (V, Ti, Cr, etc.) Air->V_Alloy Exposure Passivation Formation of Stable Oxide/Nitride Layer (e.g., V₂O₅) V_Alloy->Passivation Reaction Dissociation Dissociation Blocked Passivation->Dissociation Creates Barrier H2 H₂ Molecules H2->Dissociation Absorption H Absorption Prevented Dissociation->Absorption Troubleshooting_Flowchart Start Start: Low H₂ Capacity or Slow Kinetics Q_Air_Exposure Was the alloy exposed to air? Start->Q_Air_Exposure A_Poisoning_Likely Air poisoning is likely the cause. Q_Air_Exposure->A_Poisoning_Likely Yes Q_System_Check Have you checked for system leaks and gas purity? Q_Air_Exposure->Q_System_Check No Action_Regenerate Attempt regeneration: - High-temp vacuum anneal - Re-evaluate activation protocol A_Poisoning_Likely->Action_Regenerate A_Fix_System Fix leaks and/or use a gas purifier. Q_System_Check->A_Fix_System No A_Activation_Issue The issue may be with activation or alloy composition. Q_System_Check->A_Activation_Issue Yes A_Fix_System->Start Re-test Action_Modify_Alloy Consider modifying alloy composition (e.g., add Pd or Si) for better air-poisoning resistance. A_Activation_Issue->Action_Modify_Alloy Action_Regenerate->Action_Modify_Alloy If regeneration fails Experimental_Workflow Prep 1. Sample Preparation (Weighing in Glovebox) Activate 2. Initial Activation (Vacuum + Heat + High P H₂) Prep->Activate Baseline 3. Baseline Measurement (P-C-T Isotherms) Activate->Baseline Poison 4. Controlled Air Exposure (e.g., 250 ppm O₂) Baseline->Poison Post_PCT 5. Post-Poisoning Measurement (P-C-T Isotherms) Poison->Post_PCT Characterize 6. Surface Characterization (XPS, etc.) Poison->Characterize Analysis 7. Data Analysis & Comparison Post_PCT->Analysis Characterize->Analysis

References

Validation & Comparative

A Comparative Study: Vanadium Hydride vs. Magnesium Hydride for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the performance of vanadium hydride and magnesium hydride as solid-state hydrogen storage materials. This guide provides a detailed comparison of their key properties, supported by experimental data and methodologies.

The quest for safe, efficient, and high-capacity hydrogen storage is a critical challenge in the development of a hydrogen-based economy. Among the various materials being investigated, metal hydrides offer a promising solution for solid-state hydrogen storage. This guide presents a comparative study of two prominent candidates: this compound (VH) and magnesium hydride (MgH₂). While MgH₂ boasts a high theoretical hydrogen capacity, its practical application is hindered by unfavorable thermodynamics and kinetics. In contrast, VH exhibits rapid reaction kinetics but with a lower hydrogen storage capacity. This report provides a detailed, data-driven comparison of these two materials to aid researchers in their selection and development of advanced hydrogen storage systems.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for hydrogen storage in this compound and magnesium hydride, providing a clear comparison of their performance characteristics.

PropertyThis compound (VHₓ)Magnesium Hydride (MgH₂)
Gravimetric Hydrogen Capacity (wt.%) ~2.1 - 3.8 (theoretical for VH₂)7.6 (theoretical)
Reversible Gravimetric Capacity (wt.%) ~1.9 - 2.1~6.5 (with catalysts)
Volumetric Hydrogen Capacity (kg H₂/m³) ~150~110
Enthalpy of Formation (ΔH) -30 to -40 kJ/mol H₂-75 kJ/mol H₂[1]
Operating Temperature (Desorption) Room Temperature to 100°C>300°C (uncatalyzed)[1]
Absorption/Desorption Kinetics FastSlow (uncatalyzed)
Cycling Stability Generally good, but can be affected by phase transitions and decrepitation. A this compound gel showed no loss of capacity after ten cycles.[2][3] A redox peak capacity decreased to 47 mAhg-1 after 50 cycles.[2]Poor in pure form due to particle agglomeration and sintering.[4] Can be significantly improved with catalysts and nanostructuring.

In-Depth Analysis

Hydrogen Storage Capacity

Magnesium hydride exhibits a significantly higher theoretical gravimetric hydrogen capacity of 7.6 wt.% compared to this compound, which has a theoretical capacity of up to 3.8 wt.% for VH₂.[4][5] However, the practical reversible hydrogen capacity is a more critical parameter. For MgH₂, achieving full reversible capacity is challenging due to its high thermodynamic stability. With the use of catalysts, reversible capacities of around 6.5 wt.% have been reported.[6] this compound, on the other hand, typically demonstrates a reversible capacity in the range of 1.9 to 2.1 wt.%.[5] In terms of volumetric capacity, this compound can store a higher density of hydrogen per unit volume (~150 kg H₂/m³) compared to magnesium hydride (~110 kg H₂/m³).[4]

Thermodynamics and Kinetics

The thermodynamic stability of a metal hydride dictates the conditions required for hydrogen absorption and desorption. Magnesium hydride has a high enthalpy of formation of approximately -75 kJ/mol H₂, indicating a very stable hydride.[1] This high stability necessitates high temperatures, typically above 300°C, to release the stored hydrogen.[1] In contrast, this compound has a lower enthalpy of formation, in the range of -30 to -40 kJ/mol H₂, allowing for hydrogen desorption at much lower temperatures, from room temperature to around 100°C.

The kinetics of hydrogen absorption and desorption are also a crucial factor. This compound is known for its fast kinetics, enabling rapid charging and discharging of hydrogen. Conversely, the kinetics of pure magnesium hydride are notoriously sluggish.[4] To overcome this limitation, significant research has focused on the use of catalysts, such as vanadium-based materials, to enhance the reaction rates of MgH₂.[6]

Cycling Stability

The ability of a material to maintain its hydrogen storage capacity over numerous absorption and desorption cycles is essential for practical applications. Pure magnesium hydride suffers from poor cycling stability, primarily due to particle growth and agglomeration at the high operating temperatures, which reduces the surface area and hinders kinetics.[4] However, the cycling performance of MgH₂ can be substantially improved through nanostructuring and the addition of catalysts that inhibit grain growth.

This compound generally exhibits better cycling stability than pure MgH₂. However, it can be susceptible to decrepitation, where the material breaks down into smaller particles upon repeated cycling, which can lead to packing issues and reduced performance over time. Some studies have shown excellent cycling stability for specific forms of this compound, such as a gel that showed no capacity loss after ten cycles.[2][3]

Experimental Methodologies

To ensure accurate and reproducible results in the study of hydrogen storage materials, standardized experimental protocols are essential. The following sections detail the methodologies for key characterization techniques.

Pressure-Composition-Temperature (PCT) Analysis

Pressure-Composition-Temperature (PCT) analysis is a fundamental technique used to determine the thermodynamic properties of metal hydrides. It involves measuring the equilibrium pressure of hydrogen as a function of the hydrogen concentration in the material at a constant temperature.

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of the hydride-forming material is loaded into a stainless-steel reactor of a Sieverts-type apparatus.

  • Activation: The sample is activated to ensure a clean and reactive surface. This typically involves heating the sample under a high vacuum to remove any surface contaminants and then exposing it to high-pressure hydrogen for several cycles.

  • Isotherm Measurement:

    • The reactor is heated to the desired constant temperature.

    • Small, known amounts of hydrogen gas are incrementally introduced into the reactor.

    • After each introduction, the system is allowed to reach equilibrium, and the final pressure is recorded.

    • This process is continued until the material is saturated with hydrogen.

    • To measure the desorption isotherm, hydrogen is incrementally removed from the reactor, and the equilibrium pressure is measured at each step.

  • Data Analysis: The collected data is plotted as pressure versus hydrogen concentration (wt.% or H/M ratio) to generate the PCT isotherm. From these isotherms, key parameters such as the plateau pressure, hysteresis, and reversible hydrogen storage capacity can be determined. By measuring PCT curves at different temperatures, a van't Hoff plot can be constructed to calculate the enthalpy and entropy of hydride formation.[7]

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to study the thermal stability and kinetics of hydrogen desorption by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the hydrogen-loaded metal hydride is placed in a crucible.

  • Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA instrument. The system is purged with an inert gas (e.g., Argon) to remove any air.

  • Measurement:

    • The sample is heated at a constant rate (e.g., 5 °C/min) under a continuous flow of the inert gas.

    • The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss corresponds to the beginning of hydrogen desorption, and the total weight loss gives the amount of hydrogen released. The derivative of the TGA curve (DTG) can be used to identify the temperature at which the desorption rate is maximum.

Cycling Stability Measurement

Cycling stability tests are performed to evaluate the long-term performance and durability of hydrogen storage materials.

Experimental Protocol:

  • Sample Preparation and Activation: The material is prepared and activated as described in the PCT analysis protocol.

  • Automated Cycling: The sample is subjected to repeated cycles of hydrogen absorption and desorption under controlled conditions of temperature and pressure. This is typically performed using an automated Sieverts-type apparatus or a dedicated cycling rig.

  • Capacity Measurement: The hydrogen storage capacity is measured at regular intervals (e.g., every 10 or 100 cycles) to monitor any degradation in performance.

  • Microstructural Analysis: After a significant number of cycles, the material is often characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to investigate any changes in its crystal structure, particle size, and morphology.

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the comparative study workflow and the fundamental principles of metal hydride characterization.

G cluster_0 Material Selection cluster_1 Characterization cluster_2 Data Analysis & Comparison cluster_3 Conclusion VH This compound (VH) PCT PCT Analysis VH->PCT TGA TGA VH->TGA Cycling Cycling Stability VH->Cycling MgH2 Magnesium Hydride (MgH2) MgH2->PCT MgH2->TGA MgH2->Cycling Capacity Storage Capacity PCT->Capacity Thermo Thermodynamics PCT->Thermo Kinetics Kinetics TGA->Kinetics Stability Stability Cycling->Stability Conclusion Comparative Assessment Capacity->Conclusion Thermo->Conclusion Kinetics->Conclusion Stability->Conclusion

Caption: Workflow for the comparative study of VH and MgH₂.

PCT_Curve Idealized Pressure-Composition Isotherm (PCT) start alpha start->alpha α-phase (Solid Solution) plateau_start alpha->plateau_start plateau_end plateau_start->plateau_end α + β phase (Plateau) beta plateau_end->beta end beta->end β-phase (Hydride) xlabel Hydrogen Concentration (wt.%) ylabel Pressure (bar)

Caption: Idealized Pressure-Composition Isotherm (PCT) curve.

Conclusion

Both this compound and magnesium hydride present distinct advantages and disadvantages for solid-state hydrogen storage. Magnesium hydride is an attractive option due to its high theoretical hydrogen capacity and the abundance of magnesium. However, its practical application is currently limited by its high operating temperatures and slow kinetics. Significant advancements in catalysis and nanostructuring are required to overcome these challenges.

This compound, while having a lower hydrogen capacity, offers the significant advantage of operating at or near ambient temperatures with fast reaction rates. This makes it a more suitable candidate for applications where rapid hydrogen delivery and low-temperature operation are critical. The choice between these two hydrides will ultimately depend on the specific requirements of the intended application, including gravimetric and volumetric capacity targets, operating conditions, and cost considerations. Further research into novel alloys and composite materials based on both vanadium and magnesium holds the key to developing the next generation of high-performance solid-state hydrogen storage systems.

References

Performance comparison of vanadium hydride and palladium hydride for hydrogen separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective separation of hydrogen is a critical process in various industrial and scientific fields, including catalysis, energy storage, and pharmaceutical manufacturing. Metal hydrides, particularly those of palladium and vanadium, have emerged as promising materials for hydrogen purification membranes due to their unique ability to absorb and desorb hydrogen. This guide provides an objective comparison of the performance of vanadium hydride and palladium hydride for hydrogen separation, supported by experimental data and detailed methodologies.

Performance Comparison at a Glance

A summary of the key performance indicators for vanadium-based and palladium-based materials in hydrogen separation is presented below. It is important to note that much of the available data pertains to alloys and composite membranes designed to enhance the inherent properties of the pure metals.

Performance MetricVanadium-Based MaterialsPalladium-Based Materials
Hydrogen Permeability Generally higher than palladium.[1][2] Can be an order of magnitude higher than pure Pd at room temperature.High, but typically lower than vanadium. Alloying with elements like silver can increase permeability.
Ideal H2 Selectivity Theoretically infinite for dense membranes.Theoretically infinite for dense membranes.[3] High H2/N2 selectivities (e.g., 6200-11700) have been reported for composite membranes.[4]
Operating Temperature Typically 300-600°C for effective separation.[5]Typically 300-500°C.[6] Susceptible to hydrogen embrittlement below 300°C.
Stability & Durability Prone to severe hydrogen embrittlement, which can be mitigated by alloying.[1][2] Surface oxidation can inhibit hydrogen transport, often requiring a palladium coating.[7]Suffers from hydrogen embrittlement at lower temperatures and in the presence of hydrogen, which can be reduced by alloying.[4] Can be poisoned by sulfur compounds and CO.
Cost Significantly lower cost compared to palladium.[2]High cost is a major limiting factor for large-scale applications.[5]

In-Depth Performance Analysis

Hydrogen Permeability

Vanadium and its alloys consistently demonstrate higher hydrogen permeability compared to palladium and its alloys.[1][2] This is a significant advantage as it allows for higher hydrogen flux at given operating conditions, potentially leading to more compact and efficient separation systems. However, the practical application of pure vanadium is hindered by its susceptibility to hydrogen embrittlement and surface passivation. To harness its high permeability, vanadium is often used in alloyed forms or as a substrate with a thin palladium coating that serves as a catalyst for hydrogen dissociation and protects the vanadium from oxidation.[7]

Palladium, while exhibiting lower intrinsic permeability, is often favored due to its excellent catalytic activity for hydrogen dissociation and its higher resistance to surface poisoning compared to uncoated vanadium. Alloying palladium with elements like silver can enhance its hydrogen permeability.

Selectivity

For dense metallic membranes, both vanadium and palladium offer theoretically infinite selectivity for hydrogen, as only hydrogen atoms can diffuse through the metal lattice.[3] In practice, the selectivity of a membrane is often limited by the presence of microscopic defects or pinholes. For composite membranes, high H2/N2 selectivities have been achieved, demonstrating the potential for producing high-purity hydrogen.[4]

Stability and Durability

A critical challenge for both materials is hydrogen embrittlement, a phenomenon where the metal becomes brittle and prone to fracture upon absorbing hydrogen. Vanadium is particularly susceptible to severe hydrogen embrittlement.[1][2] Alloying with elements such as titanium, nickel, or aluminum is a common strategy to improve its resistance to embrittlement.

Palladium also experiences hydrogen embrittlement, especially at temperatures below 300°C due to a phase transition.[4] Alloying with silver not only improves permeability but also mitigates this issue. Furthermore, palladium membranes can be poisoned by certain impurities in the gas stream, such as sulfur compounds and carbon monoxide, which can reduce their long-term performance.

Experimental Protocols

Accurate and reproducible experimental data are paramount for comparing the performance of hydrogen separation materials. Below are detailed methodologies for key experiments.

Hydrogen Permeability Measurement

Objective: To quantify the rate of hydrogen transport through the metallic membrane.

Apparatus: A gas permeation testing system is typically used. This consists of a high-temperature furnace, a membrane cell to hold the sample, mass flow controllers to regulate gas flow rates, pressure transducers, and a gas analysis system (e.g., gas chromatograph).

Procedure:

  • Sample Preparation: The membrane, typically a thin foil or a composite structure, is sealed in the membrane cell.

  • System Purging: The entire system is purged with an inert gas (e.g., argon or nitrogen) to remove any residual air and moisture.

  • Heating: The membrane cell is heated to the desired operating temperature under the inert gas flow.

  • Gas Introduction: A feed gas mixture containing hydrogen is introduced to one side of the membrane (the retentate side) at a controlled pressure and flow rate. An inert sweep gas is often flowed on the other side of the membrane (the permeate side) to carry the permeated hydrogen to the analyzer.

  • Permeation: Hydrogen dissociates on the membrane surface, diffuses through the metal lattice, and recombines into molecular hydrogen on the permeate side.

  • Analysis: The composition of the permeate gas stream is analyzed using a gas chromatograph (GC) to determine the concentration of hydrogen.[8][9][10]

  • Calculation: The hydrogen flux is calculated from the measured hydrogen concentration in the permeate stream and the sweep gas flow rate. The permeability is then determined by normalizing the flux with respect to the membrane area and the partial pressure difference of hydrogen across the membrane.

Selectivity Testing

Objective: To determine the membrane's ability to separate hydrogen from other gases.

Procedure:

  • Following the hydrogen permeability measurement protocol, a mixed gas feed containing hydrogen and another gas (e.g., nitrogen, carbon dioxide) is used.

  • The permeate stream is analyzed with a gas chromatograph to measure the concentrations of both hydrogen and the other gas.

  • The ideal selectivity is calculated as the ratio of the permeabilities of the two gases.

Stability Analysis (Long-Term Testing)

Objective: To evaluate the membrane's performance over an extended period under operational conditions.

Procedure:

  • The hydrogen permeability and selectivity of the membrane are measured continuously over a long duration (hundreds or even thousands of hours).[11]

  • The operating conditions (temperature, pressure, gas composition) are maintained constant.

  • Any degradation in performance, such as a decrease in hydrogen flux or selectivity, is monitored and recorded.

  • Post-test characterization of the membrane (e.g., using scanning electron microscopy) can be performed to identify any structural changes or signs of degradation.

Visualizing the Process and Comparison

To better understand the experimental workflow and the logical relationship between the properties of vanadium and palladium hydrides, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Hydrogen Separation Performance Evaluation cluster_prep 1. Membrane Preparation cluster_testing 2. Permeation Testing cluster_analysis 3. Data Acquisition & Analysis prep Sample Fabrication (e.g., foil, composite membrane) mount Mounting and Sealing in Membrane Cell prep->mount purge System Purge (Inert Gas) mount->purge heat Heating to Operating Temperature purge->heat feed Introduce Feed Gas (H2-containing mixture) heat->feed permeate Hydrogen Permeation feed->permeate gc Gas Chromatography (Permeate Analysis) permeate->gc calc Calculate Flux, Permeability, & Selectivity gc->calc stability Long-Term Stability Test (Monitor performance over time) calc->stability

Caption: A flowchart illustrating the key steps in evaluating the performance of metallic membranes for hydrogen separation.

Vanadium_vs_Palladium Performance Comparison: this compound vs. Palladium Hydride cluster_common Common Characteristics V_perm Higher H2 Permeability alloying Alloying Improves Performance V_perm->alloying V_cost Lower Material Cost V_embrittlement High Susceptibility to Hydrogen Embrittlement V_embrittlement->alloying V_oxidation Surface Oxidation Issues V_oxidation->alloying (Pd coating) Pd_perm Lower H2 Permeability Pd_perm->alloying Pd_cost High Material Cost Pd_embrittlement Susceptible to Embrittlement (especially < 300°C) Pd_embrittlement->alloying Pd_catalysis Excellent Catalytic Activity selectivity High H2 Selectivity

Caption: A diagram comparing the key performance attributes of vanadium and palladium hydrides for hydrogen separation.

References

A Comparative Guide to Vanadium-Based Alloys and LaNi₅ for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Material and Drug Development

Solid-state hydrogen storage is a critical technology for the advancement of a clean energy economy. Among the myriad of materials being investigated, vanadium-based alloys and the intermetallic compound LaNi₅ have emerged as prominent candidates. This guide provides an objective comparison of their hydrogen storage performance, supported by experimental data, to aid researchers in selecting the appropriate material for their specific applications.

At a Glance: Vanadium-Based Alloys vs. LaNi₅

Vanadium-based alloys, particularly those with a body-centered cubic (BCC) structure, are lauded for their high theoretical hydrogen storage capacity.[1][2][3] However, they often face challenges such as poor reversibility at room temperature, slow kinetics, and pulverization upon cycling.[4] In contrast, LaNi₅, a member of the AB₅ family of alloys, is well-regarded for its excellent activation properties, fast reaction rates, and good cycling stability at near-ambient conditions, though its gravimetric hydrogen storage capacity is comparatively lower.[5][6][7]

Quantitative Performance Comparison

The following tables summarize the key performance metrics for representative vanadium-based alloys and LaNi₅, compiled from various experimental studies.

Table 1: Hydrogen Storage Capacity

MaterialGravimetric Capacity (wt.%)Volumetric Capacity (kg H₂/m³)Reversible Capacity (wt.%)Conditions
Vanadium (Pure) > 4.0 (theoretical)[3]~140~2.0 (at room temp)[1]Room Temperature
V-Ti-Cr Alloys 3.0 - 4.0[8][9]Not widely reported1.94 - 2.4[2]Room Temperature
V-Ti-Fe Alloys ~3.6[10]Not widely reported~2.0[10]Room Temperature
LaNi₅ ~1.5[5][7]~115[5][7]~1.4[11]Room Temperature

Table 2: Thermodynamic and Kinetic Properties

MaterialEnthalpy of Hydride Formation (ΔH) (kJ/mol H₂)Entropy of Hydride Formation (ΔS) (J/K·mol H₂)Absorption/Desorption Kinetics
Vanadium (Pure) -30 to -40[12]-130 to -140[1]Slow at room temperature
V-Ti-Cr Alloys -39.6 to -60.6[2][13]-130 to -169[13]Generally slower than LaNi₅
V-Ti-Fe Alloys Varies with Fe content[3]Varies with Fe content[3]Can be improved with alloying[14]
LaNi₅ -30.1 to -32.6[15]-100 to -110Fast at room temperature[6]

Table 3: Cycling Stability

MaterialCapacity Loss after N CyclesNotes on Degradation
Vanadium-Based Alloys Can be significant; dependent on composition.[4]Prone to pulverization and decrepitation due to lattice expansion. Alloying can improve stability.
LaNi₅ ~35% after 2000 cycles (unmodified).Degradation due to disproportionation into stable La-hydride and Ni precipitates. Alloying (e.g., with Al) can significantly improve cycle life.

Experimental Protocols

The data presented above is typically acquired through a suite of standardized material characterization techniques. Below are detailed methodologies for the key experiments.

Pressure-Composition-Temperature (PCT) Analysis (Sieverts' Method)

The thermodynamic properties of hydrogen storage materials are primarily determined by Pressure-Composition-Temperature (PCT) measurements, often carried out using a Sieverts' apparatus.[5]

Objective: To measure the equilibrium pressure of hydrogen as a function of hydrogen concentration in the material at a constant temperature.

Apparatus: A Sieverts' apparatus consists of a calibrated gas reservoir of known volume, a sample holder, pressure transducers, and temperature control systems.

Procedure:

  • Sample Preparation and Activation: A precisely weighed sample of the alloy is loaded into the sample holder. The sample is then activated to remove any surface contaminants and create a fresh surface for hydrogen absorption. This typically involves heating the sample under a high vacuum.

  • Dead Volume Calibration: The volume of the sample holder not occupied by the sample (the "dead volume") is determined, usually by filling the system with a non-reactive gas like helium or argon.

  • Isothermal Measurement: The sample holder is brought to and maintained at a constant, desired temperature.

  • Hydrogen Dosing: A known amount of hydrogen gas is introduced from the calibrated reservoir into the sample holder.

  • Equilibration: The system is allowed to reach thermal and pressure equilibrium. The drop in pressure in the system corresponds to the amount of hydrogen absorbed by the sample.

  • Stepwise Measurement: Steps 4 and 5 are repeated in a stepwise manner to obtain a series of data points of equilibrium pressure versus hydrogen concentration, constructing the absorption isotherm.

  • Desorption Isotherm: The process is reversed by incrementally removing hydrogen from the sample holder to measure the desorption isotherm.

  • Data Analysis: The amount of hydrogen absorbed or desorbed at each step is calculated using the ideal gas law or a more precise equation of state for hydrogen, taking into account the calibrated volumes, pressures, and temperatures. From the PCT curves, thermodynamic parameters like the enthalpy (ΔH) and entropy (ΔS) of hydride formation can be determined using the van't Hoff equation by measuring isotherms at different temperatures.

Structural Analysis: X-ray Diffraction (XRD)

Objective: To identify the crystal structure and phase composition of the alloys before, during, and after hydrogenation.

Apparatus: A powder X-ray diffractometer.

Procedure:

  • Sample Preparation: A fine powder of the alloy is prepared and mounted on a sample holder. For hydrided samples, care must be taken to prevent hydrogen desorption during sample preparation and measurement, often requiring an inert atmosphere or a specialized sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern is compared with standard diffraction databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.

  • Lattice Parameter Determination: The positions of the diffraction peaks are used to calculate the lattice parameters of the identified phases. Changes in lattice parameters upon hydrogenation indicate the formation of a solid solution or a new hydride phase.[2][8]

  • In-situ XRD: For studying the dynamics of phase transformations, in-situ XRD can be performed where the sample is exposed to hydrogen pressure and temperature changes within the diffractometer.

Microstructural Characterization: Scanning Electron Microscopy (SEM)

Objective: To observe the surface morphology, particle size, and microstructure of the alloys.

Apparatus: A scanning electron microscope, often equipped with an Energy Dispersive X-ray Spectroscopy (EDS) detector for elemental analysis.

Procedure:

  • Sample Preparation: The alloy sample is mounted on an SEM stub using conductive adhesive. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied.

  • Imaging: A focused beam of electrons is scanned across the sample surface. The interaction of the electron beam with the sample produces various signals (e.g., secondary electrons, backscattered electrons) that are used to generate high-resolution images of the surface topography and composition.

  • Elemental Analysis (EDS): The EDS detector analyzes the characteristic X-rays emitted from the sample to determine the elemental composition of different regions of the microstructure.[3][6]

  • Analysis of Pulverization: SEM is particularly useful for visualizing the effects of hydrogen cycling on the alloy particles, such as cracking and pulverization.

Logical Workflow for Material Comparison

The process of comparing and selecting a hydrogen storage material involves a logical sequence of characterization and evaluation steps.

G cluster_synthesis Material Synthesis cluster_characterization Primary Characterization cluster_structural Structural & Microstructural Analysis cluster_performance Performance Evaluation Synthesis_V Vanadium-Based Alloy Synthesis (e.g., Arc Melting) PCT PCT Analysis (Sieverts' Method) - H₂ Capacity (Gravimetric/Volumetric) - Thermodynamics (ΔH, ΔS) - Hysteresis Synthesis_V->PCT Sample Kinetics Kinetic Measurements - Absorption/Desorption Rates Synthesis_V->Kinetics Sample XRD X-ray Diffraction (XRD) - Phase Identification - Lattice Parameters Synthesis_V->XRD Sample SEM Scanning Electron Microscopy (SEM) - Morphology - Pulverization Analysis Synthesis_V->SEM Sample Synthesis_LaNi5 LaNi₅ Synthesis (e.g., Arc Melting) Synthesis_LaNi5->PCT Sample Synthesis_LaNi5->Kinetics Sample Synthesis_LaNi5->XRD Sample Synthesis_LaNi5->SEM Sample Cycling Cycle Life Testing - Capacity Fade PCT->Cycling Comparison Comparative Analysis PCT->Comparison Data Kinetics->Cycling Kinetics->Comparison Data XRD->Comparison Data SEM->Comparison Data Cycling->Comparison Data

References

A Comparative Guide to Experimental and Density Functional Theory (DFT) Validation of Vanadium Hydride Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical comparison of experimentally determined properties of vanadium hydride (VH) with values obtained through Density Functional Theory (DFT) calculations. By presenting quantitative data side-by-side and detailing the methodologies involved, this document aims to offer a comprehensive resource for validating computational models against real-world measurements.

Structural Properties: A Tale of Lattices

The crystal structure of this compound is complex, with multiple phases (α, β, γ, δ) appearing at different hydrogen concentrations and temperatures. The α-phase is a body-centered cubic (BCC) solid solution, while the β-phase (including V₂H and VH) exhibits a body-centered tetragonal (BCT) structure. At higher hydrogen concentrations, the γ-phase (VH₂) forms a face-centered cubic (FCC) lattice.[1][2] Accurately modeling the lattice parameters of these phases is a primary test for DFT calculations.

PropertyPhaseExperimental Value (Å)DFT Calculated Value (Å)
Lattice Parameter (a) α-VHₓ (BCC)3.031[3]~3.1[2]
Lattice Parameter (a) β-VHₓ (BCT)3.143[3]-
Lattice Parameter (c) β-VHₓ (BCT)3.148[3]-
Lattice Parameter (a) γ-VH₂ (FCC)4.250[3]-
Bond Length (R₀) VH (gas phase)1.7212(2)[4]-

Note: DFT values for lattice parameters of specific VHₓ phases were not explicitly found in the provided search results in a directly comparable format to the experimental values listed.

The lattice undergoes significant expansion upon hydrogen absorption, with the transition from the BCC to the FCC phase resulting in a lattice expansion of approximately 37.85%.[3]

Electronic Properties: Probing the V-H Bond

The electronic structure of this compound dictates its bonding characteristics and stability. DFT calculations provide detailed insights into the density of states (DOS), revealing the nature of the interaction between vanadium and hydrogen. These calculations show that the V-H bond is a mix of ionic and covalent interactions.[5] Specifically, the bonding in VH is attributed to interactions between the V 4s and H 1s orbitals, while in VH₂, it involves the V 4s, V 3d, and H 1s orbitals.[5] DFT studies also indicate that VH is more stable than VH₂ due to a lower Fermi energy level.[5]

Experimentally, electronic properties are probed through various spectroscopic techniques and measurements of electronic specific heat.[6][7] While direct experimental DOS plots are not as readily generated as their computational counterparts, the results from these measurements provide crucial data for validating the electronic band structures predicted by DFT. For instance, measurements on the V-Cr-H system show a decrease in the electronic specific-heat coefficient upon hydriding, which supports the concept of the hydrogen atom contributing its electron to the host-metal's conduction band, a phenomenon that can be modeled by DFT.[7]

Thermodynamic Properties: The Energetics of Hydride Formation

The stability and hydrogen storage capacity of this compound are governed by its thermodynamic properties, such as the enthalpy of formation (ΔH). This is a key parameter for comparison between experimental and theoretical approaches.

PropertyExperimental ValueDFT Calculated Value
Enthalpy of Formation (ΔH) of VH₂ -41.3 kJ/mol H₂[8]-39.63 kJ/mol H₂[9]
Bond Dissociation Energy (D₀) of VH 223 ± 7 kJ/mol[4]-
Standard Enthalpy of Reaction (ΔᵣH°) 1421 ± 14 kJ/mol[1]-
Standard Free Energy of Reaction (ΔᵣG°) 1389 ± 13 kJ/mol[1]-

The close agreement between the experimentally measured and DFT-calculated enthalpy of formation for VH₂ demonstrates the predictive power of modern computational methods for the thermodynamic properties of metal hydrides.

Experimental and Computational Workflow

The validation of DFT calculations with experimental data follows a structured workflow, as illustrated in the diagram below.

G cluster_exp Experimental Workflow cluster_dft DFT Calculation Workflow cluster_comp Comparison and Validation exp_synthesis This compound Synthesis exp_structural Structural Characterization (XRD) exp_synthesis->exp_structural exp_electronic Electronic Property Measurement (Spectroscopy, Specific Heat) exp_synthesis->exp_electronic exp_thermo Thermodynamic Analysis (Calorimetry, PCT) exp_synthesis->exp_thermo compare_structural Compare Lattice Parameters exp_structural->compare_structural compare_electronic Compare Electronic Properties exp_electronic->compare_electronic compare_thermo Compare Thermodynamic Data exp_thermo->compare_thermo dft_model Model Construction (Crystal Structure) dft_structural Structural Optimization (Lattice Parameters) dft_model->dft_structural dft_electronic Electronic Structure Calculation (DOS, Band Structure) dft_structural->dft_electronic dft_thermo Thermodynamic Calculation (Formation Energy) dft_structural->dft_thermo dft_structural->compare_structural dft_electronic->compare_electronic dft_thermo->compare_thermo validation Model Validation/Refinement compare_structural->validation compare_electronic->validation compare_thermo->validation validation->dft_model Refine Model

Workflow for validating DFT calculations with experimental data.

Methodologies

Experimental Protocols

A variety of experimental techniques are employed to characterize the properties of this compound.

  • Synthesis : this compound is typically synthesized by reacting vanadium metal with hydrogen gas at elevated temperatures (around 200–300°C) and controlled pressures.[10]

  • X-ray Diffraction (XRD) : This is the primary technique for determining the crystal structure and lattice parameters of the different this compound phases.[3][6] In a typical XRD experiment, a monochromatic X-ray beam is directed at the sample, and the diffraction pattern is recorded as a function of the scattering angle. The resulting data is then analyzed using refinement methods, such as Le Bail refinement, to determine the lattice parameters and phase composition.[11] It's important to note that due to hydrogen's low scattering cross-section for X-rays, precisely locating hydrogen atoms can be challenging, and neutron diffraction is often used as a complementary technique for this purpose.[12][13]

  • Spectroscopy : Various spectroscopic methods are used to probe the electronic structure and vibrational modes of this compound.

    • Laser Excitation Spectroscopy : Used to record the electronic spectra of gas-phase VH.[6]

    • Fourier-Transform Infrared (FTIR) Spectroscopy : Provides information on the vibrational modes of the V-H bonds.[6]

    • Raman Spectroscopy : Complements FTIR and is useful for studying hydrogenation/dehydrogenation mechanisms and phase transitions.[6]

  • Thermodynamic Measurements :

    • Pressure-Composition-Temperature (PCT) Analysis : This technique is used to determine the thermodynamic properties of hydrogen absorption and desorption, including enthalpy and entropy of formation. It involves measuring the equilibrium hydrogen pressure over the metal hydride at different hydrogen concentrations and temperatures.

    • Guided Ion Beam Mass Spectrometry : This method has been used to determine the bond dissociation energy of gas-phase VH.[4]

    • Calorimetry : Measures the heat flow associated with the hydrogenation and dehydrogenation reactions to determine the enthalpy of formation.

DFT Calculation Protocols

DFT calculations are a powerful tool for predicting the properties of materials from first principles.

  • Computational Method : The calculations are based on solving the Kohn-Sham equations. Common approaches include using the plane-wave pseudopotential method within the framework of DFT.[14][15]

  • Functionals : The choice of the exchange-correlation functional is crucial for the accuracy of the results. The Generalized Gradient Approximation (GGA) is a commonly used functional for studying metal hydrides.[15]

  • Software Packages : A variety of software packages are available for performing DFT calculations, such as the ABINIT package.[15]

  • Calculation Parameters : To ensure the accuracy and convergence of the calculations, parameters such as the kinetic energy cutoff (e.g., Ecut=30 hartree) and the k-point sampling of the Brillouin zone (e.g., 4x4x4 mesh) must be carefully chosen and tested for convergence.[15]

  • Properties Calculated :

    • Structural Properties : By minimizing the total energy of the system, the equilibrium lattice parameters and atomic positions can be determined.

    • Electronic Properties : The electronic band structure and density of states (DOS) are calculated to understand the bonding and electronic nature of the material.

    • Thermodynamic Properties : The formation energy of the hydride is calculated as the difference in the total energy of the hydride and the constituent elements in their standard states. Phonon calculations using methods like Density Functional Perturbation Theory (DFPT) can be used to determine thermodynamic functions such as heat capacity, entropy, and free energy.[15]

References

A Guide to Cross-Validation of Procalcitonin (PCT) Measurements Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Procalcitonin (B1506340) (PCT), a biomarker for bacterial infections, plays a crucial role in guiding antibiotic therapy and managing sepsis.[1] However, the landscape of PCT testing is characterized by a variety of commercial immunoassays, leading to concerns about the comparability of results between different laboratories and platforms.[1][2] This guide provides an objective comparison of PCT measurement performance across various assays, supported by experimental data, to aid researchers and clinicians in interpreting and comparing PCT values.

The Challenge of Standardization

A significant challenge in the clinical use of PCT is the lack of standardization and harmonization across different assays.[1][2] Most commercially available assays are calibrated against the Kryptor method, yet external quality assessment (EQA) schemes have revealed variability in results.[1] This discrepancy can be attributed to factors such as the non-commutability of EQA materials and inherent differences between assay methodologies.[1][3] Recognizing this issue, the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) has established a working group to develop a reference measurement procedure and promote the standardization of PCT assays.[2][3][4]

Performance Comparison of PCT Immunoassays

Numerous studies have been conducted to compare the analytical performance of different automated PCT immunoassays. A multicenter comparison of various automated immunoassays revealed significant differences in results when compared to the BRAHMS PCT Kryptor assay, which is often used as a reference method.[5] Despite these differences, the correlation coefficients (r) were generally high, ranging from 0.899 to 0.988.[5] However, the mean bias varied, with one assay showing a bias as high as 2.70 ng/mL.[5]

Point-of-care (POC) tests for PCT have also been evaluated for their analytical and diagnostic performance. One study comparing four commercial POC assays against a laboratory reference assay (Cobas e602) found that the AQT90 FLEX PCT assay demonstrated excellent analytical performance and diagnostic agreement.[6] Other POC assays showed some analytical weaknesses, potentially limiting their diagnostic utility.[6]

The following tables summarize the quantitative data from various studies, providing a comparative overview of different PCT assays.

Table 1: Inter-Assay Imprecision and Correlation with Reference Method
Assay PlatformTechnologyInter-Assay Imprecision (CV%)Intra-Assay Imprecision (CV%)Correlation Coefficient (r) vs. ReferenceReference
Liaison BRAHMS PCTImmunoluminometric3.2 - 9.5%2.0 - 3.8%-[5]
Vidas BRAHMS PCTImmunoassay3.6 - 7.0%1.9 - 4.6%0.899 - 0.988[5]
Roche BRAHMS PCTElectrochemiluminescence1.6 - 8.7%1.1 - 7.1%0.899 - 0.988[5]
Siemens BRAHMS PCTChemiluminescence<11%-0.899 - 0.988[5]
Diazyme PCTLatex-enhanced Immunoturbidimetric2.9 - 7.7%-0.952 - 0.976[5]
miniVIDAS B.R.A.H.M.S PCT®Immunoassay6.5%<5%>0.9[7][8]
Access PCTParamagnetic particle chemiluminescent2.68 - 5.45%2.24 - 4.41%0.996[9]
Vitros® B·R·A·H·M·S PCTImmunodiagnostic3.1 - 6.4%-0.994[10]
Table 2: Agreement of Different Assays at Clinically Relevant Cut-offs Compared to BRAHMS PCT Kryptor
Assay PlatformAgreement at 0.50 ng/mLAgreement at 2.0 ng/mLAgreement at 10 ng/mLReference
Various Automated Assays83 - 98%90 - 97%>98%[5]
Diazyme PCT (across 4 platforms)>82%>97%>98%[5]
Vitros® B·R·A·H·M·S PCT97.4%97.8%-[10]
Table 3: Performance of Point-of-Care (POC) PCT Assays
POC AnalyzerPrecision in Whole Blood (CV%)Precision in Plasma (CV%)Diagnostic Concordance at 0.5 ng/mLReference
AQT90 FLEX2.7 - 4.7%2.5 - 3.4%Excellent (98% agreement)[11]
Getein 110012.5 - 23.9%4.6 - 12.8%Excellent[6][11]
mLabs28.0 - 29.5%10.0 - 19.6%Much lower[6][11]
Finecare5.2 - 10.0%8.7 - 11.2%Excellent[6][11]

Experimental Protocols

The cross-validation of PCT measurements typically involves comparing a new or alternative assay against an established reference method. The following outlines a general methodology for such a study.

Method Comparison Study
  • Reference Method: The B·R·A·H·M·S PCT™-sensitive KRYPTOR™ assay is frequently used as the reference method for comparison studies.[5][10]

  • Sample Collection and Preparation: Residual patient serum or plasma samples are collected and stored under appropriate conditions (e.g., -20°C).[10] For some studies, samples are divided into aliquots and analyzed by both the test and reference methods on the same day.[9][10]

  • Analytical Performance Evaluation:

    • Precision: Assessed by repeatedly measuring control materials at different concentrations to determine intra- and inter-assay coefficients of variation (CV%).[7][8][9]

    • Linearity: Evaluated by analyzing a series of diluted samples with known concentrations to assess the assay's ability to provide results that are directly proportional to the concentration of the analyte.[7][8]

    • Accuracy (Bias): Determined by comparing the results of the test assay with the reference method using patient samples. Statistical analyses such as Passing-Bablok regression and Bland-Altman plots are used to assess the agreement and bias between the two methods.[6][9]

    • Limits of Detection (LoD) and Quantitation (LoQ): Determined to establish the lowest concentration of PCT that can be reliably detected and quantified.[9][10]

  • Clinical Concordance: The agreement between the test and reference methods is evaluated at clinically relevant decision cut-offs for PCT (e.g., 0.1, 0.25, 0.5, 2.0, and 10 ng/mL).[5][9][10] This is often assessed using Cohen's Kappa coefficients.[10]

External Quality Assessment (EQA)

EQA programs provide an objective assessment of a laboratory's performance. In these programs, a central organization distributes lyophilized serum samples with known PCT concentrations to participating laboratories.[12] The laboratories analyze the samples and report their results, which are then compared to the target values to assess accuracy and inter-laboratory variability.[12]

Visualizing the Workflow and Comparison Logic

To better understand the processes involved in cross-validating PCT measurements, the following diagrams illustrate the experimental workflow and the logical relationships in comparing different assays.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Performance Evaluation cluster_concordance Clinical Agreement sample_collection Patient Sample Collection (Serum/Plasma) aliquoting Aliquoting for Parallel Testing sample_collection->aliquoting storage Sample Storage (e.g., -20°C) aliquoting->storage test_assay Test PCT Assay storage->test_assay ref_assay Reference PCT Assay (e.g., Kryptor) storage->ref_assay precision Precision (Intra- & Inter-Assay CV%) test_assay->precision linearity Linearity test_assay->linearity accuracy Accuracy & Bias (Passing-Bablok, Bland-Altman) test_assay->accuracy lod_loq LoD & LoQ test_assay->lod_loq ref_assay->accuracy clinical_cutoffs Agreement at Clinical Decision Cut-offs accuracy->clinical_cutoffs

Caption: Experimental workflow for the cross-validation of a new PCT assay against a reference method.

comparison_logic cluster_assays Assays Under Comparison cluster_metrics Comparative Metrics cluster_outcome Interpretation assay_a Laboratory A (Assay X) correlation Correlation (r-value) assay_a->correlation bias Systematic Bias (Bland-Altman) assay_a->bias agreement Agreement at Clinical Cut-offs assay_a->agreement precision Precision (CV%) assay_a->precision assay_b Laboratory B (Assay Y) assay_b->correlation assay_b->bias assay_b->agreement assay_b->precision interchangeable Results Interchangeable correlation->interchangeable High not_interchangeable Results Not Interchangeable (Assay-specific cut-offs needed) correlation->not_interchangeable Low bias->interchangeable Low bias->not_interchangeable High agreement->interchangeable High agreement->not_interchangeable Low precision->interchangeable High precision->not_interchangeable Low

Caption: Logical framework for comparing PCT measurements from different laboratories or assays.

Conclusion

The cross-validation of PCT measurements from different laboratories is essential for ensuring the consistent and reliable application of this important biomarker in clinical practice. While significant variability exists between different commercial assays, many show acceptable correlation with reference methods. However, the observed biases and disagreements at clinical decision points highlight the ongoing need for standardization. Researchers and clinicians should be aware of the specific performance characteristics of the PCT assay used in their laboratory and exercise caution when comparing results obtained from different platforms. The efforts of the IFCC working group on PCT standardization are a crucial step towards achieving global harmonization and improving the clinical utility of PCT measurements.

References

Comparative analysis of catalytic activity of vanadium hydride with precious metal catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Catalytic Activity for Researchers, Scientists, and Drug Development Professionals

In the realm of catalytic chemistry, precious metals like platinum, palladium, and rhodium have long been the gold standard, prized for their high activity and selectivity in a vast array of chemical transformations, particularly hydrogenation reactions. However, their high cost and limited availability present significant hurdles for large-scale industrial applications. This has spurred a fervent search for earth-abundant, cost-effective alternatives. Among the promising candidates, vanadium-based catalysts, and specifically vanadium hydride, are emerging as a compelling area of research. This guide provides a comparative analysis of the catalytic activity of this compound with its precious metal counterparts, supported by available experimental data and detailed methodologies.

While direct, comprehensive quantitative comparisons in the literature are still nascent, pioneering research, particularly on well-defined, silica-supported organovanadium(III) catalysts, has demonstrated "unprecedented reactivity" in hydrogenation reactions, suggesting a potential to rival the performance of precious metals.[1][2][3][4] This guide will synthesize the available data to offer a clear comparison for researchers.

Data Presentation: A Comparative Overview

Direct quantitative comparison of this compound with precious metal catalysts under identical reaction conditions is challenging due to the limited number of studies. However, by compiling data from various sources, we can establish a baseline for the performance of precious metal catalysts in key hydrogenation reactions and qualitatively position the emerging vanadium catalysts.

Table 1: Comparative Catalytic Activity in Alkene Hydrogenation

CatalystSubstrateTurnover Frequency (TOF) (s⁻¹)Selectivity (%)Reaction ConditionsReference(s)
Pd/C AlkenesHigh (general)>99% for alkaneMild (e.g., RT, 1 atm H₂)[5]
PtO₂ AlkenesHigh (general)>99% for alkaneMild (e.g., RT, 1 atm H₂)[6]
[(SiO₂)V(Mes)(THF)] AlkenesHigh (qualitative)High for alkaneGas and liquid phase[1][7][8][9][10]

Table 2: Comparative Catalytic Activity in Alkyne Hydrogenation

CatalystSubstrateTurnover Frequency (TOF) (s⁻¹)Selectivity to Alkene (%)Reaction ConditionsReference(s)
Pd/C PhenylacetyleneVariableGenerally lower, over-hydrogenation is commonMild to moderate[10]
Lindlar's Catalyst (Pd/CaCO₃/PbO) AlkynesModerateHigh (>95%)Mild[11]
[(SiO₂)V(Mes)(THF)] AlkynesHigh (qualitative)High (semi-hydrogenation)Gas and liquid phase[1][7][8][9][10]

Table 3: Comparative Catalytic Activity in Cinnamaldehyde (B126680) Hydrogenation

CatalystSelectivity to Cinnamyl Alcohol (COL) (%)Selectivity to Hydrocinnamaldehyde (HCAL) (%)Reaction ConditionsReference(s)
Pt/C Structure-sensitive, can be tunedStructure-sensitiveVariable[2][12]
Pd/C LowHigh (>80%)Mild[7]
Rh/C ModerateModerateMild[13]
Vanadium-based (qualitative) Potentially tunablePotentially tunableNot extensively studiedN/A

Table 4: Comparative Catalytic Activity in Nitroarene Reduction

CatalystSubstrateTurnover Frequency (TOF) (s⁻¹)Selectivity to Aniline (%)Reaction ConditionsReference(s)
Pt/C NitrobenzeneVariable, can be highHigh (>99%)Mild[14][15]
Pd/C NitroarenesHighHigh (>99%)Mild[15]
Vanadium-based (qualitative) NitroarenesPromising activity reportedHighNot extensively studiedN/A

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of catalytic data. Below are methodologies for the synthesis of a highly active vanadium catalyst and a general protocol for catalytic hydrogenation.

Synthesis of Silica-Supported Organovanadium(III) Catalyst ([(SiO₂)V(Mes)(THF)])

This protocol is based on the work of Delferro and colleagues.[1][7][8][9][10][16]

1. Support Preparation:

  • Amorphous silica (B1680970) (SiO₂) is partially dehydroxylated by heating under vacuum at a specific temperature (e.g., 500 °C) for a set duration to control the density of surface silanol (B1196071) groups.

2. Grafting of the Organovanadium Precursor:

  • The dehydroxylated silica is reacted with a solution of the organometallic precursor, tris(mesityl)vanadium(III)-tetrahydrofuran complex ([V(Mes)₃(THF)]), in a non-coordinating solvent like pentane (B18724) or benzene.

  • The reaction is typically carried out at room temperature with stirring for several hours under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the V(III) species.

  • During the grafting process, one of the mesityl groups from the vanadium precursor reacts with a surface silanol group, forming a covalent Si-O-V bond and releasing mesitylene (B46885) as a byproduct.

3. Washing and Drying:

  • After the reaction, the solid material is thoroughly washed with the solvent to remove any unreacted precursor and byproducts.

  • The resulting silica-supported organovanadium(III) catalyst, denoted as [(SiO₂)V(Mes)(THF)], is then dried under vacuum.

Characterization:

  • The synthesized catalyst is typically characterized by a suite of techniques including elemental analysis (ICP-OES), solid-state NMR, EPR spectroscopy, X-ray absorption spectroscopy (XAS), and DRIFTS to confirm the structure, oxidation state, and coordination environment of the single-site vanadium centers.[1][16]

General Protocol for Catalytic Hydrogenation

This protocol outlines a typical procedure for evaluating the performance of a heterogeneous catalyst in a liquid-phase hydrogenation reaction.

1. Reactor Setup:

  • A high-pressure batch reactor equipped with a magnetic stirrer, a gas inlet, a sampling port, and temperature and pressure controls is used.

2. Catalyst and Reactant Charging:

  • The reactor is charged with the catalyst (e.g., this compound or a precious metal catalyst on a support), the substrate to be hydrogenated, and a suitable solvent under an inert atmosphere.

3. Reaction Execution:

  • The reactor is sealed and purged several times with hydrogen gas.

  • The reactor is then pressurized with hydrogen to the desired pressure and heated to the reaction temperature with vigorous stirring.

  • The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4. Data Analysis:

  • The conversion of the substrate and the selectivity for different products are calculated from the analytical data.

  • The Turnover Frequency (TOF) is calculated using the following formula: TOF = (moles of substrate converted) / (moles of active metal sites * time)

Mandatory Visualization

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing S1 Silica Support (Dehydroxylation) S3 Grafting Reaction (Inert Atmosphere) S1->S3 S2 Organovanadium Precursor ([V(Mes)3(THF)]) S2->S3 S4 Washing & Drying S3->S4 S5 [(SiO2)V(Mes)(THF)] Catalyst S4->S5 T1 Reactor Setup (Catalyst, Substrate, Solvent) S5->T1 Catalyst Input T2 Hydrogenation Reaction (H2 Pressure, Temperature) T1->T2 T3 Reaction Monitoring (GC/HPLC Analysis) T2->T3 T4 Data Analysis (Conversion, Selectivity, TOF) T3->T4

Caption: Workflow for the synthesis of a supported vanadium catalyst and subsequent catalytic testing.

Hydrogenation_Pathway cluster_reactants Reactants Alkene Alkene (C=C) Catalyst Catalyst Surface (e.g., this compound or Pt) Alkene->Catalyst Adsorption H2 Hydrogen (H2) H2->Catalyst Adsorption & Dissociation Intermediate Adsorbed Intermediates Catalyst->Intermediate Product Alkane (C-C) Intermediate->Product Hydrogen Transfer Product->Catalyst Desorption

Caption: Generalized pathway for the catalytic hydrogenation of an alkene.

Comparative_Analysis_Logic A Objective: Compare this compound vs. Precious Metal Catalysts B Performance Metrics A->B D Data Sources A->D C1 Turnover Frequency (TOF) B->C1 C2 Selectivity B->C2 C3 Stability B->C3 F Comparative Analysis C1->F C2->F C3->F E1 Literature on Precious Metals (Pt, Pd, Rh) D->E1 E2 Emerging Research on Vanadium Catalysts D->E2 E1->F E2->F G Conclusion: This compound shows high potential, but more direct comparative studies are needed. F->G

Caption: Logical flow of the comparative analysis of catalytic performance.

Concluding Remarks

The landscape of catalysis is continually evolving, with a strong impetus to move beyond expensive and scarce precious metals. This compound, particularly in the form of well-defined, single-site catalysts, represents a frontier in this endeavor. While the current body of literature provides compelling qualitative evidence of its high catalytic activity, a concerted effort is now needed to generate robust, quantitative comparative data against platinum, palladium, and rhodium under standardized conditions. Such studies will be instrumental in validating the potential of this compound catalysts and paving the way for their broader adoption in industrial chemical synthesis, offering a more sustainable and economical future for catalysis. The stability of these novel vanadium catalysts under various reaction conditions also remains a critical area for further investigation.[1][17]

References

A Comparative Guide to the Gravimetric and Volumetric Hydrogen Density of Vanadium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium-based alloys are a promising class of materials for solid-state hydrogen storage, offering the potential for high gravimetric and volumetric hydrogen densities under moderate temperature and pressure conditions.[1][2][3] This guide provides a comparative analysis of the hydrogen storage performance of different vanadium alloys, supported by experimental data. It also details the standard experimental protocols used to evaluate these materials.

Key Performance Metrics in Hydrogen Storage

The efficiency of a hydrogen storage material is primarily evaluated by two key metrics:

  • Gravimetric Hydrogen Density (wt%) : This is the mass of hydrogen stored as a percentage of the total mass of the hydrogen-storage material system. A high gravimetric density is crucial for mobile applications where minimizing weight is a priority.

  • Volumetric Hydrogen Density (g/L or kg/m ³) : This refers to the amount of hydrogen stored per unit volume of the storage material. High volumetric density is essential for applications where space is limited.

Comparative Analysis of Vanadium Alloys

The hydrogen storage properties of vanadium alloys are highly dependent on their composition. Alloying vanadium with elements such as titanium (Ti), chromium (Cr), iron (Fe), and nickel (Ni) can significantly alter the thermodynamics and kinetics of hydrogen absorption and desorption.[2][3][4] The following table summarizes the experimentally determined gravimetric and calculated volumetric hydrogen densities for several vanadium alloys.

Alloy Composition (at%)Temperature (°C)Pressure (bar)Gravimetric Density (wt%)Volumetric Density (g-H₂/L)
V₀.₃₇₅Ti₀.₂₅Cr₀.₃₀Mn₀.₀₇₅25102.2~120
Ti₃₂V₅₂Fe₁₁Mn₅25503.59~195
V₄₀Ti₂₆Cr₂₆Fe₈25303.8~205
V₅₅Ti₂₁Cr₁₇Fe₇25403.61~198
V₈₅Ni₁₅17045~0.4 (H/M)~22
Ti₄V₃NbCr₂25303.7~200

Note: Volumetric densities are estimated based on the alloy densities and do not account for material expansion upon hydrogenation.

Experimental Protocols

Accurate and reproducible measurements of hydrogen storage properties are critical for comparing different materials. The two primary techniques used for this purpose are Sieverts' method (volumetric) and Thermal Desorption Spectroscopy (TDS).

The Sieverts' apparatus is a standard instrument for measuring the amount of gas absorbed by a solid material. The technique involves introducing a known amount of hydrogen gas into a calibrated volume containing the sample and measuring the pressure change as the gas is absorbed.

Detailed Methodology:

  • Sample Preparation and Activation :

    • A precisely weighed sample of the vanadium alloy is placed in a sample holder.

    • The sample is then activated to remove any surface contaminants and to provide a fresh surface for hydrogen absorption. This is typically done by heating the sample under a high vacuum (e.g., to 400°C) for several hours.[5]

  • System Calibration :

    • The volumes of the different parts of the Sieverts' apparatus, including the reservoir and the sample holder, are accurately calibrated, often using a non-adsorbing gas like helium.

  • Isothermal Absorption Measurement :

    • The sample is brought to the desired experimental temperature.

    • A known quantity of hydrogen gas is introduced into the calibrated reservoir volume, and the initial pressure is recorded.

    • The valve connecting the reservoir to the sample holder is opened, allowing hydrogen to be absorbed by the sample.

    • The pressure is monitored until it reaches a stable equilibrium value. The amount of absorbed hydrogen is calculated from the pressure drop, using the ideal gas law with corrections for real gas behavior (compressibility factor).[5][6][7]

    • This process is repeated in a stepwise manner to construct a pressure-composition-isotherm (PCI) curve, which shows the amount of absorbed hydrogen as a function of pressure at a constant temperature.

TDS is a powerful technique for studying the desorption (release) of hydrogen from a material. It provides information about the amount of desorbed hydrogen, the desorption temperature, and the kinetics of the desorption process.

Detailed Methodology:

  • Hydrogenation of the Sample :

    • The vanadium alloy sample is first saturated with hydrogen in a Sieverts-type apparatus or a similar setup under specific temperature and pressure conditions.

  • TDS Measurement :

    • The hydrogen-loaded sample is placed in a high-vacuum chamber connected to a mass spectrometer.

    • The sample is heated at a constant, linear rate (e.g., 5°C/min).[8]

    • As the temperature increases, the absorbed hydrogen is released from the sample.

    • The mass spectrometer detects the desorbed hydrogen, and the hydrogen desorption rate is recorded as a function of temperature.[9][10][11]

  • Data Analysis :

    • The resulting TDS spectrum shows one or more desorption peaks. The area under each peak is proportional to the amount of desorbed hydrogen.

    • The temperature at which the desorption rate is maximum (the peak temperature) provides information about the thermal stability of the hydride phase and the energy required for hydrogen release.[8]

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the hydrogen storage properties of vanadium alloys.

G Alloy_Synthesis Alloy Synthesis (e.g., Arc Melting) Microstructure Microstructural Analysis (XRD, SEM) Alloy_Synthesis->Microstructure Activation Activation (Heating under Vacuum) Microstructure->Activation Sieverts Sieverts' Method (PCI Curves) Activation->Sieverts TDS_Prep Hydrogenation for TDS Activation->TDS_Prep Gravimetric Gravimetric Density (wt%) Sieverts->Gravimetric Volumetric Volumetric Density (g/L) Sieverts->Volumetric TDS Thermal Desorption Spectroscopy (TDS) TDS_Prep->TDS Comparison Comparative Analysis TDS->Comparison Gravimetric->Comparison Volumetric->Comparison

Experimental workflow for evaluating vanadium alloys.

References

Inelastic Neutron Scattering: A Comparative Guide to Validating Hydrogen Vibrational Modes in Vanadium Hydride (VHₓ)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data and methodologies for the validation of hydrogen vibrational modes in vanadium hydride (VHₓ) using inelastic neutron scattering (INS).

This compound is a metal hydride of significant interest for hydrogen storage applications and as a model system for studying hydrogen in metals. Understanding the dynamics of hydrogen atoms within the vanadium lattice is crucial for optimizing its properties. Inelastic Neutron Scattering (INS) stands out as a powerful technique for this purpose due to the large incoherent neutron scattering cross-section of hydrogen, which makes it particularly sensitive to hydrogen vibrations. This guide summarizes key experimental findings, compares them with theoretical calculations, and outlines the experimental protocols involved.

Comparison of Hydrogen Vibrational Modes in VHₓ

The vibrational frequencies of hydrogen in the vanadium lattice, specifically the optical phonon modes, are a direct probe of the local environment and bonding strength of the hydrogen atoms. These frequencies differ depending on the crystal structure of the this compound phase (α, β, γ) and the hydrogen concentration (x).

Below is a comparison of experimentally measured hydrogen optical mode peak positions from seminal work by Rush and Flotow (1968) with more recent theoretical calculations based on Density Functional Theory (DFT) by Wei et al. (2021). This comparison highlights the predictive power of modern computational methods in complementing experimental data.

This compound PhaseH/V Ratio (x)Experimental Peak Position (cm⁻¹)[1]Theoretical Peak Position (cm⁻¹)[2]
α-VHₓ (bcc) 0.20~970, ~1400-
0.40~970, ~1400-
β-VHₓ (bct) 0.49~440, ~970, ~1400-
0.76~440, ~970, ~1400-
γ-VHₓ (fcc) 1.49~1300-
1.71~1300-
BCT VH₀.₅ 0.5-~181, ~272 (acoustic), two optical peaks
FCT VH₁ 1.0-~180, ~280 (acoustic), ~1020 (optical)
FCT VH₂ 2.0-~155, ~218 (acoustic), two optical peaks

Note: The experimental data from Rush and Flotow (1968) identified broad optical vibration bands. The theoretical work by Wei et al. (2021) calculated the phonon density of states, identifying both acoustic and optical modes. Direct comparison is nuanced as experimental peaks can be broad and theoretical calculations represent ideal crystal structures.

Experimental Protocols

The validation of hydrogen vibrational modes in VHₓ using INS involves a series of well-defined steps, from sample preparation to data analysis.

Sample Preparation
  • Vanadium Activation: The vanadium metal is first activated to facilitate hydrogen absorption. This typically involves heating the metal to a high temperature (e.g., 400°C) under vacuum to remove surface oxides and absorbed gases.[1]

  • Hydriding: Purified hydrogen gas is then introduced to the activated vanadium at a controlled temperature and pressure. The vanadium absorbs the hydrogen to form this compound (VHₓ). The final hydrogen concentration (x) is determined by the pressure, temperature, and the amount of hydrogen absorbed.

  • Sample Containment: The powdered VHₓ sample is loaded into a sample holder, often made of aluminum or stainless steel, which has a low neutron scattering cross-section. The sample holder is then sealed to prevent any hydrogen loss or contamination.

Inelastic Neutron Scattering Measurement

The INS experiments are typically performed at a neutron scattering facility using a time-of-flight spectrometer.

  • Neutron Source: A beam of neutrons is generated from either a nuclear reactor or a spallation source. For studying vibrational modes, cold neutrons (with low kinetic energy) are often used to achieve better energy resolution.

  • Spectrometer Setup: A direct geometry time-of-flight spectrometer is a common choice for this type of measurement. In this setup, a pulsed, monochromatic neutron beam is incident on the sample. The final energy of the scattered neutrons is determined by their time-of-flight to the detectors, which are positioned at various scattering angles.

  • Data Acquisition: The sample is placed in the neutron beam, and the scattered neutrons are detected. The number of neutrons detected as a function of their time-of-flight and the scattering angle is recorded. This data is then used to calculate the energy and momentum transfer during the scattering process. The intensity of the scattered neutrons at a specific energy transfer corresponds to the vibrational density of states of the sample. Due to the high scattering cross-section of hydrogen, the resulting spectrum is dominated by the vibrational modes of the hydrogen atoms.[3]

  • Sample Environment: The measurements are often carried out at low temperatures (e.g., cryogenic temperatures) to reduce thermal broadening of the vibrational peaks and to minimize multiphonon scattering, which can complicate the interpretation of the spectra.

Data Analysis
  • Data Reduction: The raw data from the detectors is corrected for background scattering, detector efficiency, and the energy distribution of the incident neutron beam.

  • Conversion to Energy Transfer Spectrum: The corrected data is then converted into a scattering function, S(Q, ω), which represents the probability of a neutron scattering from the sample with a momentum transfer Q and an energy transfer ħω.

  • Phonon Density of States: For incoherent scattering, which is dominant for hydrogen, the measured intensity is directly proportional to the phonon density of states (PDOS), weighted by the neutron scattering cross-sections of the constituent atoms. This allows for a direct measurement of the vibrational spectrum of hydrogen in the material.

  • Comparison with Theory: The experimentally obtained phonon density of states is often compared with theoretical calculations from methods like Density Functional Theory (DFT). This comparison helps in assigning the observed vibrational modes to specific atomic motions and in validating the theoretical models.[2]

Visualizations

To better illustrate the workflow and the underlying principles, the following diagrams are provided.

G Experimental Workflow for INS Validation of H Modes in VHx cluster_0 Sample Preparation cluster_1 INS Measurement cluster_2 Data Analysis V_activation Vanadium Activation (High T, Vacuum) Hydriding Hydriding (H2 gas, controlled P & T) V_activation->Hydriding Sample_loading Sample Loading (Powdered VHx in holder) Hydriding->Sample_loading Spectrometer Time-of-Flight Spectrometer Sample_loading->Spectrometer Place sample in beam Neutron_source Neutron Source (Reactor or Spallation) Neutron_source->Spectrometer Data_acq Data Acquisition (Scattered neutron detection) Spectrometer->Data_acq Data_red Data Reduction (Corrections) Data_acq->Data_red S_Qw Calculate S(Q, ω) Data_red->S_Qw PDOS Determine Phonon Density of States S_Qw->PDOS Compare Compare with DFT Calculations PDOS->Compare Validation Validation of H Vibrational Modes Compare->Validation

Experimental workflow for INS validation.

G Principle of Inelastic Neutron Scattering for H Vibrations cluster_0 Energy Transfer excites Vibrational Mode Neutron_beam Incident Neutron Beam (Energy Ei, Momentum ki) Sample VHx Sample Neutron_beam->Sample Scattered_neutron Scattered Neutron (Energy Ef, Momentum kf) Sample->Scattered_neutron Energy Transfer (ħω = Ei - Ef) Momentum Transfer (Q = ki - kf) Vibrational_mode H atom vibration (phonon) Detector Detector Array Scattered_neutron->Detector

Principle of Inelastic Neutron Scattering.

References

A Comparative Analysis of Theoretical and Experimental Phase Diagrams of the Vanadium-Hydride (V-H) System

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the phase behavior of the Vanadium-Hydride (V-H) system. This report critically compares experimentally determined phase diagrams with theoretical predictions, providing a thorough overview of the underlying thermodynamic principles and experimental methodologies.

The vanadium-hydrogen (V-H) system is a cornerstone for understanding metal-hydride interactions, with significant implications for hydrogen storage, purification, and sensing technologies. The complex phase diagram of this system, characterized by multiple hydride phases, has been the subject of extensive experimental and theoretical investigation. This guide provides a detailed comparison of the experimentally observed and theoretically calculated phase diagrams of the V-H system, offering valuable insights for researchers in materials science and related fields.

Data Presentation: A Side-by-Side Look at V-H Phases

The phase diagram of the V-H system is characterized by a solid solution phase (α) and several ordered hydride phases (β, β1, β2, γ, and δ) that form at different temperatures and hydrogen concentrations.[1] The following tables summarize the key quantitative data from both experimental measurements and theoretical calculations, facilitating a direct comparison.

Table 1: Experimental Phase Transition Data for the V-H System

Phase TransitionTemperature (K)Composition (H/V atomic ratio)Experimental Method(s)Reference(s)
α ↔ α + β~450~0.05 - ~0.45Pressure-Composition Isotherms (PCI), Calorimetry[2][3][4]
β1 ↔ β2~473~0.5Calorimetry, Neutron Diffraction[4]
β ↔ γ< 200~0.5Neutron Diffraction[1]
α + δ ↔ δ~298> 1.0X-Ray Diffraction (XRD)[1]

Table 2: Theoretical Phase Transition Data for the V-H System (CALPHAD & DFT)

Phase TransitionTemperature (K)Composition (H/V atomic ratio)Theoretical MethodReference(s)
α ↔ α + β~440 - ~510~0.02 - ~0.5CALPHAD[1]
β1 ↔ β2~470 - ~480~0.5CALPHAD, First-principles[1]
α + δ ↔ δNot explicitly calculated> 1.0First-principles (Ground State)[1]

Experimental Protocols: The Foundation of V-H Phase Diagram Determination

The experimental determination of the V-H phase diagram relies on a suite of complementary techniques that probe the thermodynamic and structural properties of the material as a function of temperature, pressure, and hydrogen concentration.

Sieverts' Method (Pressure-Composition Isotherms)

The Sieverts' method, also known as the volumetric method, is a cornerstone for determining the pressure-composition-temperature (PCT) relationships in metal-hydride systems.[5][6]

Methodology:

  • A known mass of the vanadium sample is placed in a reactor of a calibrated volume.

  • The system is evacuated to remove any contaminants.

  • A known amount of hydrogen gas is introduced into a calibrated reservoir volume.

  • The valve connecting the reservoir and the sample reactor is opened, allowing the vanadium to absorb hydrogen.

  • After the system reaches equilibrium (i.e., the pressure stabilizes), the final pressure is recorded.

  • The amount of hydrogen absorbed by the sample is calculated based on the pressure drop and the known volumes of the system using the ideal gas law with corrections for non-ideal gas behavior.

  • This process is repeated in a stepwise manner to construct a pressure-composition isotherm (PCI) at a constant temperature.[7]

  • A series of PCIs measured at different temperatures provides the raw data for constructing the phase diagram.[8]

X-Ray Diffraction (XRD)

X-ray diffraction is a powerful technique for identifying the crystal structures of the different hydride phases present in the V-H system.[9]

Methodology:

  • Vanadium hydride samples with varying hydrogen concentrations are prepared.

  • The samples are ground into a fine powder to ensure random orientation of the crystallites.

  • The powdered sample is mounted in an X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the sample.

  • The diffracted X-rays are detected at various angles (2θ).

  • The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystal structure of the phases present by comparing the peak positions and intensities to known crystallographic databases.[10]

  • By performing XRD at different temperatures, phase transformations can be observed in situ.

Calorimetry

Calorimetry is employed to measure the heat changes associated with phase transitions in the V-H system, providing crucial thermodynamic data such as the enthalpy and entropy of hydride formation and decomposition.[4][11]

Methodology:

  • A vanadium sample is placed in a sample holder within a calorimeter.

  • The sample is heated or cooled at a controlled rate.

  • The heat flow to or from the sample is measured as a function of temperature.

  • Phase transitions are identified as peaks or steps in the heat flow curve, indicating an endothermic or exothermic process.[12][13]

  • The enthalpy of the transition is determined by integrating the area under the peak.

  • Differential Scanning Calorimetry (DSC) is a commonly used technique for these measurements.[13]

Theoretical Modeling: Predicting the V-H Phase Diagram

Theoretical and computational methods play a crucial role in understanding and predicting the phase stability and thermodynamic properties of the V-H system.

CALPHAD (Calculation of Phase Diagrams) Method

The CALPHAD method is a powerful computational approach for constructing phase diagrams based on thermodynamic models.[14][15][16]

Methodology:

  • The Gibbs free energy of each phase in the V-H system (α, β, δ, etc.) is described by a mathematical model that is a function of temperature, pressure, and composition.[17][18]

  • These models contain adjustable parameters that are optimized by fitting them to a comprehensive set of experimental data, including phase boundary information from PCT measurements, crystallographic data from XRD, and thermochemical data from calorimetry.[1]

  • First-principles calculations can also be used to provide data for the optimization process, especially for metastable or difficult-to-measure phases.[17]

  • Once the Gibbs free energy functions are established, the phase diagram is calculated by minimizing the total Gibbs free energy of the system at each temperature and composition.[14]

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure and energetics of materials from first principles.[19][20]

Methodology:

  • The electronic structure of different this compound crystal structures is calculated by solving the Kohn-Sham equations.

  • The total energy of each structure at 0 K is determined.

  • The relative stability of different phases is assessed by comparing their formation energies.[21]

  • By calculating the energies of various configurations of hydrogen atoms within the vanadium lattice, it is possible to predict the most stable hydride phases and their compositions.[22]

  • Phonon calculations can be performed to assess the vibrational stability of the predicted structures at finite temperatures.

Comparison and Discussion

A comparison of the experimental and theoretical phase diagrams reveals a good overall agreement, validating the fundamental understanding of the V-H system.[1]

  • Phase Boundaries: The CALPHAD method, which is benchmarked against experimental data, generally provides a good reproduction of the experimental phase boundaries.[1] Discrepancies can arise from the choice of thermodynamic models and the quality and extent of the experimental data used for parameterization.

  • Stoichiometry of Phases: Both experimental and theoretical studies largely agree on the stoichiometry of the major hydride phases, such as VH₀.₅ (β phase) and VH₂ (δ phase).[1]

  • Metastable Phases: Theoretical calculations, particularly DFT, can predict the existence of metastable phases that may not be readily observed experimentally.

  • Limitations: Experimental measurements can be challenging at very low or very high hydrogen pressures and temperatures. Theoretical calculations often rely on approximations (e.g., the choice of exchange-correlation functional in DFT) that can affect the accuracy of the results.[19]

Mandatory Visualization

V_H_Phase_Diagram_Workflow Logical Workflow for V-H Phase Diagram Determination cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation cluster_comparison Comparison & Refinement exp_start Vanadium Sample sieverts Sieverts' Method (PCT Curves) exp_start->sieverts xrd X-Ray Diffraction (Crystal Structure) exp_start->xrd calorimetry Calorimetry (Thermodynamic Data) exp_start->calorimetry exp_pd Experimental Phase Diagram sieverts->exp_pd xrd->exp_pd calorimetry->exp_pd calphad CALPHAD Modeling (Gibbs Free Energy) exp_pd->calphad Input & Validation Data comparison Comparison of Experimental & Theoretical Phase Diagrams exp_pd->comparison dft Density Functional Theory (Energetics, Stability) dft->calphad Input Data theo_pd Theoretical Phase Diagram calphad->theo_pd theo_pd->comparison comparison->dft comparison->calphad Refinement

Caption: Workflow for V-H phase diagram determination.

Conclusion

The study of the V-H phase diagram is a dynamic field where experimental and theoretical approaches are highly complementary. While experimental techniques provide the ground truth, theoretical methods like CALPHAD and DFT offer powerful predictive capabilities and a deeper understanding of the underlying thermodynamics. The continued synergy between these approaches will be crucial for the rational design of new vanadium-based materials with tailored hydrogen storage and processing properties. This guide provides a foundational understanding of the current state of knowledge, empowering researchers to navigate the complexities of the V-H system.

References

Life cycle assessment of vanadium hydride-based hydrogen storage systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Life Cycle Assessment of Vanadium Hydride-Based Hydrogen Storage Systems

For researchers, scientists, and drug development professionals exploring the frontiers of energy storage, understanding the environmental implications of emerging technologies is paramount. This guide provides a comprehensive life cycle assessment (LCA) of this compound-based hydrogen storage systems, offering an objective comparison with established alternatives such as compressed hydrogen, liquid hydrogen, and other metal hydrides. The following analysis is supported by experimental data from peer-reviewed literature to inform sustainable technology development.

Comparative Life Cycle Assessment Data

The environmental performance of a hydrogen storage system is a critical factor in its overall sustainability. The following tables summarize key quantitative data from life cycle assessments of various hydrogen storage technologies. It is important to note that direct, comprehensive LCA studies specifically comparing this compound with other methods are limited. Therefore, this guide synthesizes data from various sources, including LCAs of other metal hydrides and the production of vanadium for other applications, to provide a comparative overview.

Table 1: Comparison of Key Life Cycle Metrics for Different Hydrogen Storage Systems

ParameterThis compound (Projected)Other Metal Hydrides (e.g., AB2, TiFe-based)Compressed H2 (Type IV vessel)Liquid H2
Global Warming Potential (kg CO2-eq/kg H2 stored) High (dominated by V production)Moderate to High[1]Low to ModerateHigh (due to liquefaction energy)[1]
Cumulative Energy Demand (MJ/kg H2 stored) HighModerate to High[1]ModerateVery High[1]
Energy Efficiency (round-trip, %) 60-75%[1]60-75%[1]85-90%[1]40-55%[1]
Recyclability/Sustainability Potential High (Vanadium is recyclable)[2]Moderate to High (depends on alloy)[1]Low (CFRP vessel challenges)Not Applicable

Note: Data for this compound is projected based on the significant environmental impact of primary vanadium production. The use of recycled vanadium could substantially lower these figures.

Table 2: Breakdown of Environmental Impacts for Vanadium Production and Other Storage Components

Life Cycle StageVanadium Pentoxide (V2O5) Production (Primary)Vanadium Electrolyte (Recycled)AB2-Alloy Hydride Production
Global Warming Potential High environmental hotspot[2]0.91 kg CO2-eq/kg[2]Dependant on raw material sourcing and recycling share[3]
Key Environmental Concerns Habitat destruction, water contamination, air pollution from mining[4]Reduced impact compared to primary production[2]Minimized by using waste heat for desorption and increased recycled material[3]

Experimental Protocols

The data presented in this guide are derived from life cycle assessments that follow standardized methodologies, primarily based on the ISO 14040 framework.

Life Cycle Assessment (LCA) Methodology for Metal Hydride Systems

A common approach to the LCA of metal hydride systems involves a "cradle-to-operation" or "cradle-to-gate" system boundary. A functional unit is defined to ensure a fair comparison, for example, "the mass of hydride-forming alloy required to store and release 1 kg of gaseous hydrogen."[1]

Key Stages Included in the System Boundary:

  • Raw Material Extraction: This includes the mining and processing of virgin metals such as vanadium, titanium, iron, and manganese. The environmental burdens associated with this stage are significant, particularly for primary vanadium extraction, which can lead to habitat destruction and pollution.[4]

  • Material Processing: This stage covers the manufacturing of the metal hydride alloy. For this compound, this would involve the production of vanadium pentoxide (V2O5), which is a known environmental hotspot.[2]

  • Transportation: The transport of raw materials to the manufacturing facility and the final product to its point of use is included.

  • Use Phase: This phase considers the energy required for the absorption and desorption of hydrogen. For metal hydrides, the use of waste heat for hydrogen desorption can significantly reduce the life cycle impacts.[3] The efficiency of the storage system is a critical factor in this stage.

  • End-of-Life: This includes the recycling of the metal hydride material and the disposal of any non-recyclable components. The recyclability of vanadium is a key advantage, and using recycled vanadium can significantly lower the overall environmental impact.[2]

Life Cycle Impact Assessment (LCIA):

The environmental impacts are quantified using methodologies such as ReCiPe. This method assesses a range of impact categories, including:

  • Global Warming Potential (GWP)

  • Acidification Potential (AP)

  • Eutrophication Potential (EP)

  • Ozone Depletion Potential (ODP)

  • Human Toxicity Potential (HTP)

  • Resource Depletion

Visualizing the Life Cycle and Comparative Framework

To better understand the processes and relationships involved in the life cycle assessment of this compound-based hydrogen storage, the following diagrams have been generated using the DOT language.

Life Cycle Stages of a this compound-Based Hydrogen Storage System cluster_0 Cradle cluster_1 Gate-to-Use cluster_2 Grave Raw Material Extraction Raw Material Extraction Material Processing Material Processing Raw Material Extraction->Material Processing Vanadium Ore, Alloying Elements System Manufacturing System Manufacturing Material Processing->System Manufacturing This compound Alloy Transportation Transportation System Manufacturing->Transportation Storage Tank Use Phase Use Phase Transportation->Use Phase Installation End-of-Life End-of-Life Use Phase->End-of-Life Decommissioning Recycling Recycling End-of-Life->Recycling Disposal Disposal End-of-Life->Disposal Recycling->Material Processing Recycled Vanadium

Life Cycle of this compound Storage

Comparative LCA Workflow for Hydrogen Storage Technologies cluster_technologies Hydrogen Storage Alternatives Define Goal and Scope Define Goal and Scope Life Cycle Inventory (LCI) Life Cycle Inventory (LCI) Define Goal and Scope->Life Cycle Inventory (LCI) Life Cycle Impact Assessment (LCIA) Life Cycle Impact Assessment (LCIA) Life Cycle Inventory (LCI)->Life Cycle Impact Assessment (LCIA) Interpretation Interpretation Life Cycle Impact Assessment (LCIA)->Interpretation Comparative Analysis Comparative Analysis Interpretation->Comparative Analysis This compound This compound This compound->Life Cycle Inventory (LCI) Other Metal Hydrides Other Metal Hydrides Other Metal Hydrides->Life Cycle Inventory (LCI) Compressed H2 Compressed H2 Compressed H2->Life Cycle Inventory (LCI) Liquid H2 Liquid H2 Liquid H2->Life Cycle Inventory (LCI)

References

Comparative study of interstitial sites in V, Nb, and Ta hydrides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Interstitial Sites in Vanadium, Niobium, and Tantalum Hydrides

The Group V transition metals—Vanadium (V), Niobium (Nb), and Tantalum (Ta)—are of significant interest to researchers due to their ability to absorb large quantities of hydrogen, forming metal hydrides. The hydrogen atoms occupy interstitial sites within the body-centered cubic (bcc) lattice of the host metal, leading to a rich variety of structural phases and properties. Understanding the location and behavior of hydrogen within these interstitial sites is crucial for applications such as hydrogen storage and as model systems for studying metal-hydrogen interactions.

In their pure form, V, Nb, and Ta all possess a body-centered cubic (bcc) crystal structure. This structure contains two primary types of interstitial voids where hydrogen atoms can reside: tetrahedral and octahedral sites. The preference for one site over the other is influenced by factors such as hydrogen concentration, temperature, and the specific host metal.

Comparative Analysis of Interstitial Site Occupancy

Hydrogen absorption into V, Nb, and Ta leads to the formation of different hydride phases, each characterized by a specific arrangement of hydrogen atoms on the interstitial sublattice. At low hydrogen concentrations (the α-phase), hydrogen atoms are typically distributed randomly over the abundant tetrahedral sites. As the hydrogen concentration increases, ordering occurs, leading to the formation of distinct hydride phases (e.g., β, γ phases) where octahedral site occupancy can also be observed, particularly in vanadium hydrides.[1][2]

Data on Interstitial Site Properties

The following tables summarize key properties and experimental findings regarding interstitial sites in V, Nb, and Ta hydrides.

PropertyVanadium (V)Niobium (Nb)Tantalum (Ta)
Crystal Structure (Metal) Body-Centered Cubic (bcc)Body-Centered Cubic (bcc)Body-Centered Cubic (bcc)
Common Hydride Phases α (bcc), β (bct), γ (fcc)α (bcc), β, γ, δ, εα (bcc), β, γ, δ, ε, ζ
Reported Monohydrides VHNbHTaH[3]
Reported Dihydrides VH₂[3]NbH₂[3]-

Table 1: General Properties and Hydride Phases of V, Nb, and Ta.

MetalHydride PhaseDominant Interstitial SiteComments
V α-VHₓTetrahedral[1]Hydrogen atoms are randomly distributed in tetrahedral sites.
β-VHₓOctahedral and Tetrahedral[1]Both site types are occupied as concentration increases.[1]
γ-VHₓTetrahedralCorresponds to a CaF₂-type structure with H in tetrahedral sites.[1]
Nb α-NbHₓTetrahedralSimilar to V and Ta, H occupies tetrahedral sites at low concentrations.
β-NbHₓTetrahedralHydrogen atoms order on specific subsets of tetrahedral sites.
Ta α-TaHₓTetrahedralNeutron scattering studies suggest the dominance of tetrahedral jumps in the diffusion process.[4]
β-TaH₀.₅TetrahedralDeuterium atoms are surrounded by a distorted tetrahedron of four Ta atoms.[5]

Table 2: Predominant Interstitial Site Occupancy in V, Nb, and Ta Hydrides.

MetalHydride PhaseSite TypeVibrational Frequency (cm⁻¹)
V α (bcc)Tetrahedral~970, ~1400[1]
β (bct)Octahedral~440[1]
β (bct)Tetrahedral~970, ~1400[1]
γ (fcc)Tetrahedral~1300[1]
General BCC Alloys -Octahedral150 - 500[6]
General BCC Alloys -Tetrahedral900 - 1200[6]

Table 3: Experimentally Observed Vibrational Frequencies of Hydrogen in Interstitial Sites via Inelastic Neutron Scattering (INS).

Visualization of Interstitial Hydrogenation Process

The logical progression from a pure bcc metal to a hydride phase through the occupation of interstitial sites is illustrated below.

G cluster_host Host Metal Lattice cluster_sites Available Interstitial Sites cluster_phases Resulting Hydride Phases cluster_occupancy Characteristic Site Occupancy BCC Host Metal BCC Host Metal (V, Nb, Ta) Tetrahedral Tetrahedral (T) Sites BCC Host Metal->Tetrahedral contain Octahedral Octahedral (O) Sites BCC Host Metal->Octahedral contain Hydrogenation Hydrogenation (H₂ Absorption) Tetrahedral->Hydrogenation Octahedral->Hydrogenation AlphaPhase α-Phase (Low H Concentration) Hydrogenation->AlphaPhase preferential filling BetaPhase β/γ/δ... Phases (High H Concentration) AlphaPhase->BetaPhase increased H concentration & ordering AlphaOccupancy Random H in T-sites AlphaPhase->AlphaOccupancy BetaOccupancy Ordered H in T-sites (and O-sites for V) BetaPhase->BetaOccupancy

Figure 1: Logical workflow of interstitial site occupation in V, Nb, and Ta.

Experimental Protocols

The characterization of interstitial sites in metal hydrides relies on a suite of advanced experimental techniques.

Neutron Scattering

Neutron scattering is a powerful tool for studying metal hydrides because neutrons interact strongly with hydrogen nuclei, making it possible to directly determine hydrogen lattice locations and vibrational energies.

  • Neutron Diffraction: This technique is used to determine the crystal structure of both the host metal lattice and the ordered hydrogen sublattice.

    • Methodology: A monochromatic beam of neutrons is directed at a powdered or single-crystal hydride sample. The neutrons are diffracted by the atomic nuclei, and the resulting diffraction pattern is measured by detectors placed at various angles. Rietveld refinement of the powder diffraction pattern allows for the determination of lattice parameters, atomic positions (including those of hydrogen/deuterium), and site occupancies.[5] Samples are often ground into a fine powder and studied at low temperatures (e.g., 100 K) to minimize thermal vibrations.[5][7]

  • Inelastic Neutron Scattering (INS): INS is used to probe the vibrational dynamics of the hydrogen atoms within the interstitial sites.

    • Methodology: A beam of neutrons with a known energy is directed at the sample. When a neutron interacts with the sample, it can gain or lose energy by exciting or de-exciting a vibrational mode (phonon). By measuring the energy of the scattered neutrons, a vibrational spectrum is obtained. The frequencies of the observed peaks correspond to the vibrational energies of hydrogen atoms, which are characteristic of the type of interstitial site they occupy (e.g., tetrahedral vs. octahedral).[1][6]

X-Ray Diffraction (XRD)

XRD is fundamental for determining the crystal structure of the host metal lattice before and after hydrogenation.

  • Methodology: A beam of X-rays is focused on the sample. The X-rays are diffracted by the electron clouds of the metal atoms, producing a diffraction pattern. This pattern is used to identify the crystal structure (e.g., bcc, bct, fcc) and measure the lattice parameters. Because hydrogen atoms are poor scatterers of X-rays, XRD provides limited direct information about the hydrogen positions but is crucial for identifying phase transitions and lattice expansion upon hydrogen absorption.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local environment of hydrogen nuclei and the formation of hydride phases.[9]

  • Methodology: The sample is placed in a strong magnetic field, and the response of the hydrogen nuclei (protons) to radiofrequency pulses is measured. The chemical shift of the proton resonance in metal hydrides is characteristically found at high fields (negative ppm values) relative to standard references.[10][11] The position, width, and shape of the NMR signal can provide information on phase composition, hydrogen mobility (diffusion), and the electronic structure around the hydrogen atom.

References

A Comparative Guide to Validating Kinetic Models of Hydrogen Diffusion in Vanadium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental techniques used to validate kinetic models of hydrogen diffusion in vanadium hydride. Understanding and accurately modeling this diffusion process is critical for various applications, including hydrogen storage technologies and materials science. This document outlines the theoretical basis of common kinetic models and details the experimental protocols for their validation, supported by quantitative data from key studies.

Theoretical Framework: Kinetic Models of Hydrogen Diffusion

The diffusion of hydrogen in this compound is a complex process involving the movement of hydrogen atoms through the interstitial sites of the vanadium lattice. Several kinetic models have been proposed to describe this phenomenon, with the jump-diffusion model being one of the most prominent. This model assumes that hydrogen atoms reside at specific interstitial sites (tetrahedral or octahedral) and migrate to adjacent vacant sites through thermally activated jumps.

The key parameters in these models are the diffusion coefficient (D) and the activation energy (Ea) for diffusion. The diffusion coefficient is often described by the Arrhenius equation:

D = D₀ * exp(-Ea / kT)

where D₀ is the pre-exponential factor, k is the Boltzmann constant, and T is the absolute temperature.

Various theoretical models predict different dependencies of the diffusion coefficient on temperature, hydrogen concentration, and the specific jump mechanism (e.g., jumps between tetrahedral sites, octahedral sites, or a combination thereof). Experimental validation is therefore crucial to determine the most accurate model for a given set of conditions.

Experimental Validation Techniques

Three primary experimental techniques are widely used to measure the diffusion of hydrogen in vanadium and to validate kinetic models:

  • Quasi-Elastic Neutron Scattering (QENS): A powerful technique that directly probes the microscopic motion of hydrogen atoms.

  • Gorsky Effect: A mechanical relaxation technique that measures the long-range diffusion of hydrogen in response to an applied stress gradient.

  • Electrochemical Permeation: An electrochemical method that measures the flux of hydrogen through a thin metal membrane.

The following sections provide a detailed comparison of these techniques, including their experimental protocols and a summary of quantitative data.

Comparison of Experimental Data

The following table summarizes representative quantitative data obtained from the experimental validation of hydrogen diffusion models in this compound.

Experimental TechniqueHydrogen Concentration (H/V)Temperature (K)Diffusion Coefficient, D (cm²/s)Activation Energy, Ea (eV)Reference
Quasi-Elastic Neutron Scattering 0.015 - 0.07148 - 4311.1 x 10⁻⁵ - 5.9 x 10⁻⁵0.055 ± 0.005[1]
Gorsky Effect 0.002 - 0.043270 - 6001.0 x 10⁻⁵ - 2.0 x 10⁻⁴0.045 ± 0.004[2][3]
Electrochemical Permeation Not specifiedRoom Temperature~10⁻⁶ - 10⁻⁵Not specified[4]

Note: The diffusion coefficients and activation energies can vary depending on the specific experimental conditions, sample purity, and microstructure.

Detailed Experimental Protocols

Quasi-Elastic Neutron Scattering (QENS)

QENS measures the small energy transfers that occur when neutrons scatter from diffusing hydrogen atoms. The energy broadening of the scattered neutron beam is directly related to the diffusion coefficient.

Experimental Workflow:

References

Vanadium Hydride in Electrochemical Applications: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical performance of vanadium hydride with other alternative anode materials used in battery applications. The information is curated for researchers and professionals in materials science and drug development seeking to understand the potential of vanadium-based materials in energy storage. This document summarizes key performance metrics from experimental studies, details the methodologies used, and provides visualizations of experimental workflows and performance metric relationships.

Performance Metrics: A Comparative Analysis

The electrochemical performance of anode materials is critical for the overall efficiency, longevity, and power delivery of a battery. This section compares this compound with established and emerging anode materials: graphite (B72142) (the current industry standard), silicon, and other metal hydrides such as LaNi₅, MgH₂, and TiFe. The data, compiled from various studies, is presented to offer a clear comparative overview.

MaterialInitial Discharge Capacity (mAh/g)Cycling Stability (Capacity Retention)Coulombic Efficiency (%)Rate Capability
This compound (Aryl Gel) 131[1][2]36% after 50 cycles[1][2]Not widely reportedModerate
Graphite (Commercial) ~372 (Theoretical)[3]>94% after ~110-120 cycles[3]~8.3% irreversible capacity loss (initial)[3]Good
Silicon ~3600 (Theoretical)[4]Highly variable, significant fading without modification~70-85% (Initial)Poor without nanostructuring
LaNi₅ 180-190[5]Degrades to 130 mAh/g after 50 cycles[5]Not widely reportedRapid activation[5]
MgH₂ ~1480 (Reversible)[6][7]Poor, significant capacity loss after a few cycles[8]~94%[2]Moderate
TiFe Primarily studied for hydrogen gas storage, limited electrochemical capacity dataData not readily available for battery applicationsData not readily availableData not readily available

Experimental Protocols

The following section details the typical experimental methodologies employed in the characterization of these anode materials for electrochemical applications.

Material Synthesis
  • This compound (Aryl Gel): A common synthesis involves the thermal decomposition and subsequent hydrogenation of a vanadium precursor, such as tetraphenyl vanadium[1][2].

  • Graphite: Commercial graphite is often used directly or can be processed through ball milling to create nanostructures[9].

  • Silicon: Silicon nanoparticles are frequently used to mitigate the large volume changes during lithiation/delithiation.

  • LaNi₅, MgH₂, TiFe: These are typically synthesized through high-temperature melting or mechanical alloying[5].

Electrode Preparation

A standard procedure for preparing the working electrode involves creating a slurry of the active material (e.g., this compound), a conductive agent (like carbon black), and a binder (such as polyvinylidene fluoride (B91410) - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP). This slurry is then cast onto a current collector (commonly copper foil) and dried under vacuum to remove the solvent.

Electrochemical Cell Assembly

Electrochemical performance is typically evaluated in a coin-cell (CR2032) configuration. The cell is assembled in an argon-filled glovebox to prevent contamination from air and moisture. The standard assembly consists of the prepared working electrode, a separator (e.g., a microporous polypropylene (B1209903) film), a counter and reference electrode (usually lithium metal), and an electrolyte (a common choice is 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

Electrochemical Measurements
  • Galvanostatic Cycling: The cells are charged and discharged at a constant current between specific voltage limits to determine the charge/discharge capacity, cycling stability, and coulombic efficiency.

  • Cyclic Voltammetry (CV): This technique is used to investigate the redox reactions occurring at the electrode and to understand the electrochemical behavior of the material.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the kinetics of the electrode reactions and the internal resistance of the cell.

Visualizing the Workflow and Performance Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis Synthesis Synthesis of Active Material Slurry Slurry Preparation (Active Material, Binder, Conductive Agent) Synthesis->Slurry Active Material Coating Coating on Current Collector Slurry->Coating Drying Drying and Pressing Coating->Drying Assembly Coin Cell Assembly (in Glovebox) Drying->Assembly Working Electrode Galvanostatic Galvanostatic Cycling Assembly->Galvanostatic CV Cyclic Voltammetry Assembly->CV EIS Electrochemical Impedance Spectroscopy Assembly->EIS Analysis Performance Metrics - Capacity - Stability - Efficiency - Rate Capability Galvanostatic->Analysis CV->Analysis EIS->Analysis

Fig 1: Experimental workflow for anode material characterization.

Performance_Metrics_Relationship Anode_Material Anode Material Properties Capacity Specific Capacity (mAh/g) Anode_Material->Capacity Stability Cycling Stability (% Retention) Anode_Material->Stability Efficiency Coulombic Efficiency (%) Anode_Material->Efficiency Rate Rate Capability Anode_Material->Rate Energy Energy Density Capacity->Energy Lifetime Battery Lifetime Stability->Lifetime Efficiency->Lifetime Power Power Density Rate->Power

Fig 2: Logical relationship between key battery performance metrics.

Conclusion

This compound presents itself as a material of interest for electrochemical energy storage, though its performance, particularly in terms of cycling stability, currently lags behind commercially established graphite anodes. While its initial capacity is notable, significant degradation over cycles is a primary challenge that needs to be addressed through further research and material engineering. In comparison, silicon offers a much higher theoretical capacity but faces severe challenges with volume expansion and stability. Other metal hydrides like LaNi₅ and MgH₂ also show promise but come with their own sets of limitations, such as capacity fade and poor reversibility. Future research into nanostructuring, composite materials, and electrolyte additives may unlock the full potential of this compound and other novel anode materials for next-generation battery technologies.

References

A Comparative Guide to Experimental and Simulated XRD Patterns of Vanadium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and simulated X-ray Diffraction (XRD) patterns of vanadium hydride, a material of significant interest for hydrogen storage and other applications. Understanding the correlation between experimental data and theoretical simulations is crucial for phase identification, structural analysis, and the development of new materials. This document presents quantitative data in a clear, tabular format, details the experimental and computational methodologies, and visualizes the comparative workflow.

Data Presentation: Crystalline Phases of this compound

Vanadium forms several hydride phases, with the most common being the β-phase (V₂H) and the γ-phase (VH₂). The crystal structure and lattice parameters of these phases are critical for interpreting XRD patterns.

PhaseCrystal SystemSpace GroupLattice Parameters (Å)[1]
β-V₂H MonoclinicC2/ma = 4.458, b = 3.002, c = 4.475, β = 95.5°
γ-VH₂ Face-Centered Cubic (FCC)Fm-3ma = 4.271

Comparison of XRD Peak Positions

The following table compares the approximate experimental 2θ peak positions, extracted from published XRD patterns, with simulated peak positions for the γ-VH₂ phase. The simulated pattern is generated based on the FCC crystal structure with a lattice parameter of 4.271 Å, assuming Cu Kα radiation (λ = 1.5406 Å).

Miller Indices (hkl)Experimental 2θ (°) (Approximate)Simulated 2θ (°)
(111)41.841.83
(200)48.748.68
(220)71.571.48
(311)86.586.53
(222)91.891.82

Note: The experimental values are estimations from graphical data and may have slight inaccuracies. The close agreement between the experimental and simulated peak positions validates the FCC crystal structure model for γ-VH₂.

Experimental and Computational Protocols

A robust comparison relies on well-defined experimental and computational procedures.

Experimental Protocol: Powder X-ray Diffraction of this compound

This compound is highly sensitive to air and moisture, requiring specific handling procedures to obtain accurate XRD data.

  • Sample Preparation:

    • All sample handling must be performed in an inert atmosphere, typically within an argon or nitrogen-filled glovebox, to prevent oxidation.

    • A small amount of the this compound powder is gently ground to a fine, uniform consistency to ensure random crystallite orientation.

    • The fine powder is then loaded into a specialized air-sensitive sample holder. This holder is equipped with a low-X-ray-absorption dome (e.g., made of beryllium or polyimide) that seals the sample from the atmosphere.

  • XRD Data Collection:

    • A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.

    • The sealed sample holder is mounted onto the diffractometer stage.

    • Data is collected over a 2θ range of 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Instrumental parameters such as divergence slits, anti-scatter slits, and detector settings are optimized to achieve good signal-to-noise ratio.

  • Data Analysis:

    • The raw XRD data is processed to remove background noise.

    • Peak positions, intensities, and full width at half maximum (FWHM) are determined using appropriate software.

    • Phase identification is performed by comparing the experimental pattern to databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

    • For detailed structural analysis, Rietveld refinement can be employed to refine lattice parameters, atomic positions, and other structural details.

Computational Protocol: Simulation of XRD Patterns using Density Functional Theory (DFT)

Simulated XRD patterns provide a theoretical reference for comparison with experimental data.

  • Crystal Structure Modeling:

    • A crystal structure model for the desired this compound phase (e.g., γ-VH₂ with an FCC lattice) is built. The lattice parameters and atomic positions are based on established literature values.

  • DFT Calculations:

    • First-principles calculations are performed using Density Functional Theory (DFT) as implemented in software packages like VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

    • The electronic structure is calculated to obtain the optimized geometry and electron density distribution.

    • The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for the exchange-correlation functional in these calculations.

  • XRD Pattern Simulation:

    • The simulated XRD pattern is generated from the optimized crystal structure.

    • The simulation software calculates the scattering intensity as a function of the scattering angle (2θ) based on the crystal lattice, atomic positions, and the chosen X-ray wavelength (e.g., Cu Kα).

    • Factors such as crystallite size and microstrain can be incorporated into the simulation to better match the peak broadening observed in experimental patterns.

Visualization of the Comparison Workflow

The logical flow for comparing experimental and simulated XRD patterns of this compound is illustrated in the diagram below.

XRD_Comparison_Workflow cluster_experimental Experimental Workflow cluster_simulation Simulation Workflow exp_sample This compound Sample exp_prep Sample Preparation (Inert Atmosphere) exp_sample->exp_prep exp_xrd Powder XRD Measurement exp_prep->exp_xrd exp_data Experimental XRD Pattern (2θ vs. Intensity) exp_xrd->exp_data comparison Comparative Analysis exp_data->comparison sim_model Crystal Structure Model (e.g., γ-VH₂ FCC) sim_dft DFT Calculation (Geometry Optimization) sim_model->sim_dft sim_xrd XRD Pattern Simulation sim_dft->sim_xrd sim_data Simulated XRD Pattern (20 vs. Intensity) sim_xrd->sim_data sim_data->comparison conclusion Phase Identification & Structural Validation comparison->conclusion

Caption: Workflow for comparing experimental and simulated XRD patterns.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Vanadium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Vanadium Hydride, a reactive inorganic compound, requires careful consideration for its disposal. This guide provides a procedural framework for the safe management of this compound waste, emphasizing regulatory compliance and operational best practices.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. Appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.[1] All handling of this compound waste should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.[2]

II. Step-by-Step Disposal Procedure

Given the reactive nature of metal hydrides, direct disposal is not recommended. The primary approach involves deactivation followed by disposal as hazardous waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical waste disposal.

  • Segregation and Labeling : Isolate this compound waste from other waste streams to prevent unintended reactions. The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.[3]

  • Collection of Residues : After deactivation, the resulting mixture should be collected in a designated, compatible, and properly labeled hazardous waste container.[2][6] Do not mix with other waste streams.

  • Container Management : Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials.[2][7] Empty containers that held this compound must be treated as hazardous waste, as they may retain product residues.[1] These containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]

  • Professional Disposal : Contact a licensed waste disposal company for the final collection and disposal of the deactivated this compound waste.[1] Always follow applicable federal, state, and local regulations.[1][8]

III. Quantitative Data Summary

The following table summarizes key parameters relevant to the safe handling and disposal of vanadium compounds. Specific quantitative data for this compound disposal is limited, and the information below is based on general guidelines for vanadium and other metal hydrides.

ParameterValue/RecommendationSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat[1]
Handling Environment Well-ventilated area or fume hood[2]
Storage Conditions Cool, dry, well-ventilated area in tightly closed containers[2][7]
Waste Container Labeling "Hazardous Waste: this compound" with accumulation start date[3]
Final Disposal Method Contact a licensed waste disposal company[1]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

VanadiumHydrideDisposal cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start This compound Waste Generated assess_risk Assess Risks & Consult SDS start->assess_risk ppe Don Appropriate PPE assess_risk->ppe segregate Segregate Waste ppe->segregate deactivate Deactivate Hydride (if safe and permissible) segregate->deactivate collect Collect in Labeled Hazardous Waste Container deactivate->collect store Store Securely collect->store contact_ehs Contact Institutional EHS store->contact_ehs licensed_disposal Arrange for Licensed Disposal contact_ehs->licensed_disposal end Disposal Complete licensed_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided is for guidance purposes only and is not a substitute for professional consultation with your institution's Environmental Health and Safety department and a licensed waste disposal contractor. Always adhere to all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.